O-2-Propynylhydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-prop-2-ynylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBXYRCGUITCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542379 | |
| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-79-6 | |
| Record name | Hydroxylamine, O-2-propynyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21663-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21663-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to O-2-Propynylhydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Bioconjugation
Introduction: A Versatile Tool for Modern Bioconjugation
O-2-Propynylhydroxylamine hydrochloride, also known as O-propargylhydroxylamine hydrochloride, is a bifunctional molecule that has emerged as a cornerstone reagent in the fields of chemical biology, drug development, and materials science. Its unique architecture, featuring a terminal alkyne and a hydroxylamine moiety, provides researchers with a powerful toolkit for the precise chemical modification of biomolecules. The propargyl group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxylamine group enables efficient and chemoselective oxime ligation with aldehydes and ketones. This dual reactivity allows for the straightforward introduction of an alkyne handle onto carbonyl-containing molecules or, conversely, the conjugation of the propargyl group to biomolecules for subsequent functionalization. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis and characterization, and detailed protocols for its application in modern bioconjugation strategies.
Physicochemical Properties
This compound is a white to off-white solid that is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure its long-term stability.[1][2] It is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 21663-79-6 | [2] |
| Molecular Formula | C₃H₅NO·HCl | [2] |
| Molecular Weight | 107.54 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 148 - 150 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, under inert gas | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Characterization
The synthesis of O-alkylhydroxylamines, such as this compound, generally proceeds through the alkylation of a protected hydroxylamine equivalent, followed by deprotection. A common and effective strategy involves the use of N-hydroxyphthalimide as a hydroxylamine surrogate. This method provides a stable intermediate that can be efficiently propargylated, followed by a straightforward deprotection to yield the desired product.
Experimental Protocol: Synthesis of this compound
PART 1: Synthesis of N-(Prop-2-yn-1-yloxy)phthalimide
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-hydroxyphthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir at room temperature for 30 minutes. The formation of the potassium salt of N-hydroxyphthalimide will be observed.
-
Alkylation: To the stirring suspension, add propargyl bromide (80% solution in toluene, 1.2 equivalents) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(Prop-2-yn-1-yloxy)phthalimide as a white solid. The product can be further purified by recrystallization from ethanol if necessary.
PART 2: Synthesis of this compound
-
Hydrazinolysis: Suspend N-(Prop-2-yn-1-yloxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Deprotection: Add hydrazine monohydrate (1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (phthalhydrazide) will be observed.
-
Filtration: Remove the phthalhydrazide by-product by vacuum filtration and wash the solid with ethanol.
-
Acidification: Combine the filtrate and washings, and cool the solution in an ice bath. Add a solution of hydrochloric acid in ethanol (prepared by the slow addition of acetyl chloride to cold ethanol) dropwise until the solution is acidic (pH ~1-2).
-
Precipitation and Isolation: The hydrochloride salt of O-2-Propynylhydroxylamine will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization
Due to the commercial availability of this reagent, detailed characterization data is not always provided by suppliers.[3] Researchers are strongly encouraged to perform their own characterization to verify the identity and purity of the compound. Expected characterization data would include:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetylenic proton, the methylene protons adjacent to the alkyne, and the methylene protons adjacent to the oxygen. In D₂O, the exchangeable protons on the nitrogen would not be observed.[4]
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the two acetylenic carbons and the two methylene carbons.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (71.08 g/mol ).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the N-H and O-H stretches.
Applications in Bioconjugation: A Dual-Action Reagent
The utility of this compound in bioconjugation stems from its two orthogonal reactive handles. This allows for a two-step ligation strategy, where the hydroxylamine is first reacted with a carbonyl-containing biomolecule, thereby introducing a terminal alkyne for subsequent "click" chemistry functionalization.
Oxime Ligation: Forging Stable Bioconjugates
The reaction between the hydroxylamine moiety and an aldehyde or ketone on a biomolecule results in the formation of a stable oxime linkage.[6] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[7]
Causality Behind Experimental Choices in Oxime Ligation:
-
pH: The rate of oxime formation is pH-dependent, with the optimal pH typically falling in the slightly acidic range of 4-5.[3] This is a compromise between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the hydroxylamine.
-
Catalysis: At physiological pH (~7.4), the reaction can be slow. The addition of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate, making it more practical for in vitro and in vivo applications.[8][9] Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate.[10]
-
Reactant Concentration: As with most bimolecular reactions, higher concentrations of the reactants will lead to faster reaction rates. However, in bioconjugation, the concentration of the biomolecule is often limited by its availability and solubility.
Experimental Protocol: Introduction of an Alkyne Handle onto a Protein via Oxime Ligation
This protocol describes the labeling of a protein that has been engineered to contain an aldehyde or ketone group.
-
Protein Preparation: Prepare a solution of the carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).
-
Reagent Preparation: Prepare a stock solution of this compound in the same buffer.
-
Catalyst Preparation (Optional but Recommended): Prepare a stock solution of aniline in the reaction buffer.
-
Ligation Reaction: To the protein solution, add this compound to a final concentration of 5-20 mM. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry (to observe the mass shift corresponding to the addition of the propargyl group) or by a subsequent click reaction with an azide-functionalized reporter molecule.
-
Purification: Remove excess reagents by size-exclusion chromatography, dialysis, or spin filtration.
Caption: Workflow for introducing an alkyne handle onto a protein via oxime ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the alkyne handle is installed on the biomolecule, it can be readily functionalized using the CuAAC reaction.[11] This "click" reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of a wide variety of azide-containing molecules, such as fluorescent dyes, biotin tags, or drug molecules.[11][12]
Causality Behind Experimental Choices in CuAAC:
-
Copper Source: The active catalyst is Cu(I). This is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1]
-
Ligand: A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and prevent oxidative damage to the biomolecule.[1]
-
Solvent: The reaction is typically performed in aqueous buffers, such as phosphate-buffered saline (PBS).[1]
Experimental Protocol: Fluorescent Labeling of an Alkyne-Modified Protein
-
Protein Solution: Prepare a solution of the alkyne-labeled protein in PBS (pH 7.4).
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized fluorophore in DMSO.
-
Prepare a stock solution of THPTA in water.
-
Prepare a stock solution of CuSO₄ in water.
-
Freshly prepare a stock solution of sodium ascorbate in water.
-
-
Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
The alkyne-labeled protein solution.
-
The azide-fluorophore stock solution (to a final concentration of 2-10 equivalents relative to the protein).
-
The THPTA stock solution (final concentration typically 5-fold higher than CuSO₄).
-
The CuSO₄ stock solution (final concentration typically 50-250 µM).
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography or dialysis.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. O-(prop-2-yn-1-yl)hydroxylamine | C3H5NO | CID 10749134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
An In-Depth Technical Guide to O-2-Propynylhydroxylamine Hydrochloride: A Keystone Reagent for Modern Bioconjugation
This guide provides an in-depth exploration of O-2-Propynylhydroxylamine hydrochloride, a bifunctional molecule that has become an indispensable tool for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its application in creating precisely engineered biomolecular conjugates.
Core Concepts: Understanding the Utility of this compound
This compound, also known as O-propargylhydroxylamine hydrochloride, is a chemical reagent that uniquely bridges two powerful and distinct chemical transformations: oxime ligation and click chemistry. Its structure incorporates a hydroxylamine moiety and a terminal alkyne group. This dual functionality allows for a two-step conjugation strategy, making it a versatile linker in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[][2]
The hydroxylamine group provides a chemoselective handle for reaction with aldehydes and ketones, which can be introduced into biomolecules either chemically or genetically. This reaction, known as oxime ligation, is highly efficient and forms a stable oxime bond.[3][4][5] The terminal alkyne serves as a reactive partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," enabling the attachment of a second molecule of interest that bears an azide group.[6]
Molecular Identity and Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use and safe handling.
| Property | Value | Source(s) |
| CAS Number | 21663-79-6 | [3][7][8][9][10] |
| Molecular Formula | C₃H₅NO·HCl | [3][7] |
| Molecular Weight | 107.54 g/mol | [3][7][9][10] |
| Appearance | White to off-white solid | |
| Melting Point | 148 - 150 °C | [3][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |
| Storage | 2-8°C under an inert atmosphere | [3][7] |
Molecular Structure:
Caption: 2D structure of this compound.
The Chemistry of Conjugation: Mechanism of Oxime Ligation
The primary application of the hydroxylamine moiety of this compound is in the formation of an oxime bond with a carbonyl group (an aldehyde or a ketone). This reaction is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting conjugate.[4][5]
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by dehydration to form the stable oxime linkage. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3] However, for many biological applications, the reaction must be performed at a physiological pH (around 7.4).[3] To enhance the reaction rate at neutral pH, catalysts such as aniline and its derivatives are often employed.[4][5][11] Aniline acts as a nucleophilic catalyst, accelerating the dehydration step of the reaction.[4]
Caption: Mechanism of aniline-catalyzed oxime ligation.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for specific applications.
Protocol 1: General Procedure for Oxime Ligation with a Protein
This protocol outlines the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Protein with a carbonyl group (aldehyde or ketone)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4
-
Aniline stock solution (1 M in DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Reactant Addition: Add this compound to the protein solution from a freshly prepared stock solution. A 10- to 50-fold molar excess of the hydroxylamine is typically used.
-
Catalyst Addition: To accelerate the reaction, add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactants and catalyst concentration.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.
-
Purification: Upon completion, purify the protein conjugate from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
Caption: Workflow for protein conjugation via oxime ligation.
Protocol 2: Subsequent Click Chemistry Reaction (CuAAC)
Once the biomolecule is functionalized with the alkyne group, a second molecule containing an azide can be attached via CuAAC.
Materials:
-
Alkyne-functionalized biomolecule from Protocol 1
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a 2-5 fold molar excess of the azide-containing molecule in PBS.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of the copper catalyst. Add CuSO₄ (final concentration 1 mM), THPTA (final concentration 5 mM), and sodium ascorbate (final concentration 10 mM) to PBS.
-
Initiate the Reaction: Add the catalyst premix to the reactant solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using a suitable method to remove the catalyst and excess reagents.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[12][13] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] In case of contact with skin or eyes, rinse immediately with plenty of water.[14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16][17]
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its ability to participate in two distinct, highly efficient, and orthogonal reactions makes it an ideal linker for the construction of complex and well-defined biomolecular architectures. As the demand for sophisticated bioconjugates in therapeutics, diagnostics, and materials science continues to grow, the importance of reagents like this compound will undoubtedly increase. Future research will likely focus on developing even more efficient catalytic systems for oxime ligation at physiological pH and expanding the scope of its applications in living systems.
References
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Agten, S. M., et al. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5).*
- LookChem. (n.d.). This compound.
- CPAchem. (2024). Safety data sheet.
- U.S. Patent No. 7,214,825. (2007). O-(3-chloropropenyl) hydroxylamine free base.
- Lab Alley. (2023). SAFETY DATA SHEET.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovative Linkers: How Propargyl-PEG5-NHS Ester Empowers Antibody-Drug Conjugate (ADC) Development.
- PubMed. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs.
- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
- PubMed Central (PMC). (n.d.). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer.
Sources
- 2. nbinno.com [nbinno.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 21663-79-6 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labsolu.ca [labsolu.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. media.laballey.com [media.laballey.com]
- 16. cpachem.com [cpachem.com]
- 17. prochemonline.com [prochemonline.com]
Strategic Synthesis and High-Purity Isolation of O-2-Propynylhydroxylamine Hydrochloride: A Field-Proven Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-2-Propynylhydroxylamine hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its terminal alkyne handle facilitates covalent conjugation via copper-catalyzed or strain-promoted "click chemistry," while the aminooxy group enables the efficient formation of stable oxime ethers with aldehydes and ketones. This guide provides a comprehensive, in-depth methodology for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen synthetic strategy, offers field-proven protocols, and details a robust purification workflow to achieve high-purity material suitable for demanding research applications.
Introduction: The Strategic Value of O-2-Propynylhydroxylamine HCl
This compound (also known as O-propargylhydroxylamine hydrochloride) is a critical reagent for chemical biologists and drug development professionals.[1] Its utility stems from its orthogonal reactive groups: the propargyl group (a terminal alkyne) and the hydroxylamine moiety, presented as a stable hydrochloride salt.[1][2] The alkyne is a key participant in Huisgen 1,3-dipolar cycloaddition reactions (click chemistry), allowing for the precise and efficient linking of this molecule to azide-modified substrates. Simultaneously, the aminooxy group reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages, a cornerstone of bioconjugation.
This dual functionality makes it an invaluable building block for:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies.
-
PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein degradation.
-
Activity-Based Probes: Labeling and identifying enzyme targets.
-
Surface Functionalization: Modifying biomaterials and nanoparticles.
The synthetic approach detailed herein follows a robust, two-step "protection-deprotection" strategy designed for reliability and scalability. It begins with the synthesis of a stable phthalimide-protected intermediate, N-(Propargyloxy)phthalimide, followed by a clean, acid-catalyzed hydrolysis to yield the desired product as its hydrochloride salt.
Chemical Profile and Safety Mandates
Physicochemical Properties
A summary of the key properties for the target compound and its critical intermediate is provided below for quick reference.
| Property | O-2-Propynylhydroxylamine HCl | N-(Propargyloxy)phthalimide (Intermediate) |
| CAS Number | 21663-79-6[2][3] | 4616-63-1[4] |
| Molecular Formula | C₃H₅NO · HCl[1][2] | C₁₁H₇NO₃[4] |
| Molecular Weight | 107.54 g/mol [1][2][5] | 201.18 g/mol [4] |
| Appearance | White to off-white solid[2] | White to orange powder/crystal |
| Melting Point | 148 - 150 °C[1] | 138 - 142 °C |
| Solubility | Soluble in DMSO, Methanol[1] | Soluble in many organic solvents (e.g., DMF, CH₂Cl₂) |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[1] | Room temperature, dry conditions |
Critical Safety Protocols
Safe handling of all reagents is paramount. This compound and related hydroxylamine derivatives require careful handling.
-
Hazard Profile: The final product is classified as acutely toxic if swallowed (H302) and may cause skin and eye irritation.[2][6] The GHS07 "Warning" pictogram is applicable.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Reagent Handling:
-
Propargyl Bromide: Is a lachrymator and is toxic. Handle only in a fume hood.
-
Hydrochloric Acid: Is corrosive. Use appropriate PPE and handle with care.
-
Organic Solvents: Many solvents used are flammable. Keep away from ignition sources.[8]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach utilizes the phthalimide group as an excellent protecting group for the hydroxylamine, preventing undesired side reactions during the O-alkylation step. The subsequent deprotection with hydrochloric acid is highly efficient and directly yields the desired hydrochloride salt.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of N-(Propargyloxy)phthalimide
Principle and Mechanistic Insight
This step is a classic Williamson ether synthesis adapted for an N-O bond formation. N-hydroxyphthalimide serves as the nucleophile. Its N-OH proton is acidic and is readily deprotonated by a mild, non-nucleophilic base like potassium carbonate to form a potent nucleophilic anion. This anion then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired O-alkynylated product.
Choice of Reagents:
-
Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation and leaving a "naked" and highly reactive nucleophile, thereby accelerating the Sₙ2 reaction.
-
Base: Potassium carbonate is an inexpensive and effective base that is easily removed by filtration after the reaction.
Experimental Protocol: N-(Propargyloxy)phthalimide
-
Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (10.0 g, 61.3 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF (150 mL) to the flask and stir to dissolve the solid. To this solution, add anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv.).
-
Reagent Addition: Cool the stirring suspension to 0 °C using an ice bath. Slowly add propargyl bromide (80% solution in toluene, 8.2 mL, 73.5 mmol, 1.2 equiv.) dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir vigorously for 12-16 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up and Isolation: a. Upon completion, pour the reaction mixture slowly into 600 mL of ice-cold deionized water with stirring. b. A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) and then with a small amount of cold hexanes (50 mL) to aid in drying.
-
Drying: Dry the collected white to off-white solid under high vacuum to a constant weight. The product, N-(Propargyloxy)phthalimide, is typically obtained in high yield (>90%) and purity sufficient for the next step.[4][9]
Part II: Synthesis of this compound
Principle and Mechanistic Insight
This step involves the acid-catalyzed hydrolysis of the two amide bonds within the phthalimide protecting group.[10][11] Under heating in aqueous hydrochloric acid, water molecules act as nucleophiles, attacking the carbonyl carbons of the imide. This process ultimately cleaves the protecting group, liberating the free O-2-propynylhydroxylamine. The phthalimide group is released as phthalic acid, which has low solubility in the acidic aqueous medium and will precipitate upon cooling. Crucially, the hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis and protonates the basic nitrogen atom of the product, forming the stable and easily isolable hydrochloride salt.
Experimental Protocol: Hydrolysis and Salt Formation
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude N-(Propargyloxy)phthalimide (10.0 g, 49.7 mmol, 1.0 equiv.) from the previous step.
-
Acid Addition: Add 6 M hydrochloric acid (150 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The solid will initially be a slurry but should dissolve as the reaction proceeds. Continue refluxing for 2-4 hours.
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC or LC-MS), turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours. A white precipitate of the phthalic acid byproduct will form.
-
Byproduct Removal: Remove the precipitated phthalic acid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (20 mL) to recover any entrained product. Combine the filtrates.
-
Isolation of Crude Product: Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or semi-solid residue.
Part III: Purification of the Final Product
Principle of Purification
The primary impurity at this stage is residual phthalic acid and other water-soluble species. The purification strategy relies on recrystallization. The crude hydrochloride salt is dissolved in a minimal amount of a hot polar solvent (like isopropanol or ethanol) in which it is soluble, and then a less polar co-solvent (like diethyl ether or hexanes) is added to induce crystallization as the solution cools. This process leaves more soluble impurities behind in the mother liquor.
Purification Workflow
Caption: High-purity isolation via recrystallization.
Detailed Recrystallization Protocol
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently, until the solid just dissolves. Use of excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. The solution should then be hot filtered through a pad of celite to remove the carbon.[12]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals should begin to form. If no crystals appear, scratching the inside of the flask with a glass rod can induce nucleation.
-
Complete Precipitation: Once crystals are present, slowly add diethyl ether (an "anti-solvent") until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified white, crystalline product by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining mother liquor. Dry the product thoroughly under high vacuum to yield pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part I: Low yield of intermediate | Incomplete deprotonation; inactive propargyl bromide; insufficient reaction time. | Ensure all reagents and solvents are anhydrous. Use fresh propargyl bromide. Extend reaction time and monitor by TLC. |
| Part II: Hydrolysis is incomplete | Insufficient reflux time or acid concentration. | Ensure vigorous reflux is maintained for the full duration. Confirm the concentration of the HCl solution. If necessary, extend the reflux time by 1-2 hours. |
| Part III: Product fails to crystallize | Solution is too dilute (excess solvent); product is impure (oily). | Remove some solvent under reduced pressure and attempt to crystallize again. If the product is an oil, try triturating with diethyl ether or hexanes to induce solidification before attempting recrystallization. |
| Final product is discolored (yellow/brown) | Impurities from starting materials or side reactions. | During recrystallization, perform a hot filtration after adding a small amount of activated charcoal to the hot isopropanol solution.[12] |
Conclusion
The two-step synthesis and purification protocol detailed in this guide provides a reliable and scalable method for producing high-purity this compound. By understanding the chemical principles behind each step—from the Sₙ2 reaction in the protection stage to the acid-catalyzed hydrolysis and salt formation—researchers can confidently execute and troubleshoot this procedure. The resulting material is well-suited for advanced applications in drug discovery, bioconjugation, and materials science, where purity and structural integrity are paramount.
References
- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents.
- Safety data sheet - CPAChem.
- Organic Syntheses Procedure.
- Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed.
- SAFETY DATA SHEET - Lab Alley.
- This compound - LookChem.
- CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents.
- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents.
- Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester.
- Hydrolysis of phthalimide and esterification of the mono acid - ResearchGate.
- Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - NIH.
- (PDF) The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides - ResearchGate.
- Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide - ResearchGate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. O-2-Propynylhydroxylamine AldrichCPR 21663-79-6 [sigmaaldrich.com]
- 3. This compound | 21663-79-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. labsolu.ca [labsolu.ca]
- 7. media.laballey.com [media.laballey.com]
- 8. cpachem.com [cpachem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
Technical Guide to the Stability and Storage of O-2-Propynylhydroxylamine Hydrochloride
Abstract
O-2-Propynylhydroxylamine hydrochloride (CAS: 21663-79-6), also known as propargyloxyamine hydrochloride, is a critical bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Its utility stems from the orthogonal reactivity of its two functional moieties: the hydroxylamine group, which reacts with aldehydes and ketones to form stable oximes, and the terminal alkyne (propargyl) group, which participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). The integrity of this reagent is paramount for the success of these sensitive applications. This guide provides an in-depth analysis of the chemical stability of this compound, outlining the primary degradation pathways and establishing evidence-based protocols for its optimal storage and handling to ensure experimental reproducibility and success.
Introduction: The Role of a Bifunctional Linker
This compound serves as a molecular bridge, enabling the precise connection of two different molecules. The hydroxylamine end provides a chemoselective handle for targeting carbonyl groups, which can be natively present or, more commonly, generated by the gentle oxidation of cis-diols in glycoproteins (e.g., antibodies) using sodium periodate. The terminal alkyne provides a versatile reaction site for conjugation with azide-tagged molecules, such as fluorescent dyes, peptides, or drug payloads. The reliability of this two-step conjugation strategy is fundamentally dependent on the purity and stability of the linker. Degradation compromises not only the efficiency of the conjugation reactions but can also introduce confounding variables into experimental results. This document serves as a definitive resource for researchers to mitigate risks associated with reagent instability.
Physicochemical and Hazard Profile
A foundational understanding of the reagent's properties is essential for its proper use. As a hydrochloride salt, the compound exhibits properties typical of amine salts, including increased water solubility and a susceptibility to moisture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21663-79-6 | [1][2][3] |
| Molecular Formula | C₃H₅NO·HCl | [1][3] |
| Molecular Weight | 107.54 g/mol | [1][3] |
| Appearance | White to off-white or brown solid/powder | [4] |
| Melting Point | 148-157°C (with decomposition) | [1][5] |
| Solubility | Slightly soluble in Methanol and DMSO. The related hydroxylamine HCl is soluble in polar solvents like water and ethanol. | [1][6] |
Hazard Summary: this compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may lead to an allergic skin reaction.[4][5] It is also suspected of causing cancer.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[5][7][8] All weighing and handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]
Core Stability Profile: Understanding Degradation
The stability of this compound is influenced by three primary environmental factors: atmosphere (moisture and oxygen), temperature, and light.
Atmospheric Sensitivity: The Dual Threat of Hydrolysis and Oxidation
The most significant and immediate threat to the integrity of solid this compound is atmospheric exposure.
-
Hygroscopicity and Hydrolysis: The compound is explicitly described as "moisture sensitive" and "hygroscopic".[5][9][10] As a salt, it readily absorbs ambient water. This absorbed moisture can initiate hydrolytic degradation, although the N-O bond is generally more stable than an ester bond, prolonged exposure to moisture, especially under non-neutral pH conditions, can compromise the molecule.[11][12] The most visible sign of moisture absorption is the clumping of the powder.
-
Air Sensitivity (Oxidation): The reagent is also designated as "air sensitive".[5][10] While specific oxidative pathways are not detailed in routine datasheets, both the hydroxylamine moiety and the terminal alkyne can be susceptible to oxidation over long periods. Storing under an inert atmosphere is the definitive preventative measure.
Thermal Stability
This compound is stable at recommended storage temperatures but decomposes upon heating. The decomposition temperature is reported to be above 150°C, and it is noted that heating may pose an explosion risk.[5] This underscores the importance of avoiding high temperatures during storage and handling. It should never be heated to facilitate dissolution.
Photostability
While not always explicitly stated for this specific compound, related amine-containing molecules and those with reactive functional groups often exhibit light sensitivity.[13] Photodegradation can occur via complex radical mechanisms. As a standard precaution for ensuring long-term stability, the reagent should always be protected from light by using amber vials or storing it in the dark.
Chemical Incompatibilities
To prevent unintended reactions and degradation, this compound must be stored away from incompatible materials. These primarily include:
-
Strong Oxidizing Agents: Can react with the hydroxylamine and alkyne groups.[10][14]
-
Strong Bases (Alkalis): Will deprotonate the hydrochloride salt, generating the free base which may be less stable.
-
Metals: The compound may be corrosive to some metals.[5] Storage in non-metallic or lined containers is advised.[5][9]
Recommended Storage and Handling Protocols
Translating the stability profile into practice requires stringent adherence to validated protocols for both the solid reagent and its solutions.
Protocol: Long-Term Storage of Solid Reagent
For maximum shelf life, which can be up to three years under ideal conditions, the following protocol is mandatory[15]:
-
Temperature: Store refrigerated at 2°C to 8°C .[1] Do not store at room temperature for extended periods.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).[1] The vial received from the manufacturer is typically packed under inert gas; maintain this condition.
-
Moisture Control: Store the vial within a secondary container containing a desiccant (e.g., a laboratory desiccator). This provides an essential secondary barrier against moisture ingress during temperature cycling of the refrigerator.
-
Light Protection: Keep the vial in its original box or use an amber vial to protect it from light.
-
Container Integrity: Ensure the container cap is tightly sealed at all times.[4][5][9]
Workflow: Handling and Weighing the Solid Reagent
Minimizing atmospheric exposure during handling is as critical as long-term storage conditions.
Causality: Allowing the vial to equilibrate to room temperature before opening is a critical step. Opening a cold vial directly into ambient air will cause moisture to immediately condense on the cold-powdered reagent, compromising the entire stock.
Protocol: Preparation and Short-Term Storage of Stock Solutions
Solutions of this compound are significantly less stable than the solid form and must be prepared fresh for immediate use whenever possible .[6] A similar compound, CPHA-HCl, showed over 50% decomposition in solution after 23 days at 35°C.[16]
-
Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO) or freshly prepared, degassed aqueous buffers. For aqueous solutions, buffers should be free of primary amines (like Tris) that could potentially compete in side reactions. Phosphate-buffered saline (PBS) or MES buffers are suitable choices.
-
Dissolution: Add the pre-weighed solid to the solvent. Mix gently by vortexing or inversion. Do not heat to dissolve.
-
pH Adjustment (if necessary): As a hydrochloride salt, a solution in unbuffered water will be acidic. For many applications, the pH may need to be adjusted. Use dilute NaOH or HCl.
-
Immediate Use: The strong recommendation is to use the solution on the same day it is prepared.
-
Short-Term Storage (If Unavoidable): If storage is absolutely necessary, filter-sterilize the solution, aliquot to minimize headspace, and store at 2-8°C, protected from light. Use within 1-3 days. Do not freeze-thaw cycles unless validated for your specific buffer system.
Verifying Reagent Quality
Before a critical experiment, verifying the integrity of the reagent is a prudent step.
Visual and Physical Indicators of Degradation
-
Color Change: Significant darkening from off-white to dark brown can indicate degradation.
-
Clumping: The powder should be free-flowing. Clumps or a sticky appearance are clear signs of moisture absorption.
-
Insolubility: Difficulty in dissolving the reagent in a solvent where it is known to be soluble can indicate the presence of insoluble degradation products.
Experimental Protocol: pH Check for Aqueous Solution Quality
Objective: To quickly assess potential degradation by measuring the pH of a standardized solution. As the hydrochloride salt degrades, changes in the chemical composition can alter the solution's pH.
Methodology:
-
Prepare a 10 mM solution of the reagent in degassed, deionized water.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Immediately measure the pH of the freshly prepared 10 mM solution.
-
Record this value as a baseline for a new lot of the reagent.
-
For older lots, a significant deviation from the baseline pH may suggest degradation or contamination.
Conclusion
The chemical integrity of this compound is not inherent but is maintained through disciplined storage and handling. The principal threats are moisture, air, elevated temperature, and light. By adhering to the protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under dry, inert conditions and the practice of preparing solutions fresh for immediate use—researchers can ensure the reagent's performance, leading to more reliable and reproducible results in their conjugation and drug development workflows.
References
- LabSolutions. (n.d.). This compound.
- Szabo-Scandic. (n.d.). Material Safety Data Sheet - Propargylamine, Hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride.
- LookChem. (n.d.). This compound.
- Santa Cruz Biotechnology, Inc. (2019). Safety Data Sheet - Propargylamine Hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
- G-Biosciences. (n.d.). Safety Data Sheet - Hydroxylamine Hydrochloride.
- Apollo Scientific. (2023). Safety Data Sheet - Hydroxylamine hydrochloride.
- TCI Chemicals. (n.d.). Safety Data Sheet - Propargylamine Hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet - Propargylamine.
- ChemicalBook. (2025). This compound | 21663-79-6.
- Fisher Scientific. (2010). Safety Data Sheet - Hydroxylamine hydrochloride.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- Santa Cruz Biotechnology, Inc. (n.d.). O-Prop-2-ynyl-hydroxylamine hydrochloride.
- Sigma-Aldrich. (n.d.). O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride.
- Thermo Fisher Scientific. (n.d.). Instructions - Hydroxylamine•HCl.
- Google Patents. (n.d.). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 21663-79-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. fishersci.com [fishersci.com]
- 14. prochemonline.com [prochemonline.com]
- 15. labsolu.ca [labsolu.ca]
- 16. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]
Introduction: Acknowledging the Unique Profile of O-2-Propynylhydroxylamine Hydrochloride
An In-depth Technical Guide to the Safe Handling of O-2-Propynylhydroxylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 21663-79-6) is a bifunctional molecule increasingly utilized in bioconjugation, drug discovery, and materials science.[1] Its structure, incorporating a reactive propargyl group and a hydroxylamine moiety, makes it a valuable chemical tool. However, these same functional groups necessitate a nuanced and rigorous approach to its handling and safety. This guide moves beyond generic safety data to provide researchers, scientists, and drug development professionals with a deeper understanding of the potential hazards, grounded in the chemical's structural components, and to establish robust protocols for its safe use. The causality behind each recommendation is explained to foster a proactive safety culture in the laboratory.
Section 1: Chemical & Physical Properties
A foundational understanding of a chemical's properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| CAS Number | 21663-79-6 | [1][2] |
| Molecular Formula | C₃H₅NO·HCl | [1][2] |
| Molecular Weight | 107.54 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 148 - 150°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Section 2: Hazard Identification and Risk Assessment
The documented hazard classification for this compound is specific, yet a comprehensive risk assessment must also consider the potential hazards inherited from its structural parent compounds.
Documented GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized summary of known hazards.
| Pictogram | Signal Word | Hazard Statement | Classification |
| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |
Sources:[3]
Expert Analysis: Understanding Risks from Structural Analogs
While H302 is the primary documented hazard, the molecule's structure suggests a broader potential for risk that experienced chemists must consider. The causality for heightened precautions stems from the known reactivity of hydroxylamines and propargyl groups.
-
Hydroxylamine Moiety: Hydroxylamine and its derivatives are known for their potential thermal instability.[4] Some derivatives can be sensitive to shock, friction, or heat, posing a risk of explosive decomposition.[4][5][6] While this specific compound has not been fully characterized for these properties, the underlying chemical nature of the N-O bond warrants caution, particularly upon heating.[5]
-
Propargyl Moiety: The terminal alkyne (propargyl group) is a high-energy functional group. Propargyl alcohol, a related compound, is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Compounds with this group can form explosive mixtures and may react violently under certain conditions.[10]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and may be corrosive, particularly in the presence of moisture.[11][12]
This analysis leads to a core directive: Treat this compound not just as a compound harmful if swallowed, but with the added precautions appropriate for potentially unstable and reactive substances.
Caption: Fig. 1: Inferred Hazard Profile
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the acute oral toxicity and potential for skin, eye, and respiratory irritation, a multi-layered approach to exposure control is mandatory.[13][14]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[15][16]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[13][17]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a splash risk.[7][13]
-
Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating skin.[7][16]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[13]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a ventilation failure or a large spill, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.[13]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for mitigating risks during routine laboratory use.
Storage Protocol
-
Temperature & Atmosphere: Store the container tightly sealed in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) as recommended.[2] The rationale is to minimize degradation and potential side reactions that could be initiated by air or moisture.[18]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[13][16][19] Violent reactions are possible with alkaline substances.
-
Location: Keep in a designated, well-ventilated, and secure area.
Step-by-Step Weighing and Solution Preparation Workflow
This protocol is designed as a self-validating system to ensure safety at each step.
-
Preparation:
-
Don all required PPE (goggles, gloves, lab coat).
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Designate a specific area within the hood for handling the compound.
-
Place a plastic-backed absorbent liner on the work surface.
-
-
Equilibration:
-
Remove the container from the 2-8°C storage.
-
Allow the container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.[20]
-
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use anti-static weighing paper or a tared vial to prevent dispersal of the fine powder.
-
Use spark-proof tools (e.g., plastic or bronze spatulas).
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization:
-
Add the weighed solid to your designated solvent vessel inside the fume hood.
-
Add the solvent slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
-
-
Cleanup:
Caption: Fig. 2: Workflow for Solution Preparation
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical.
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation develops or persists.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[13] Seek immediate medical attention.[18]
Spill Response
-
Small Spill (Solid):
-
Ensure the area is well-ventilated (fume hood is on).
-
Wearing full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
Prevent entry into the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire Response
-
The compound itself is not highly flammable, but its propargyl group suggests caution.[5] More importantly, heating can cause explosive decomposition.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Firefighting Actions: If a container is involved in a fire, evacuate the area. There is a risk of container explosion.[18] If it is safe to do so, use a water spray to cool unopened containers.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[18]
Caption: Fig. 3: Emergency Response Decision Tree
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled waste containers for solids (e.g., contaminated gloves, wipes, weighing paper) and liquids (e.g., unused solutions).
-
Disposal Method: Dispose of waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[7][18]
References
- This compound - LookChem. [Link]
- Hydroxylamine hydrochloride - Szabo-Scandic. [Link]
- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Industrial & Engineering Chemistry Research - ACS Public
- Propargyl alcohol uses - Synthesis, and Safety - Rawsource. [Link]
- Safety d
- Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. [Link]
- MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. [Link]
- HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie. [Link]
- O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem - NIH. [Link]
- SAFETY D
- SAFETY DATA SHEET - according to the (US)
- Hydroxylamine Hydrochloride, 20% w/v - Cole-Parmer. [Link]
- Hydroxylamine Hydrochloride - Belgaqua. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. nwsci.com [nwsci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. rawsource.com [rawsource.com]
- 9. nj.gov [nj.gov]
- 10. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 14. O-propylhydroxylamine hydrochloride | C3H10ClNO | CID 12283955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. media.laballey.com [media.laballey.com]
- 16. prochemonline.com [prochemonline.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
- 19. lobachemie.com [lobachemie.com]
- 20. actylislab.com [actylislab.com]
An In-depth Technical Guide to the Solubility of O-2-Propynylhydroxylamine Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Versatile Reagent
O-2-Propynylhydroxylamine hydrochloride is a bifunctional molecule of significant interest in chemical biology and drug development.[1] Its propargyl group provides a terminal alkyne for "click" chemistry, while the hydroxylamine moiety serves as a versatile nucleophile and precursor for oxime formation. Understanding its solubility is a critical first step in reaction design, formulation development, and purification strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents, empowering researchers to optimize their experimental workflows.
Physicochemical Properties Governing Solubility
This compound (C₃H₅NO·HCl) is a salt, and its solubility is dictated by the interplay of several factors.[2][3] As a hydrochloride salt of a small organic base, it possesses both ionic and organic characteristics.
-
Molecular Structure: C₃H₆ClNO
-
Melting Point: 148 - 150°C[2]
-
Key Structural Features:
-
Ionic Hydrochloride: This confers high polarity and the potential for strong ion-dipole interactions with polar solvents.
-
Hydroxylamine Group: Capable of acting as both a hydrogen bond donor and acceptor.[2]
-
Propargyl Group: A nonpolar alkyne moiety that contributes to interactions with less polar solvents.
-
The fundamental principle governing solubility is "like dissolves like."[4][5] For a salt like this compound, this means that solvents capable of solvating both the cation (O-2-propynylhydroxylammonium) and the chloride anion will be most effective.
Theoretical Solubility Profile in Different Solvent Classes
Based on its structure, we can predict the solubility behavior of this compound across a spectrum of organic solvents.
dot
Sources
Key applications of O-2-Propynylhydroxylamine hydrochloride in organic chemistry.
An In-Depth Technical Guide to the Key Applications of O-2-Propynylhydroxylamine Hydrochloride in Organic Chemistry
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Versatile Bifunctional Reagent
In the landscape of modern organic chemistry and chemical biology, the demand for highly efficient and specific chemical tools is paramount. This compound, a seemingly simple molecule, has emerged as a powerful and versatile building block for researchers, scientists, and drug development professionals. Its unique structure combines two highly valuable functional groups: a nucleophilic hydroxylamine and a terminal alkyne (propargyl group). This dual functionality allows for sequential, orthogonal reactions, making it an indispensable reagent for creating complex molecular architectures, particularly in the fields of bioconjugation, drug delivery, and heterocyclic synthesis.
This guide provides an in-depth exploration of the core applications of this compound. We will delve into the mechanistic principles behind its key reactions, provide field-proven experimental protocols, and discuss its strategic importance in the development of novel therapeutics and research agents. The narrative is designed not merely to list procedures, but to explain the causality behind experimental choices, ensuring a robust and reproducible understanding for the practicing scientist.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. This compound is a stable, crystalline solid under standard conditions.[1][2]
| Property | Value | Source(s) |
| CAS Number | 21663-79-6 | [1][2][3] |
| Molecular Formula | C₃H₅NO・HCl | [1][3] |
| Molecular Weight | 107.54 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148 - 150 °C | [1] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [1] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][2] |
Expert Insight: The hydrochloride salt form enhances the stability and handling of the otherwise highly reactive free hydroxylamine. For reactions requiring the free base, it can be generated in situ or through a careful liquid-liquid extraction after neutralization.[4][5]
Core Application 1: Bioorthogonal Oxime Ligation
The most prominent application of the hydroxylamine moiety is its participation in oxime ligation, a cornerstone of bioorthogonal chemistry. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable oxime bond.[6][7]
The Causality of Chemoselectivity
The power of oxime ligation lies in its exceptional chemoselectivity. The reaction proceeds efficiently under mild, aqueous conditions (typically pH 4-7) where the participating functional groups—aminooxy and carbonyl—are largely unreactive towards the vast array of other functionalities present in biological systems, such as amines, thiols, and carboxylic acids.[6][8] This "bioorthogonality" allows scientists to precisely label proteins, peptides, or other biomolecules without disrupting their native structure or function.
The reaction is often accelerated by a nucleophilic catalyst, such as aniline or its derivatives.[6] The catalyst operates by first forming a reactive Schiff base with the carbonyl compound, which is more susceptible to attack by the aminooxy nucleophile.
Experimental Workflow: Oxime Ligation
The following diagram outlines a typical workflow for conjugating a molecule of interest (e.g., a protein) containing a ketone or aldehyde handle with this compound.
Caption: General workflow for bioconjugation via oxime ligation.
Protocol: Classical Oxime Bond Formation
This protocol describes a general method for forming an oxime from an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Ethanol or a suitable aqueous buffer (10 mL)
-
Pyridine or Aniline (2.0 mmol, 2.0 eq) as catalyst/base
-
Ethyl acetate for extraction
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Methodology:
-
In a round-bottom flask, dissolve the aldehyde or ketone starting material in the chosen solvent (e.g., ethanol).[7]
-
Add this compound followed by the pyridine or aniline catalyst.
-
If using an organic solvent, attach a reflux condenser and heat the mixture. For aqueous bioconjugations, stirring at room temperature is typical. Reaction times can range from 1 to 4 hours.[7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If performed in an organic solvent, remove it using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and wash with 1 M HCl to remove the catalyst, followed by a water wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime-linked product.
-
Purify the product as needed by recrystallization or column chromatography.
Core Application 2: A Gateway to Click Chemistry
The second key feature of this compound is its terminal propargyl group, a versatile handle for "click" reactions. The most notable of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable 1,2,3-triazole ring, linking the alkyne-modified molecule to another molecule bearing an azide group.
The Power of Orthogonal, Sequential Reactions
The true elegance of this compound is its capacity as a heterobifunctional linker . A biomolecule can first be modified at a specific aldehyde or ketone site via oxime ligation. This introduces the propargyl group, which can then be subjected to a completely independent CuAAC reaction. This orthogonal, two-step strategy is invaluable for constructing complex, multifunctional systems, such as antibody-drug conjugates (ADCs) where the linker, drug, and antibody are precisely connected.
Workflow: Sequential Oxime Ligation and Click Chemistry
This diagram illustrates the powerful two-stage modification process enabled by this reagent.
Caption: Sequential modification using oxime ligation and CuAAC.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a click reaction with a propargyl-modified substrate.
Materials:
-
Propargyl-modified substrate (from oxime ligation) (1.0 eq)
-
Azide-containing molecule (1.1 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
Methodology:
-
Dissolve the propargyl-modified substrate and the azide-containing molecule in the chosen solvent system.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after diluting with water.
-
Further purification can be achieved through chromatography.
Core Application 3: Synthesis of Isoxazole Heterocycles
Beyond bioconjugation, hydroxylamine derivatives are fundamental precursors in heterocyclic chemistry, particularly for the synthesis of isoxazoles.[9][10][11] The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds exhibiting anticancer, antibacterial, and anti-inflammatory properties.[9][11]
Synthetic Pathways to Isoxazoles
The synthesis of the isoxazole ring often involves the cyclocondensation of a hydroxylamine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[10][12] The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to form the aromatic five-membered ring.
For instance, the reaction of chalcones with hydroxylamine hydrochloride in the presence of a base is a classic and reliable method for producing 3,5-disubstituted isoxazoles.[11][12]
Protocol: General Synthesis of Isoxazoles from Chalcones
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq) [Note: O-2-Propynylhydroxylamine HCl can be used to introduce the propargyl handle onto the isoxazole core]
-
Base (e.g., potassium hydroxide, sodium acetate)
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
Methodology:
-
Dissolve the chalcone derivative in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Reflux the reaction mixture for several hours (typically 2-8 hours), monitoring progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The solid isoxazole product will precipitate out.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.
Conclusion and Future Outlook
This compound is a quintessential example of a modern chemical tool that provides both efficiency and precision. Its dual-handle structure enables robust oxime ligations for bioorthogonal applications and provides a gateway to the vast world of click chemistry. This allows for the elegant, stepwise construction of complex conjugates for drug delivery, diagnostics, and fundamental biological research. Furthermore, its role as a precursor in the synthesis of medicinally important isoxazole scaffolds underscores its broader utility in organic synthesis. As the fields of chemical biology and targeted therapeutics continue to advance, the strategic application of versatile reagents like this compound will undoubtedly play a central role in driving innovation and discovery.
References
- Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL:[Link]
- Title: Construction of Isoxazole ring: An Overview Source: Nano Biorg. Lett. URL:[Link]
- Title: progress in the pathways for synthesis of isoxazoles synthons and their biological activities Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: this compound Source: LookChem URL:[Link]
- Title: Synthesis and Antimicrobial Studies of Isoxazole Derivatives Source: ResearchG
- Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: National Center for Biotechnology Inform
- Title: Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Synthetic method of O- (3-chloro-2-propenyl)
- Title: Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids Source: Royal Society of Chemistry URL:[Link]
- Title: Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs Source: PubMed URL:[Link]
- Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Royal Society of Chemistry URL:[Link]
- Title: Hydroxylamine Source: Wikipedia URL:[Link]
- Title: this compound Source: LabSolutions URL:[Link]
- Title: O-(3-chloropropenyl)
- Title: Hydroxylamine synthesis by oxidation Source: Organic Chemistry Portal URL:[Link]
- Title: What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl? Source: Orchid Chemical Supplies Ltd. URL:[Link]
- Title: Method for synthesizing o-trans-(3-Cl-2-propenyl)
- Title: The reaction of hydroxylamine with aspirin Source: ARKIVOC URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 5. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. sciensage.info [sciensage.info]
- 12. researchgate.net [researchgate.net]
A Mechanistic and Practical Guide to Oxime Ligation Using O-2-Propynylhydroxylamine Hydrochloride for Bioconjugation
Abstract
Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity, stability of the resultant bond, and mild reaction conditions.[1] This guide provides an in-depth examination of the oxime bond formation mechanism, with a specific focus on the versatile bifunctional reagent, O-2-Propynylhydroxylamine hydrochloride. We will explore the fundamental principles governing the reaction, including the critical role of pH and catalysis, and detail the strategic utility of the propargyl group for subsequent modifications via click chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and field-tested protocols to enable the successful design and execution of advanced bioconjugation strategies.
Part 1: The Core Mechanism of Oxime Formation
The formation of an oxime is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydroxylamine derivative, yielding a C=N-O linkage with water as the sole byproduct.[2] This process is reversible and unfolds in a two-stage mechanism: nucleophilic addition followed by dehydration.[3]
Stage 1: Nucleophilic Addition to Form a Hemiaminal Intermediate
The reaction initiates with the nitrogen atom of the hydroxylamine acting as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[3][4] This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3] The nitrogen in hydroxylamine is considered a "super-nucleophile" due to the alpha-effect, where the adjacent oxygen's lone pairs enhance its nucleophilicity.[5]
Stage 2: Acid-Catalyzed Dehydration
The hemiaminal intermediate is inherently unstable and undergoes dehydration to form the final oxime product.[3] This elimination step is the rate-limiting step and is effectively catalyzed by weak acid.[3] The acid protonates the hydroxyl group of the hemiaminal, transforming it into a good leaving group (water). Subsequently, the nitrogen's lone pair forms a double bond with the carbon, expelling the water molecule to yield the stable oxime bond.[3][4]
The Critical Role of pH
The rate of oxime formation is profoundly dependent on pH. The reaction rate exhibits a "volcano" profile, typically peaking in a slightly acidic range of pH 4 to 5.[6][7][8] This optimum represents a delicate balance:
-
At low pH (<4): The hydroxylamine nucleophile becomes excessively protonated (R-ONH3+), rendering it non-nucleophilic and slowing the initial addition step.[2]
-
At neutral or high pH (>6): The concentration of the protonated carbonyl, which is more electrophilic and reactive, is too low. The acid-catalyzed dehydration step becomes inefficient, thus slowing the overall reaction.[2][8]
For many bioconjugation applications, maintaining physiological pH (~7.4) is essential to preserve the structure and function of biomolecules like proteins.[7] Under these conditions, the uncatalyzed reaction is often slow.[2][9]
Nucleophilic Catalysis at Neutral pH
To overcome the slow kinetics at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[2][10] Aniline accelerates the reaction by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion).[2][10] This intermediate is significantly more electrophilic and reactive towards the hydroxylamine than the original carbonyl.[10] The hydroxylamine attacks the iminium ion, and subsequent steps regenerate the aniline catalyst while forming the oxime product.[2]
Substituted anilines, particularly those with electron-donating groups like p-phenylenediamine (pPDA), have been shown to be superior catalysts, enabling efficient ligation at neutral pH even at low reactant concentrations.[6][7] In one study, pPDA at pH 7 provided a 120-fold rate increase compared to the uncatalyzed reaction and a 19-fold increase compared to the aniline-catalyzed reaction.[7]
Part 2: this compound: A Bifunctional Reagent
This compound (HC≡CCH₂ONH₂·HCl) is a highly valuable reagent in modern bioconjugation. Its utility stems from its bifunctional nature, incorporating both a reactive hydroxylamine for oxime ligation and a terminal alkyne (propargyl group) for subsequent "click chemistry" reactions.
-
Hydroxylamine Moiety: This is the primary functional group that participates in the oxime ligation with an aldehyde or ketone on a target molecule.
-
Propargyl Group: The terminal alkyne serves as a versatile chemical handle. It can be efficiently and specifically reacted with azide-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with cyclooctyne derivatives via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12]
-
Hydrochloride Salt: The reagent is supplied as a hydrochloride salt to enhance its stability and improve its solubility in aqueous buffers used for bioconjugation.
This dual functionality allows for a powerful two-stage modification strategy. First, the propargyl group is introduced onto a biomolecule via a stable oxime bond. Second, a wide array of functionalities (e.g., fluorophores, affinity tags, therapeutic agents, polymers) bearing a complementary azide group can be "clicked" onto the alkyne handle.
Part 3: Practical Considerations & Protocol
Quantitative Data for Reaction Optimization
The success of oxime ligation depends on several factors. The table below summarizes key parameters and their typical ranges for efficient conjugation.
| Parameter | Typical Range/Value | Rationale & Key Considerations | Source(s) |
| pH | 4.0 - 5.5 (uncatalyzed) | Optimal balance between carbonyl protonation and nucleophile availability for fastest kinetics. | [2][8][13] |
| 6.5 - 7.5 (catalyzed) | Essential for pH-sensitive biomolecules. Requires a nucleophilic catalyst like aniline or pPDA. | [6][7][10] | |
| Catalyst | Aniline, p-Phenylenediamine | Aniline is effective but has limited solubility (~100 mM). pPDA is more soluble and a more potent catalyst. | [6][10][14] |
| Catalyst Conc. | 10 - 100 mM | Higher concentration increases reaction rate, but solubility and effects on biomolecule must be considered. | [14][15] |
| Reactant Conc. | 1 µM - 10 mM | Reaction is bimolecular; higher concentrations lead to faster completion. Limited by biomolecule availability. | [7][9] |
| Molar Excess | 5- to 50-fold excess of hydroxylamine | Drives the reaction equilibrium towards product formation, especially when the biomolecule is at a low concentration. | [8][11] |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may compromise the stability of some biomolecules. | [13] |
| Reaction Time | 1 - 16 hours | Highly dependent on all other parameters. Progress should be monitored by LC-MS or other analytical methods. | [1][11] |
Self-Validating Experimental Protocol: Protein Propargylation
This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced ketone or aldehyde group with this compound.
1. Reagent Preparation:
-
Protein Stock: Prepare a stock solution of the carbonyl-containing protein (e.g., 100 µM or ~1.5 mg/mL for a 15 kDa protein) in 100 mM sodium phosphate buffer, pH 7.2.
-
Hydroxylamine Stock: Prepare a 100 mM stock solution of this compound in the same phosphate buffer.
-
Catalyst Stock: Prepare a 1 M stock solution of aniline or a 200 mM stock of p-phenylenediamine (pPDA) in DMSO or an appropriate aqueous buffer. Note: pPDA is a more effective catalyst at neutral pH.[6][7]
2. Ligation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Protein Stock Solution (to a final concentration of 10-50 µM).
-
Catalyst Stock (to a final concentration of 20-50 mM).
-
Hydroxylamine Stock (to a final concentration of 1-5 mM, representing a significant molar excess).
-
-
Gently mix the solution and incubate at room temperature (or 37 °C for slower reactions) for 2-12 hours.
3. Reaction Monitoring (Self-Validation):
-
To validate progress, periodically take a small aliquot (5 µL) of the reaction mixture.
-
Analyze the aliquot by LC-MS. The successful conjugation will be confirmed by a mass shift corresponding to the addition of the propargyl-oxime moiety (C₃H₃NO, +57.02 Da).
4. Purification:
-
Once the reaction is complete (as determined by LC-MS), the excess small molecules (hydroxylamine, catalyst) must be removed.
-
For proteins, this is readily achieved using a desalting column (e.g., PD-10) or through buffer exchange via spin filtration, exchanging into a suitable buffer for storage or the next step (e.g., PBS, pH 7.4).
5. Characterization:
-
Confirm the final product's identity and purity by LC-MS and/or SDS-PAGE. The propargylated protein should show a single major peak with the expected molecular weight.
Part 4: Stability and Applications in Drug Development
The oxime bond is valued in drug development for its high hydrolytic stability compared to other imine-based linkages like hydrazones.[2][16][17] Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones under similar conditions.[18] This stability is crucial for applications where the conjugate must remain intact in vivo.[16] Hydrolysis is catalyzed by acid, meaning the linkage is most stable at neutral or physiological pH and becomes more labile under acidic conditions.[17][18]
Key applications for this chemistry in drug development include:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an aldehyde or ketone handle onto an antibody allows for the precise attachment of a cytotoxic drug via an O-propargyl-hydroxylamine linker, followed by click conjugation. This ensures a homogenous drug-to-antibody ratio (DAR).
-
Peptide and Protein Labeling: Attaching fluorophores, radiolabels for PET imaging, or PEG chains (PEGylation) to improve pharmacokinetics.[1][7]
-
Surface Functionalization: Immobilizing proteins or peptides onto biomaterial surfaces or nanoparticles for targeted drug delivery or diagnostic applications.[16][19]
Conclusion
The oxime ligation reaction, particularly when using the bifunctional reagent this compound, represents a robust and versatile tool for chemical biology and drug development. A thorough understanding of the underlying mechanism, especially the influence of pH and catalysis, is paramount for designing successful conjugation strategies. By leveraging the stability of the oxime bond and the downstream versatility of the propargyl handle, researchers can construct complex, well-defined bioconjugates for a vast array of therapeutic and diagnostic applications.
References
- Thygesen, M. B., Munch, H. K., et al. (2010). Nucleophilic catalysis of carbohydrate oxime formation by anilines. Semantic Scholar. [Link]
- Kölmel, D. K., & Kool, E. T. (2017).
- Gilmore, J. M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Gilmore, J. M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]
- Thygesen, M. B., et al. (2010). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines.
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
- Oxime and Hydrazone Reactions in Bioconjug
- Metal-Involving Synthesis and Reactions of Oximes.
- Formation of an Oxime
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]
- Wright, T. H., et al. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]
- Phelps, J. E., & Garcia, A. J. (2016).
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Unknown Source. [Link]
- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
- Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjug
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. NIH. [Link]
- Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. [Link]
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]
- Jadhav, A. D., et al. (2020). An efficient one pot synthesis of oxime by classical method.
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. PMC. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Click Chemistry Using O-2-Propynylhydroxylamine Hydrochloride
Foreword: The Convergence of Simplicity and Power in Modern Bioconjugation
In the landscape of chemical biology and drug discovery, the ability to selectively and efficiently join molecular fragments is paramount. The philosophy of "click chemistry," a term coined by K. Barry Sharpless in 2001, champions reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This paradigm shift has moved the field towards creating complex functional molecules with unprecedented ease and precision. At the heart of this revolution lies a set of powerful, bioorthogonal reactions, chief among them the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides an in-depth exploration of click chemistry with a specific focus on a versatile and powerful bifunctional reagent: O-2-Propynylhydroxylamine hydrochloride . This molecule uniquely bridges two of the most robust bioorthogonal ligation chemistries: the well-established CuAAC reaction via its terminal alkyne, and the highly efficient formation of stable oxime ethers through its hydroxylamine moiety.
Aimed at researchers, scientists, and drug development professionals, this document will not only dissect the theoretical underpinnings of these reactions but also provide field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in scientific integrity and supported by authoritative references.
I. The Core Principles of Click Chemistry: A Tale of Two Reactions
Click chemistry is not a single reaction, but rather a set of criteria that a reaction must meet to be considered "click."[1] The CuAAC reaction is the quintessential example, involving the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[2] This reaction is incredibly robust, proceeding with high efficiency in aqueous environments and across a wide pH range, making it ideal for biological applications.[2]
This compound, with its terminal alkyne, is a prime substrate for CuAAC. This allows for its conjugation to any molecule bearing an azide group, a functionality that can be readily introduced into biomolecules.
Beyond the alkyne, the hydroxylamine group of this compound offers a second, equally powerful, avenue for bioconjugation. Hydroxylamines react with aldehydes and ketones to form stable oxime linkages.[3][4] This reaction is also highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems, thus minimizing off-target reactions.[5] The stability of the resulting oxime bond is a significant advantage, particularly when compared to other linkages like hydrazones, especially under physiological conditions.[3][6]
The dual functionality of this compound makes it a powerful tool for orthogonal labeling strategies, where two different molecules can be independently and selectively labeled in the same system.[7][8]
II. This compound: A Molecular Swiss Army Knife
This compound (CAS 21663-79-6) is a small, water-soluble molecule that serves as a cornerstone reagent in modern bioconjugation.[9][10]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅NO·HCl | [9][10] |
| Molecular Weight | 107.54 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| Melting Point | 148 - 150 °C | [9] |
| Solubility | Soluble in water, DMSO, and methanol | [9] |
| Storage | 2-8°C, under an inert atmosphere | [9] |
Synthesis Overview
The synthesis of O-substituted hydroxylamines, including O-2-propynylhydroxylamine, can be achieved through the alkylation of an oxime followed by acid-catalyzed hydrolysis.[11] A general synthetic route involves the reaction of a suitable oxime, such as acetone oxime, with a propargyl halide under basic conditions to form the O-propargyl oxime ether. Subsequent hydrolysis with an acid, typically hydrochloric acid, cleaves the oxime to yield the desired this compound.[11] While several patented methods exist, a detailed, peer-reviewed laboratory synthesis is highly sought after for academic and research settings.[12]
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[6][13] It is also suspected of causing cancer.[6][13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[4][6][13] All manipulations should be performed in a well-ventilated chemical fume hood.[4][6]
III. Experimental Protocols: From Theory to Practice
The following protocols are designed to be robust and reproducible. However, as with any experimental procedure, optimization may be necessary for specific applications.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the general procedure for labeling an azide-modified protein with this compound.
Diagram of the CuAAC Experimental Workflow:
Caption: Workflow for CuAAC-mediated protein labeling.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Desalting column
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in water or an appropriate buffer.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution to a final concentration of 10- to 50-fold molar excess over the protein.
-
In a separate tube, prepare the copper catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA.
-
Add the copper catalyst premix to the protein-alkyne mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 20-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the labeled protein by SDS-PAGE, mass spectrometry, and other relevant analytical techniques.
-
Causality Behind Experimental Choices:
-
THPTA Ligand: The use of a Cu(I)-stabilizing ligand like THPTA is crucial for several reasons. It prevents the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, protects the protein from damage by reactive oxygen species (ROS) that can be generated during the reaction, and increases the reaction rate.[14][15]
-
Fresh Sodium Ascorbate: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) in situ.[2] It is susceptible to oxidation, so a freshly prepared solution ensures a sufficient concentration of the reducing agent.
-
Order of Addition: Adding the sodium ascorbate last ensures that the reduction of Cu(II) to Cu(I) occurs in the presence of all other reactants, maximizing the efficiency of the click reaction.
B. Oxime Ligation with this compound
This protocol outlines the general procedure for conjugating this compound to a protein containing an aldehyde or ketone group.
Diagram of the Oxime Ligation Workflow:
Caption: Workflow for oxime ligation-based protein conjugation.
Materials:
-
Protein containing an aldehyde or ketone group
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Aniline (optional, as a catalyst)
-
Dialysis tubing or other purification system
Step-by-Step Methodology:
-
Prepare Solutions:
-
Protein Solution: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound: Prepare a 100 mM stock solution in the reaction buffer.
-
Aniline (optional): Prepare a 1 M stock solution in an organic solvent like DMF or DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add a 10- to 100-fold molar excess of this compound to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate by dialysis against a suitable buffer to remove excess reagents.
-
-
Characterization:
-
Confirm the formation of the oxime linkage and assess the purity of the conjugate using SDS-PAGE and mass spectrometry. The expected mass increase will correspond to the mass of the propynylhydroxylamine moiety minus the mass of a water molecule.
-
Causality Behind Experimental Choices:
-
Acidic pH: The formation of an oxime bond is most efficient at a slightly acidic pH (4.5-5.5).[16] This is a compromise between the protonation of the hydroxylamine, which reduces its nucleophilicity, and the need for acid catalysis in the dehydration step of the reaction mechanism.
-
Aniline Catalyst: Aniline and its derivatives can significantly accelerate the rate of oxime formation at neutral pH, which can be beneficial when working with pH-sensitive biomolecules.[5][17] However, aniline can be toxic to cells, so its use should be avoided in live-cell applications.[5]
IV. Applications in Drug Discovery and Development
The unique bifunctionality of this compound makes it a valuable tool in various stages of drug discovery and development.
A. Synthesis of Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker to conjugate cytotoxic drugs to antibodies. The hydroxylamine can react with a ketone or aldehyde on the drug, and the alkyne can be "clicked" to an azide-modified antibody. This allows for the precise and stable attachment of potent payloads to targeting antibodies, a key aspect of ADC design.
B. Development of PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a versatile building block in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand.
C. Surface Immobilization of Biomolecules
The alkyne or hydroxylamine functionality of this compound can be used to immobilize biomolecules onto surfaces for various applications, such as in biosensors and diagnostic arrays.[18][19][20] For example, a surface can be functionalized with azides, and then a protein modified with this compound can be "clicked" onto the surface.
Quantitative Data on Linkage Stability:
The stability of the linkage is a critical factor in the design of bioconjugates. The oxime bond formed from this compound is known for its high stability across a broad pH range.[3][13]
| Linkage | pH 5.0 Stability | pH 7.4 Stability | Key Features |
| Oxime | High (Half-life of days to weeks) | High (Half-life of days to weeks) | Significantly more stable than hydrazones, making it ideal for applications requiring long-term in vivo stability.[3][6] |
| Hydrazone | Labile (Half-life of hours) | Moderately Stable | Susceptible to hydrolysis, especially at acidic pH.[3][4] |
| Thioether | Very High | Very High | Extremely stable, but the maleimide chemistry used for its formation can have off-target reactivity. |
| Triazole (from CuAAC) | Very High | Very High | Exceptionally stable and inert, considered a permanent linkage.[2] |
V. Conclusion and Future Perspectives
This compound stands out as a remarkably versatile reagent in the click chemistry toolbox. Its ability to participate in two distinct, highly efficient, and bioorthogonal reactions provides researchers with a powerful platform for creating complex bioconjugates with a high degree of control. The stability of the resulting oxime and triazole linkages further enhances its utility in applications where long-term stability is crucial, such as in the development of therapeutics and diagnostics.
As the field of chemical biology continues to push the boundaries of molecular engineering, the demand for robust and versatile chemical tools will only increase. This compound, with its unique combination of functionalities, is well-positioned to play a significant role in these future advancements, enabling the construction of novel molecular architectures with tailored functions for a wide range of scientific endeavors.
VI. References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
-
BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Raines Lab. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. Available at: [Link]
-
Assessment of the stability of the oxime linkage in WJ638. (A) Format... ResearchGate. Available at: [Link]
-
Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PMC - NIH. Available at: [Link]
-
Orthogonal alkynyl-amino acid reporter for selective labeling of bacterial proteomes during infection. PMC - NIH. Available at: [Link]
-
Spectroscopically Orthogonal Labelling to Disentangle Site-Specific Nitroxide Label Distributions. PMC - NIH. Available at: [Link]
-
Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents. Available at:
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at: [Link]
-
Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences. Available at: [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at: [Link]
-
From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. PMC - NIH. Available at: [Link]
-
Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH. Available at: [Link]
-
O-(3-chloropropenyl) hydroxylamine free base. Google Patents. Available at:
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. Available at: [Link]
-
Advances in Bioconjugation. PMC - NIH. Available at: [Link]
-
Characterization of an N- Allylglyoxylamide Based Bioorthogonal Nitrone Trap. ChemRxiv. Available at: [Link]
-
Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. PMC - NIH. Available at: [Link]
-
Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. PMC - NIH. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. ResearchGate. Available at: [Link]
-
Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Maastricht University. Available at: [Link]
-
Bioorthogonal chemistry. PMC - NIH. Available at: [Link]
-
Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Semantic Scholar. Available at: [Link]
-
Facile DNA Immobilization on Surfaces through a Catecholamine Polymer. PMC - NIH. Available at: [Link]
-
Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum. PMC - NIH. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raineslab.com [raineslab.com]
- 7. Orthogonal alkynyl-amino acid reporter for selective labeling of bacterial proteomes during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopically Orthogonal Labelling to Disentangle Site-Specific Nitroxide Label Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]
- 12. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile DNA Immobilization on Surfaces through a Catecholamine Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of O-2-Propynylhydroxylamine Hydrochloride: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for O-2-Propynylhydroxylamine hydrochloride (CAS 55843-64-6), a valuable bifunctional molecule in chemical synthesis and drug development.[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogs to present a comprehensive, predictive characterization.[4] The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the analysis and quality control of this reagent.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₃H₅NO·HCl and a molecular weight of 107.54 g/mol , possesses a unique combination of a terminal alkyne and a hydroxylamine moiety.[1][2][3] This structure makes it a versatile building block, for example, in the synthesis of heterocycles and for bioconjugation via "click chemistry". Spectroscopic analysis is paramount to confirm its identity, purity, and stability.
This guide will systematically detail the predicted features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will provide a rationale for the predicted data, a general experimental protocol, and a visual representation of the key structural correlations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the proton environment of a molecule. For this compound, we anticipate a spectrum that clearly resolves the three distinct proton-containing groups.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) and are expected to vary slightly based on the solvent and concentration used. For this hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | ~ 2.9 - 3.1 | Triplet | 1H | ~ 2.4 |
| H-3 (-CH₂-) | ~ 4.3 - 4.5 | Doublet | 2H | ~ 2.4 |
| H-4 (-ONH₃⁺) | ~ 11.0 - 12.0 | Broad Singlet | 3H | N/A |
Interpretation and Rationale
The presence of the electron-withdrawing oxygen atom is expected to deshield the adjacent methylene protons (H-3) significantly compared to its analog, propargylamine hydrochloride. In propargylamine hydrochloride, the methylene protons appear around 3.8 ppm. The introduction of the oxygen in this compound would shift these protons downfield to the predicted range of 4.3 - 4.5 ppm.
The acetylenic proton (H-1) is anticipated to appear as a triplet due to long-range coupling with the methylene protons (H-3). This "propargylic coupling" is typically around 2-3 Hz. The methylene protons, in turn, will be split into a doublet by the acetylenic proton with the same coupling constant.
The protons on the nitrogen of the hydroxylammonium group are expected to be exchangeable and will likely appear as a broad singlet at a downfield chemical shift, the exact position and broadness of which will be highly dependent on the solvent, concentration, and water content.
Diagram: Predicted ¹H NMR Coupling Scheme
Caption: Predicted coupling interactions in ¹H NMR.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. We expect three distinct signals corresponding to the three carbon atoms in this compound.
Predicted ¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~ 75 - 80 |
| C-2 (-C≡) | ~ 80 - 85 |
| C-3 (-CH₂-) | ~ 70 - 75 |
Interpretation and Rationale
The two sp-hybridized carbons of the alkyne group (C-1 and C-2) are expected in the typical alkyne region of the ¹³C NMR spectrum. The terminal carbon (C-1) is generally found slightly upfield compared to the internal carbon (C-2).
The methylene carbon (C-3) is directly attached to an oxygen atom, which will cause a significant downfield shift into the 70-75 ppm range. For comparison, the methylene carbon in propargylamine hydrochloride appears at a much higher field, around 28 ppm.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the hydroxylammonium group.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~ 3300 | Strong, Sharp |
| -NH₃⁺ Stretch | 3200 - 2800 | Strong, Broad |
| C≡C Stretch | ~ 2120 | Weak to Medium, Sharp |
| -CH₂- Stretch | ~ 2950 - 2850 | Medium |
| C-O Stretch | ~ 1100 - 1000 | Medium to Strong |
Interpretation and Rationale
The most diagnostic peaks in the IR spectrum will be the strong, sharp absorption around 3300 cm⁻¹ for the acetylenic C-H stretch and the weak but sharp peak around 2120 cm⁻¹ for the C≡C triple bond stretch.[5][6][7] The presence of both of these peaks is strong evidence for a terminal alkyne.
The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group. This broadness is due to hydrogen bonding. The C-O single bond stretch will likely appear in the fingerprint region, around 1100-1000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of the molecular weight and structural features.
Predicted Mass Spectrum Data
For the free base (C₃H₅NO), the exact mass is 71.0371 Da. In a typical soft ionization technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is expected.
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 72.0444 | Protonated Parent Molecule |
| Fragment 1 | 55.0184 | [M+H - NH₂OH]⁺ |
| Fragment 2 | 41.0391 | [C₃H₅]⁺ (Propargyl cation) |
Interpretation and Rationale
The base peak in the ESI mass spectrum is expected to be the protonated molecule at m/z 72. Upon collisional activation (in MS/MS experiments), fragmentation is likely to occur. A plausible fragmentation pathway involves the loss of the hydroxylamine group as a neutral molecule (NH₂OH, 33 Da), leading to a fragment at m/z 39 (this would be from the unprotonated molecule). A more likely fragmentation from the protonated molecule would be the loss of neutral hydroxylamine, which is not directly observed, but cleavage of the C-O bond could lead to the stable propargyl cation at m/z 41.
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Corroborative evidence from multiple spectroscopic techniques.
References
- LookChem. This compound. [Link]
- Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]
- Maricopa Open Digital Press.
- University of Calgary. Infrared Spectroscopy: Alkynes. [Link]
Sources
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Propargylamine hydrochloride(15430-52-1) 1H NMR spectrum [chemicalbook.com]
- 7. Propargylamine hydrochloride(15430-52-1) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Reactivity of the Propargyl Group in O-2-Propynylhydroxylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Functional Groups
O-2-Propynylhydroxylamine hydrochloride is more than a simple chemical reagent; it is a molecular scaffold of immense potential, primarily due to the strategic placement of two highly versatile functional groups: a terminal alkyne (the propargyl group) and a hydroxylamine. This guide dissects the reactivity of the propargyl moiety, a cornerstone of modern bioconjugation and synthetic chemistry. Its unique electronic structure allows it to participate in a suite of powerful and highly selective reactions, transforming it from a simple building block into a critical tool for creating complex molecular architectures, from antibody-drug conjugates (ADCs) to advanced materials. Understanding the nuances of this group's reactivity is paramount for any scientist seeking to leverage its capabilities for precise molecular engineering.
This document moves beyond mere protocols to explore the underlying principles governing the propargyl group's behavior. We will examine the causality behind experimental choices, providing the insights necessary to not only replicate but also innovate.
Chapter 1: The Electronic and Structural Foundation of Propargyl Reactivity
The reactivity of the propargyl group (HC≡C-CH₂-) is a direct consequence of its terminal alkyne. The carbon atoms of the triple bond are sp-hybridized, which imparts significant consequences on the molecule's geometry and electronic properties.
-
Acidity and Nucleophilicity: The high degree of s-character in the sp-hybridized orbitals results in the acetylenic proton being significantly more acidic than protons on sp² or sp³ hybridized carbons.[1][2] This allows for its deprotonation by a suitable base (like sodium amide) to form a potent nucleophile known as an acetylide anion.[1][2] This anion is a powerful tool for forming new carbon-carbon bonds by attacking various electrophiles.
-
Electrophilicity and Additions: The π-electron clouds of the triple bond are susceptible to attack by electrophiles, initiating electrophilic addition reactions.[3] Furthermore, the sp-hybridized carbons render the alkyne more electrophilic than a corresponding alkene, enabling it to undergo nucleophilic addition reactions, particularly when the triple bond is conjugated with an electron-withdrawing group.[2][4]
-
Dipolarophile Nature: In the context of "click chemistry," the terminal alkyne serves as an exceptional dipolarophile, readily reacting with 1,3-dipoles like azides in cycloaddition reactions to form stable heterocyclic rings.[5][6][7]
While the propargyl group is often the star of the show, the adjacent hydroxylamine moiety (-ONH₂) is a crucial secondary player. It can act as a nucleophile, most notably in reactions with carbonyl compounds to form stable oxime linkages.[8] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, though it necessitates neutralization or careful pH control for reactions involving the free hydroxylamine. The true power of this molecule lies in the ability to exploit these two functionalities orthogonally, enabling sophisticated, multi-step conjugation strategies.
Chapter 2: The Workhorse Reactions of the Propargyl Group
The utility of this compound is most profoundly demonstrated through its participation in some of the most reliable and high-yielding reactions in the synthetic chemist's toolkit.
A. 1,3-Dipolar Cycloadditions: The Heart of Click Chemistry
Click chemistry describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5][9] The azide-alkyne cycloaddition is the quintessential click reaction, and the propargyl group is a key participant.
This reaction unites a terminal alkyne with an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole.[6][] The reaction's speed and reliability are owed to the copper(I) catalyst, which dramatically lowers the activation energy compared to the uncatalyzed thermal reaction.[5]
Causality Behind the Method: The mechanism is not a concerted cycloaddition but a stepwise process.[6] Cu(I) first coordinates with the alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst.[6]
-
Why a Reducing Agent? Cu(I) is readily oxidized to the catalytically inactive Cu(II) state by dissolved oxygen. A reducing agent, most commonly sodium ascorbate, is added to continuously regenerate Cu(I) from any Cu(II) present (often from a Cu(II) salt precursor like CuSO₄).[11]
-
Why a Ligand? Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial.[12][13] They serve two primary purposes: they stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation, and they accelerate the reaction.[11] In bioconjugation, they also chelate the copper, mitigating its potential toxicity to biomolecules like proteins.[11]
Diagram: The Catalytic Cycle of CuAAC
Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: General Procedure for CuAAC Bioconjugation
This protocol describes the labeling of an azide-modified protein with this compound.
-
Reagent Preparation:
-
Protein Solution: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Propargyl Handle: Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Catalyst Premix (Freshly Prepared):
-
Prepare a 100 mM stock of CuSO₄ in water.
-
Prepare a 200 mM stock of THPTA ligand in water.[13]
-
Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio (e.g., 10 µL of CuSO₄ and 20 µL of THPTA). Let it stand for 2-3 minutes.
-
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Conjugation Reaction:
-
To your protein solution, add the this compound stock solution to achieve a final molar excess of 20-50 equivalents over the protein.
-
Add the THPTA/CuSO₄ premix to the reaction mixture. A final copper concentration of 0.5-1 mM is typical.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2-5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.
-
-
Purification and Analysis:
-
Remove unreacted small molecules and the catalyst system using a desalting column (e.g., PD-10) or through dialysis against the desired buffer.
-
Analyze the success of the conjugation by SDS-PAGE (observing a mass shift), mass spectrometry (LC-MS), or other relevant techniques. The self-validating nature of this protocol is confirmed by the specific mass increase corresponding to the addition of the propargyl-hydroxylamine moiety.
-
For applications in living systems where copper's cytotoxicity is a concern, SPAAC is the reaction of choice.[14] This bioorthogonal reaction does not require a metal catalyst. Instead, the energy for the reaction is provided by the ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which reacts rapidly and selectively with an azide.[14][] In this context, O-2-Propynylhydroxylamine is used to pre-modify one molecule, which is then reacted with an azide-functionalized partner. Alternatively, an azide-modified hydroxylamine could be used to react with a propargyl-containing molecule. For this guide's topic, we consider the propargyl group as the reactive handle of interest.
Causality Behind the Method: The driving force is the release of ring strain (~18 kcal/mol) from the cyclooctyne upon forming the more stable, planar triazole ring.[] This significantly lowers the activation barrier, allowing the reaction to proceed at physiological temperatures without a catalyst.[14][16]
Diagram: The SPAAC Reaction
Caption: General scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
(Note: The DOT language does not natively support complex chemical structures. The above is a conceptual representation. For a true chemical diagram, specialized software would be used.)
Protocol: Live Cell Surface Labeling via SPAAC
This protocol outlines the labeling of cell surface glycans metabolically engineered to display azides, using a probe functionalized with a strained alkyne. This illustrates the environment where the propargyl group's counterpart, the azide, is used.
-
Metabolic Labeling:
-
Culture cells (e.g., HeLa) in appropriate media.
-
Supplement the media with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours. This allows for the incorporation of azido-sugars into cell surface glycans.[14]
-
-
Cell Preparation:
-
Gently wash the cells three times with warm, serum-free media or PBS to remove unincorporated azido-sugar.
-
-
SPAAC Reaction:
-
Prepare a solution of your strained alkyne probe (e.g., DBCO-Fluorophore) in serum-free media at a concentration of 10-100 µM.
-
Incubate the washed cells with the probe solution for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with fresh media or PBS to remove the unreacted probe.
-
Image the cells using fluorescence microscopy. The validation of this protocol is the specific fluorescence observed on the cell surface, which is absent in control cells not treated with the azido-sugar.
-
B. Nucleophilic Addition via Acetylide Anion Formation
Beyond cycloadditions, the acidity of the terminal alkyne proton allows for its use as a potent carbon nucleophile.
Causality Behind the Method: Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, deprotonates the alkyne to form an acetylide anion.[2] This anion can then participate in Sɴ2 reactions with primary alkyl halides or, more commonly, add to carbonyl groups.[1][2] The addition to an aldehyde or ketone results in the formation of a propargyl alcohol, a valuable synthetic intermediate.[1][17]
Diagram: Acetylide Addition to a Carbonyl
Caption: Conceptual workflow for the formation of a propargyl alcohol via acetylide addition.
Protocol: General Procedure for Acetylide Addition to an Aldehyde
-
Acetylide Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve O-2-Propynylhydroxylamine (as the free base) in a dry, aprotic solvent like THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add one equivalent of a strong base (e.g., n-BuLi in hexanes). Stir for 30 minutes at this temperature.
-
-
Carbonyl Addition:
-
Dissolve the aldehyde electrophile in dry THF and add it dropwise to the acetylide solution at -78°C.
-
Allow the reaction to stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting propargyl alcohol by flash column chromatography. The success is validated by NMR and mass spectrometry, confirming the new C-C bond and alcohol group.
-
C. Synthesis of Isoxazoles
The propargyl group is a valuable precursor for the synthesis of five-membered heterocycles like isoxazoles.[7][18][19] One common method involves the [3+2] cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ from an aldoxime.[20]
Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
-
Nitrile Oxide Generation:
-
In a flask, dissolve an appropriate aldoxime (e.g., benzaldoxime) in a solvent like dichloromethane (DCM).
-
Add a mild oxidant and halogen source, such as N-chlorosuccinimide (NCS), portion-wise at 0°C to form the corresponding hydroximoyl chloride.
-
-
Cycloaddition:
-
To the in situ generated hydroximoyl chloride, add your alkyne (e.g., a derivative of O-2-Propynylhydroxylamine).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N), dropwise. The base will eliminate HCl to generate the reactive nitrile oxide dipole.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the isoxazole. Validation is achieved through characterization (NMR, IR, MS) confirming the heterocyclic ring structure.[18]
-
Chapter 3: Orthogonal Reactivity with the Hydroxylamine Group
A key advantage of this compound is the ability to perform sequential or orthogonal conjugations. After the propargyl group has been reacted (e.g., via CuAAC to link to a protein), the hydroxylamine functionality remains available for a second, distinct chemical transformation.
Oxime Ligation: The hydroxylamine group reacts with aldehydes or ketones to form a stable C=N oxime bond. This reaction is highly specific and proceeds under mild, often slightly acidic (pH 4-6), aqueous conditions. This pH requirement makes it orthogonal to CuAAC, which is typically run at neutral or slightly basic pH.
Diagram: Dual-Labeling Orthogonal Workflow
Caption: Orthogonal strategy using CuAAC followed by oxime ligation for dual functionalization.
Chapter 4: Practical and Safety Considerations
Scientific integrity demands not only robust methodology but also a commitment to safety.
Safety and Handling: this compound is classified as corrosive to metals and may cause skin and eye irritation.[21][22]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[23][24]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[21][22] Avoid creating dust.[22] Keep away from incompatible materials such as strong oxidizing agents and heavy metals.[23]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed, non-metal container.[24][25] Recommended storage is often under an inert atmosphere at 2-8°C.[26]
Quantitative Data Summary: A Comparative Overview
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I) source, e.g., CuSO₄/Ascorbate)[6] | No[14][] |
| Key Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Typical Conditions | Aqueous buffer, pH 7-8, Room Temperature[5] | Physiological conditions, Aqueous buffer, 4-37°C[14] |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (dependent on cyclooctyne used) |
| Bio-compatibility | Good (with ligands), but potential for copper cytotoxicity[11] | Excellent; truly bioorthogonal for live-cell applications[14][] |
| Key Advantage | High reliability, speed, simple reagents | No metal catalyst, ideal for in vivo use |
| Key Limitation | Potential for copper to damage biomolecules or organisms | Requires synthesis of sterically demanding strained alkynes |
Conclusion
The propargyl group of this compound is a powerful and multifaceted tool. Its ability to undergo high-fidelity click reactions (both CuAAC and as a partner for SPAAC), participate in classic nucleophilic additions, and serve as a scaffold for heterocycle synthesis makes it indispensable. When coupled with the orthogonal reactivity of its hydroxylamine moiety, it provides a platform for developing sophisticated molecular constructs. By understanding the fundamental principles that govern its reactivity and adhering to rigorous and safe experimental design, researchers can fully unlock the potential of this versatile building block to advance the frontiers of drug development, diagnostics, and materials science.
References
- Nucleophilic Reactivity of Deprotonated Alkynes. (2023). Chemistry LibreTexts. [Link]
- Reactions of Alkynes: Addition of HX and X₂. (2020). Chemistry LibreTexts. [Link]
- Click Nucleophilic Conjugate Additions to Activated Alkynes. (2021). Chemical Reviews. [Link]
- Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
- Click nucleophilic conjugate additions to activated alkynes. (2021). University of Birmingham. [Link]
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). PMC - NIH. [Link]
- SAFETY D
- SAFETY D
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). organic-chemistry.org. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). organic-chemistry.org. [Link]
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- HYDROXYLAMINE HYDROCHLORIDE AR/ACS. (n.d.). Loba Chemie. [Link]
- Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine... (n.d.).
- Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry. [Link]
- Synthesis of propargyl hydroxylamine derivative 164. (n.d.).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). NIH. [Link]
- This compound. (n.d.). LookChem. [Link]
- Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). PMC - PubMed Central. [Link]
- The reaction of hydroxylamine with aspirin. (2011). ARKIVOC. [Link]
- Protein DNA Bioconjug
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PMC - PubMed Central. [Link]
- Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2012). Oriental Journal of Chemistry. [Link]
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022).
- Click Chemistry. (2025). Scribd. [Link]
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]
- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2020). NIH. [Link]
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Semantic Scholar. [Link]
- Boron enabled bioconjugation chemistries. (2024). PMC - PubMed Central. [Link]
- Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (n.d.). Taylor & Francis eBooks. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajrconline.org [ajrconline.org]
- 19. orientjchem.org [orientjchem.org]
- 20. Isoxazole synthesis [organic-chemistry.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. shepherd.edu [shepherd.edu]
- 23. media.laballey.com [media.laballey.com]
- 24. prochemonline.com [prochemonline.com]
- 25. lobachemie.com [lobachemie.com]
- 26. lookchem.com [lookchem.com]
O-2-Propynylhydroxylamine hydrochloride suppliers and purity grades.
An In-depth Technical Guide to O-2-Propynylhydroxylamine Hydrochloride for Advanced Bioconjugation
Abstract
This compound, also known as O-propargylhydroxylamine hydrochloride, is a pivotal bifunctional linker for researchers, chemists, and drug development professionals. Its unique structure, featuring a terminal alkyne and an alkoxyamine functional group, enables two distinct and highly efficient bioorthogonal conjugation reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications. We delve into sourcing from reliable suppliers, available purity grades, and essential quality control procedures. Furthermore, this document offers detailed, field-proven protocols for its use in labeling and bioconjugation workflows, emphasizing the scientific rationale behind experimental choices to ensure reproducible and robust results.
Introduction: The Power of Bifunctional Linkers
In the intricate fields of chemical biology and drug development, the ability to selectively and stably connect different molecular entities is paramount. This compound (CAS: 21663-79-6) has emerged as a cornerstone reagent that addresses this need with exceptional elegance and efficiency. It serves as a heterobifunctional crosslinker, containing two distinct reactive handles within a single, compact molecule.
-
The Alkoxyamine Group: This moiety reacts specifically with aldehydes and ketones to form a highly stable oxime bond. This reaction is bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native functional groups.
-
The Terminal Alkyne Group: This functional group is the key component for one of the most celebrated "click chemistry" reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction forms a stable triazole linkage with an azide-modified molecule, a process renowned for its speed, high yield, and biocompatibility.[3][4]
The power of this compound lies in its ability to bridge two different molecules through these orthogonal reactions, making it an indispensable tool for constructing antibody-drug conjugates (ADCs), fluorescently labeling proteins, immobilizing biomolecules on surfaces, and assembling complex molecular probes.
Physicochemical Properties and Commercial Grades
Understanding the fundamental properties and sourcing options is the first step toward successful implementation in the laboratory.
Key Properties
| Property | Value | Source |
| CAS Number | 21663-79-6 | [5][6] |
| Molecular Formula | C₃H₅NO·HCl | [5] |
| Molecular Weight | 107.54 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 148 - 150 °C | [7] |
| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | [7] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [7] |
Commercial Suppliers and Purity Grades
The quality of the crosslinker is critical for the reproducibility of conjugation experiments. High purity ensures that the observed reactivity is solely attributable to the desired compound and minimizes potential side reactions from impurities. Several reputable suppliers offer this compound in various purity grades.
| Supplier | Example Catalog Number | Available Purity Grades | Notes |
| Sigma-Aldrich (Merck) | SYX00221 / AMBH97B9F420 | AldrichCPR™, 98% | The "AldrichCPR" grade is sold without extensive analytical data, requiring user verification. |
| Fisher Scientific | 232327638 (eMolecules) | 98% | Sourced via the eMolecules marketplace.[8] |
| Santa Cruz Biotechnology | sc-277568 | Not specified; CoA provided | For research use only.[5] |
| Alfa Chemistry | ACM21663796 | 96% | [9] |
| LookChem | N/A | 95%, 96% | Aggregates multiple suppliers.[7] |
| Sunway Pharm Ltd | CB03147 | 97% | [10] |
Expert Insight: For sensitive applications, particularly those involving live cells or in vivo studies, a purity grade of ≥97% is strongly recommended. For less sensitive applications like surface immobilization, a lower grade may be acceptable, but pilot experiments are advised. Always verify the identity and purity of a new batch, regardless of the supplier's claims.
Core Chemistry and Mechanisms of Action
The utility of this compound stems from its two orthogonal reactive sites. Understanding the mechanism of each reaction is key to designing successful experiments.
The Alkoxyamine: Oxime Ligation
The reaction between the alkoxyamine group and an aldehyde or ketone is a condensation reaction that forms a stable C=N-O bond, known as an oxime.
Caption: Oxime ligation reaction workflow.
Causality: This reaction is typically fastest at a slightly acidic pH (around 4.5 to 5.5). The acid catalyzes the protonation of the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkoxyamine nitrogen. The stability of the resulting oxime bond is significantly higher than that of an imine (formed from a primary amine), making it a preferred choice for creating permanent bioconjugates.[11]
The Alkyne: Copper-Catalyzed Click Chemistry (CuAAC)
The terminal alkyne is poised for reaction with an azide-functionalized molecule in the presence of a Cu(I) catalyst. This reaction rapidly and irreversibly forms a stable 1,2,3-triazole ring.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality: The reaction requires a Cu(I) catalyst. In practice, this is generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. To prevent catalyst disproportionation and protect sensitive biomolecules from copper-mediated damage, a chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. The ligand stabilizes the Cu(I) oxidation state, accelerating the reaction and enhancing its biocompatibility.[2]
The Bifunctional Strategy
The orthogonality of these two reactions allows for a powerful, two-step conjugation strategy. For example, a biomolecule with a site-specifically introduced aldehyde can first be reacted with this compound. After purification, the newly installed alkyne handle can be "clicked" to any azide-containing molecule (e.g., a fluorescent dye, a drug, or biotin).
Caption: Two-step bioconjugation workflow.
Quality Control and Verification
Trustworthiness through Validation: Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific work. Independent verification of the reagent's identity and purity is a self-validating step that prevents costly troubleshooting and ensures experimental reproducibility.
Recommended QC Protocol
Objective: To confirm the identity and assess the purity of a newly acquired batch of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice depends on the instrumentation and desired resolution.
-
-
Identity Verification (¹H NMR Spectroscopy):
-
Acquire a proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~10.5-12.0 (broad singlet, 2H): Protons of the -NH₂⁺-O group. This signal can exchange with D₂O and may be broad or absent.
-
~4.5-4.7 (doublet, 2H): Methylene protons (-O-CH₂-C≡).
-
~3.0-3.2 (triplet, 1H): Terminal alkyne proton (-C≡CH).
-
-
Rationale: The presence of these characteristic peaks, with the correct splitting patterns and integration ratios, provides strong evidence of the compound's identity.
-
-
Purity Assessment (LC-MS):
-
System: A standard reverse-phase HPLC system coupled to a mass spectrometer (ESI positive mode).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Detection:
-
UV detection at ~210 nm.
-
Mass spectrometer scanning for the expected mass of the free base [M+H]⁺ (C₃H₅NO), which is approximately 70.04 m/z .
-
-
Analysis: The purity is estimated by integrating the area of the main peak in the UV chromatogram relative to the total area of all peaks. The mass spectrometer confirms that the main peak corresponds to the target compound.
-
Step-by-Step Experimental Protocols
The following protocols provide a framework for using this compound in a typical two-step bioconjugation workflow.
Protocol 1: Alkyne-Modification of an Aldehyde-Containing Protein
Objective: To conjugate O-2-Propynylhydroxylamine to a protein that has been engineered or modified to contain an aldehyde group (e.g., via periodate oxidation of a terminal serine or enzymatic modification).
-
Materials:
-
Aldehyde-containing protein (e.g., at 5 mg/mL in PBS).
-
This compound.
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0.
-
Stock Solution: Prepare a fresh 100 mM solution of this compound in the Conjugation Buffer.
-
Purification system (e.g., dialysis cassette with 10 kDa MWCO or a desalting column).
-
-
Methodology:
-
Buffer exchange the protein into the Conjugation Buffer. Adjust protein concentration to 2-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 10-20 mM (representing a large molar excess).
-
Incubate the reaction at room temperature or 37°C for 2-4 hours with gentle mixing.
-
Self-Validation: Monitor the reaction progress by taking aliquots and analyzing them via LC-MS to observe the mass shift corresponding to the addition of the propargyloxyamine moiety (mass addition = 69.03 Da).
-
Once the reaction is complete, remove the excess crosslinker by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Characterize the final alkyne-modified protein by mass spectrometry to confirm the degree of labeling.
-
Protocol 2: "Click" Labeling with an Azide-Functionalized Dye
Objective: To attach an azide-containing fluorescent dye to the alkyne-modified protein from Protocol 1.
-
Materials:
-
Alkyne-modified protein (~2 mg/mL in PBS).
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
-
Click Reagent Stocks (prepare fresh):
-
50 mM Copper (II) Sulfate (CuSO₄) in water.
-
250 mM Sodium Ascorbate in water.
-
50 mM THPTA in water.
-
10 mM Azide-Dye in DMSO.
-
-
-
Methodology:
-
To 1 mL of the alkyne-protein solution, add the Azide-Dye stock to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein). Mix gently.
-
Prepare the Cu(I) catalyst premix: In a separate microfuge tube, combine the reagents in the following order, vortexing briefly after each addition:
-
5 µL of 50 mM CuSO₄.
-
25 µL of 50 mM THPTA.
-
50 µL of 250 mM Sodium Ascorbate.
-
The solution should be clear and colorless.
-
-
Add the catalyst premix to the protein/dye mixture. The final concentrations should be approximately 0.25 mM CuSO₄, 1.25 mM THPTA, and 12.5 mM Sodium Ascorbate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the final fluorescently labeled protein conjugate from excess dye and click reagents using a desalting column or dialysis.
-
Characterize the final conjugate using UV-Vis spectroscopy (to determine protein concentration and dye incorporation) and SDS-PAGE with fluorescence imaging (to confirm covalent labeling).
-
Safety and Handling
While this compound is a valuable reagent, proper safety precautions are necessary. It is a derivative of hydroxylamine, which has known hazards.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[13][15]
-
Storage: Store the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere as recommended.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a powerful and versatile tool in the molecular sciences. Its dual reactivity, enabling both robust oxime ligation and highly efficient click chemistry, provides a reliable platform for constructing complex bioconjugates. By understanding its underlying chemistry, sourcing high-purity material, performing diligent quality control, and following optimized protocols, researchers can confidently leverage this reagent to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
- Title: Click-Chemistry-Reagents Source: 1Click Chemistry, Inc. URL:[Link]
- Title: CAS 21663-79-6 suppliers, this compound suppliers Source: PharmaCompass URL:[Link]
- Title: this compound Source: LookChem URL:[Link]
- Title: Method for synthesizing o-trans-(3-Cl-2-propenyl)
- Title: Safety data sheet - Hydroxylamine Hydrochloride TS Source: CPAchem URL:[Link]
- Title: HYDROXYLAMINE HYDROCHLORIDE Source: Organic Syntheses URL:[Link]
- Title: SAFETY DATA SHEET - Hydroxylamine Hydrochloride Source: Lab Alley URL:[Link]
- Title: O-(2-propenyl)hydroxylamine hydrochloride Source: Molbase URL:[Link]
- Title: O-Prop-2-ynyl-hydroxylamine Hydrochloride, ≥97% Source: ebr
- Title: O-(3-chloropropenyl)
- Title: Advances in Bioconjugation Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis of hydroxylamines and related compounds Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 21663-79-6 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. eMolecules this compound | 21663-79-6 | 1G | | Fisher Scientific [fishersci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound - CAS:21663-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]
- 13. media.laballey.com [media.laballey.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
Literature review of O-2-Propynylhydroxylamine hydrochloride applications.
An In-Depth Technical Guide to the Applications of O-2-Propynylhydroxylamine Hydrochloride
Introduction: A Bifunctional Tool for Modern Chemical Biology
In the landscape of chemical biology and drug development, the ability to selectively and stably link molecules is paramount. This compound (CAS No. 21663-79-6) has emerged as a cornerstone reagent, valued for its dual functionality that bridges two of the most robust and bioorthogonal ligation chemistries.[1][2][3][4][5] This guide provides an in-depth exploration of its chemistry, protocols for its use, and its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
At its core, O-2-Propynylhydroxylamine is a heterobifunctional linker. It possesses a hydroxylamine group at one end and a terminal alkyne (propargyl group) at the other.[1][6][7] This unique structure allows for a two-stage, sequential modification strategy: first, conjugation to a carbonyl-containing molecule via a stable oxime bond, and second, the attachment of a vast array of probes or molecules via "click chemistry." This guide will dissect the chemistry of each functional group and then explore their synergistic power in cutting-edge applications.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 21663-79-6 | [1] |
| Molecular Formula | C₃H₅NO·HCl | [1] |
| Molecular Weight | 107.54 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | 148 - 150°C | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Part 1: The Hydroxylamine Moiety — The Art of Oxime Ligation
The primary function of the hydroxylamine group is its reaction with aldehydes and ketones to form a stable C=N-O bond, known as an oxime.[8][9] This condensation reaction is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting linkage, especially when compared to imines formed from primary amines.[10]
Causality of the Reaction: The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon.[8][11] This is followed by a dehydration step, eliminating a molecule of water to form the oxime.[9][11] The process is typically most efficient under mildly acidic conditions (pH 4-6), which serves to activate the carbonyl group by protonation without fully protonating and deactivating the hydroxylamine nucleophile.
Field-Proven Protocol: General Oxime Ligation
This protocol describes a general method for conjugating this compound to a carbonyl-containing protein.
-
Preparation of Reagents:
-
Dissolve the carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in an appropriate solvent like DMSO or water.[2]
-
-
Causality Behind Choice of Buffer: A pH of ~6.0 is a critical compromise. It is acidic enough to facilitate the dehydration step of the reaction but not so acidic as to render the hydroxylamine non-nucleophilic, ensuring an optimal reaction rate.
-
Ligation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 10-50 mM (a significant molar excess is required to drive the reaction to completion).
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle agitation. Reaction times may vary depending on the reactivity of the specific carbonyl group.
-
-
Reaction Monitoring & Purification:
-
The progress can be monitored by mass spectrometry (LC-MS) to observe the mass shift corresponding to the addition of the propargylamine moiety.
-
Remove excess, unreacted this compound and other small molecules using dialysis, size-exclusion chromatography (SEC), or buffer exchange spin columns appropriate for the protein's size.
-
-
Validation and Storage:
-
Confirm the successful conjugation and purity of the alkyne-modified protein using SDS-PAGE and mass spectrometry.
-
Store the purified conjugate in a suitable buffer at 4°C for short-term use or -80°C for long-term storage.
-
Part 2: The Terminal Alkyne — Gateway to Click Chemistry
The propargyl group's terminal alkyne is the gateway to one of the most powerful sets of reactions in chemical biology: bioorthogonal click chemistry.[12][13] These reactions are characterized by their high yields, specificity, and lack of interference with biological processes.[14] The two primary types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14][15]
CuAAC: This reaction involves the copper(I)-catalyzed ligation between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring.[10] It is incredibly efficient but requires a copper catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[14]
Applications in Drug Development:
-
Antibody-Drug Conjugates (ADCs): This workflow enables the creation of homogenous ADCs. An aldehyde can be installed at a specific site on an antibody, followed by conjugation with O-2-Propynylhydroxylamine. A potent cytotoxic drug functionalized with an azide can then be "clicked" on, ensuring a precise drug-to-antibody ratio (DAR), which is critical for efficacy and safety. [16]* Prodrug Development: The oxime linkage itself can be designed to be cleavable under specific physiological conditions (e.g., acidic tumor microenvironment), making the reagent useful in creating prodrugs that release their active component at the target site. [17]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile enabler of molecular precision. By providing a robust bridge between carbonyl chemistry and azide-alkyne click chemistry, it empowers researchers to perform site-specific modifications that were previously challenging or impossible. Its applications in creating precisely defined bioconjugates for imaging, diagnostics, and next-generation therapeutics like ADCs are continually expanding. As the demand for more complex and functionally defined biomolecules grows, the utility of this elegant, bifunctional tool is set to increase, solidifying its place in the standard toolkit for chemical biology and drug discovery.
References
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- A Simple Synthesis of Oximes. Semantic Scholar.
- Reaction in oximes of. Dhaka University Journal of Pharmaceutical Sciences.
- What is the most popular procedure to synthesize oximes? ResearchGate.
- Green Approach for Synthesis of Oximes by Using Natural Acids. IJSREM.
- This compound. LookChem.
- Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate.
- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.
- US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base. Google Patents.
- Aldehydes and ketones react with hydroxylamine to form. Filo.
- Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine. Ekeeda.
- O-propylhydroxylamine hydrochloride | C3H10ClNO. PubChem - NIH.
- Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. PubMed Central.
- Action of Hydroxylamine on Aldehyde and Ketone. YouTube.
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. ResearchGate.
- What is Bioconjugation? Overview, Applications & More. Today's Clinical Lab.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed Central.
- Advances in Bioconjugation. PubMed Central.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate.
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. NIH.
- Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 21663-79-6 [chemicalbook.com]
- 5. This compound - CAS:21663-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. prop-2-ynyloxy-amine; O-prop-2-ynyl-hydroxylamine; O-2-Propynylhydroxylamine HCl; propargyloxyamine; Hydroxylamine,O-2-propynyl | Chemrio [chemrio.com]
- 7. Hydroxylamine, O-2-propynyl-, hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clinicallab.com [clinicallab.com]
- 17. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for Oxime Ligation with O-2-Propynylhydroxylamine Hydrochloride
Introduction: The Power and Precision of Oxime Ligation
Oxime ligation stands as a cornerstone of modern bioconjugation, prized for its exceptional chemoselectivity and the formation of a highly stable covalent bond under mild, biocompatible conditions.[1][2][3][4][5] This reaction involves the condensation of an aminooxy group with a carbonyl moiety (an aldehyde or ketone) to yield a stable oxime linkage, releasing only a molecule of water as a byproduct.[3] Its reliability and efficiency have made it indispensable for applications ranging from peptide and protein modification to the synthesis of complex drug conjugates and the functionalization of biomaterials.[1][2]
This application note provides a detailed protocol for performing oxime ligation using O-2-Propynylhydroxylamine hydrochloride. This specific reagent is of significant interest as it introduces a terminal propargyl group (an alkyne), which serves as a versatile chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7][8] This two-step approach allows for the modular and efficient assembly of complex biomolecular architectures.
Scientific Principles: Mechanism and Catalysis
A successful ligation protocol is built upon a solid understanding of the underlying reaction mechanism. The formation of an oxime bond is a two-step process:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate known as a hemiaminal.[9]
-
Dehydration: This intermediate then undergoes an acid-catalyzed dehydration to yield the final, stable oxime product.[9][10]
The Critical Role of pH: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in a slightly acidic environment (pH ≈ 4.5).[3][9][11][12] This represents a crucial balance: the acidic conditions facilitate the dehydration of the hemiaminal intermediate by protonating its hydroxyl group, but an excessively low pH (<3) will protonate the aminooxy nucleophile, rendering it unreactive.[12]
Accelerating the Reaction at Neutral pH with Catalysis: Many biomolecules are sensitive to acidic conditions, necessitating that the ligation be performed at or near physiological pH (7.0-7.4). Under these conditions, the uncatalyzed reaction is often very slow.[9] To overcome this kinetic barrier, nucleophilic catalysts such as aniline and its derivatives are employed.[9][10][13][14][15][16][17] The catalyst functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl.[2][10][14] This catalytic cycle dramatically accelerates the rate of oxime formation at neutral pH, making the reaction practical for most bioconjugation applications.
Materials and Reagents
Reagent Specifications:
-
This compound:
Required Equipment and Consumables:
-
Carbonyl-containing molecule (e.g., peptide, protein, or small molecule with an aldehyde or ketone functional group)
-
Reaction Buffer: 100 mM Sodium Phosphate or Phosphate-Buffered Saline (PBS), pH adjusted as required (e.g., 7.2-7.4 for bioconjugation)
-
Catalyst: Aniline or p-Phenylenediamine
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions of sparingly soluble reagents
-
Quenching Agent (optional): Acetone
-
Microcentrifuge tubes or glass vials
-
Incubator or temperature-controlled shaker
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) for product verification
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)
Experimental Workflow: A Visual Guide
Protocol 1: General Procedure for Oxime Ligation at Neutral pH
This protocol is optimized for the conjugation of a biomolecule (e.g., a protein or peptide) containing a carbonyl group. Aldehydes are generally more reactive than ketones.[3][11]
1. Reagent Preparation (Stock Solutions):
- Carbonyl-Molecule: Prepare a stock solution of your aldehyde- or ketone-containing molecule in the chosen reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.2). Concentrations will vary depending on the specific molecule, but a typical starting point for a protein is 1-10 mg/mL.[5]
- This compound: Prepare a 100 mM stock solution in the same reaction buffer. Prepare this solution fresh before use.
- Catalyst: Prepare a 1 M stock solution of aniline in anhydrous DMSO. Due to its higher efficiency and better water solubility, a 100 mM stock of p-phenylenediamine in the reaction buffer can also be used.[13][15]
- Expert Tip: The high reactivity of the aminooxy group makes it susceptible to reacting with trace carbonyl contaminants (like acetone) from the air or solvents.[20][21] Using high-purity reagents and fresh solutions is critical for achieving high yields.
2. Reaction Setup:
- In a microcentrifuge tube, combine the carbonyl-containing molecule and the reaction buffer.
- Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess relative to the carbonyl-molecule is a good starting point.[5]
- Initiate the reaction by adding the catalyst stock solution. The final concentration of aniline should be between 10-100 mM.[5][12][22] For the more potent p-phenylenediamine, a final concentration of 2-10 mM is often sufficient.[13][15]
- Gently mix the solution by pipetting or brief vortexing.
3. Incubation:
- Incubate the reaction mixture at room temperature or 37°C.[12][22]
- Reaction times can range from 2 to 24 hours, depending on the reactivity of the carbonyl substrate and the concentrations of the reactants and catalyst.[12][22]
4. Monitoring the Reaction:
- The reaction progress should be monitored by a suitable analytical technique, such as Reverse-Phase HPLC (RP-HPLC) or LC-MS.[5][11][12]
- Withdraw small aliquots at various time points (e.g., 1, 4, 8, 24 hours), quench if necessary (by dilution or acidification), and analyze to track the disappearance of starting material and the formation of the desired product.
5. Quenching and Purification (as needed):
- Once the reaction has reached completion (or the desired conversion), any unreacted O-2-Propynylhydroxylamine can be quenched by adding an excess of acetone and incubating for 30-60 minutes.[12][22] This forms acetoxime, preventing the aminooxy reagent from interfering in subsequent steps.
- Purify the final propargyl-oxime conjugate using a method appropriate for your molecule. Common methods include RP-HPLC for peptides and small molecules, or size-exclusion chromatography (SEC) and dialysis for proteins.[5][12][22]
- Verify the identity and purity of the final product by Mass Spectrometry.
Data for Optimization and Troubleshooting
The success of oxime ligation is highly dependent on reaction conditions. The following tables provide data-driven insights for optimization and troubleshooting.
Table 1: Effect of Catalysts on Oxime Ligation Rate at Neutral pH
| Catalyst (Concentration) | Approximate Rate Enhancement vs. Uncatalyzed Reaction | Key Considerations | Reference(s) |
| None | 1x (Baseline) | Very slow at neutral pH, especially at low reactant concentrations. | [13][15][17] |
| Aniline (10-100 mM) | ~40-fold | The traditional and most common catalyst. Limited by aqueous solubility. | [9][12] |
| p-Phenylenediamine (pPDA) (2-10 mM) | ~120-fold | Significantly more efficient than aniline, even at lower concentrations. | [13][15][17] |
| m-Phenylenediamine (mPDA) | ~2.5 times more efficient than aniline at the same concentration. | A highly effective alternative to aniline. | [5][16] |
Table 2: Troubleshooting Guide for Oxime Ligation
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Slow or Incomplete Reaction | Suboptimal pH: Reaction is too far from the optimal pH of ~4.5 without a catalyst, or buffer is incorrect. | If tolerated by your molecule, lower the pH. For neutral pH reactions, ensure an efficient catalyst is used. | [9][11][22] |
| Inefficient or No Catalyst: Uncatalyzed reactions at neutral pH are inherently slow. | Add an effective catalyst like p-phenylenediamine. Increase catalyst concentration. | [11][12] | |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | If possible, increase the concentration of one or both reactants. | [11][12] | |
| Low Reactivity of Carbonyl: Ketones react much slower than aldehydes. Steric hindrance can also slow the reaction. | Use an aldehyde if possible. For ketones, increase reaction time, temperature, and/or use a more potent catalyst like mPDA. | [11][12] | |
| Low Product Yield | Reagent Instability: The aminooxy reagent may have degraded due to improper storage or reacted with ambient carbonyls. Aldehydes can oxidize. | Use fresh, high-purity reagents. Store this compound properly under inert gas. | [11][18] |
| Product Hydrolysis: The oxime bond can hydrolyze under strongly acidic or basic conditions, although it is generally stable at physiological pH. | Maintain a neutral to slightly acidic pH during purification and storage. Avoid prolonged exposure to harsh conditions. | [12][22] | |
| Purification Issues: The desired conjugate may be lost during purification steps. | Optimize the purification protocol (e.g., HPLC gradient, SEC column choice) for your specific product. | [12] |
Conclusion
The oxime ligation between a carbonyl-containing molecule and this compound is a robust and powerful strategy for creating functionalized biomolecules. By understanding the reaction mechanism and the critical roles of pH and catalysis, researchers can effectively troubleshoot and optimize their experiments. The protocol provided herein offers a comprehensive, field-tested starting point for scientists and drug development professionals to successfully implement this versatile conjugation chemistry, paving the way for advanced applications that leverage the unique utility of the incorporated propargyl handle.
References
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH).
- Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed.
- Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. PubMed.
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. National Institutes of Health (NIH).
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH).
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate.
- This compound. LabSolutions.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
- This compound. LookChem.
- Schematic representation of oxime ligation and click reaction. ResearchGate.
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Wiley Online Library.
- Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. National Institutes of Health (NIH).
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing.
- Purification method of cyclohexanone-oxime. Google Patents.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health (NIH).
- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI.
- Identification of By-Products From an Orthogonal Peptide Ligation by Oxime Bonds Using Mass Spectrometry and Tandem Mass Spectrometry. PubMed.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH).
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
- Quick Tips - Troubleshooting problematic ligation reactions. YouTube.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | 21663-79-6 [chemicalbook.com]
- 19. lookchem.com [lookchem.com]
- 20. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 21. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with O-2-Propynylhydroxylamine Hydrochloride Conjugates
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing CuAAC reactions, with a specific focus on conjugates derived from O-2-Propynylhydroxylamine hydrochloride. This reagent is a versatile bifunctional linker, enabling the introduction of a terminal alkyne onto molecules bearing a carbonyl group (aldehydes or ketones) via oxime ligation, which can then be efficiently "clicked" to an azide-functionalized partner. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer comprehensive troubleshooting guidance to ensure robust and reproducible outcomes.
Scientific Principles and Mechanistic Overview
The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This reaction boasts an enormous rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1][4]
The Catalytic Cycle
The accepted mechanism involves a multi-step process mediated by a copper(I) catalyst. While the exact nature of the active catalytic species is complex and can involve multiple copper centers, the fundamental cycle is well-understood.[5]
-
Copper-Acetylide Formation: The catalytically active Cu(I) ion first coordinates with the terminal alkyne of the O-2-Propynylhydroxylamine conjugate to form a copper(I) acetylide intermediate.[5]
-
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a cyclization event where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, forming a six-membered copper-containing intermediate (a metallacycle).[6]
-
Ring Contraction and Product Release: This intermediate rearranges and collapses to the stable 1,2,3-triazole ring, releasing the product and regenerating the Cu(I) catalyst to continue the cycle.
Caption: A generalized experimental workflow for performing the CuAAC reaction.
Step-by-Step Procedure
This procedure is for a final reaction volume of 1 mL. It can be scaled as needed.
-
Prepare Stock Solutions: Prepare fresh stock solutions of Sodium Ascorbate before each experiment, as it can degrade over time. Other solutions can be stored at -20°C.
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to bring the final volume to 1 mL.
-
10 µL of 10 mM Alkyne-conjugate stock (Final concentration: 100 µM).
-
10 µL of 20 mM Azide stock (Final concentration: 200 µM).
-
Note: A slight excess of one reagent (often the smaller, more easily removed one) is common to drive the reaction to completion.
-
-
Degassing: Gently bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the Cu(I) catalyst. [7]Capping the reaction vessel minimizes re-exposure to oxygen. [7]4. Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix immediately before use. Add the components in this order to prevent precipitation:
-
2 µL of 500 mM THPTA stock (Final concentration: 1 mM).
-
2 µL of 100 mM CuSO₄ stock (Final concentration: 200 µM).
-
5 µL of 1 M Sodium Ascorbate stock (Final concentration: 5 mM).
-
Vortex briefly. The solution should be colorless.
-
Rationale: This creates a 5:1 Ligand:Copper ratio, which protects the catalyst and biomolecules. [8]The large excess of ascorbate ensures a reducing environment.
-
-
Initiate the Reaction: Add the 9 µL of the catalyst premix to the degassed reaction mixture. Gently mix by pipetting.
-
Incubation: Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to a few hours. For reactants at low concentrations (<10 µM), the reaction may require longer incubation times or gentle agitation. [8][7]7. Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of starting materials and the appearance of the triazole product.
-
Workup and Purification: Once the reaction is complete, the product can be purified. The method depends on the nature of the conjugate:
-
For Bioconjugates (Proteins, Oligonucleotides): Size-exclusion chromatography (SEC) or dialysis can effectively remove the small-molecule copper catalyst, ligand, and excess reagents.
-
For Small Molecules: Purification is typically achieved by preparative HPLC or silica gel column chromatography. [9]
-
Optimization and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Cu(I) oxidized). | • Ensure thorough degassing of all solutions. [7] • Use freshly prepared sodium ascorbate solution. • Increase ascorbate concentration to 10-20 mM. |
| 2. Copper Sequestration by Substrate. | • For substrates with thiols or His-tags, increase the Cu/Ligand concentration. [8] • Add a sacrificial metal like Zn(II) to occupy binding sites, freeing up copper for catalysis. [8][7] | |
| 3. Low Reactant Concentration. | • Increase the concentration of one or both reactants if possible. • Allow the reaction to proceed for a longer time (4-12 hours). | |
| Substrate Degradation (e.g., Protein or DNA) | 1. Reactive Oxygen Species (ROS) Generation. | • Ensure a sufficient excess of ligand (5:1 to 10:1 ratio of Ligand:Cu). The ligand can act as a sacrificial reductant. [8] • Minimize agitation/vortexing and keep the reaction capped to limit oxygen exposure. [8] • Consider adding aminoguanidine to intercept deleterious ascorbate by-products. [10] |
| Formation of Side Products (e.g., Alkyne Dimerization) | 1. Glaser Coupling (Oxidative Homocoupling). | • This is caused by Cu(II) in the presence of oxygen. Improve degassing and ensure a sufficient excess of sodium ascorbate to maintain a reducing environment. [7] |
| Slow Reaction Rate | 1. Non-optimal Buffer. | • Avoid Tris and high chloride buffers. Switch to phosphate or HEPES buffer at pH ~7. [8][7] |
| 2. Insufficient Catalyst. | • For complex systems, the catalyst may not be truly catalytic. Increase the final copper concentration up to 250 µM for maximal activity. [8] |
References
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Organic & Biomolecular Chemistry, 4(20), 4058-4067. [Link]
- Marshall, J. E. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
- Kennedy, D. C., et al. (2014). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations.
- Google Patents. (2010). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
- Zhou, Z., & Liu, C. J. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Inorganic Chemistry, 55(11), 5360-5369. [Link]
- McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
- Liew, S. L., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(8), 15469-15495. [Link]
- ResearchGate. (2014). ChemInform Abstract: Application of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) “Click Chemistry” in Carbohydrate Drug and Neoglycopolymer Synthesis. [Link]
- ResearchGate. (2020). Optimization of the conditions for CuAAC reaction. [Link]
- ResearchGate. (2020). Current proposed mechanism for the CuAAC reaction. [Link]
- Jewett, J. C., & Sletten, E. M. (2013). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(9), 1924-1927. [Link]
- ResearchGate. (2023).
- Google Patents. (2007). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.
- Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
- LookChem. (n.d.). This compound. [Link]
- Google Patents. (1995).
- Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.
- ResearchGate. (2020). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]
- Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.45.1-4.45.16. [Link]
- Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
- Ilari, A., et al. (2021).
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Protocol for strain-promoted azide-alkyne cycloaddition (SPAAC) with O-2-Propynylhydroxylamine hydrochloride derivatives.
Application Notes and Protocols
Topic: Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mediated by Oxime Ligation
Audience: Researchers, scientists, and drug development professionals.
Harnessing Bioorthogonality: A Detailed Guide to SPAAC Conjugation via Strained Alkyne-Oxime Derivatives
Abstract
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands as a pillar of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This application note provides a comprehensive guide for researchers aiming to conjugate an azide-modified molecule to a target bearing a carbonyl group (aldehyde or ketone). The strategy involves a two-step process: first, the introduction of a strained cyclooctyne onto the carbonyl-containing molecule via a stable oxime linkage, followed by the highly efficient and specific SPAAC reaction with the azide partner. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols, and discuss critical parameters for reaction optimization and product analysis. This guide is designed to empower scientists in drug development, chemical biology, and materials science to leverage this powerful conjugation methodology with confidence.[][4]
The Principle of the SPAAC-Oxime Ligation Strategy
The overarching goal is to link a molecule of interest containing an azide (Molecule-N₃) to a target biomolecule that possesses, or has been engineered to possess, a reactive carbonyl group (Target-C=O). This is achieved without a direct reaction between the two. Instead, a bifunctional linker containing both a hydroxylamine group and a strained alkyne is used as a bridge.
Causality Behind the Two-Step Approach:
-
Step 1: Oxime Ligation. Aldehydes and ketones react specifically with hydroxylamine derivatives under mildly acidic conditions to form a stable oxime bond. By using a hydroxylamine that is pre-functionalized with a strained alkyne (e.g., DBCO-Hydroxylamine), we effectively "install" a bioorthogonal handle onto the target molecule.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The newly installed strained alkyne is now ready for the SPAAC reaction. The driving force is the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide.[1][5] This reaction is exceptionally fast and specific, proceeding rapidly at physiological temperature and pH to form a stable triazole linkage.[2]
This two-step workflow provides a robust and highly specific method for conjugating molecules to sites that can be targeted with a carbonyl group.
Mechanistic Insights
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
SPAAC is a 1,3-dipolar cycloaddition reaction.[1] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The reaction proceeds through a concerted transition state, meaning bond formation occurs in a single step without intermediates. The high energy stored in the strained eight-membered ring of the cyclooctyne is released upon conversion to the more stable, planar triazole ring, providing the thermodynamic driving force for the reaction.[]
Sources
Application Notes and Protocols for the Bioconjugation of Peptides and Proteins Using O-2-Propynylhydroxylamine Hydrochloride
Abstract
The precise chemical modification of peptides and proteins is a foundational technology in modern chemical biology, diagnostics, and therapeutics. Oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone), offers a robust and highly specific method for creating stable bioconjugates under mild, aqueous conditions.[1][2] O-2-Propynylhydroxylamine hydrochloride is a heterobifunctional linker of significant utility, featuring an aminooxy moiety for initial protein conjugation and a terminal propargyl (alkyne) group. This alkyne serves as a versatile handle for subsequent, high-efficiency "click chemistry" reactions, enabling the attachment of a diverse array of functional molecules. This guide provides an in-depth exploration of the underlying chemistry, strategic considerations, and detailed, field-proven protocols for the successful application of this compound in bioconjugation workflows.
The Principle of Oxime Ligation: A Chemoselective and Stable Linkage
Bioconjugation reactions must proceed with high selectivity in the complex milieu of a biological system and result in a stable covalent bond that withstands physiological conditions.[3] The reaction between O-2-Propynylhydroxylamine and a carbonyl-modified protein fulfills these criteria, proceeding via the formation of a highly stable oxime linkage.[4][5]
Reaction Mechanism and Kinetics
The core reaction involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone introduced onto the target biomolecule.[1][6] This process is most efficient under mildly acidic conditions (typically pH 4-5), which facilitates the dehydration of the hemiaminal intermediate to form the final C=N-O oxime bond.[1]
The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.[1][7] The catalyst forms a transient, more reactive Schiff base (imine) with the carbonyl group, which is then rapidly displaced by the aminooxy nucleophile.[1]
The Decisive Advantage: Linkage Stability
The stability of the resulting linkage is paramount for the integrity of the bioconjugate, especially for in vivo applications. The oxime bond is significantly more resistant to hydrolysis than corresponding imine or hydrazone linkages across a wide pH range.[3][8] Studies have shown that the first-order rate constant for the hydrolysis of an oxime can be up to 600-fold lower than that of a comparable methylhydrazone at neutral pH.[4][8] This exceptional stability makes oxime ligation the preferred method for creating long-lasting bioconjugates.[8][9]
| Linkage Type | Relative Hydrolytic Stability | Key Feature |
| Imine (Schiff Base) | Low | Prone to rapid hydrolysis; often requires reduction. |
| Hydrazone | Moderate | More stable than imines, but susceptible to hydrolysis.[5] |
| Oxime | High | Highly resistant to hydrolysis under physiological conditions. [8] |
Prerequisite Step: Site-Specific Carbonyl Installation
The successful use of O-2-Propynylhydroxylamine hinges on the presence of a reactive carbonyl group on the target peptide or protein. The choice of method for introducing this "handle" dictates the site-specificity of the final conjugation.
Lysine Modification via Levulinoylation
A robust and widely applicable method involves the chemical modification of primary amines, predominantly the ε-amino groups of surface-accessible lysine residues.[10] Reacting a protein with levulinic anhydride introduces a ketone-containing levulinoyl group via a stable amide bond.[10] While this method results in modification at multiple sites (depending on the number of accessible lysines), the degree of modification can be controlled by adjusting the molar ratio of the anhydride to the protein.
N-Terminal Specific Modification
For applications demanding a single, defined conjugation site, the protein's N-terminus is an attractive target. A biomimetic approach using pyridoxal-5'-phosphate (PLP) can selectively transaminate the N-terminal α-amino group to an α-oxo (ketone) group.[4] This selectivity arises from the increased acidity of the N-terminal α-proton compared to those on lysine side chains.[4]
The Dual-Action Strategy: From Oxime Ligation to Click Chemistry
The true power of this compound lies in its bifunctional nature. After the initial oxime ligation, the bioconjugate is endowed with a terminal alkyne group—a bioorthogonal handle ready for a second, highly efficient conjugation reaction.
This enables a powerful two-step strategy:
-
Conjugation: The protein of interest is first labeled with the propargyl-oxyamine linker.
-
Functionalization: The alkyne-modified protein is then reacted with an azide-containing molecule of interest via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12]
This modular approach allows a single batch of alkyne-modified protein to be functionalized with a variety of payloads, such as:
-
Fluorophores for imaging
-
PEG chains for improving pharmacokinetic properties[11]
-
Small-molecule drugs for creating antibody-drug conjugates (ADCs)
-
Targeting ligands or affinity tags
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., molar excess, reaction time) may need to be determined empirically for each specific protein.
Protocol 1: Protein Modification with Levulinic Anhydride (Levulinoylation)
This protocol describes the introduction of ketone handles onto a protein by modifying lysine residues.[10]
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Levulinic anhydride (stored desiccated)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hydroxylamine solution (50% w/v, optional for quenching)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into the Reaction Buffer. Determine the precise protein concentration.
-
Reagent Preparation: Prepare a fresh 1 M stock solution of levulinic anhydride in anhydrous DMSO.
-
Levulinoylation Reaction:
-
Cool the protein solution on ice.
-
While gently vortexing or stirring, add the desired molar excess of the levulinic anhydride stock solution. A starting point of 20-50 molar equivalents is recommended.
-
Allow the reaction to proceed for 1-2 hours at 4°C with gentle agitation.[10]
-
-
Quenching (Optional): To reverse potential O-acylation side reactions on tyrosine or serine residues, add 10 µL of 50% hydroxylamine per mL of reaction mixture and incubate for 15 minutes at room temperature.[10]
-
Purification: Remove excess levulinic anhydride and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., Oxime Ligation Buffer).
Protocol 2: Oxime Ligation with O-2-Propynylhydroxylamine HCl
This protocol details the conjugation of the propargyl-oxyamine linker to the ketone-modified protein.
Materials:
-
Ketone-modified protein (from Protocol 1)
-
This compound
-
Aniline (ACS grade or higher)
-
Oxime Ligation Buffer: 0.1 M sodium acetate, pH 4.5
-
DMSO or DMF (anhydrous)
Procedure:
-
Protein Preparation: The purified ketone-modified protein should be buffer-exchanged into the Oxime Ligation Buffer.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in the Ligation Buffer or water.
-
Prepare a 200 mM stock solution of aniline in DMSO or DMF. Caution: Aniline is toxic; handle with appropriate personal protective equipment.
-
-
Ligation Reaction:
-
To the ketone-modified protein solution, add this compound stock solution to a final concentration that represents a 50-100 fold molar excess over the protein.
-
Add the aniline stock solution to a final concentration of 10-20 mM.[1] The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-16 hours with gentle agitation. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Protocol 3: Purification and Characterization of the Propargylated Bioconjugate
This protocol describes the purification of the final conjugate and confirmation of its identity.
Materials & Equipment:
-
Chromatography system (e.g., FPLC, HPLC)
-
Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column
-
SDS-PAGE equipment
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Purify the reaction mixture to remove excess linker and catalyst. Size-exclusion chromatography is often the method of choice as it separates based on size, effectively removing the small molecule reagents from the much larger protein conjugate.[13]
-
Collect fractions and monitor the protein elution profile at 280 nm.
-
-
Characterization:
-
SDS-PAGE Analysis: Run samples of the starting protein, ketone-modified protein, and final purified conjugate. The conjugated protein should exhibit a slight upward shift in molecular weight compared to the starting material, corresponding to the mass of the attached linkers.
-
Mass Spectrometry: For precise confirmation, analyze the purified conjugate by MALDI-TOF or ESI-MS. The resulting mass spectrum should show a mass increase corresponding to the number of propargyl-oxyamine molecules added.[13]
-
Purity Assessment: Analyze the final product using an appropriate HPLC method (e.g., analytical SEC or RP-HPLC) to determine its purity and aggregation state.[14]
-
References
- Crisp, J. L., & Baskin, J. M. (2022). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Chalker, J. M., et al. (2015). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Reineke, U., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Kalia, J., & Raines, R. T. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science. [Link]
- Burke, T. R. Jr. (2016).
- Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
- Reineke, U., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. [Link]
- CellMosaic. (n.d.).
- AxisPharm. (2024).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Chen, T., et al. (2012). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications.
- Bio-Synthesis, Inc. (n.d.).
- Murata, H., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility.
- McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Chemistry and Its Applications.
- Olarte, M. V., et al. (2013). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. OSTI.GOV. [Link]
- Yadav, P., et al. (2018). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.
- G-Biosciences. (n.d.). Hydroxylamine·HCl. G-Biosciences. [Link]
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. raineslab.com [raineslab.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. quora.com [quora.com]
- 7. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Conjugation - Bio-Synthesis, Inc. - [biosyn.com]
- 14. cellmosaic.com [cellmosaic.com]
Precision Biomolecule Imaging via Two-Step Labeling with O-2-Propynylhydroxylamine Hydrochloride
Application Note & Protocols
Abstract
Bioorthogonal chemistry provides powerful tools for selectively labeling and visualizing biomolecules in their native biological environments without interfering with cellular processes.[1][2][3][4] This guide details the application of this compound, a key reagent for a two-step biomolecule labeling strategy. The core of this strategy is a highly chemoselective oxime ligation, followed by a versatile "click chemistry" reaction for reporter molecule conjugation.[1][5][6][7] We provide an in-depth explanation of the underlying chemical principles, detailed, self-validating protocols for labeling cell-surface glycans, and expert insights into troubleshooting and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and precise imaging techniques for proteins, glycans, and other biomolecules.
Principle: The Power of Two-Step Bioorthogonal Labeling
Visualizing specific biomolecules within the complexity of a living cell requires a labeling strategy that is both highly selective and non-disruptive. This compound facilitates such a strategy through a powerful two-step workflow.
Step 1: Introduction of a Bioorthogonal Handle. The target biomolecule must first be modified to present a unique chemical handle—an aldehyde or a ketone. These carbonyl groups are exceptionally rare on native biomolecules, ensuring that subsequent labeling is highly specific. This handle can be introduced in several ways:
-
Metabolic Labeling: Cells are cultured with unnatural monosaccharide precursors containing an aldehyde or ketone. These precursors are incorporated by the cell's own machinery into glycans.[8][9]
-
Enzymatic Labeling: Specific enzymes, such as glycosyltransferases, can be used to attach a carbonyl-containing sugar to a target molecule.
-
Chemical Oxidation: Mild oxidation, for instance with sodium periodate, can selectively generate aldehydes on specific sugar residues like sialic acids, which are common on cell surface glycoproteins.[1][9][10]
Step 2: Covalent Labeling and Visualization. this compound is then introduced. Its aminooxy group (-ONH₂) reacts specifically with the engineered aldehyde or ketone to form a highly stable oxime bond.[1][5][6][7] This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions (neutral pH, aqueous environment) without cross-reacting with other cellular components.[5][6][7] The molecule now carries a propargyl group (a terminal alkyne), which serves as the second handle for the final visualization step using click chemistry.
Mechanism: Oxime Ligation
The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) is a cornerstone of bioconjugation.[1][7] This ligation is highly efficient and forms a stable C=N double bond. The reaction rate is pH-dependent, typically favoring mildly acidic conditions (pH ~4.5), however, the use of catalysts like aniline allows the reaction to proceed rapidly at neutral pH, which is crucial for live-cell applications.[1][5][10]
Caption: Oxime ligation reaction between a carbonyl-modified biomolecule and O-2-Propynylhydroxylamine.
The Complete Imaging Workflow
The entire process, from introducing the initial chemical handle to final imaging, involves a sequence of carefully controlled steps. The terminal alkyne installed by O-2-Propynylhydroxylamine is subsequently reacted with an azide-functionalized reporter (e.g., a fluorophore) via azide-alkyne cycloaddition, a reaction popularly known as "click chemistry".[11][12][13]
There are two primary forms of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very fast and efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells.[12][14][15][16] It is best suited for fixed cells or in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry uses a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne.[11][13][17] The ring strain lowers the activation energy, allowing the reaction to proceed rapidly without a toxic catalyst, making it ideal for live-cell imaging.[11][13]
Caption: The complete two-step labeling and imaging workflow.
Protocols & Methodologies
Reagent Preparation & Handling
This compound (CAS: 21663-79-6)
| Property | Value | Source |
| Molecular Weight | 107.54 g/mol | [18][19] |
| Appearance | White to off-white solid | [20] |
| Storage | 2-8°C, under inert gas, desiccated | [18][21] |
| Solubility | DMSO, Methanol (Slightly) | [18] |
Safety Precautions: this compound is a derivative of hydroxylamine hydrochloride, which is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[20][22][23][24]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20][23][24][25]
-
Avoid inhalation of dust and prevent contact with skin and eyes.[20][22][23]
Preparation of Stock Solution (100 mM):
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, weigh out 10.75 mg of this compound.
-
Dissolve in 1 mL of sterile, nuclease-free water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Prepare fresh solutions for optimal performance.[21]
Protocol: Labeling of Live Cell Surface Sialoglycans
This protocol provides a complete workflow for labeling sialic acid residues on live, adherent mammalian cells, followed by imaging via CuAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T) cultured in a glass-bottom imaging dish.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Periodate (NaIO₄)
-
This compound (100 mM stock)
-
Aniline (freshly prepared 100 mM stock in DMSO)
-
Azide-conjugated fluorophore (e.g., Azide-AF488)
-
CuAAC Reaction Buffer Components:
Workflow:
Part A: Generation of Aldehydes on the Cell Surface Causality: Mild periodate treatment selectively cleaves the cis-diol bond on the exocyclic tail of sialic acids, generating a reactive aldehyde with minimal damage to other cellular components.[9][10]
-
Wash cells gently three times with 1 mL of ice-cold PBS (pH 7.4).
-
Prepare a 1 mM solution of Sodium Periodate in ice-cold PBS.
-
Add the 1 mM NaIO₄ solution to the cells and incubate on ice in the dark for 20 minutes.
-
Aspirate the periodate solution and quench the reaction by washing the cells three times with 1 mL of PBS.
Part B: Oxime Ligation with O-2-Propynylhydroxylamine Causality: Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime formation at physiological pH, enabling efficient labeling with lower reagent concentrations.[5][10]
-
Prepare the labeling solution in PBS (pH 7.4):
-
2 mM this compound
-
10 mM Aniline
-
-
Add the labeling solution to the cells and incubate for 60-90 minutes at room temperature.
-
Wash the cells three times with 1 mL of PBS to remove unreacted labeling reagent.
Part C: Visualization via Copper-Catalyzed Click Chemistry (CuAAC) Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, which catalyzes the cycloaddition. The THPTA ligand stabilizes the Cu(I) ion and protects the cell from oxidative damage.[12][15][16]
-
Prepare the "Click" reaction cocktail immediately before use. For a 1 mL final volume:
-
To 950 µL of PBS, add:
-
10 µL of 20 mM CuSO₄
-
20 µL of 50 mM THPTA
-
10 µL of azide-fluorophore stock (e.g., 1 mM for a 10 µM final concentration)
-
-
Mix the above components gently.
-
Initiate the reaction by adding 10 µL of a freshly prepared 1 M Sodium Ascorbate solution. The final concentration of ascorbate will be 10 mM.
-
Immediately add the complete cocktail to the cells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells four times with PBS.
-
Add fresh media or PBS to the cells. Proceed with fluorescence microscopy.
Self-Validating Controls:
-
Control 1 (No Periodate): Perform the entire protocol but replace the sodium periodate solution in Part A with plain PBS. This control ensures the signal is not from non-specific binding of the propargyl-hydroxylamine or the azide-fluorophore.
-
Control 2 (No Propargyl-Hydroxylamine): Perform Part A, but in Part B, use a solution containing only aniline in PBS. This validates that the azide-fluorophore does not react non-specifically with the periodate-generated aldehydes.
Alternative Protocol: Visualization via Strain-Promoted Click Chemistry (SPAAC)
For live-cell imaging where copper toxicity is a concern, SPAAC is the preferred method.[11][13][17] This protocol replaces Part C of the workflow.
Materials:
-
Cells from Part B (alkyne-labeled)
-
Strain-promoted alkyne probe (e.g., DBCO-fluorophore)
Workflow:
-
Prepare a solution of the DBCO-fluorophore in cell culture medium or PBS at a final concentration of 10-25 µM.
-
Add the solution to the alkyne-labeled cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Wash the cells three to four times with PBS.
-
Proceed with live-cell fluorescence microscopy.
Technical Insights & Troubleshooting
Effective biomolecule labeling requires careful optimization. Below are common issues and field-proven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Inefficient Aldehyde Generation: Periodate solution was inactive or incubation was too short. | Use freshly prepared sodium periodate. Ensure incubation is on ice and in the dark. Increase incubation time up to 30 minutes if needed. |
| 2. Low Labeling Efficiency: Reagent concentration too low; incubation time too short. | Increase the concentration of O-2-Propynylhydroxylamine (up to 5 mM) or extend incubation time (up to 2 hours). Ensure aniline catalyst is used for neutral pH reactions. | |
| 3. Ineffective Click Reaction: Copper catalyst was inactive (oxidized); ascorbate was old. | Always use freshly prepared sodium ascorbate. Ensure the ligand (THPTA) is pre-mixed with CuSO₄ before adding ascorbate.[14][16] | |
| 4. Low Target Abundance: The target biomolecule is not highly expressed. | Load more sample for biochemical analysis or choose a cell line with higher expression. Use signal amplification techniques if necessary.[26] | |
| High Background | 1. Non-specific Antibody/Probe Binding: Insufficient washing or blocking. | Increase the number and duration of wash steps after the fluorophore incubation.[27][28] Add a mild detergent like Tween-20 (0.05%) to wash buffers. |
| 2. Cell Autofluorescence: Fixatives or cellular components are naturally fluorescent. | Use an unstained control sample to assess autofluorescence.[29] Image in a channel less prone to autofluorescence (e.g., red or far-red). | |
| 3. Reagent Contamination: Reagents may be contaminated or aggregated. | Filter stock solutions through a 0.22 µm filter. Centrifuge fluorophore solutions before use to pellet any aggregates. | |
| Cell Death / Poor Morphology | 1. Copper Toxicity (CuAAC): Cells are sensitive to the copper catalyst. | Ensure the THPTA:Copper ratio is at least 5:1.[12][15] Reduce incubation time to the minimum required. For sensitive applications, switch to the SPAAC protocol.[11][13] |
| 2. Harsh Periodate Oxidation: Concentration was too high or incubation was too long/warm. | Perform oxidation strictly on ice. Titrate the periodate concentration down (e.g., to 0.5 mM). |
References
- Dirksen, A., & Hackeng, T. M. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current protocols in protein science, Chapter 25, Unit25.2. [Link]
- Rebollido-Rios, R., & Brimble, M. A. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical science, 9(28), 6075–6080. [Link]
- Various Authors. (2025). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
- Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. [Link]
- EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. EMD Millipore. [Link]
- Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells.
- Aldon Corporation. (n.d.). SAFETY DATA SHEET - HYDROXYLAMINE HYDROCHLORIDE.
- de Lisser, M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- de Lisser, M., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- Zhang, Y., et al. (2022). Cell-Surface Glycan Labeling and Sensing. Biosensors, 12(5), 291. [Link]
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162. [Link]
- Park, S., et al. (2014). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 4(6), 1728-1733. [Link]
- Ban, K., et al. (2017). Highly sensitive glycosylamine labelling of O-glycans using non-reductive β-elimination. Analytical and bioanalytical chemistry, 409(10), 2679–2687. [Link]
- Almaraz, R. T., & A-Orabi, M. (2021). Chemical reporters to study mammalian O-glycosylation. Essays in biochemistry, 65(2), 333–345. [Link]
- LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. LI-COR Biosciences. [Link]
- Wu, H., et al. (2021). Bioorthogonal Hydroamination of Push-Pull-Activated Linear Alkynes. Journal of the American Chemical Society, 143(20), 7865–7873. [Link]
- Tung, H., et al. (2007). O-(3-chloropropenyl) hydroxylamine free base.
- LookChem. (n.d.). This compound. LookChem. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666–676.
- Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Sino Biological. [Link]
- Wu, H., et al. (2020). Bioorthogonal Retro-Cope Elimination Reaction of N,N-Dialkylhydroxylamines and Strained Alkynes. Angewandte Chemie (International ed. in English), 59(22), 8591–8596.
- Ameta, S., et al. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Organic & biomolecular chemistry, 16(29), 5229–5237. [Link]
- Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical reporters to study mammalian O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. axispharm.com [axispharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. lookchem.com [lookchem.com]
- 19. scbt.com [scbt.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. media.laballey.com [media.laballey.com]
- 24. shepherd.edu [shepherd.edu]
- 25. prochemonline.com [prochemonline.com]
- 26. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 27. licorbio.com [licorbio.com]
- 28. sinobiological.com [sinobiological.com]
- 29. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Note & Protocols: Surface Modification of Materials Using O-2-Propynylhydroxylamine Hydrochloride
Introduction: The Unique Duality of O-2-Propynylhydroxylamine
O-2-Propynylhydroxylamine hydrochloride is a bifunctional reagent of significant interest in materials science, drug development, and biotechnology.[1][2] Its molecular structure possesses two key functionalities: a terminal alkyne (propargyl group) and a hydroxylamine group. This unique combination allows for a two-pronged approach to surface modification, enabling the sequential and controlled immobilization of molecules through two distinct, highly efficient, and bioorthogonal chemical reactions: oxime ligation and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."
This dual-reactivity makes O-2-Propynylhydroxylamine a powerful molecular linker. It can first be anchored to a surface via one of its functional groups, and then the second, unreacted group can be used to attach a wide array of molecules, including peptides, proteins, nucleic acids, and small molecule drugs. This guide provides the foundational principles and detailed protocols for leveraging this reagent to create precisely functionalized material surfaces.
Section 1: Fundamental Principles of Ligation
The power of O-2-Propynylhydroxylamine lies in its ability to participate in two separate, high-yield reactions. The choice of which end to use for initial surface attachment depends on the pre-existing functionalities of the substrate material.
Mechanism 1: Oxime Ligation for Primary Surface Anchoring
The reaction between a hydroxylamine and an aldehyde or ketone to form a stable oxime bond is a highly selective and reliable conjugation method.[3] This reaction proceeds efficiently in aqueous environments, often under mild pH conditions, making it ideal for modifying sensitive biomaterials or nanoparticles.[4][5] When a surface is pre-functionalized with aldehyde or ketone groups, the hydroxylamine end of O-2-Propynylhydroxylamine can be used for the initial immobilization, leaving the terminal alkyne exposed for subsequent "click" reactions.
-
Causality: The choice of an acidic catalyst (like aniline) can significantly accelerate the rate of oxime formation, especially at neutral pH where the reaction might otherwise be slow.[6] This is crucial for achieving high surface density in a reasonable timeframe.
Caption: Oxime ligation workflow for surface immobilization.
Mechanism 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction. It involves the formation of a highly stable triazole linkage between a terminal alkyne and an azide. Its high efficiency, specificity, and tolerance of a wide range of functional groups and solvents have made it a staple in bioconjugation and materials science. Once the O-2-Propynylhydroxylamine is anchored to a surface via its hydroxylamine group, the exposed alkyne becomes a versatile handle for "clicking" any azide-modified molecule of interest.
-
Expertise: The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). This prevents the premature oxidation of the active catalyst and ensures high reaction yields.
Caption: CuAAC "click" reaction for secondary functionalization.
Section 2: Protocols for Two-Step Surface Functionalization
This section details a generalizable, two-step workflow for modifying an aldehyde-functionalized substrate. This protocol is designed to be self-validating, with clear checkpoints for surface characterization.
Overall Workflow
Caption: Two-step surface modification and validation workflow.
Protocol 1: Immobilization of O-2-Propynylhydroxylamine via Oxime Ligation
This protocol describes the formation of an alkyne-terminated surface from an aldehyde-functionalized substrate.
1. Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) | Purpose |
| Aldehyde-functionalized substrate | e.g., Aldehyde-silane coated glass slide | User-prepared | Base material for modification |
| This compound | Purity ≥95% | Sigma-Aldrich, etc.[7] | Bifunctional linker |
| Aniline | Reagent grade, freshly distilled | Acros Organics | Catalyst for oxime ligation[6] |
| Reaction Buffer | 0.1 M Sodium Acetate Buffer, pH 4.5 | Lab-prepared | Provides optimal pH for reaction |
| Solvents (Ethanol, DI Water) | Anhydrous, ACS grade | VWR | Washing and rinsing |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | Airgas | To prevent oxidation and side reactions |
2. Step-by-Step Methodology
-
Substrate Preparation: Thoroughly clean the aldehyde-functionalized substrate by sonicating for 10 minutes each in acetone, ethanol, and DI water. Dry the substrate under a stream of inert gas (N₂ or Ar).
-
Reaction Solution Preparation:
-
Prepare a 10 mM solution of this compound in the pH 4.5 acetate buffer.
-
Prepare a 100 mM stock solution of aniline in ethanol.
-
To the hydroxylamine solution, add the aniline stock to a final concentration of 10 mM.
-
Expert Insight: The hydrochloride salt must be dissolved in a buffered solution to neutralize the acid and free the reactive hydroxylamine. The slightly acidic pH protonates the carbonyl, making it more electrophilic and accelerating the reaction.
-
-
Immobilization Reaction:
-
Place the cleaned, dry substrate in a reaction vessel.
-
Completely immerse the substrate in the freshly prepared reaction solution.
-
Seal the vessel and allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse thoroughly with the reaction buffer to remove excess aniline.
-
Wash sequentially with DI water and then ethanol to remove unreacted reagents and buffer salts.
-
Dry the substrate under a stream of inert gas. Store in a desiccator until use.
-
3. Surface Characterization (Validation Point 1)
The success of this step is critical. The following techniques confirm the presence of the alkyne handle.
| Technique | Expected Result | Interpretation |
| XPS (X-ray Photoelectron Spectroscopy) | Emergence of a Nitrogen (N 1s) peak at ~400 eV. High-resolution scan may show C≡C signal. | Confirms the covalent attachment of the nitrogen-containing O-2-Propynylhydroxylamine. |
| Contact Angle Goniometry | A measurable change in the water contact angle. The direction of change depends on the initial surface.[8] | Indicates a change in surface chemistry and hydrophobicity due to the new organic layer. |
| ATR-FTIR Spectroscopy | Potential appearance of a weak alkyne (C≡C-H) stretch around 3300 cm⁻¹ and C≡C stretch near 2100 cm⁻¹. | Provides direct evidence of the terminal alkyne group on the surface, though signals can be weak. |
Protocol 2: CuAAC "Click" Reaction for Final Functionalization
This protocol describes attaching an azide-modified molecule (e.g., an azide-peptide, azide-fluorophore) to the alkyne-terminated surface.
1. Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) | Purpose |
| Alkyne-terminated substrate | From Protocol 1 | User-prepared | The reactive surface |
| Azide-Modified Molecule of Interest (N₃-R) | e.g., Azido-PEG, Azide-labeled peptide | Various | The molecule to be attached |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS grade | Fisher Scientific | Catalyst precursor |
| Sodium Ascorbate | ACS grade, >98% | Sigma-Aldrich | Reducing agent to generate active Cu(I) |
| Reaction Solvent | Degassed DI Water/t-BuOH (1:1 v/v) | Lab-prepared | Solvent system for CuAAC |
2. Step-by-Step Methodology
-
Safety First: Azide compounds can be explosive. Handle with appropriate care and personal protective equipment.
-
Reaction Solution Preparation:
-
Prepare a 1 mM solution of the Azide-Modified Molecule (N₃-R) in the degassed solvent mixture.
-
Prepare separate, fresh 100 mM stock solutions of CuSO₄ and Sodium Ascorbate in degassed DI water.
-
Expert Insight: Degassing the solvents by sparging with N₂ or Ar for 20-30 minutes is crucial. Oxygen can oxidize the active Cu(I) catalyst, halting the reaction.
-
-
Click Reaction:
-
Place the alkyne-terminated substrate in a clean reaction vessel. Immerse it in the N₃-R solution.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Immediately add the Sodium Ascorbate stock solution to a final concentration of 5 mM. A slight color change (pale yellow/orange) may be observed, indicating Cu(I) formation.
-
Seal the vessel, protect from light (if using a fluorescent azide), and react for 12-24 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate and wash thoroughly with DI water to remove copper salts.
-
Perform a final rinse with ethanol and dry under a stream of inert gas.
-
3. Final Surface Characterization (Validation Point 2)
| Technique | Expected Result | Interpretation |
| XPS (X-ray Photoelectron Spectroscopy) | Increase in the N 1s signal intensity and ratio relative to other elements. Appearance of unique elemental signals from the attached molecule (e.g., Sulfur for a methionine-containing peptide). | Confirms the addition of the azide-containing molecule. |
| Atomic Force Microscopy (AFM) | Change in surface topography and roughness compared to the alkyne-terminated surface.[9] | Provides visual evidence of successful molecule immobilization. |
| Fluorescence Microscopy | If an azide-fluorophore was used, strong fluorescence should be observed on the surface. | A direct and highly sensitive method to confirm successful conjugation. |
References
- Ferris, D. P., McGonigal, P. R., Witus, L. S., et al. (2015). Oxime ligation on the surface of mesoporous silica nanoparticles. PubMed, National Institutes of Health.
- Ferris, D. P., et al. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. ResearchGate.
- Ferris, D. P., et al. (2015). Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles. York Research Database.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, National Institutes of Health.
- Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
- LookChem. This compound. LookChem.
- Google Patents. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base. Google Patents.
- Wang, G., et al. (2020). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. MDPI.
- Google Patents. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents.
- Sgrignani, J., & La-Regina, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI.
- Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. Organic Chemistry Portal.
- LabSolutions. This compound. LabSolutions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime ligation on the surface of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Precision Engineering of Antibody-Drug Conjugates: A Guide to O-2-Propynylhydroxylamine Hydrochloride-Mediated Synthesis
Introduction: The Imperative for Homogeneity in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][][3] This synergy allows for the selective delivery of potent drugs to tumor cells, minimizing systemic toxicity and widening the therapeutic window.[3][4][5] The linker, a critical component connecting the antibody to the payload, dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC.[][6]
First-generation ADCs, often synthesized through stochastic conjugation to native lysine or cysteine residues, resulted in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][7][8] This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic index.[1][] Consequently, the field has moved towards site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR and precise payload placement, thereby ensuring batch-to-batch consistency and improved therapeutic outcomes.[1][7][10]
This application note details a robust and versatile strategy for the site-specific synthesis of ADCs using O-2-Propynylhydroxylamine hydrochloride. This method leverages a two-step chemo-selective ligation strategy: an initial oxime ligation followed by a highly efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][11][12] This approach provides precise control over conjugation, enabling the production of well-defined and highly effective ADCs.
The Strategic Role of this compound
This compound is a heterobifunctional linker that serves as a bridge between the antibody and the cytotoxic payload. Its utility lies in its two distinct reactive groups:
-
Aminooxy group (-ONH2): This nucleophilic group reacts specifically and efficiently with carbonyl groups (aldehydes or ketones) to form a stable oxime bond.[13][14][15] This reaction is bioorthogonal, meaning it proceeds under mild, physiological conditions without cross-reacting with other functional groups present in biomolecules.[13][14][16]
-
Propargyl group (a terminal alkyne): This group provides a reactive handle for the subsequent "click" reaction with an azide-functionalized payload.[17][18] Click chemistry is renowned for its high yield, selectivity, and tolerance of a wide range of functional groups and reaction conditions.[1][][11]
The use of this compound facilitates a modular and controlled approach to ADC synthesis. First, a carbonyl group is introduced onto the antibody at a specific site. Then, the aminooxy group of the linker reacts with this carbonyl to form a stable propargyl-modified antibody. Finally, the alkyne handle is used to attach an azide-modified cytotoxic drug.
Workflow for ADC Synthesis
The synthesis of an ADC using this compound can be broken down into three key stages:
-
Site-Specific Introduction of a Carbonyl Handle on the Antibody: This is the crucial first step to ensure site-specific conjugation. Several methods can be employed, including:
-
Oxidation of N-terminal Serine/Threonine: Periodate oxidation can convert the N-terminal serine or threonine residue of an antibody to a glyoxylyl group (an aldehyde).
-
Enzymatic Modification: Formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence (CXPXR) to a formylglycine (FGly) residue, which contains an aldehyde group.[4][8]
-
Incorporation of Unnatural Amino Acids: Genetic engineering can be used to incorporate unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the antibody sequence.[8]
-
-
Oxime Ligation with this compound: The aldehyde- or ketone-modified antibody is then reacted with this compound. The aminooxy group of the linker forms a stable oxime bond with the carbonyl group on the antibody.[13][14]
-
Click Chemistry Conjugation of the Payload: The final step involves the conjugation of an azide-functionalized cytotoxic payload to the alkyne-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][17]
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential steps involved in the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Generation of an Aldehyde Handle on an Antibody via N-terminal Serine Oxidation
This protocol describes the site-specific generation of an aldehyde group at the N-terminus of an antibody with an accessible serine residue.
Materials:
-
Monoclonal Antibody (mAb) with an N-terminal serine
-
Sodium meta-periodate (NaIO4)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Dialyze the mAb against the Reaction Buffer (PBS, pH 6.0) to remove any interfering substances. Adjust the antibody concentration to 2-5 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh stock solution of NaIO4 (e.g., 100 mM) in the Reaction Buffer.
-
Add NaIO4 to the antibody solution to a final concentration of 2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes at 4°C.
-
Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization: Confirm the presence of the aldehyde group using an aldehyde-reactive probe or by proceeding directly to the oxime ligation step.
Protocol 2: Oxime Ligation with this compound
This protocol details the conjugation of the alkyne handle to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified mAb
-
This compound
-
Ligation Buffer: PBS, pH 7.4 with 10 mM aniline (catalyst)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Ligation Buffer.
-
Prepare a stock solution of aniline (e.g., 1 M) in an organic solvent like DMSO and dilute it in the Ligation Buffer to a final concentration of 10 mM.
-
-
Ligation Reaction:
-
To the aldehyde-modified mAb (in Ligation Buffer), add this compound to a final concentration of 5 mM (a molar excess).
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Purification: Remove excess this compound and aniline catalyst using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: The successful ligation can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the propargyl group.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to attach the azide-functionalized payload.
Materials:
-
Alkyne-modified mAb
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Click Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).
-
-
Click Reaction:
-
In a reaction vessel, add the alkyne-modified mAb.
-
Add the azide-payload to the desired molar excess (e.g., 5-10 fold).
-
In a separate tube, pre-mix the CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4:THPTA complex to the antibody-payload mixture.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification: Purify the resulting ADC from excess reagents and unconjugated payload using size-exclusion chromatography (SEC) or other suitable protein purification methods.
-
Characterization: The final ADC should be thoroughly characterized to determine the DAR, purity, and potency.
Characterization of the Final ADC
Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC)[19], Mass Spectrometry (MS)[19][20] | To determine the average number of drug molecules conjugated per antibody and the distribution of different DAR species.[][21] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To assess the presence of aggregates and fragments. |
| Identity and Structural Integrity | Mass Spectrometry (Intact and Reduced)[20], SDS-PAGE[19] | To confirm the correct mass of the ADC and its subunits. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays[20][22] | To determine the potency of the ADC against target cancer cell lines.[23] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low efficiency of aldehyde generation | Suboptimal periodate concentration or reaction time. Inaccessible N-terminal serine. | Optimize periodate concentration and incubation time. Consider alternative methods for introducing the carbonyl handle. |
| Incomplete oxime ligation | Insufficient excess of this compound. Inactive catalyst. | Increase the molar excess of the linker. Ensure the aniline catalyst is fresh and at the correct concentration. |
| Low yield in the click reaction | Oxidation of Cu(I) catalyst. Steric hindrance. | Use a ligand like THPTA to stabilize the Cu(I) catalyst. Optimize the linker length on the payload to reduce steric hindrance. |
| ADC aggregation | High DAR. Hydrophobic payload. | Optimize the DAR to a lower value (typically 2-4).[] Use linkers containing hydrophilic spacers like PEG. |
Conclusion
The use of this compound in conjunction with site-specific carbonyl introduction provides a powerful and modular platform for the synthesis of homogeneous ADCs. The bioorthogonal nature of the oxime ligation and the high efficiency of the subsequent click reaction ensure a controlled and reproducible conjugation process. By following the detailed protocols and characterization strategies outlined in this application note, researchers can develop well-defined ADCs with improved therapeutic properties, paving the way for the next generation of targeted cancer therapies.
References
- Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development. (2020-08-20). [Source URL not available]
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). [Source URL not available]
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC - NIH. [Link]
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Zu u:scholar. [Source URL not available]
- Click Chemistry Conjug
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - UQ eSpace - The University of Queensland. [Link]
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Click chemistry in the synthesis of antibody-drug conjug
- Methods to Design and Synthesize Antibody-Drug Conjug
- Processes for Constructing Homogeneous Antibody Drug Conjugates - ACS Public
- Recent advances in the synthesis of antibody-drug conjug
- Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Rel
- Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC - NIH. [Link]
- Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug
- Perspectives and Characterization on Antibody–Drug Conjugates | LCGC Intern
- Analytical methods for physicochemical characterization of antibody drug conjug
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs)
- From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjug
- Peroxide-Cleavable Linkers for Antibody-Drug Conjugates - ResearchG
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Antibody Conjugates-Recent Advances and Future Innov
- Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - MDPI. [Link]
Sources
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrogel Preparation using O-2-Propynylhydroxylamine Hydrochloride
Introduction: Harnessing Bioorthogonal Chemistry for Advanced Hydrogel Scaffolds
In the landscape of biomaterials, hydrogels stand out for their profound potential in tissue engineering, drug delivery, and 3D cell culture, largely due to their high water content and tunable physicochemical properties that mimic the native extracellular matrix (ECM).[1][2][3][4] A pivotal advancement in hydrogel engineering has been the advent of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][5][6][7] Among these, the azide-alkyne cycloaddition has become a cornerstone for forming stable, covalently crosslinked hydrogel networks under mild, physiological conditions.[1][8][9][10][11]
O-2-Propynylhydroxylamine hydrochloride is a key reagent in this domain, serving as a versatile molecule for introducing terminal alkyne functionalities onto a wide array of biopolymers. Its hydroxylamine group readily reacts with aldehydes and ketones, which can be generated on polysaccharides like hyaluronic acid or alginate through periodate oxidation of their cis-diols. This process enables the precise and efficient functionalization of these polymers, preparing them for subsequent crosslinking with azide-bearing molecules to form hydrogels. This document provides a comprehensive guide to the principles and protocols for utilizing this compound in the preparation of advanced hydrogel systems.
Mechanism of Action: The Chemistry of Alkyne Functionalization and Hydrogel Crosslinking
The utility of this compound lies in its bifunctional nature. The hydroxylamine moiety provides a reactive handle for covalent attachment to a polymer backbone, while the propargyl group (containing a terminal alkyne) serves as the reactive partner for click chemistry-based crosslinking.
Polymer Functionalization via Oxime Ligation
The initial step involves the generation of aldehyde groups on the polymer of interest. For polysaccharides such as hyaluronic acid or alginate, this is commonly achieved through gentle oxidation with sodium periodate, which cleaves the vicinal diols of the sugar rings to form dialdehydes. This compound then reacts with these newly formed aldehydes to create a stable oxime linkage, thereby tethering the alkyne group to the polymer backbone. This reaction is highly efficient and proceeds under aqueous, biocompatible conditions.
Hydrogel Formation via Azide-Alkyne Cycloaddition
Once the polymer is functionalized with alkyne groups, it can be crosslinked into a hydrogel by reacting it with a molecule containing at least two azide groups. This crosslinking is typically achieved through one of two primary click chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a stable triazole linkage between the terminal alkyne on the functionalized polymer and an azide group on a crosslinking agent.[1][10][12][13][14] The reaction is fast and high-yielding, allowing for rapid hydrogel formation.[10][11] However, the potential cytotoxicity of copper ions is a consideration for biomedical applications, often necessitating the use of chelating ligands to minimize adverse effects.[9][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO) instead of a terminal alkyne.[9][16][17] The ring strain in the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[9][16][18][19] This makes SPAAC an ideal choice for in situ hydrogel formation in the presence of living cells.[16][18][19]
Diagram 1: Overall Workflow for Hydrogel Preparation
Materials and Equipment
Reagents:
-
Biopolymer (e.g., Hyaluronic Acid sodium salt, Alginate)
-
Sodium (meta)periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Azide-functionalized crosslinker (e.g., PEG-diazide for CuAAC, or a strained cyclooctyne for SPAAC)
-
For CuAAC:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand[15]
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Anhydrous dimethyl sulfoxide (DMSO) (optional, for dissolving reagents)
Equipment:
-
Magnetic stir plate and stir bars
-
pH meter
-
Analytical balance
-
Lyophilizer (freeze-dryer)
-
NMR spectrometer for characterization
-
FTIR spectrometer for characterization
-
Rheometer for mechanical testing
Protocols
Protocol 1: Synthesis of Alkyne-Functionalized Hyaluronic Acid (HA-Alkyne)
This protocol details the modification of hyaluronic acid with alkyne groups using this compound. The degree of functionalization can be controlled by varying the amount of sodium periodate used.
1. Reagent Preparation:
- Prepare a 1% (w/v) solution of hyaluronic acid in deionized water. Stir overnight to ensure complete dissolution.
- Prepare a fresh solution of sodium periodate in deionized water. The molar ratio of periodate to HA repeating units will determine the degree of oxidation and subsequent functionalization. A 0.1 to 0.5 molar equivalent is a common starting point.
- Prepare a solution of this compound in deionized water. A 5- to 10-fold molar excess relative to the amount of periodate used is recommended.
2. Step-by-Step Procedure:
- To the dissolved HA solution, add the sodium periodate solution dropwise while stirring in the dark. Let the reaction proceed for 1-2 hours at room temperature.
- Quench the oxidation reaction by adding a 2-fold molar excess of ethylene glycol (relative to periodate) and stir for another hour.
- Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
- To the purified aldehyde-functionalized HA, add the this compound solution. Adjust the pH to 5.5-6.5 and let the reaction stir at room temperature for 24 hours.
- Purify the resulting HA-Alkyne by dialysis against deionized water for 3 days.
- Freeze-dry the purified solution to obtain the HA-Alkyne as a white, fluffy solid.
- Characterization: Confirm the successful functionalization using ¹H NMR spectroscopy by identifying the characteristic peaks of the propargyl group (alkyne proton at ~2.5 ppm and methylene protons at ~4.7 ppm).
Diagram 2: Workflow for HA-Alkyne Synthesis
Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel by crosslinking the HA-Alkyne with a diazide-functionalized polyethylene glycol (PEG-diazide).
1. Reagent Preparation:
- Prepare a stock solution of HA-Alkyne in PBS (e.g., 2% w/v).
- Prepare a stock solution of PEG-diazide in PBS (e.g., 2% w/v). The stoichiometry of alkyne to azide groups should be approximately 1:1 for optimal crosslinking.
- Prepare a catalyst premix solution:
- Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
- Prepare a 500 mM stock solution of THPTA in water.
- Prepare a fresh 1 M stock solution of sodium ascorbate in water.
2. Step-by-Step Procedure:
- In a small vial, mix the HA-Alkyne and PEG-diazide solutions at the desired ratio.
- To this polymer solution, add the THPTA and CuSO₄ stock solutions to achieve final concentrations of approximately 1.25 mM and 0.25 mM, respectively.[22] Mix gently but thoroughly.
- Initiate the crosslinking reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[22]
- Mix quickly and allow the solution to stand undisturbed. Gelation should occur within minutes. The gelation time can be tuned by varying the polymer and catalyst concentrations.
- The resulting hydrogel can be washed with PBS to remove any residual catalyst components.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| ¹H NMR of HA-Alkyne | Appearance of peaks for propargyl protons (~2.5 ppm, ~4.7 ppm). | No/low functionalization: Ensure periodate oxidation was successful and pH for oxime ligation was optimal. Increase excess of O-2-Propynylhydroxylamine HCl. |
| Gelation Time | Varies from seconds to minutes depending on concentrations. Faster with higher polymer/catalyst concentrations. | Too slow: Increase catalyst or polymer concentration. Ensure sodium ascorbate solution is fresh. Too fast: Decrease catalyst or polymer concentration. |
| Hydrogel Stiffness (Rheology) | Storage modulus (G') should be significantly higher than loss modulus (G''). Stiffness increases with polymer concentration and crosslinking density.[12][23] | Weak gel: Increase polymer concentration or ensure 1:1 alkyne:azide stoichiometry. Incomplete functionalization of the polymer backbone could also be a cause. |
| Cell Viability (if encapsulating cells) | High cell viability (>90%). | Low viability: Reduce copper catalyst concentration or use a more effective ligand. Consider switching to a catalyst-free SPAAC system.[9] |
Safety and Handling
-
This compound: May be harmful if swallowed.[20] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Sodium periodate: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
Hydroxylamine hydrochloride: Can be corrosive and toxic.[24][25] Handle in a well-ventilated area or fume hood.
-
Copper sulfate: Toxic to aquatic life. Dispose of waste according to local regulations.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[24][25][26]
Conclusion
This compound is a powerful tool for the synthesis of functional hydrogels. By enabling the straightforward introduction of alkyne moieties onto biopolymers, it opens the door to a wide range of hydrogel formulations through efficient and bioorthogonal click chemistry. The protocols outlined in this document provide a robust framework for researchers to develop novel hydrogel-based platforms for diverse applications in drug delivery, regenerative medicine, and beyond. The ability to tune hydrogel properties through the choice of crosslinking chemistry (CuAAC or SPAAC) and variation in polymer and crosslinker concentrations underscores the versatility of this approach in creating tailored biomaterials.
References
- Click chemistry and drug delivery: A bird's-eye view - PMC. (n.d.).
- Synthesis and Evaluation of Cytocompatible Alkyne-Containing Poly(β-amino ester)-Based Hydrogels Functionalized via Click Reaction. (2020). ACS Macro Letters.
- Click-functionalized hydrogel design for mechanobiology investigations - PMC. (n.d.).
- Synthesis and Evaluation of Cytocompatible Alkyne-Containing Poly(β-amino ester)-Based Hydrogels Functionalized via Click Reaction | Request PDF. (2020). ResearchGate.
- Click Chemistry-Based Hydrogels for Tissue Engineering - PMC. (n.d.).
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega.
- Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC. (n.d.).
- Novel Hydrogels via Click Chemistry: Synthesis and Potential Biomedical Applications. (2007). Biomacromolecules.
- Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. (2016). Biomacromolecules.
- The Strain-Promoted Alkyne-Azide Cycloaddition Reaction as a Cross-Linker for Making Poly(Ethylene Glycol) Hydrogels for Cell Th - Abstracts. (n.d.).
- Chapter 13: Application of Click Chemistry in Hydrogels. (2024). In Click Chemistry. Royal Society of Chemistry.
- New approaches in hydrogel synthesis -- Click chemistry: A review. (2025). ResearchGate.
- Click Chemistry-Based Hydrogels for Tissue Engineering. (n.d.). MDPI.
- Chitosan Hydrogels Based on the Diels–Alder Click Reaction: Rheological and Kinetic Study. (n.d.). MDPI.
- In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. (2021). University of Connecticut.
- Novel Hydrogels via Click Chemistry: Synthesis and Potential Biomedical Applications | Request PDF. (2007). ResearchGate.
- Click hydrogel preparation via the Cu-AAC reaction. (a) Schematic... | Download Scientific Diagram. (n.d.). ResearchGate.
- An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry. (n.d.). Soft Matter.
- Synthesis and functionalization of hydrogel through “click-chemistry”. (2017). In Click Chemistry: Approaches, Applications and Challenges. Nova Science Publishers, Inc.
- Properties of Poly(Ethylene Glycol) Hydrogels Crosslinked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Request PDF. (n.d.). ResearchGate.
- Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction. (2017). PubMed.
- Safety data sheet. (2024). CPAChem.
- Preparation of alkylamine and 125I-radiolabeled derivatives of hyaluronic acid uniquely modified at the reducing end. (1984). PubMed.
- SAFETY DATA SHEET. (2025). Lab Alley.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
- Synthesis of Hyaluronic acid Hydrogels using click chemistry approach for biomedical applications | Request PDF. (n.d.). ResearchGate.
- Chemical Modification of Hyaluronan and Their Biomedical Applications - PMC. (2022).
- NEW APPROACHES IN HYDROGEL SYNTHESIS – CLICK CHEMISTRY: A REVIEW. (2011).
- This compound. (n.d.). LookChem.
- Synthesis, characterization and evaluation of hyaluronic acid-based polymers for nasal delivery. (2022). PubMed.
- (PDF) Click chemistry based biopolymeric hydrogels for regenerative medicine. (n.d.). ResearchGate.
- Bond-Centric Modifications of Hyaluronic Acid: Synthesis, Processing, and Biomedical Applications - PMC. (n.d.). PubMed Central.
- Click chemistry-based biopolymeric hydrogels for regenerative medicine. (2021). PubMed.
- Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine. (n.d.). Google Patents.
- Application of “Click” Chemistry in Biomedical Hydrogels - PMC. (2022). NIH.
- Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (2025).
- Effect of supramolecular peptide hydrogel scaffold charge on HepG2 viability and spheroid formation. (n.d.). Journal of Materials Chemistry B.
- Hydrogel: Preparation, Characterization and Applications. (2017). The Pharma Innovation.
- The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide - PMC. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry-Based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. glenresearch.com [glenresearch.com]
- 15. broadpharm.com [broadpharm.com]
- 16. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 17. In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition | Department of Chemistry [chem.uga.edu]
- 18. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. labsolu.ca [labsolu.ca]
- 21. lookchem.com [lookchem.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. media.laballey.com [media.laballey.com]
- 25. fishersci.com [fishersci.com]
- 26. cpachem.com [cpachem.com]
Application Notes and Protocols for the Modification of Aldehydes and Ketones with O-2-Propynylhydroxylamine Hydrochloride
Introduction
The selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the arsenal of bioorthogonal reactions, the formation of an oxime bond between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone) stands out for its high chemoselectivity and the stability of the resulting conjugate. O-2-Propynylhydroxylamine hydrochloride, also known as propargylamine, provides a particularly versatile tool in this context. The introduction of a terminal alkyne (a propargyl group) onto a target molecule opens the door to a wide array of subsequent modifications via "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step strategy allows for the efficient and specific attachment of various functionalities, including fluorophores, affinity tags, and drug molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for modifying aldehydes and ketones with this compound. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for various applications.
Reaction Mechanism and Key Principles
The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative is a condensation reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of O-2-propynylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes an acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable C=N oxime bond.
The overall reaction is reversible, and its rate is significantly influenced by the pH of the reaction medium.
The Critical Role of pH
The rate of oxime formation exhibits a distinct pH optimum, typically in the slightly acidic range of 4 to 5 for uncatalyzed reactions. This is because the reaction requires a delicate balance:
-
Low pH (too acidic): At very low pH, the hydroxylamine nucleophile becomes protonated, rendering it unreactive.
-
High pH (neutral to basic): At neutral or basic pH, the concentration of the protonated carbonyl, which is a more potent electrophile, is low, leading to a slower reaction rate.
For many biological applications, however, maintaining a neutral pH is crucial to preserve the integrity of the biomolecules involved. This is where catalysts play a pivotal role.
Catalysis for Enhanced Reaction Rates at Neutral pH
To overcome the sluggish reaction rates at physiological pH, nucleophilic catalysts are often employed. Aniline and its derivatives have been shown to significantly accelerate oxime ligation. The catalytic cycle involves the formation of a more reactive Schiff base intermediate. More recently, substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been identified as even more efficient catalysts, enabling rapid ligations at neutral pH and low reactant concentrations.
dot graph Aniline_Catalysis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Aldehyde [label="Aldehyde/Ketone\n(R-C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Schiff_Base [label="Protonated Schiff Base\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="O-Propynyl-\nhydroxylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxime [label="Oxime Product\n(R-C=N-O-CH2CCH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Aldehyde -> Protonated_Schiff_Base [label="+ Aniline, H⁺"]; Protonated_Schiff_Base -> Oxime [label="+ Hydroxylamine"]; Oxime -> Aldehyde [style=dashed, label="Hydrolysis (reversible)"]; Protonated_Schiff_Base -> Aniline [style=dashed, label="Catalyst\nRegeneration"]; Oxime -> Water [style=invis]; // for layout } Aniline-catalyzed oxime ligation pathway.
Optimizing Reaction Conditions
The success of the modification reaction hinges on several key parameters. The following table summarizes the crucial factors and provides general recommendations.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | 4.5-5.5 (uncatalyzed) 6.5-7.5 (catalyzed) | Balances carbonyl protonation and nucleophile availability. Catalysts like p-phenylenediamine are highly effective at neutral pH. |
| Catalyst | Aniline, p-phenylenediamine, or m-phenylenediamine | Phenylenediamines are generally more efficient than aniline. Use at concentrations of 2-100 mM. |
| Solvent | Aqueous buffers (e.g., phosphate, acetate), organic solvents (e.g., ethanol, methanol) | For biological applications, aqueous buffers are preferred. Organic solvents can be used for small molecule modifications. |
| Temperature | Room temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may compromise the stability of sensitive biomolecules. |
| Reactant Ratio | 1.2 to 2.0 equivalents of this compound | A slight excess of the hydroxylamine derivative drives the reaction towards product formation. |
| Reaction Time | 1 to 24 hours | Monitor reaction progress by TLC, HPLC, or mass spectrometry to determine completion. |
Experimental Protocols
Herein, we provide detailed step-by-step protocols for the modification of a generic aldehyde or ketone with this compound under both uncatalyzed and catalyzed conditions.
Protocol 1: Uncatalyzed Oxime Formation in a Slightly Acidic Buffer
This protocol is suitable for small molecules that are stable under mildly acidic conditions.
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in the reaction buffer (10 mL).
-
In a separate vial, prepare a stock solution of this compound (1.2 mmol) in a minimal amount of the reaction buffer.
-
Add the this compound solution to the aldehyde or ketone solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add deionized water (20 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Catalyzed Oxime Ligation at Neutral pH for Bioconjugation
This protocol is designed for the modification of biomolecules, such as proteins or peptides, that require physiological pH.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
p-Phenylenediamine (catalyst)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare a solution of the aldehyde or ketone-functionalized biomolecule in the conjugation buffer. The concentration will depend on the specific biomolecule.
-
Prepare a stock solution of this compound in the conjugation buffer.
-
Prepare a stock solution of p-phenylenediamine in the conjugation buffer. A typical stock concentration is 100 mM.
-
To the biomolecule solution, add this compound to a final concentration that is in 10-50 fold molar excess.
-
Initiate the reaction by adding the p-phenylenediamine stock solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and catalyst.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the concentration of the hydroxylamine derivative, adding a catalyst (or increasing its concentration), or extending the reaction time. For uncatalyzed reactions, ensure the pH is within the optimal range.
-
Side Reactions: While oxime ligation is highly chemoselective, potential side reactions can occur with very sensitive biomolecules. Ensure all reagents are of high purity.
-
Product Purification: The propargylated product may have similar solubility to the starting material. Careful selection of the purification method is crucial. For small molecules, column chromatography is often effective. For biomolecules, size-exclusion chromatography, affinity chromatography, or dialysis are standard methods.
-
Stability of the Oxime Bond: The oxime bond is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions (pH < 2).
Conclusion
The modification of aldehydes and ketones with this compound is a powerful and versatile strategy for introducing a terminal alkyne functionality for subsequent "click" chemistry applications. By understanding the reaction mechanism and carefully controlling the reaction conditions, particularly pH and catalysis, researchers can achieve high yields and specific modifications of a wide range of molecules, from small organic compounds to complex biomolecules. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important bioconjugation technique.
References
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Chemical Biology, 6(9), 927-935. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Bode, J. W., & Wagler, P. (2009). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 48(45), 8513-8516. [Link]
- Nielsen, D. S., et al. (2018). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates.
- Organic Chemistry Portal. (n.d.).
- Devaraj, N. K., & Weissleder, R. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3561-3565. [Link]
- Química Orgánica. (n.d.).
- Mackenzie, R. J., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3972-3982. [Link]
- BYJU'S. (n.d.). Oximes. [Link]
- Zhang, Z.-H., & Li, J.-T. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(4), 232-236. [Link]
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
- Scribd. (n.d.).
- Google Patents. (n.d.).
- van der Vlies, A. J., & Bong, D. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Leah4sci. (2015, May 25). Formation of an Oxime from an Aldehyde [Video]. YouTube. [Link]
- ACS Omega. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 7(40), 35699-35712. [Link]
- European Patent Office. (n.d.). EP 1270548 A1 - Purification method of cyclohexanone-oxime. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2015).
- BenchChem. (n.d.).
Accelerating Bioorthogonal Chemistry: A Guide to Catalysts for Oxime Ligation with O-2-Propynylhydroxylamine Hydrochloride
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation and drug development, the ability to selectively and efficiently form stable covalent bonds under physiological conditions is paramount. Oxime ligation, the reaction between a carbonyl group (an aldehyde or ketone) and an aminooxy compound, stands out as a robust and highly chemoselective bioorthogonal reaction.[1][2] This reaction's utility is vast, underpinning advancements in antibody-drug conjugates (ADCs), PET imaging agents, and the site-specific modification of proteins and other biomolecules.[2][3] The formation of a stable oxime bond, with water as the sole byproduct, offers a clean and reliable method for molecular assembly.[1]
This technical guide focuses on the practical application and acceleration of oxime ligation using a specific, alkyne-bearing aminooxy reagent: O-2-Propynylhydroxylamine hydrochloride. The presence of the propargyl group introduces a valuable secondary handle for subsequent "click" chemistry, enabling dual functionalization strategies. However, the intrinsic rate of oxime formation, particularly at neutral pH, can be a significant bottleneck, especially when working with dilute biological samples or less reactive ketone substrates.[4][5] This guide provides an in-depth exploration of nucleophilic catalysts that dramatically accelerate this reaction, transforming it into a rapid and highly efficient tool for researchers. We will delve into the mechanistic underpinnings of catalysis, provide detailed, field-tested protocols, and offer insights to empower you to optimize your own conjugation strategies.
The Engine of Acceleration: Nucleophilic Catalysis
The key to unlocking the full potential of oxime ligation at physiological pH lies in the use of nucleophilic catalysts, most notably aniline and its derivatives.[6][7] While uncatalyzed oxime formation proceeds optimally at a slightly acidic pH of 4-5, such conditions are often detrimental to the structure and function of sensitive biomolecules.[1][5] Catalysts enable the reaction to proceed efficiently at a neutral pH (around 7.0), making it broadly applicable to in vitro and in vivo systems.[7]
Mechanism of Aniline-Catalyzed Oxime Ligation
Aniline and its derivatives accelerate oxime ligation by providing an alternative, lower-energy reaction pathway. The catalyst first reacts with the carbonyl compound to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the aminooxy group of O-2-Propynylhydroxylamine than the original carbonyl. Subsequent transimination leads to the formation of the desired oxime product and regeneration of the catalyst.[2]
Procedure:
-
Prepare Reactant Solutions:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solution of the carbonyl-containing substrate and the this compound solution.
-
-
Catalyst Addition:
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from minutes to a few hours, depending on the reactivity of the carbonyl substrate and the catalyst used. [3]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using a suitable analytical technique. For proteins, a shift in molecular weight on an SDS-PAGE gel is indicative of successful conjugation. LC-MS can be used to confirm the mass of the conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials and the catalyst. Size-exclusion chromatography or dialysis are common methods for protein purification. [3]
-
Protocol 2: Monitoring Reaction Kinetics by Reverse-Phase HPLC (RP-HPLC)
This protocol allows for the quantitative analysis of the reaction rate.
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of the carbonyl-containing molecule, this compound, and the chosen catalyst in the reaction buffer.
-
-
Reaction Initiation:
-
At time zero, mix the reactant and catalyst solutions to initiate the reaction.
-
-
Time-Point Sampling:
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Sample Quenching and Analysis:
-
Quench the reaction in the aliquots, for example, by dilution with a suitable mobile phase or the addition of an excess of a simple carbonyl compound like acetone.
-
Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point by integrating the respective peak areas.
-
Plot the product concentration versus time to determine the reaction kinetics.
-
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues.
Conclusion: A Versatile Tool for Modern Chemistry
The catalyzed oxime ligation with this compound represents a powerful and versatile strategy in the toolbox of chemical biologists and drug development professionals. By understanding the principles of nucleophilic catalysis and leveraging the enhanced efficiencies of phenylenediamine-based catalysts, researchers can achieve rapid and high-yielding conjugations under mild, biologically compatible conditions. The protocols and insights provided in this guide serve as a foundation for the successful implementation and optimization of this invaluable bioorthogonal reaction.
References
- Crisalli, P., & Kool, E. T. (2013). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
- Mahmoodi, M. M., Rashidian, M., Zhang, Y., & Distefano, M. D. (2015). Application of meta- and para-phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization, and release. Current Protocols in Protein Science, 79, 15.4.1–15.4.28. [Link]
- Huber, A. H., & Ellis-Gibbings, N. B. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8899–8905. [Link]
- ResearchGate. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
- ResearchGate. (n.d.). 4.1 Schematic representation of (A) oxime ligation reaction between an....
- Mahmoodi, M. M., Rashidian, M., Zhang, Y., & Distefano, M. D. (2015). Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release. Current Protocols in Protein Science, 79, 15.4.1–15.4.28. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- Kölmel, D. K., & Lönn, P. (2016). Oxime Catalysis by Freezing.
- ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
- Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie (International Ed. in English), 45(45), 7581–7584. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis.
- DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces, 2(9), 2737–2744. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for the Aminooxy Moiety of O-2-Propynylhydroxylamine Hydrochloride
Introduction: Strategic Importance of Aminooxy Protection
O-2-Propynylhydroxylamine is a bifunctional reagent of significant value in chemical biology, drug discovery, and materials science. Its structure uniquely combines a terminal alkyne, ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("Click Chemistry"), and a highly nucleophilic aminooxy group, which enables chemoselective ligation with aldehydes and ketones to form stable oxime ethers.[1][2] This dual reactivity makes it an exceptional linker for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs).[1]
However, the very reactivity that makes the aminooxy group so useful also presents a significant synthetic challenge. The high nucleophilicity of the nitrogen atom and the presence of a reactive N-H bond necessitate the use of a protecting group during multi-step syntheses to prevent unwanted side reactions.[3] The selection of an appropriate protecting group is critical, as it must be stable to the various conditions employed in subsequent steps while being readily removable under conditions that do not compromise the integrity of the alkyne or other sensitive functionalities within the molecule.[4][5]
This guide provides a detailed overview of robust protecting group strategies for the aminooxy moiety of O-2-Propynylhydroxylamine, with a focus on the widely used tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. We will explain the causality behind experimental choices and provide detailed, validated protocols for their installation and cleavage.
Foundational Principles: Selecting the Right Protecting Group
An ideal protecting group strategy is governed by the principle of orthogonality , which dictates that the protection and deprotection of one functional group should not affect other protecting groups or sensitive moieties in the molecule.[5][6] For O-2-Propynylhydroxylamine, the key considerations are:
-
Stability: The protecting group must be stable to conditions used for subsequent reactions (e.g., coupling reactions, modifications of other parts of the molecule).
-
Ease of Introduction/Removal: Both protection and deprotection reactions should be high-yielding and occur under mild conditions.
-
Orthogonality to the Alkyne: The protection and, crucially, the deprotection conditions must leave the terminal alkyne intact for subsequent ligation.
-
Analytical Tractability: The protected compound should be easily purified and characterized (e.g., by chromatography and NMR).
Based on these criteria, carbamate-based protecting groups like Boc and Cbz are exemplary choices.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its general stability to bases and nucleophiles and its facile removal under acidic conditions.[1][7]
Rationale for Use
The bulky tert-butyl group effectively shields the aminooxy nitrogen, reducing its nucleophilicity. The carbamate linkage is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.[8] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which proceeds rapidly at room temperature without affecting the propargyl alkyne.[9][10]
Workflow for Boc Protection & Deprotection
The overall synthetic strategy involving Boc protection is a straightforward three-stage process.
Figure 1: General workflow for utilizing Boc protection.
Experimental Protocols
Protocol 3.3.1: Synthesis of N-(tert-Butoxycarbonyl)-O-(2-propynyl)hydroxylamine
This protocol describes the protection of the aminooxy group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
O-2-Propynylhydroxylamine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in a biphasic mixture of DCM (approx. 0.2 M) and an equal volume of saturated aqueous NaHCO₃ solution.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Rationale: The reaction is performed at 0 °C to control the exothermicity upon addition of (Boc)₂O. The biphasic system with NaHCO₃ neutralizes the starting material's hydrochloride salt and the acid generated during the reaction.
-
-
Add a solution of (Boc)₂O in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3.3.2: Deprotection of the N-Boc Group
This protocol details the removal of the Boc group to liberate the reactive aminooxy moiety.
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v solution in DCM).[11]
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate. The reaction generates gaseous isobutylene and carbon dioxide, which evolve from the solution.[8] Performing the reaction at 0 °C helps to control this gas evolution and minimize potential side reactions.
-
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product, which is often used immediately in the next step due to the high reactivity of the free aminooxy group.[2]
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic amine protecting group that is orthogonal to the Boc group.[12] It is stable to acidic and most basic conditions but is readily cleaved by catalytic hydrogenolysis.[12][13]
Rationale for Use
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[14] Its key advantage is its stability to the acidic conditions used to cleave Boc groups and the basic conditions used to cleave ester or Fmoc groups, providing valuable orthogonality in complex syntheses.[12] Deprotection via hydrogenolysis is exceptionally clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts, which are easily removed.[12]
Crucial Consideration: Standard Cbz cleavage conditions (H₂, Pd/C) can also reduce the alkyne functionality. Therefore, alternative deprotection methods or careful control of the hydrogenation is necessary. Milder transfer hydrogenation conditions or Lewis acid-mediated cleavage can sometimes be employed.[13][15]
Reaction Schemes for Cbz Protection & Deprotection
Figure 2: Reaction schemes for Cbz protection and deprotection.
Experimental Protocols
Protocol 4.3.1: Synthesis of N-(Benzyloxycarbonyl)-O-(2-propynyl)hydroxylamine
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of water and 1,4-dioxane (1:1 v/v, approx. 0.3 M).
-
Add NaHCO₃ and cool the stirring suspension to 0 °C.
-
Add benzyl chloroformate dropwise.
-
Rationale: This is a typical Schotten-Baumann reaction condition. The base neutralizes the HCl byproduct, driving the reaction to completion.[12] Dioxane is used as a co-solvent to ensure miscibility of the organic Cbz-Cl with the aqueous phase.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4.3.2: Deprotection of the N-Cbz Group
Materials:
-
N-Cbz protected substrate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected substrate in a suitable solvent like MeOH or EtOAc.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.
-
Rationale: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, a process known as hydrogenolysis.[12]
-
-
Monitor the reaction by TLC or LC-MS. Note: Be aware of the potential for simultaneous reduction of the alkyne to an alkene and then an alkane.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Comparative Summary and Orthogonal Strategies
The choice between Boc and Cbz protection depends on the planned synthetic route.
| Feature | Boc Protecting Group | Cbz Protecting Group |
| Structure | tert-Butoxycarbonyl | Benzyloxycarbonyl |
| Protection Reagent | (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) |
| Stability | Stable to base, nucleophiles, hydrogenolysis.[8] | Stable to acid, most bases.[12] |
| Deprotection Condition | Strong Acid (TFA, HCl).[1][7] | Catalytic Hydrogenolysis (H₂, Pd/C).[12][13] |
| Orthogonality | Orthogonal to Cbz, Fmoc.[12] | Orthogonal to Boc.[12] |
| Key Consideration | Avoid strong acid if other acid-labile groups are present. | Standard deprotection reduces alkynes. Requires alternative methods for unsaturated compounds. |
These two groups form a powerful orthogonal pair. For instance, a molecule could contain a Boc-protected aminooxy group and a Cbz-protected amine. The Cbz group could be removed via hydrogenolysis (with care for the alkyne), the resulting amine could be modified, and subsequently, the Boc group could be removed with TFA to reveal the aminooxy group for oxime ligation.[5]
Conclusion
The effective use of protecting groups is fundamental to the successful synthesis of complex molecules derived from O-2-Propynylhydroxylamine. The Boc group offers a robust, acid-labile strategy that is highly compatible with the propargyl moiety. The Cbz group provides an orthogonal, hydrogenolysis-labile alternative, although its application requires careful consideration of the alkyne's stability under reductive conditions. By understanding the specific chemical properties and deprotection mechanisms of each group, researchers can design logical and efficient synthetic routes, enabling the full potential of this versatile bifunctional linker in drug development and beyond.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection.
- Request PDF. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
- ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- ResearchGate. (2025). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF.
- DTU Research Database. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 4005–4037.
- Unknown. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Unknown. (2022). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
- Chemical Communications (RSC Publishing). (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PubMed. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids.
- CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- ResearchGate. (n.d.). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines.
- ChemicalBook. (n.d.). N-Boc-propargylamine synthesis.
- JACS Au. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
- Unknown. (2025). N-(Benzyloxycarbonyl)hydroxylamine: Essential for Organic Synthesis Innovations.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- LookChem. (n.d.). This compound.
- NIH. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC.
- Santa Cruz Biotechnology. (n.d.). O-Prop-2-ynyl-hydroxylamine hydrochloride.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- ResearchGate. (n.d.). (PDF) Tuning the stability of alkoxyisopropyl protection groups.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- chem.iitb.ac.in. (2020). Protecting Groups.
- NOAA. (1992). HYDROXYLAMINE HYDROCHLORIDE. CAMEO Chemicals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Unknown. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- ChemicalBook. (2025). This compound.
- Enamine. (n.d.). N-Boc-O-tosylhydroxylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: O-2-Propynylhydroxylamine Hydrochloride in Solid-Phase Synthesis
Introduction: A Bifunctional Tool for Complex Synthesis
O-2-Propynylhydroxylamine hydrochloride (CAS: 21663-79-6) is a versatile bifunctional reagent that is gaining significant traction in solid-phase synthesis (SPS), particularly in the fields of chemical biology and drug discovery.[1][2] Its unique structure combines two highly valuable reactive handles within a single, compact molecule: an O-alkynyl (propargyl) group and a hydroxylamine moiety .
This dual functionality enables researchers to employ orthogonal chemical strategies on a solid support. The propargyl group serves as a reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific attachment of various molecular entities.[3] Simultaneously, the hydroxylamine group provides a nucleophilic handle for forming stable oxime bonds with aldehydes and ketones or for the direct cleavage of resin-bound esters to yield hydroxamic acids.[4][5] These reactions are crucial for creating complex peptide conjugates, generating diverse small molecule libraries, and synthesizing potent enzyme inhibitors.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the key solid-phase applications of this compound, complete with validated protocols and expert insights.
Figure 1: Bifunctional reactivity of O-2-Propynylhydroxylamine.
Critical Safety and Handling Procedures
As with any laboratory chemical, proper handling of this compound is essential for ensuring user safety. The hydrochloride salt is a solid with a melting point of 148-150°C.[6] While a specific, comprehensive safety datasheet for this exact compound is not universally available, its constituent parts—a hydroxylamine and an alkyne—necessitate careful handling based on the properties of related compounds like hydroxylamine hydrochloride.[7][8]
General Handling Precautions:
-
Work Environment: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure that safety showers and eyewash stations are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that conform to OSHA or EN166 standards.[8][10]
-
Hygienic Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7][10]
Application I: On-Resin Oxime Ligation for Propargyl Functionalization
One of the primary applications of this reagent is to introduce a propargyl group onto a resin-bound molecule that possesses a carbonyl (aldehyde or ketone) moiety. This is achieved via an oxime ligation reaction, which is highly chemoselective and forms a stable oxime bond.[4][11] This strategy is particularly useful for modifying peptides or small molecules to enable subsequent "click" functionalization.
The generation of a carbonyl group on the solid support is a prerequisite. For peptides, this can be achieved by incorporating an amino acid with a side chain that can be oxidized (e.g., serine to an aldehyde) or by using a specific building block like Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) which, after coupling and deprotection, can react with a carbonyl-containing molecule.[5][12] A more direct method involves the oxidation of an N-terminal serine or threonine residue.
Protocol 1: On-Resin Propargylation via Oxime Ligation
This protocol details the reaction of resin-bound peptidyl-aldehyde with this compound.
Materials:
-
Peptide-resin containing a terminal or side-chain aldehyde group (1.0 eq).
-
This compound (10 eq).
-
Aniline (catalyst, 0.1 M in buffer).
-
Reaction Buffer: 0.1 M Sodium acetate, pH 4.5.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Standard solid-phase synthesis vessel and shaker.
Step-by-Step Methodology:
-
Resin Swelling: Swell the aldehyde-functionalized resin in DMF for 30-60 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (10 eq) in the reaction buffer. The use of a significant excess drives the reaction to completion on the solid support.
-
Ligation Reaction: Drain the DMF from the resin. Add the O-2-Propynylhydroxylamine solution to the resin. Add aniline to a final concentration of 10-20 mM. Aniline is a highly effective nucleophilic catalyst that significantly accelerates oxime formation, especially at pH values between 4 and 5.[4]
-
Incubation: Seal the vessel and agitate the mixture at room temperature for 4-12 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.
-
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resulting resin now bears a propargyl group, ready for subsequent reactions or cleavage.
Figure 2: Workflow for on-resin propargylation using oxime ligation.
Application II: Nucleophilic Cleavage to Generate Propargylated Hydroxamic Acids
Hydroxamic acids are a critical class of compounds known for their metal-chelating properties and are widely used as inhibitors for metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[13][14] O-2-Propynylhydroxylamine offers a streamlined method to synthesize propargylated hydroxamic acids directly from resin-bound esters. In this application, the hydroxylamine acts as a potent nucleophile, attacking the ester linkage to the solid support and releasing the desired product in a single step.
This method is highly dependent on the choice of resin and linker. Resins that form ester linkages susceptible to aminolysis, such as Wang resin or the Hydroxythiophenol (Marshall) resin, are suitable for this approach.[13][15] The Marshall resin, in particular, has shown great utility for the facile cleavage of thioesters by hydroxylamine.[13]
Protocol 2: Cleavage of Marshall Resin to form a Propargylated Hydroxamic Acid
This protocol describes the cleavage of a carboxylate-containing small molecule from the Marshall resin.
Materials:
-
Molecule-loaded Marshall resin (1.0 eq).
-
This compound (generated as free base in situ or used with a non-nucleophilic base).
-
Base: N,N-Diisopropylethylamine (DIPEA) (15 eq).
-
Cleavage Solution: 50% aqueous hydroxylamine can also be used, but the propargylated version requires an organic solvent system. A solution of O-2-Propynylhydroxylamine (10 eq) and DIPEA in a 1:1 mixture of DCM:Pyridine is effective.
-
Solvents: Dichloromethane (DCM), Pyridine.
-
Standard filtration apparatus.
-
RP-HPLC for purification.
Step-by-Step Methodology:
-
Resin Preparation: Place the dry, molecule-loaded Marshall resin in a reaction vessel.
-
Reagent Preparation: Prepare the cleavage solution. In a vial, dissolve this compound (10 eq) and DIPEA (15 eq) in a 1:1 mixture of DCM and Pyridine. The base neutralizes the hydrochloride salt, liberating the free hydroxylamine which is the active nucleophile.
-
Cleavage Reaction: Add the cleavage solution to the resin. Seal the vessel and agitate at room temperature for 18-24 hours. The pyridine helps to swell the polystyrene-based resin, improving reaction kinetics.[13]
-
Product Collection: Filter the resin and collect the filtrate, which contains the crude hydroxamic acid product.
-
Resin Washing: Wash the resin with additional DCM/Pyridine (2x) and then with DCM (3x) to recover any remaining product. Combine all filtrates.
-
Work-up: Concentrate the combined filtrates under reduced pressure to remove the solvents. The crude residue will contain the desired product along with excess reagents.
-
Purification: Purify the crude product using reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to obtain the pure propargylated hydroxamic acid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Application III: Post-Cleavage Modification via Click Chemistry
Whether the propargyl group was introduced via oxime ligation or was part of a hydroxamic acid formed by cleavage, it serves as a powerful handle for further diversification in solution using CuAAC click chemistry. This allows for the conjugation of the synthesized molecule to a wide array of azide-containing probes, such as fluorophores, biotin tags, polyethylene glycol (PEG) chains, or other bioactive molecules.[3]
Protocol 3: Solution-Phase CuAAC of a Propargylated Molecule
Materials:
-
Purified propargyl-containing molecule (1.0 eq).
-
Azide-containing molecule (e.g., Azido-PEG4-Biotin) (1.2 eq).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Sodium ascorbate (0.3 eq).
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, 0.1 eq).
-
Solvent: 1:1 mixture of t-Butanol and water.
Step-by-Step Methodology:
-
Dissolution: Dissolve the propargyl-containing molecule and the azide-containing molecule in the t-BuOH/water solvent mixture.
-
Catalyst Addition: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ. The optional TBTA ligand can be added to stabilize the Cu(I) oxidation state and improve reaction efficiency.[3]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Purification: Upon completion, purify the reaction mixture directly by RP-HPLC to isolate the final triazole-linked conjugate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the protocols described. Yields and purities are representative and may vary based on the specific substrate and reaction scale.
| Application | Key Reagents | Solvent System | Temp. | Time | Typical Crude Purity | Typical Isolated Yield |
| On-Resin Oxime Ligation | O-2-Propynylhydroxylamine HCl, Aniline | 0.1 M NaOAc (pH 4.5) | RT | 4-12 h | >85% | N/A (On-Resin) |
| Hydroxamic Acid Cleavage | O-2-Propynylhydroxylamine HCl, DIPEA | DCM / Pyridine | RT | 18-24 h | 70-95%[13] | 50-90%[13] |
| Solution-Phase CuAAC | CuSO₄, Sodium Ascorbate | t-BuOH / H₂O | RT | 2-12 h | >90% | 75-95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low efficiency in oxime ligation (Protocol 1) | 1. Incomplete oxidation to aldehyde.2. Incorrect pH of the buffer.3. Insufficient catalyst. | 1. Confirm aldehyde formation with a test cleavage.2. Verify buffer pH is between 4.0-5.0.3. Increase aniline concentration to 30-50 mM. |
| Incomplete cleavage from resin (Protocol 2) | 1. Resin not adequately swollen.2. Insufficient excess of hydroxylamine.3. Steric hindrance around the ester linkage. | 1. Increase the proportion of pyridine in the solvent system and extend swelling time.2. Increase the equivalents of hydroxylamine and base to 15-20 eq.3. Increase reaction time to 36-48 hours and/or slightly elevate temperature to 30-40°C. |
| Side reactions during CuAAC (Protocol 3) | 1. Oxidation of Cu(I) to inactive Cu(II).2. Degradation of the peptide/molecule. | 1. Degas solvents before use. Use a Cu(I)-stabilizing ligand like TBTA. Add sodium ascorbate in slight excess or in portions over time.2. Ensure the reaction is run at room temperature and buffered if the molecule is pH-sensitive. |
References
- Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride.
- EMD Millipore. (n.d.). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Hydroxylamine Hydrochloride GR ACS.
- GFS Chemicals. (n.d.). Hydroxylamine Hydrochloride - Safety Data Sheet.
- Chauhan, J., & Singh, A. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(5), 758-785.
- Kent, S. B. (2009). A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. Journal of the American Chemical Society, 131(29), 9875–9884.
- Sproat, B. S., & Gait, M. J. (1985). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research, 13(8), 2959–2977.
- Baran, P. S., & Bode, J. W. (2005). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Angewandte Chemie International Edition, 44(36), 5788-5791.
- Arenas, J., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569.
- Ngu, K., & Le, Q. T. (2007). Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. ACS Combinatorial Science, 9(5), 376–380.
- LookChem. (n.d.). This compound.
- Al-Hourani, B. J. (2016). Synthesis and Biological Applications of Hydroxamates. International Journal of Drug Design and Discovery, 7(1), 1-20.
- Shaffer, C. L. (2005). O-(3-chloropropenyl) hydroxylamine free base. U.S. Patent No. 7,214,825B2.
- Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters, 34(2), 251-254.
- Fairbanks, A. J., et al. (2006). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Journal of the American Chemical Society, 128(49), 15728–15741.
- Zhang, J., et al. (2021). Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine. Chinese Patent No. CN112851544A.
- Sheppard, R. C. (2000). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858B2.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Aucagne, V., & Delmas, A. F. (2014). Solid phase oxime ligations for the iterative synthesis of polypeptide conjugates. Organic & Biomolecular Chemistry, 12(29), 5536-5543.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- Wang, J., et al. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6599.
- Nguyen, T. A., et al. (2015). Synthesis of Poly(hydroxamic acid) by Modification of Polyacrylamide Hydrogels with Hydroxylamine Hydrochloride and Application for Adsorption of La(III) and Pr(III) Ions. Vietnam Journal of Science and Technology, 53(4), 455.
- Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8569.
- Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(43), 5783-5786.
- National Center for Biotechnology Information. (n.d.). Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride. PubChem Compound Database.
- Isidro-Llobet, A., & Albericio, F. (2012). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(36), 32415–32421.
- Liénard, B. M. R., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41.
- Corres, A., et al. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 3(3), 101538.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:21663-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid phase oxime ligations for the iterative synthesis of polypeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. media.laballey.com [media.laballey.com]
- 9. shepherd.edu [shepherd.edu]
- 10. prochemonline.com [prochemonline.com]
- 11. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 15. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
The Alkyne Handle for Bioorthogonal Chemistry: A Guide to O-2-Propynylhydroxylamine Hydrochloride in Chemical Biology Probe Preparation
In the intricate landscape of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. This pursuit has led to the development of bioorthogonal chemistries, reactions that proceed within living systems without interfering with endogenous biochemical processes. A cornerstone of this field is the introduction of chemical handles onto biomolecules, which can then be selectively reacted with a probe of interest. O-2-Propynylhydroxylamine hydrochloride has emerged as a powerful and versatile tool for this purpose, offering a gateway to a plethora of downstream applications in drug discovery, proteomics, and molecular imaging.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for utilizing this compound in the preparation of chemical biology probes. We will delve into the underlying chemistry, provide detailed experimental procedures, and offer insights into the rationale behind key experimental choices, ensuring a robust and reproducible workflow.
The Two-Step Strategy: Oxime Ligation and Click Chemistry
The utility of this compound lies in its bifunctional nature. It possesses a hydroxylamine moiety that readily reacts with aldehydes and ketones to form a stable oxime linkage, and a terminal alkyne group that serves as a handle for subsequent bioorthogonal "click" chemistry reactions.[1][2] This two-step strategy provides a powerful platform for bioconjugation.
Part 1: The Chemoselective Handle Installation via Oxime Ligation
The initial step involves the covalent attachment of the propargyl group to the biomolecule of interest. This is achieved through the formation of an oxime bond between the hydroxylamine group of O-2-Propynylhydroxylamine and a carbonyl group (aldehyde or ketone) on the target biomolecule.[3][4]
Why Oxime Ligation?
-
Chemoselectivity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in biological systems compared to other functional groups like amines and carboxylates. This minimizes off-target reactions.[5]
-
Stability: The resulting oxime linkage is significantly more stable to hydrolysis than other imine-based linkages, such as hydrazones, particularly at physiological pH.[6][7][8] This ensures the integrity of the probe-biomolecule conjugate during subsequent experiments.
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions (typically pH 4.5-7), which are compatible with the delicate nature of most biomolecules.[4][9]
Introducing the Carbonyl Handle:
The target biomolecule must possess a carbonyl group for the oxime ligation to occur. If the native biomolecule does not contain an accessible aldehyde or ketone, one can be introduced through various methods:
-
Enzymatic Modification: Enzymes such as galactose oxidase can be used to oxidize terminal galactose residues on glycoproteins to generate aldehydes.
-
Chemical Modification: Mild periodate oxidation of cis-diols in carbohydrates can generate aldehydes.
-
Genetic Encoding of Unnatural Amino Acids: The genetic code can be expanded to incorporate unnatural amino acids containing ketone or aldehyde functionalities into proteins.
Part 2: The Bioorthogonal "Click" Reaction
Once the alkyne handle is installed, the biomolecule is ready for the second step: the "click" reaction. The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction forms a stable triazole linkage between the alkyne-modified biomolecule and an azide-containing probe (e.g., a fluorescent dye, a biotin tag, or a drug molecule).
Advantages of CuAAC:
-
Bioorthogonality: Azides and alkynes are essentially absent from biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes.[1]
-
High Efficiency and Rate: The CuAAC reaction is extremely efficient and proceeds with very fast kinetics, even at low concentrations of reactants.
-
Robustness: The reaction is tolerant of a wide range of functional groups and is typically performed in aqueous buffers.
Visualizing the Workflow
The overall strategy can be visualized as a two-stage process, starting with the introduction of the alkyne handle via oxime ligation, followed by the attachment of the desired probe via click chemistry.
Caption: A two-step workflow for labeling biomolecules using this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. It is crucial to optimize the conditions for each specific biomolecule and application.
Protocol 1: General Procedure for Labeling Aldehyde/Ketone-Containing Proteins
This protocol describes the labeling of a protein that has been modified to contain a carbonyl group.
Materials:
-
Aldehyde/Ketone-modified protein
-
Aniline (catalyst)
-
Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the aldehyde/ketone-modified protein in Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in Labeling Buffer.
-
Prepare a 1 M stock solution of aniline in DMSO. Caution: Aniline is toxic; handle with appropriate personal protective equipment.
-
-
Labeling Reaction:
-
To the protein solution, add this compound stock solution to a final concentration of 1-10 mM.
-
Add the aniline stock solution to a final concentration of 10-100 mM. The use of a nucleophilic catalyst like aniline can significantly accelerate the reaction.[9][14]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Quenching (Optional): The reaction can be quenched by adding a molar excess of an aldehyde or ketone (e.g., acetone) or by adding the Quenching Buffer.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Subsequent Click Chemistry Reaction (CuAAC)
This protocol describes the "clicking" of an azide-containing probe onto the alkyne-modified protein from Protocol 1.
Materials:
-
Alkyne-modified protein
-
Azide-containing probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Click Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Protein Solution: The purified alkyne-modified protein from Protocol 1 should be in a copper-free buffer like PBS.
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-probe in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Click Reaction:
-
To the alkyne-modified protein solution, add the azide-probe stock solution to a final concentration of 2-5 molar equivalents relative to the protein.
-
In a separate tube, premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification: Remove excess reagents by desalting or dialysis.
Data Presentation: Reaction Parameters and Stability
The efficiency and stability of the oxime ligation are critical for successful probe synthesis. The following table summarizes key parameters.
| Parameter | Value/Characteristic | Rationale and Considerations | Reference(s) |
| Optimal pH for Oxime Ligation | 4.5 - 7.0 | The reaction rate is pH-dependent, with mildly acidic conditions generally favoring the reaction. However, physiological pH is often used to maintain protein stability. | [4] |
| Catalyst | Aniline or its derivatives | Nucleophilic catalysts like aniline significantly accelerate the rate of oxime formation at neutral pH. | [9][14] |
| Oxime Bond Stability | High hydrolytic stability at physiological pH | The oxime bond is significantly more stable than hydrazone bonds, making it ideal for in vivo and long-term studies. | [6][7] |
| Reaction Kinetics (Second-order rate constant) | ~10⁻³ to 10⁻² M⁻¹s⁻¹ (uncatalyzed) | The reaction is slower than some other bioorthogonal reactions, but the stability of the product often outweighs this. Catalysis can significantly increase the rate. | [4] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient carbonyl introduction; Suboptimal pH; Insufficient reaction time or reagent concentration; Inactive O-2-Propynylhydroxylamine. | Verify carbonyl installation; Optimize reaction pH and reagent concentrations; Increase reaction time; Use fresh O-2-Propynylhydroxylamine. |
| Protein Precipitation | High concentration of organic co-solvent (from reagent stocks); Protein instability under reaction conditions. | Minimize the volume of organic solvent added; Screen different buffers and additives (e.g., glycerol) to improve protein stability. |
| Non-specific Labeling | Presence of highly reactive aldehydes or ketones elsewhere on the biomolecule; Contaminating reactive species. | Ensure site-specific introduction of the carbonyl handle; Purify the biomolecule thoroughly before labeling. |
| Low Click Reaction Yield | Copper catalyst oxidation; Presence of copper-chelating agents in the buffer. | Use a copper-chelating ligand like THPTA; Ensure all buffers are free of chelators like EDTA; Use freshly prepared sodium ascorbate. |
Conclusion
This compound is a valuable reagent for the preparation of chemical biology probes. Its ability to chemoselectively react with carbonyls to introduce a bioorthogonal alkyne handle opens up a wide array of possibilities for downstream functionalization using click chemistry. By understanding the principles of oxime ligation and following robust protocols, researchers can confidently employ this two-step strategy to label and study biomolecules with high specificity and efficiency. The stability of the oxime linkage and the bioorthogonality of the subsequent click reaction make this approach particularly well-suited for applications in complex biological systems, paving the way for new discoveries in health and disease.
References
- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International Ed. in English), 47(39), 7523–7526. [Link]
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Poole, C. F. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(19), 3259-3269. [Link]
- White, C. J., & Yudin, A. K. (2011). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 16(8), 6400-6415. [Link]
- Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
- Nwe, K., & Hilderbrand, S. A. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Current Organic Synthesis, 8(4), 543-556. [Link]
- Tummala, S., et al. (2024). Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. Methods in Molecular Biology, 2727, 1-16. [Link]
- Bio-Synthesis Inc. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering.
- Rashidian, M., et al. (2013). 4.3. (A) Schematic representation of oxime ligation and click reaction...
- Royal Society of Chemistry. (2022). Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry.
- Ban, K., et al. (2017). Highly sensitive glycosylamine labelling of O-glycans using non-reductive β-elimination. Analytical and Bioanalytical Chemistry, 409(7), 1857-1866. [Link]
- LookChem. (n.d.). This compound.
- Bode, J. W. (2021). Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline. Methods in Molecular Biology, 2355, 151-162. [Link]
- van der Wal, S., et al. (2017). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Angewandte Chemie International Edition, 56(34), 10149-10153. [Link]
- Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
- de Groot, N. S., et al. (2021). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. [Link]
Sources
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 10. Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems | Semantic Scholar [semanticscholar.org]
- 11. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Reactions with O-2-Propynylhydroxylamine Hydrochloride: An Application Guide for Process Development
Abstract
O-2-Propynylhydroxylamine hydrochloride is a versatile bifunctional reagent, prized in medicinal chemistry and drug development for its propargyl group, which is amenable to click chemistry, and its hydroxylamine moiety, which readily forms oximes with carbonyl compounds. While its utility on the bench scale is well-documented, the transition to pilot and manufacturing scales introduces significant challenges related to safety, reaction control, and product purification. This comprehensive guide provides an in-depth analysis of the critical considerations for the scale-up of reactions involving this compound, offering detailed protocols and process control strategies for researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Reactivity
This compound's value lies in its dual functionality. The terminal alkyne is a key partner in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Simultaneously, the hydroxylamine hydrochloride salt provides a reactive nucleophile for the formation of oxime ethers from aldehydes and ketones. This dual nature, however, necessitates a careful and well-understood approach to process scale-up, as the inherent reactivity and potential thermal instability of both the hydroxylamine and propargyl functional groups present significant safety and control challenges.[2][3] This guide will dissect these challenges and provide a strategic framework for successful and safe scale-up.
Material Characterization and Hazard Analysis
A thorough understanding of the physical and chemical properties of this compound is the foundation of a safe and robust process. While stable under standard conditions, it is crucial to be aware of its potential hazards, especially at larger scales.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NO·HCl | [4] |
| Molecular Weight | 107.54 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 148 - 150 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5][6] |
| Key Hazards | - May be corrosive to metals- Harmful if swallowed or in contact with skin- Causes skin and serious eye irritation- May cause an allergic skin reaction- Suspected of causing cancer- Heating may cause an explosion- Sensitive to shock- Risk of dust explosion |
Thermal Stability and Runaway Risk
Hydroxylamine and its derivatives are known to be thermally unstable and can undergo exothermic decomposition.[2][3] The presence of the propargyl group, a high-energy functional group, further elevates the risk. Thermal screening using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is mandatory before any scale-up is attempted. These analyses will determine the onset temperature of decomposition and the amount of energy released, which are critical parameters for designing a safe process. The thermal decomposition of hydroxylamine systems can be catalyzed by both acids and bases, highlighting the need for strict pH control during reactions and work-ups.[3]
Handling and Charging Protocols for Scale-Up
Given its hazardous nature, handling large quantities of this compound requires stringent safety protocols.[7][8][9]
-
Personal Protective Equipment (PPE): Full protective gear, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is essential. For large-scale operations, a full suit and a self-contained breathing apparatus may be necessary.[9]
-
Inert Atmosphere: The material should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[6]
-
Static Discharge: The risk of dust explosion necessitates grounding of all equipment and the use of anti-static measures.
-
Charging Solids: For pilot-scale and larger reactors, a closed-transfer system is highly recommended to avoid generating dust and to maintain an inert atmosphere. If manual charging is unavoidable, it must be done in a well-ventilated area with appropriate respiratory protection.
Application I: Scale-Up of Oxime Ether Synthesis
The reaction of this compound with aldehydes and ketones is a common method for introducing the propargyl group for subsequent click chemistry.
Caption: General workflow for oxime ether synthesis.
Key Considerations for Scale-Up
-
Stoichiometry and Base Selection: While the hydrochloride salt is the starting material, the free hydroxylamine is the reactive species. A base is required to neutralize the HCl. For small-scale reactions, pyridine or sodium acetate are common. For larger scales, cost-effective and easily removable bases like sodium carbonate or bicarbonate are preferable. The choice of base can also influence the reaction rate and selectivity.
-
Solvent Selection: The choice of solvent is critical for managing reaction temperature and ensuring all components remain in solution. Alcohols like ethanol or isopropanol are often used. However, for larger scales, higher-boiling and less flammable solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be considered for their improved safety profile and ease of work-up.
-
Temperature Control: Oxime formation is often exothermic. On a large scale, this exotherm can lead to a dangerous temperature increase. The reaction should be designed to be controlled by the rate of addition of one of the reactants, typically the carbonyl compound, to a solution of the hydroxylamine and base. A robust reactor cooling system is essential.
-
Reaction Monitoring: The reaction progress should be monitored by a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify starting materials, intermediates, and products. For real-time monitoring in a pilot plant setting, Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can provide valuable kinetic data and ensure reaction completion.
Pilot-Scale Protocol for Oxime Ether Synthesis
This protocol is a general guideline and must be adapted and optimized for a specific substrate. A thorough hazard analysis and small-scale optimization should be completed before attempting this scale.
-
Reactor Setup: A clean, dry, and inerted glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and a port for controlled liquid addition is required.
-
Reagent Charging: Charge the reactor with this compound (1.0 eq) and the chosen base (1.1-1.2 eq). Add the selected solvent.
-
Temperature Adjustment: Cool the mixture to the desired starting temperature (e.g., 0-10 °C).
-
Controlled Addition: Slowly add a solution of the aldehyde or ketone (1.05 eq) in the reaction solvent to the reactor over a period of 1-4 hours, maintaining the internal temperature within a narrow range (e.g., ± 5 °C).
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at the set temperature or warm to room temperature until monitoring indicates completion.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the reaction solvent or another suitable extraction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over a drying agent like sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by crystallization or column chromatography. For large-scale purification, crystallization is generally preferred due to its scalability and cost-effectiveness.
Application II: Scale-Up of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargylated oxime ethers or other molecules containing the propargyl group can be further functionalized using CuAAC.
Caption: General workflow for CuAAC reaction.
Key Considerations for Scale-Up
-
Catalyst System: The most common Cu(I) source is generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1] For large-scale reactions, the stability of the Cu(I) species is crucial. The use of a stabilizing ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can improve the reaction efficiency and prevent catalyst disproportionation.
-
Solvent System: The choice of solvent depends on the solubility of the reactants. Mixtures of water with t-butanol, DMSO, or DMF are common. For scale-up, consider the safety, environmental impact, and ease of removal of the solvent.
-
Exotherm Management: The CuAAC reaction is generally exothermic. While often manageable on a small scale, at a larger scale, the heat evolution can be significant. Controlled addition of one of the reactants or the catalyst solution is a common strategy to manage the exotherm.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation by air. The reaction should be performed under an inert atmosphere. Thoroughly degassing the solvents before use is crucial for reproducible results.
-
Work-up and Copper Removal: A significant challenge in scaling up CuAAC is the removal of the copper catalyst from the final product, which is often a regulatory requirement for active pharmaceutical ingredients (APIs). This can be achieved through a variety of methods, including:
-
Aqueous washes with a chelating agent: Solutions of EDTA or ammonia can be used to extract the copper into the aqueous phase.
-
Filtration through a scavenger resin: There are commercially available resins that can selectively bind to and remove copper.
-
Precipitation/Crystallization: In many cases, a well-designed crystallization process can effectively purge the copper catalyst.
-
Pilot-Scale Protocol for CuAAC
This protocol is a general guideline and requires optimization for specific substrates.
-
Reactor Setup: A clean, dry, and inerted reactor is required.
-
Reagent Charging: Charge the reactor with the O-propargylated compound (1.0 eq), the organic azide (1.0-1.1 eq), and the chosen solvent system.
-
Degassing: Degas the solution by sparging with nitrogen or argon for an extended period.
-
Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving CuSO₄ (0.01-0.05 eq) and the ligand (if used) in a degassed solvent, followed by the addition of a degassed solution of sodium ascorbate (0.05-0.2 eq).
-
Controlled Addition: Slowly add the catalyst solution to the reactor, monitoring the internal temperature.
-
Reaction Completion: Stir the reaction at room temperature or with gentle heating until monitoring (e.g., HPLC) indicates completion.
-
Work-up and Copper Removal:
-
Dilute the reaction mixture with an appropriate organic solvent and water.
-
Perform aqueous washes with a chelating agent solution.
-
Separate the layers and wash the organic layer with brine.
-
Dry, filter, and concentrate the organic layer.
-
-
Purification: Purify the crude product by crystallization or chromatography.
Process Analytical Technology (PAT) for Enhanced Control
On a large scale, traditional offline monitoring can be slow and may not provide a complete picture of the reaction dynamics. PAT offers real-time insights into the reaction, enabling tighter control and improved safety and efficiency.[10]
Table 2: PAT Tools for Monitoring Reactions of this compound
| PAT Tool | Application | Benefits |
| In-situ FTIR/Raman | - Monitor the disappearance of the carbonyl peak in oxime formation.- Track the formation of the triazole ring in CuAAC. | - Real-time kinetic data.- Determine reaction endpoint accurately.- Detect the formation of intermediates or byproducts. |
| Focused Beam Reflectance Measurement (FBRM) | - Monitor particle size and distribution during crystallization. | - Optimize crystallization conditions for desired particle size.- Ensure consistent product quality. |
| Particle Video Microscope (PVM) | - Visualize crystal morphology and detect issues like oiling out or agglomeration. | - Troubleshoot crystallization problems.- Understand the crystallization mechanism. |
Conclusion and Future Perspectives
The scale-up of reactions involving this compound is a challenging but achievable endeavor. A successful scale-up hinges on a deep understanding of the reagent's hazards, careful process design to manage exotherms and ensure safety, and the implementation of robust analytical controls. The protocols and considerations outlined in this guide provide a solid foundation for process development. As the use of this versatile reagent continues to grow, the development of more sustainable and efficient continuous flow processes for its reactions will be a key area of future research, offering enhanced safety and control for large-scale manufacturing.
References
- Lab Alley. (2025, July 3).
- Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFIC
- Sigma-Aldrich. (2025, November 6).
- CPAChem. (2024, February 9).
- Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
- WO2006133397A2 - Process for the synthesis of triazoles - Google P
- This compound - LookChem.
- Thermal runaway reaction hazard and decomposition mechanism of the hydroxylamine system - OAKTrust. (2006, October 30).
- O-Prop-2-ynyl-hydroxylamine hydrochloride | CAS 21663-79-6 | SCBT.
- Organic Syntheses Procedure.
- Efficient Synthesis of O-tert-Propargylic Oximes via Nicholas Reaction | Request PDF.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride - Sigma-Aldrich.
- Process analytical technology - Wikipedia.
- Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants | Request PDF. (2025, August 5).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022, September 26).
- Making triazoles, the green way | Feature - RSC Educ
- osha-97.pdf.
- CAS 21663-79-6 O-Prop-2-ynyl-hydroxylamine hydrochloride - Alfa Chemistry.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- THERMAL RUNAWAY REACTION HAZARD AND DECOMPOSITION MECHANISM OF THE HYDROXYLAMINE SYSTEM - Texas A&M University.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. (2023, April 11).
- A copper-catalyzed asymmetric oxime propargylation enables the synthesis of the gliovirin tetrahydro-1,2-oxazine core - SciSpace. (2020, October 15).
- Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading - PubMed Central. (2022, May 13).
- EP0639554A1 - Process for the preparation of propargyl ethers - Google P
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion B
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH.
- Green Approach for Synthesis of Oximes by Using N
- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI.
- Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions - PubMed. (2025, April 19).
- Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US.
- Application of “Click” Chemistry in Biomedical Hydrogels - PMC - NIH. (2022, October 12).
Sources
- 1. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.cn]
- 6. lookchem.com [lookchem.com]
- 7. media.laballey.com [media.laballey.com]
- 8. prochemonline.com [prochemonline.com]
- 9. actylislab.com [actylislab.com]
- 10. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve low yields in oxime ligation with O-2-Propynylhydroxylamine hydrochloride.
Strategies for Improving Low Yields in Oxime Ligation
Welcome to the technical support guide for optimizing oxime ligation reactions using O-2-Propynylhydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction efficiency and yield. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of oxime bond formation.
Introduction: The Challenge of Oxime Ligation
Oxime ligation is a powerful and widely used bioorthogonal reaction that forms a stable oxime bond from the condensation of an alkoxyamine (like this compound) and a carbonyl group (an aldehyde or ketone).[1][2] Its high chemoselectivity and the stability of the resulting conjugate make it invaluable for creating complex biomolecules, including antibody-drug conjugates, PEGylated proteins, and functionalized peptides.[1][3]
Despite its utility, the reaction is not without its challenges. The kinetics are highly pH-dependent, and reactions performed at neutral pH, often required for sensitive biological molecules, can be sluggish.[4][5][6] This can lead to low yields, incomplete conversions, and the need for significant downstream purification. This guide will walk you through the key parameters influencing your reaction and provide actionable strategies to overcome these common hurdles.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you systematically identify and resolve the root cause of poor reaction outcomes.
Q1: My oxime ligation yield is very low. Where do I start troubleshooting?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis. Begin by considering the "big four": Reaction pH, Catalysis, Reagent Integrity, and Reaction Conditions.
The flowchart below provides a logical path for troubleshooting. Subsequent questions in this guide will delve into each of these areas in greater detail.
Caption: Troubleshooting logic for addressing low yields.
Q2: What is the optimal pH for my reaction, and why is it so important?
The pH of the reaction medium is arguably the most critical factor governing the rate of oxime ligation. The reaction proceeds via a two-step mechanism: nucleophilic attack of the alkoxyamine on the carbonyl, followed by acid-catalyzed dehydration of the resulting hemiaminal intermediate.[4]
-
Acidic pH (4.0 - 5.5): This is the optimal range for uncatalyzed reactions.[4] At this pH, there is sufficient protonation of the carbonyl group to enhance its electrophilicity and to catalyze the rate-limiting dehydration step. However, if the pH is too low (e.g., < 4), the alkoxyamine becomes protonated, rendering it non-nucleophilic and halting the reaction.
-
Neutral pH (~7.0): Many biomolecules are unstable in acidic conditions, necessitating reactions at or near physiological pH. Under these conditions, the dehydration step is very slow, leading to poor yields.[4][5] This is where a catalyst becomes essential.
Actionable Advice:
-
Verify pH: Always measure the pH of your final reaction mixture, not just the buffer stock. The addition of reagents, especially hydrochloride salts like this compound, can lower the pH.
-
Optimize: If yield is low and you are not constrained by your substrate's stability, perform a pH optimization study. See Protocol 2 for a detailed methodology.
-
Buffering: Use a buffer with sufficient capacity (50-100 mM is typical) to maintain the desired pH throughout the reaction.
Caption: General mechanism of oxime ligation.
Q3: My reaction at neutral pH is extremely slow. How can I accelerate it?
Slow kinetics at neutral pH is a classic problem solved by nucleophilic catalysis. While aniline has traditionally been used, modern catalysts offer significantly better performance.[5][7] These catalysts function by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then rapidly attacked by the alkoxyamine.[3]
Recommended Catalysts:
-
p-Phenylenediamine (pPDA): Often cited as a superior catalyst to aniline at neutral pH, providing significant rate enhancements even at low millimolar concentrations.[5][6]
-
m-Phenylenediamine (mPDA): Another highly efficient catalyst, noted for its high aqueous solubility, which allows for its use at higher concentrations for even greater rate acceleration.[7][8][9]
| Catalyst | Typical Concentration | Approx. Rate Enhancement (vs. uncatalyzed at pH 7) | Key Advantages |
| Aniline | 10-100 mM | ~40-fold[3] | Well-established, readily available. |
| m-Phenylenediamine (mPDA) | 10-80 mM | Up to 15x more efficient than aniline[7][8] | High aqueous solubility, very efficient.[9] |
| p-Phenylenediamine (pPDA) | 2-10 mM | ~120-fold[5][6] | Highly effective at low concentrations.[5][6] |
Actionable Advice:
-
Introduce a Catalyst: If you are working at pH > 6.0, the use of a catalyst is strongly recommended.
-
Choose the Right Catalyst: For most applications at neutral pH, pPDA or mPDA will provide superior results to aniline.[5][7]
-
Optimize Concentration: Catalyst concentration may need to be optimized. Start with the lower end of the recommended range and increase if necessary. See Protocol 3 for a screening method. Note that at very high catalyst-to-alkoxyamine ratios, Schiff base formation can become a competitive side reaction.[7]
Caption: Mechanism of aniline-type nucleophilic catalysis.
Q4: I suspect my reagents are degraded. How should I handle and store this compound?
Reagent integrity is paramount. Both the alkoxyamine and the carbonyl partner can degrade, leading to failed reactions.
-
This compound: This reagent is a salt and is generally stable as a solid. However, the free aminooxy group is highly nucleophilic and can react with ambient carbonyl compounds (like acetone from solvents or lab air) over time, especially once in solution.[10][11]
-
Storage: Store the solid under an inert atmosphere (nitrogen or argon) at 2-8°C.[12]
-
Handling: Prepare solutions of the alkoxyamine fresh before each use. Avoid using solvents from bottles that have been open for a long time. Using high-purity or anhydrous solvents is recommended to avoid trace carbonyl impurities.[3]
-
-
Aldehyde/Ketone Partner: Aldehydes are particularly susceptible to oxidation to the corresponding unreactive carboxylic acids.
-
Storage: Store aldehyde-containing compounds, especially those in solution, at low temperatures and under inert gas if possible.
-
Purity Check: Before a critical ligation, verify the purity of your carbonyl partner by an appropriate analytical method (e.g., NMR, LC-MS).
-
Actionable Advice:
-
Use Fresh Reagents: Always use freshly prepared solutions of this compound.
-
Perform a Control Reaction: If you suspect reagent degradation, test the batch with a simple, reliable carbonyl compound (like benzaldehyde) under optimal conditions (pH 4.5, no catalyst) to confirm its reactivity.
-
Purify Starting Materials: If the purity of your carbonyl compound is questionable, purify it immediately before the ligation reaction.
Frequently Asked Questions (FAQs)
Q: Can I use a ketone instead of an aldehyde? What differences should I expect? A: Yes, ketones can be used, but they are generally less reactive than aldehydes due to greater steric hindrance and lower electrophilicity.[13] Consequently, reactions with ketones often require more forcing conditions: longer reaction times, higher temperatures, or higher catalyst concentrations.[8][9] The resulting ketoxime bond, however, is generally more stable to hydrolysis than the corresponding aldoxime.[14]
Q: How stable is the final oxime bond? A: The oxime bond is considered quite stable under physiological conditions compared to other imine-based linkages like hydrazones.[3] However, it is a dynamic covalent bond, and its formation is reversible, especially under acidic conditions (pH < 4) or in the presence of a large excess of other aminooxy or carbonyl compounds (a process known as transoximation).[3][11] For most bioconjugation applications, the bond is sufficiently stable.
Q: How do I purify my final product? A: Purification strategies depend on the nature of your conjugate.
-
For small molecules: Standard techniques like flash column chromatography, preparative HPLC, or crystallization are effective.
-
For biomolecules (peptides, proteins): Size-exclusion chromatography (SEC) is excellent for removing small molecule reagents like excess alkoxyamine and catalyst. Reversed-phase HPLC (RP-HPLC) is often used for purifying peptides and smaller proteins. Dialysis or buffer exchange can also be effective for larger proteins.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol provides a starting point for the ligation of an aldehyde-containing substrate.
-
Substrate Preparation: Dissolve your aldehyde-containing molecule in the chosen reaction buffer (e.g., 100 mM sodium acetate, pH 4.5 for uncatalyzed; or 100 mM sodium phosphate, pH 7.0 for catalyzed) to a final concentration of 1-10 mM.
-
Catalyst Addition (if applicable): If performing a catalyzed reaction at neutral pH, add the catalyst (e.g., p-phenylenediamine to a final concentration of 5 mM) from a freshly prepared, concentrated stock solution.
-
Reagent Preparation: Just before use, dissolve this compound in the same reaction buffer to create a concentrated stock solution (e.g., 1 M).
-
Initiate Reaction: Add the this compound solution to the substrate mixture to achieve a final concentration of 1.2 to 5 equivalents relative to the carbonyl.
-
Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or TLC).
-
Quenching & Workup: Once the reaction is complete, it can be quenched by adding an excess of a scavenger carbonyl (e.g., acetone) or by proceeding directly to purification. Purify the product using the appropriate method for your molecule.
Protocol 2: pH Optimization Study
-
Buffer Preparation: Prepare a series of buffers (50-100 mM) across a range of pH values (e.g., sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).
-
Set Up Reactions: In parallel, set up several small-scale reactions as described in Protocol 1 , with each reaction using a different pH buffer. Ensure all other parameters (concentrations, temperature) are identical.
-
Time-Course Analysis: At various time points (e.g., 1, 2, 4, 8, and 16 hours), take an aliquot from each reaction and quench it immediately (e.g., by flash freezing or dilution into a quenching solution).
-
Analysis: Analyze the quenched aliquots by a quantitative method (e.g., HPLC or LC-MS) to determine the percentage of product formation.
-
Determine Optimum: Plot the product yield versus pH at a fixed time point (e.g., 4 hours) to identify the optimal pH for your specific reaction.
Protocol 3: Catalyst Screening
-
Reaction Setup: Prepare a master mix of your carbonyl substrate and this compound in a neutral buffer (e.g., 100 mM sodium phosphate, pH 7.2).
-
Aliquot and Add Catalysts: Aliquot the master mix into separate reaction vessels. To each vessel, add a different catalyst (e.g., Aniline, mPDA, pPDA) from a stock solution to a final concentration of 10 mM. Include a "no catalyst" control.
-
Monitor Progress: Incubate all reactions under identical conditions and monitor their progress over time using HPLC or LC-MS.
-
Compare Rates: Compare the initial reaction rates and final conversion for each catalyst to determine the most effective one for your system.
References
- Dirksen, A., & Hackeng, T. M. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Bissaro, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(4), 835-842. [Link]
- Semantic Scholar. (n.d.).
- Bissaro, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]
- Chandra, K., et al. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(16), 6159-6164. [Link]
- Jia, X., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(42), 12534-12540. [Link]
- McKay, C. S., & Finn, M. G. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(23), 3882-3892. [Link]
- ResearchGate. (n.d.). (A)
- LookChem. (n.d.). This compound. [Link]
- Westwood, M., et al. (2018). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 16(1), 108-115. [Link]
- Dirksen, A., & Hackeng, T. M. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
- Amblard, F., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17765-17772. [Link]
- Mező, G., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. [Link]
- European Patent Office. (2002).
- Buré, C., et al. (2000). Identification of By-Products From an Orthogonal Peptide Ligation by Oxime Bonds Using Mass Spectrometry and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(23), 2158-64. [Link]
- Pasquale, N., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. [Link]
- White, C. J., & Vohidov, F. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 11. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in reactions with O-2-Propynylhydroxylamine hydrochloride.
Welcome to the technical support center for O-2-Propynylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent that possesses two key functional groups: a hydroxylamine and a terminal alkyne (propargyl group). This bifunctional nature makes it highly valuable in bioconjugation and chemical biology. The hydroxylamine group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as "oxime ligation."[1][2] The terminal alkyne allows for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form a stable triazole ring.[3]
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. Hydroxylamine derivatives, particularly in their salt forms, can be susceptible to decomposition, especially in the presence of moisture and at elevated temperatures.[4][5] Proper storage is crucial to prevent degradation and ensure the reagent's reactivity.
Q3: What are the typical solvents for reactions involving this reagent?
A3: The choice of solvent depends on the specific reaction. For oxime ligations, aqueous buffers are common, often with a co-solvent like DMSO or methanol to aid in the solubility of the substrates. For CuAAC reactions, a mixture of water and a miscible organic solvent like DMF, t-butanol, or DMSO is often used.[6]
Q4: Do I need to use the free base of O-2-Propynylhydroxylamine for my reaction?
A4: Not necessarily. The hydrochloride salt is generally used directly in reactions. For oxime ligations, the reaction is often performed in a buffered solution, and the pH will determine the concentration of the more nucleophilic free hydroxylamine. For CuAAC, the reaction conditions are typically compatible with the hydrochloride salt. If you do need the free base, it can be generated by careful neutralization with a suitable base, but be aware that the free base may be less stable than the hydrochloride salt.[7]
Troubleshooting Guide: Oxime Ligation
Problem 1: Low or No Oxime Product Formation
Low or no yield of the desired oxime-linked product is a common issue. This can often be attributed to suboptimal reaction conditions or reagent quality.
-
Incorrect pH: The formation of an oxime is pH-dependent. The reaction is typically most efficient at a slightly acidic pH (around 4-6). At low pH, the hydroxylamine is fully protonated and non-nucleophilic. At high pH, the aldehyde or ketone substrate may be prone to side reactions.
-
Actionable Advice: Prepare a pH titration curve for your specific reaction to identify the optimal pH for product formation. Start with a pH of 5.5 and screen a range of pH values.
-
-
Degraded this compound: As mentioned, this reagent can degrade if not stored properly.
-
Actionable Advice: Use a fresh bottle of the reagent or one that has been stored correctly. If in doubt, you can try to purify the reagent, for example, by recrystallization.
-
-
Steric Hindrance: A sterically hindered aldehyde or ketone will react more slowly.[6]
-
Actionable Advice: Increase the reaction time and/or temperature. You can also consider using a catalyst, such as aniline, to accelerate the reaction.[8]
-
Problem 2: Formation of an Isoxazoline Side Product
In some cases, particularly with α,β-unsaturated aldehydes or ketones, a cyclized isoxazoline product can be formed instead of the expected oxime.
Caption: Desired oxime formation versus isoxazoline side product formation.
-
Control of Reaction Conditions: The formation of the nitrone intermediate that leads to the isoxazoline can be influenced by the reaction conditions.
-
Actionable Advice: Screen different solvents and temperatures. Lower temperatures may favor the desired oxime formation.
-
-
Substrate Modification: If isoxazoline formation is a persistent issue, consider modifying the substrate to be less prone to this side reaction, if possible.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem 1: Low or No Triazole Product Yield
The CuAAC reaction is generally very efficient, so low yields often point to a problem with the catalyst or reagents.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen.
-
Actionable Advice: Ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, in your reaction mixture. It is also good practice to degas your solvents.
-
-
Copper Chelating Substrates: If your substrate can chelate copper, it can inhibit the catalytic cycle.
-
Actionable Advice: Increase the copper concentration and/or add a stabilizing ligand like TBTA or THPTA.
-
-
Impure Reagents: Impurities in either the azide or the this compound can interfere with the reaction.
-
Actionable Advice: Ensure your azide is pure. For the hydroxylamine, consider purification if you suspect degradation.
-
Problem 2: Intramolecular Side Reactions
While not widely reported for this compound itself, the proximity of the hydroxylamine and alkyne functionalities could potentially lead to intramolecular reactions under certain conditions, such as in the presence of a strong base.
Caption: Hypothetical intramolecular cyclization of O-2-Propynylhydroxylamine.
-
Avoid Strong Bases: If your reaction protocol calls for a base, opt for a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong bases like sodium hydride (NaH).
-
Protecting Groups: If intramolecular reactions are a persistent problem, consider a strategy that involves protecting one of the functional groups while reacting the other.
Purification and Analysis
Purification of this compound
If you suspect your reagent has degraded or contains impurities, purification may be necessary.
| Method | Description | Notes |
| Recrystallization | Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals. | A common solvent system for hydroxylamine salts is an alcohol/water mixture. |
| Acid-Base Extraction | The free base can be extracted into an organic solvent, washed, and then re-protonated with HCl to precipitate the purified hydrochloride salt. | Be aware of the potential instability of the free base. |
Analytical Techniques for Detecting Side Products
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and easy way to monitor the progress of your reaction and check for the presence of multiple products. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of your product and can be used to separate and quantify side products. |
| Mass Spectrometry (MS) | Used to identify the molecular weight of your desired product and any side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information to confirm the identity of your product and characterize any unknown side products. |
References
- Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. (2024). Juniper Publishers.
- Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. (2006). Journal of Loss Prevention in the Process Industries.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate.
- Material Safety Data Sheet - Hydroxylamine hydrochloride. (2005). LEAP Online.
- Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. (2001). IChemE Symposium Series.
- O-(3-chloropropenyl) hydroxylamine free base. (2007). Google Patents.
- This compound. (n.d.). LookChem.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2020). Bioconjugate Chemistry.
- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2022). Molecules.
- Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. (2020). Journal of Chemical Sciences.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (2014). International Journal of Molecular Sciences.
- Oxime. (n.d.). Wikipedia.
- Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (2013). Journal of Organic Chemistry.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). Chemistry.
- O-Cyclopropyl Hydroxylamines as Precursors for- Sigmatropic Rearrangements. (2020). Organic & Biomolecular Chemistry.
- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2016). Bioconjugate Chemistry.
- Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. (2014). Chemistry.
Sources
Troubleshooting guide for CuAAC reactions with O-2-Propynylhydroxylamine hydrochloride modified substrates.
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving O-2-Propynylhydroxylamine hydrochloride modified substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your CuAAC reactions with this compound.
Issue 1: Low or No Product Formation
Q1: I am not seeing any formation of my desired triazole product, or the yield is very low. What are the potential causes and how can I resolve this?
A1: Low or no product formation in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, the integrity of the reactants, or the reaction conditions.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[1]
-
Use a Reducing Agent: If you are using a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) species in situ.[2][3] A 3- to 10-fold excess of sodium ascorbate is commonly used.[4]
-
Optimize Reagent Addition Order: A recommended order of addition is to first prepare a premixed solution of the Cu(II) salt and a stabilizing ligand, add this to your azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate.[1][3] This prevents the premature formation of insoluble copper species.
-
Consider a Direct Cu(I) Source: Alternatively, you can use a Cu(I) salt like CuI or CuBr directly. However, these are more sensitive to air, so you must work under an inert atmosphere.[5]
-
-
-
Catalyst Poisoning or Sequestration: Your substrate or impurities in the reaction mixture might be poisoning or sequestering the copper catalyst.
-
Solution:
-
Identify and Remove Inhibitors: Thiols are potent poisons for the CuAAC reaction.[6] If your substrate contains free thiols, consider protecting them before the reaction. His-tags on proteins are also known to chelate copper; using excess copper or a sacrificial metal like Zn(II) can mitigate this issue.[6]
-
Purify Your Substrates: Ensure that your this compound modified substrate and your azide partner are of high purity and free from any potential copper-chelating impurities.
-
-
-
Sub-Optimal Reaction Conditions: The reaction kinetics might be too slow under your current conditions.
-
Solution:
-
Increase Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[7][8]
-
Solvent Choice: The CuAAC reaction is compatible with a wide range of solvents.[9] For substrates with poor solubility, consider using polar aprotic solvents like DMSO or DMF, or mixtures with water.[1]
-
Increase Reactant Concentration: If possible, increasing the concentration of your reactants can lead to a higher reaction rate.
-
-
-
Degradation of this compound: Although generally stable as a hydrochloride salt, the free base can be less stable. The stability of hydroxylamine derivatives can be a concern under certain conditions.[10][11]
-
Solution:
-
Freshly Prepare Solutions: Prepare solutions of this compound fresh before use.
-
Check Storage Conditions: Ensure the reagent is stored under an inert atmosphere at 2-8°C as recommended.[12]
-
-
Below is a troubleshooting workflow to guide you through resolving low-yield issues:
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Issue 2: Presence of Side-Products
Q2: I am observing significant side-products in my reaction mixture. What are they and how can I minimize their formation?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling.[6] Another potential side reaction is the reduction of the azide to an amine.[5]
Potential Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This occurs when two alkyne molecules couple to form a diyne. This side reaction is also catalyzed by copper, particularly in the presence of oxygen.[6]
-
Solution:
-
Minimize Oxygen Exposure: As with preventing catalyst deactivation, degassing your solvents and running the reaction under an inert atmosphere is crucial to suppress Glaser coupling.[1]
-
Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can stabilize the Cu(I) catalyst and minimize its participation in the homocoupling reaction.[1][13]
-
Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.[9]
-
-
-
Azide Reduction: The azide functional group can be reduced to a primary amine, especially with an excess of the reducing agent or in the presence of certain impurities like phosphines.[5]
-
Solution:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate.
-
Avoid Phosphines: Ensure your solvents and reagents are free from phosphine-based contaminants.[5]
-
-
-
Boronic Acid Degradation (if applicable): If your substrate contains a boronic acid moiety, it can be degraded by the copper catalyst.[14]
-
Solution:
-
Use Fluoride Additives: In some cases, the addition of fluoride can protect the boronic acid from copper-mediated degradation.[14]
-
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my final product from the reaction mixture. What are the best strategies for purification?
A3: Purification challenges in CuAAC reactions often arise from the need to remove the copper catalyst, the ligand, and any excess reagents or side-products.
Potential Causes and Solutions:
-
Copper Removal: Residual copper can be problematic for downstream applications, especially in biological systems where it can be toxic.[15]
-
Solution:
-
Chelating Resins: Use a copper-chelating resin to selectively remove copper ions from the solution.
-
EDTA Wash: Washing the reaction mixture with a solution of EDTA can help to sequester and remove copper.
-
Ammonia Wash: A dilute ammonia solution can also be used to wash out copper salts.
-
-
-
Ligand and Excess Reagent Removal: The stabilizing ligand and excess azide or alkyne need to be removed to obtain a pure product.
-
Solution:
-
Chromatography: Standard column chromatography is often effective for separating the desired product from the ligand and other organic components.
-
Precipitation/Crystallization: If your product is a solid, precipitation or recrystallization can be an effective purification method.
-
Dialysis/Size Exclusion Chromatography: For macromolecular products such as modified proteins or polymers, dialysis or size exclusion chromatography are excellent methods for removing small molecule impurities like the catalyst, ligand, and unreacted starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometry for a CuAAC reaction with this compound modified substrates?
A1: A good starting point is to use a slight excess of one of the coupling partners, typically the smaller, more easily accessible molecule. For example, if your this compound modified substrate is a large biomolecule, you might use 1.5-2 equivalents of the azide partner. The catalyst loading is typically in the range of 1-5 mol%.[16]
Q2: Which copper source and ligand should I choose?
A2: The most common and convenient copper source is CuSO₄·5H₂O, used in conjunction with sodium ascorbate as a reducing agent.[2][3] For the ligand, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for reactions in aqueous media due to its excellent water solubility and ability to stabilize the Cu(I) catalyst.[1][3] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is another excellent ligand, particularly for reactions in organic solvents.[17]
Q3: Can I perform this reaction in a biological buffer?
A3: Yes, the CuAAC reaction is well-suited for biological buffers.[] However, avoid buffers containing strong chelating agents like EDTA, which will sequester the copper catalyst. Phosphate and Tris buffers can sometimes slow down the reaction, but often the use of a good ligand like THPTA can overcome this.[19] HEPES and acetate buffers are generally considered safe choices.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by various analytical techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). For biomolecules, techniques like SDS-PAGE (for proteins) or gel electrophoresis (for nucleic acids) can show a shift in molecular weight upon successful conjugation.
Optimized Protocol and Data
General Protocol for CuAAC with this compound Modified Substrates
This protocol provides a general starting point and should be optimized for your specific substrates.
-
Prepare Stock Solutions:
-
This compound modified substrate (e.g., 10 mM in an appropriate solvent).
-
Azide partner (e.g., 20 mM in an appropriate solvent).
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
THPTA ligand (e.g., 250 mM in water).
-
Sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound modified substrate (1 equivalent).
-
Add the azide partner (1.5 equivalents).
-
Add the appropriate solvent to reach the desired final concentration.
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA solution (0.5 equivalents). Vortex briefly.
-
Add the premixed catalyst/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 equivalents).
-
-
Reaction Conditions:
-
Seal the tube and mix gently.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with your chosen purification method (e.g., chromatography, precipitation, or dialysis).
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Ratio | 1:1 to 1:2 | A slight excess of the smaller, more accessible partner is often beneficial. |
| Copper Catalyst | 1-5 mol% | Higher loadings may be needed for difficult substrates. |
| Ligand:Copper Ratio | 5:1 | An excess of ligand helps to stabilize the Cu(I) and protect biomolecules.[6][19] |
| Reducing Agent | 5-10 equivalents | Freshly prepared sodium ascorbate is recommended. |
| Solvent | Water, DMSO, DMF, THF, or mixtures | Choose a solvent that dissolves all reactants. |
| Temperature | Room Temperature to 60 °C | Heating can accelerate the reaction.[8] |
| pH | 4-12 | The reaction is tolerant of a wide pH range.[9] |
CuAAC Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. lookchem.com [lookchem.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 16. youtube.com [youtube.com]
- 17. glenresearch.com [glenresearch.com]
- 19. jenabioscience.com [jenabioscience.com]
Optimizing reaction pH and temperature for O-2-Propynylhydroxylamine hydrochloride conjugations.
Welcome to the technical support guide for O-2-Propynylhydroxylamine hydrochloride. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing oxime ligation reactions. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Core Principles: The "Why" Behind Oxime Ligation
This compound is a key reagent for introducing a terminal alkyne group onto a molecule containing an aldehyde or ketone. This process, known as oxime ligation, is a cornerstone of bioconjugation and click chemistry.[1] Understanding the reaction mechanism is critical for optimization.
The reaction is a condensation between the nucleophilic aminooxy group (R-O-NH₂) of the hydroxylamine and the electrophilic carbonyl carbon (C=O) of an aldehyde or ketone.[2][3] The hydrochloride salt of O-2-Propynylhydroxylamine is stable for storage, but the reactive species is the free aminooxy group.[4][5] The overall reaction rate and efficiency are governed by a delicate balance of reactant protonation states, making pH the most critical parameter to control.
The pH Tug-of-War
The pH of the reaction medium directly influences the two key players:
-
The Carbonyl (Aldehyde/Ketone): Under acidic conditions (low pH), the carbonyl oxygen can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
The Aminooxy Group: As a salt, the aminooxy group is protonated (-ONH₃⁺). It must be deprotonated to the free aminooxy form (-ONH₂) to become an effective nucleophile. This deprotonation is favored at higher pH.[4]
This creates a classic chemical trade-off. At very low pH, the carbonyl is highly activated, but the concentration of the nucleophilic free aminooxy is minimal.[6] At high pH, the aminooxy group is fully deprotonated, but the carbonyl is less electrophilic.[6] This relationship dictates the optimal pH range for the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an uncatalyzed oxime ligation?
For most uncatalyzed reactions involving aldehydes or ketones, the optimal pH is slightly acidic, typically between pH 4.0 and 5.5 .[3][7] In this range, there is a sufficient concentration of protonated, activated carbonyl groups while still allowing for enough of the O-2-Propynylhydroxylamine to exist in its free, nucleophilic form.[6]
Q2: Why is my reaction slow at neutral pH (pH 7.0-7.4)?
At neutral pH, the rate of the uncatalyzed reaction is often significantly slower.[3][7] This is because the concentration of the protonated, highly electrophilic carbonyl species is very low. While the O-2-Propynylhydroxylamine is readily available as a nucleophile, the carbonyl partner is not sufficiently reactive. To overcome this, a nucleophilic catalyst is required.
Q3: What are catalysts and when should I use them?
Catalysts, most commonly aniline and its derivatives (e.g., p-phenylenediamine), are used to accelerate oxime ligations, especially at neutral pH.[2][3] Aniline works by first reacting with the carbonyl to form a highly reactive protonated imine intermediate (anilinium imine). This intermediate is much more susceptible to attack by the aminooxy group than the original carbonyl.
Use a catalyst when:
-
You need to perform the conjugation at or near neutral pH (e.g., for sensitive proteins).
-
You need to significantly increase the reaction rate. Aniline has been shown to increase the rate by ~40-fold at neutral pH.[7][8]
Q4: What is the optimal temperature for the conjugation?
The optimal temperature is a balance between reaction kinetics and the stability of your substrates.
-
Room Temperature (20-25°C): A good starting point for many reactions, especially if stability is a concern or when the reaction is allowed to proceed overnight.
-
37°C: Often used to mimic physiological conditions and can provide a moderate rate increase without compromising the stability of most biomolecules.
-
Elevated Temperatures (50-75°C): Can be used for very rapid ligations (minutes to hours) but should be approached with caution.[2] This is only suitable for thermally stable molecules. Always run a small-scale stability test on your starting materials at the desired temperature before committing to a large-scale reaction.
Q5: How does the reactivity of aldehydes compare to ketones?
Aldehydes are generally more reactive than ketones in oxime ligations.[3] This is due to two main factors:
-
Steric Hindrance: The carbonyl carbon of an aldehyde is less sterically hindered than that of a ketone, allowing for easier nucleophilic attack.
-
Electronics: The alkyl groups on a ketone are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the single alkyl group and proton on an aldehyde.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Formation | 1. Suboptimal pH: The pH is too high or too low, preventing efficient reaction. | 1. Optimize pH: Perform small-scale reactions across a pH range (e.g., 4.0, 5.0, 6.0, 7.4). Analyze by LC-MS or another appropriate method to find the sweet spot. See Protocol 4.1. |
| 2. Inactive Reagent: The this compound has degraded due to improper storage. | 2. Use Fresh Reagent: Store the reagent desiccated at 2-8°C under an inert atmosphere.[9] Prepare solutions immediately before use.[5] | |
| 3. No Catalyst at Neutral pH: Attempting the reaction at pH > 6.5 without a catalyst. | 3. Add a Catalyst: For reactions at neutral pH, add 10-100 mM of aniline or p-phenylenediamine to the reaction mixture.[7][10] | |
| 4. Low Temperature/Short Reaction Time: The reaction has not had enough time or energy to proceed to completion. | 4. Increase Time/Temperature: Allow the reaction to run longer (e.g., 24 hours). If substrates are stable, increase the temperature to 37°C. | |
| Multiple Unidentified Products | 1. Substrate Instability: Your aldehyde/ketone-containing molecule or the final conjugate is unstable at the reaction pH or temperature. | 1. Assess Stability: Incubate your starting material under the reaction conditions (pH, temp, buffer) without the hydroxylamine. Analyze for degradation. If unstable, try milder conditions (lower temp, pH closer to neutral with a catalyst). |
| 2. Side Reactions: The propargyl group or other functional groups on your molecule are reacting under the chosen conditions. | 2. Simplify the System: Run control reactions. Ensure your buffer components are non-reactive. For example, avoid amine-containing buffers like Tris if your molecule has other reactive sites. | |
| Reagent Precipitation | 1. Poor Solubility: One of the reaction components is not fully soluble in the chosen buffer system. | 1. Add Co-solvent: If compatible with your substrates, add a small percentage (5-10%) of a water-miscible organic solvent like DMSO or DMF to aid solubility. |
| 2. Incorrect pH Adjustment: The pH was adjusted too quickly or with a highly concentrated acid/base, causing local precipitation. | 2. Adjust pH Slowly: Use dilute acid/base and add it dropwise with vigorous stirring to avoid shocking the solution. |
Experimental Protocols
4.1 Protocol: Systematic pH Optimization for Oxime Ligation
This protocol provides a framework for identifying the optimal pH for your specific conjugation.
-
Prepare Stock Solutions:
-
Carbonyl Molecule: Prepare a 10 mM stock solution of your aldehyde/ketone-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Hydroxylamine: Prepare a 100 mM stock solution of this compound in water. Prepare this solution fresh.
-
Buffers: Prepare a set of 0.2 M buffers covering the desired pH range (e.g., Sodium Acetate for pH 4.0, 5.0; Sodium Phosphate for pH 6.0, 7.0).
-
-
Set Up Reactions: In separate microcentrifuge tubes, set up the following reactions (example for a 100 µL final volume):
-
50 µL of 0.2 M Buffer (one tube for each pH)
-
10 µL of 10 mM Carbonyl Molecule stock (1 mM final)
-
20 µL of 100 mM Hydroxylamine stock (20 mM final, 20-fold excess)
-
20 µL of Water
-
Optional (for neutral pH tubes): Add 1 µL of a 1 M aniline stock in DMSO for a 10 mM final catalyst concentration.
-
-
Incubate: Incubate all tubes at your desired temperature (e.g., room temperature or 37°C) on a shaker.
-
Monitor Progress: At various time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each tube. Quench the reaction by diluting it in a suitable mobile phase for analysis.
-
Analyze: Analyze the samples by LC-MS, HPLC, or SDS-PAGE to determine the percent conversion to the desired oxime product at each pH. Plot the conversion versus pH to identify the optimum.
4.2 Protocol: General Conjugation at Optimized pH
Once the optimal pH is determined, use this protocol for larger-scale reactions.
-
Dissolve Substrates: Dissolve your carbonyl-containing molecule in the optimized reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) to the desired final concentration (e.g., 1-10 µM for proteins, or 1-10 mM for small molecules).
-
Add Hydroxylamine: Add this compound from a freshly prepared stock solution to a final concentration of 5 to 20-fold molar excess over the carbonyl molecule.
-
Add Catalyst (if needed): If performing the reaction at neutral pH, add a catalyst (e.g., aniline) to a final concentration of 10-100 mM.
-
Incubate: Incubate the reaction at the desired temperature (room temperature or 37°C) for 1-24 hours, or until reaction monitoring shows completion.
-
Purification: Purify the resulting conjugate using an appropriate method for your molecule (e.g., size-exclusion chromatography, affinity chromatography, or HPLC) to remove excess reagents.[3]
Data & Visualization
5.1 Tables for Quick Reference
Table 1: Effect of pH and Catalyst on Relative Reaction Rate
| pH | Catalyst | Relative Rate | Rationale |
| 4.0 - 5.5 | None | Optimal | Best balance between carbonyl activation and nucleophile availability.[3][7] |
| 6.0 - 7.4 | None | Very Slow | Insufficient protonation to activate the carbonyl group.[3][7] |
| 6.5 - 7.4 | Aniline | Fast (~40x) | Catalyst forms a highly reactive anilinium imine intermediate.[7][8] |
| > 8.0 | None | Slow | Carbonyl is not electrophilic; potential for side reactions. |
5.2 Diagrams and Workflows
Caption: The pH-dependent trade-off in uncatalyzed oxime ligation.
Caption: Experimental workflow for systematic pH optimization.
References
- Ravi, M., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of propargylamine derivatives catalyzed by 2% Au/CeO2.
- LabSolutions. (n.d.). This compound. LabSolutions.
- PMC. (n.d.).
- BenchChem. (2025).
- NEB. (n.d.).
- LookChem. (n.d.). This compound. LookChem.
- NeoSynBio. (n.d.).
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- BenchChem. (2025).
- NEB. (n.d.). Troubleshooting Guide for Ligases. New England BioLabs.
- YouTube. (2018).
- ResearchGate. (n.d.). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
- Google Patents. (n.d.). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.
- RSC Publishing. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- PubMed. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. PubMed.
- Sigma-Aldrich. (n.d.). O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride. Sigma-Aldrich.
- Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar.
- Chemistry Stack Exchange. (2017). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone? Stack Exchange.
- ResearchGate. (n.d.). The general reaction for the synthesis of propargylamine derivatives.
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Hydroxylamine•HCl. Thermo Fisher Scientific.
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
- Chemie Brunschwig. (n.d.). Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds. Chemie Brunschwig.
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin.
Sources
- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base - Google Patents [patents.google.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to monitor the progress of a reaction with O-2-Propynylhydroxylamine hydrochloride by TLC or LC-MS.
Welcome to the technical support guide for monitoring reactions involving O-2-Propynylhydroxylamine hydrochloride. As researchers and drug development professionals, rigorous, real-time analysis of reaction progress is fundamental to ensuring kinetic understanding, optimizing yield, and minimizing impurity profiles. This guide provides field-proven insights and detailed protocols for the two most common monitoring techniques: Thin-Layer Chromatography (TLC) for rapid qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis.
Part 1: Monitoring by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable technique for its speed, simplicity, and low cost, making it the first choice for quickly assessing the state of a reaction at the bench.[1] It allows for a rapid qualitative snapshot of the consumption of starting materials and the formation of products.[2]
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How can I visualize this compound and its products on a TLC plate?
A1: this compound lacks a significant UV chromophore, meaning it will likely be invisible under a standard 254 nm UV lamp unless your product contains an aromatic or highly conjugated system.[3][4] Therefore, visualization requires chemical staining. The terminal alkyne and hydroxylamine functionalities are reactive and can be targeted by specific stains.
Q2: Which TLC stains are most effective for visualizing alkynes and hydroxylamines?
A2: Oxidative stains are highly effective. Potassium permanganate (KMnO₄) stain is an excellent choice as it reacts readily with the alkyne's triple bond, appearing as a yellow or white spot on a purple background.[3][5] Phosphomolybdic acid (PMA) is another robust, universal stain that will visualize most organic compounds, including your starting material and products, as dark blue or green spots upon heating.[6]
Q3: How do I select an appropriate solvent system (mobile phase) for my reaction?
A3: The goal is to find a solvent system where your starting material has a Retention Factor (Rf) of approximately 0.3-0.4.[7] This provides a clear baseline and ample space for products, which are typically less polar, to travel further up the plate. A common starting point for neutral organic molecules is a binary mixture of hexanes and ethyl acetate.[2] Begin with a ratio like 7:3 (Hexanes:EtOAc) and adjust the polarity based on the initial result. If spots remain at the baseline, increase the polarity (more EtOAc); if they run with the solvent front, decrease the polarity (more hexanes).[8]
Q4: What is a "co-spot" and why is it critical for reaction monitoring?
A4: A co-spot involves spotting your reaction mixture directly on top of a spot of your starting material on the TLC plate.[7][9] This is crucial for definitively identifying the starting material spot in the reaction lane, especially if the product Rf is very close to the starting material's Rf. If the starting material is still present, the co-spot will appear as a single, albeit concentrated, spot. If the starting material is consumed, you will see two distinct spots in the co-spot lane (the product from the reaction mixture and the pure starting material).[7]
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). The compound is highly polar or acidic/basic and interacting too strongly with the silica gel. | Dilute the sample taken from the reaction mixture before spotting.[8] Add a small amount (0.1–2.0%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase to improve spot shape.[8] |
| Starting material and product have very similar Rf values. | The chosen mobile phase does not have sufficient resolving power for your compounds. | Systematically test different solvent systems. Try incorporating a third solvent (e.g., dichloromethane or methanol) to alter the selectivity of the separation.[10] |
| No spots are visible after staining. | The sample is too dilute. The compound is volatile and may have evaporated from the plate. The stain is old or was not prepared correctly. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications.[8][11] Ensure the stain is fresh and properly prepared. Confirm the stain works with a known standard. |
| Rf values are inconsistent between runs. | The TLC chamber was not properly saturated with solvent vapor. The mobile phase composition changed due to evaporation of a volatile component. | Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor.[12] Always use a lid on the chamber and prepare fresh mobile phase for each run, especially if using volatile solvents like diethyl ether.[2] |
Detailed Protocol: TLC Reaction Monitoring
-
Preparation:
-
Prepare a developing chamber with your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid.[7]
-
Using a pencil, gently draw a baseline on a silica gel TLC plate about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction).[7]
-
-
Spotting:
-
Prepare a dilute solution of your starting this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "Co" lanes.[12]
-
Withdraw a small aliquot from your reaction vessel using a capillary tube.[9]
-
Spot the reaction mixture onto the "RXN" lane and directly on top of the starting material spot in the "Co" lane. Ensure spots are small and do not spread.[7]
-
-
Development:
-
Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber.[1]
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[12]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood. Gentle heating with a heat gun can accelerate this.
-
Prepare your chosen stain (e.g., Potassium Permanganate).
-
Quickly dip the plate into the stain solution, then remove and wipe excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Spots should appear within seconds to minutes. Circle the visible spots with a pencil.[5]
-
-
Analysis:
-
Compare the "RXN" lane to the "SM" lane. A diminishing "SM" spot and the appearance of a new spot (the product) indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[13]
-
Workflow for TLC Monitoring
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. TLC stains [reachdevices.com]
- 6. silicycle.com [silicycle.com]
- 7. How To [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. m.youtube.com [m.youtube.com]
Dealing with the instability of O-2-Propynylhydroxylamine hydrochloride during long reactions.
Welcome to the technical support center for O-2-Propynylhydroxylamine hydrochloride (CAS 21663-79-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their work. We will address common challenges related to its stability, particularly during lengthy reactions, providing field-proven insights and actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent commonly used in bioconjugation and medicinal chemistry.[1] It serves as a bifunctional linker, containing two key reactive groups:
-
An oxyamine group (-ONH₂) , which reacts with aldehydes and ketones to form stable oxime linkages. This reaction is frequently used to label biomolecules at specific sites, such as the C-terminus of peptides or at oxidized carbohydrate moieties.[2][3][4]
-
A terminal alkyne group (propargyl group) , which can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a cornerstone of "click chemistry."[5]
This dual functionality allows for a two-step ligation strategy, making it a valuable tool for attaching probes, tags, or other molecules to proteins, antibodies, and nanoparticles.
Q2: Why is this compound unstable, especially during long reactions?
The instability of this compound, and hydroxylamines in general, stems from several chemical factors that can lead to degradation over time, especially under typical reaction conditions.
-
Hydrolytic Instability: The N-O bond in the hydroxylamine moiety is susceptible to cleavage through hydrolysis. This process can be catalyzed by acidic or basic conditions.[6][7][8] The rate of degradation is often highly dependent on the pH of the reaction medium.[8][9]
-
Oxidative Degradation: Hydroxylamines are reducing agents and are prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions (e.g., Cu²⁺, Fe³⁺), which can act as catalysts.[7][10] The free base form is generally more susceptible to oxidation than the hydrochloride salt.[11]
-
Thermal Decomposition: Hydroxylamine and its derivatives can be thermally labile.[12][13] Prolonged reactions at elevated temperatures can accelerate decomposition, potentially leading to exothermic events in high concentrations.[9][14][15] The decomposition can generate gaseous byproducts like nitrogen oxides.[16]
The hydrochloride salt form provides greater stability for storage compared to the free base.[11] However, once dissolved for a reaction, the equilibrium between the salt and the more reactive (and less stable) free base is established, exposing the molecule to these degradation pathways.
Q3: What are the common signs of reagent degradation in my experiment?
Identifying degradation early can save significant time and resources. Key indicators include:
-
Low or Inconsistent Yields: This is the most common symptom. If the reagent degrades before it can react with your substrate, the yield of the desired oxime product will be compromised.
-
Appearance of Side Products: Analysis by LC-MS, TLC, or NMR may reveal unexpected peaks or spots corresponding to degradation products.
-
Color Change: Some degradation pathways can produce colored impurities, leading to a yellowing or browning of the reaction mixture.
-
Incomplete Reaction: Even with a large excess of the reagent, the reaction may stall or fail to reach completion if the reagent is actively degrading during the process.
Q4: How should I properly store and handle this compound?
Proper storage is critical to preserving the integrity of the reagent.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition.[17][18] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation.[17][18][19] |
| Container | Tightly sealed, non-metallic container | Prevents contamination and avoids potential catalysis of decomposition by metal ions.[16][19] |
| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. | The compound can be an irritant.[16][19] |
| Solutions | Prepare solutions immediately before use.[11] | The reagent is significantly less stable in solution than as a solid. |
Troubleshooting & Optimization Guides
Q5: My oxime ligation reaction has a very low yield. What instability-related issues should I investigate?
Low yield is a classic sign of reagent degradation. The following troubleshooting workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Causality Explained:
-
pH is Critical: The formation of an oxime is acid-catalyzed, but the reaction requires the unprotonated, nucleophilic free oxyamine.[4] At very low pH, the amine is fully protonated and non-reactive. At high pH ( > 7), the free base is more abundant but is also highly susceptible to rapid oxidative degradation.[9][10] The optimal pH is therefore a compromise, typically found between pH 4.5 and 6.0 , which balances reactivity with stability.
-
Temperature and Time are Linked: The Arrhenius equation dictates that reaction rates (including degradation) increase with temperature.[] For long reactions, even modest temperatures (e.g., 37°C) can cause significant reagent loss. It is often better to increase reactant concentrations to accelerate the desired reaction, thereby allowing for a shorter overall reaction time.
Q6: How can I definitively prove that reagent instability is the cause of my problems?
A self-validating control experiment is the most trustworthy approach.
Protocol: Reagent Stability Control Experiment
-
Prepare Control Samples: Prepare several vials of your reaction buffer at different pH values (e.g., 4.0, 5.5, 7.0).
-
Add Reagent: To each vial, add this compound to the same final concentration you use in your actual experiment. Do not add your substrate (the aldehyde/ketone).
-
Mimic Reaction Conditions: Incubate these control vials under the exact same conditions as your main reaction (temperature, time, atmosphere).
-
Analyze: At various time points (e.g., 0h, 2h, 6h, 24h), take an aliquot from each vial and analyze it by LC-MS or a suitable quantitative method.
-
Evaluate: Compare the peak area or concentration of the intact this compound over time. A significant decrease in the parent compound at a specific pH or after a certain time provides direct evidence of degradation under your experimental conditions.
Q7: What practical steps can I take to minimize degradation during a long (e.g., >12 hours) reaction?
For reactions that require extended times, such as those with low substrate concentrations or slow kinetics, a multi-pronged strategy is required.
Caption: Key factors influencing reagent stability.
Protocol: Stabilized Long-Duration Oximation
-
Buffer and pH Control:
-
Use a reliable, non-nucleophilic buffer (e.g., acetate, MES) to maintain the pH strictly within the 4.5-6.0 range .
-
Verify the final pH of the reaction mixture after all components have been added.
-
-
Deoxygenation and Inert Atmosphere:
-
Thoroughly degas all buffers and solvent stocks by sparging with argon or nitrogen for 20-30 minutes.
-
Prepare your reaction in a vessel that can be sealed under an inert atmosphere. Perform all liquid transfers using gas-tight syringes.
-
-
Use of a Chelating Agent:
-
Temperature Management:
-
If possible, run the reaction at a lower temperature (e.g., 4°C). While this will slow the desired reaction, it will slow the degradation reaction even more significantly, leading to a better overall yield in the long run.
-
-
Staged Reagent Addition:
-
For extremely long reactions (> 24 hours), consider a fed-batch approach. Instead of adding all the this compound at the beginning, add it in portions. For example, add half at t=0 and the other half at t=12 hours. This maintains a more consistent concentration of active reagent throughout the reaction.
-
By implementing these controls, you can create a reaction environment that maximizes the half-life of your reagent, ensuring that it is available to react with your substrate rather than degrading in solution.
References
- This compound. LookChem. [Link]
- This compound. LabSolutions. [Link]
- MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
- Proposed oxidative degradation pathway.
- Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. [Link]
- Optimization of the reaction conditions.NH 2 OH.HCl.
- Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. a.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
- O-(3-chloropropenyl) hydroxylamine free base.
- Stabilization of hydroxylamine solutions.
- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]
- Stabilized hydroxylamine and its method of preparation.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
- Stabilizing agent for hydroxylamine solutions.
- Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
- Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.
- Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine.
- Safety parameters and stability diagram of hydroxylamine hydrochloride and sulph
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
- Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.
- Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]
- Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
- Aldehydes react with hydroxylamine to form. Testbook. [Link]
- Advances in Bioconjug
- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjug
- Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- Influence of pH on the release of a once daily formulation of ciprofloxacin tablets prepared with different polymers.
Sources
- 1. scbt.com [scbt.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. testbook.com [testbook.com]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. icheme.org [icheme.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 17. lookchem.com [lookchem.com]
- 18. O-(Prop-2-yn-1-yl)hydroxylamine hydrochloride | 21663-79-6 [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 21. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 22. US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents [patents.google.com]
Strategies to prevent the self-polymerization of propargyl groups in O-2-Propynylhydroxylamine hydrochloride derivatives.
Technical Support Center: O-2-Propynylhydroxylamine Hydrochloride Derivatives
A Guide to Preventing Propargyl Group Self-Polymerization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound and its derivatives. The propargyl group is an invaluable functional handle for bioconjugation, click chemistry, and materials science. However, its terminal alkyne moiety is susceptible to undesirable self-polymerization, leading to decreased yield, complex purification challenges, and inconsistent results.
This document provides in-depth troubleshooting advice, preventative strategies, and best practices to help you mitigate and control the self-polymerization of propargyl groups in your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown upon storage. What is happening?
A1: Discoloration is a classic indicator of oligomerization or polymerization. Terminal alkynes, especially when exposed to air (oxygen), trace metals (like copper), light, or heat, can undergo oxidative coupling (Glaser coupling) or radical-mediated polymerization.[1] The resulting conjugated polyene structures are often colored. To prevent this, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at recommended low temperatures (2-8°C).[2][3]
Q2: I observe a significant amount of a dimerized byproduct in my reaction's mass spectrometry analysis. What is the likely cause?
A2: This is most likely due to oxidative homocoupling (Glaser coupling), where two terminal alkyne molecules couple to form a symmetric 1,3-diyne.[1] This side reaction is commonly catalyzed by copper salts in the presence of an oxidant like oxygen.[1] If your intended reaction does not use copper, check for trace metal contamination in your reagents or glassware. If your reaction does use a copper catalyst (e.g., CuAAC click chemistry), ensure you are using a reducing agent (like sodium ascorbate) to maintain copper in the Cu(I) oxidation state and are working under strictly anaerobic conditions.[4]
Q3: Can I heat my reaction involving a propargyl group?
A3: Heating should be approached with caution. Elevated temperatures can significantly accelerate both radical and metal-catalyzed polymerization pathways.[5][6] Acetylenic compounds can be thermally unstable and may decompose or polymerize explosively under high heat or pressure.[6][7] If heating is necessary, it should be as gentle as possible, performed under an inert atmosphere, and ideally with a radical inhibitor included in the reaction mixture.
Q4: What is a radical inhibitor and when should I use one?
A4: A radical inhibitor is a compound that scavenges free radicals, terminating the chain reaction of polymerization. Common examples include Butylated hydroxytoluene (BHT), hydroquinone, or TEMPO.[8] You should consider using an inhibitor during storage of solutions, in reactions that are sensitive to radical formation (e.g., those run at elevated temperatures or exposed to light), or when purifying propargyl-containing compounds via distillation.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses specific experimental observations and provides a logical workflow to identify the cause and implement a solution.
Observation 1: Reaction mixture becomes viscous, changes color (yellow/brown/black), and/or forms an insoluble precipitate.
| Potential Cause | Explanation | Recommended Action & Rationale |
| Oxygen Contamination | Oxygen can initiate oxidative coupling (especially with trace metals) and can participate in radical chain reactions. The resulting polymers are often insoluble.[1] | Degas all solvents and reagents thoroughly. Use techniques like freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, a key initiator. |
| Trace Metal Contamination | Copper, iron, and other transition metals can catalyze alkyne coupling and polymerization reactions even at ppm levels. These can be leached from glassware, spatulas, or impure reagents.[1][9] | Use acid-washed glassware. Rinse glassware with a dilute HCl solution followed by deionized water and oven-drying to remove metal residues. Use non-metallic spatulas. Consider adding a chelating agent like EDTA if metal contamination is suspected and compatible with your reaction. |
| Elevated Temperature | High temperatures provide the activation energy for polymerization and can accelerate the decomposition of initiators (e.g., peroxides in solvents like THF).[6] | Run the reaction at the lowest effective temperature. If possible, conduct the reaction at room temperature or below. If heating is required, maintain precise temperature control and minimize reaction time. |
| Photochemical Initiation | UV light can generate free radicals from reagents or solvents, initiating polymerization. | Protect the reaction from light. Wrap the reaction flask in aluminum foil or conduct the experiment in a dark fume hood. This is especially critical for reactions running for extended periods. |
Observation 2: Low yield of desired product with complex, unidentifiable baseline material in TLC or broad, unresolved humps in LC-MS/GPC.
| Potential Cause | Explanation | Recommended Action & Rationale |
| Slow, Gradual Polymerization | The reaction conditions may be subtly promoting polymerization over the course of the experiment, consuming the starting material and converting it into a complex mixture of oligomers. | Add a radical inhibitor. Introduce a small amount (50-200 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT) or hydroquinone at the start of the reaction. These act as scavengers for stray radicals without significantly interfering with many reaction types. Note: Ensure the inhibitor is compatible with your desired chemistry. |
| Inappropriate Solvent Choice | Certain solvents (e.g., older, unstabilized THF) can contain peroxide impurities that act as radical initiators. | Use fresh, high-purity, stabilized solvents. Use freshly opened bottles of anhydrous solvents. If using THF or ethers, pass them through an activated alumina column immediately before use to remove peroxides.[10] |
| High Reactant Concentration | Higher concentrations increase the probability of intermolecular reactions, including self-polymerization. | Perform the reaction under more dilute conditions. While this may slow the desired reaction, it can disproportionately suppress the higher-order polymerization side reaction. The optimal concentration should be determined empirically. |
Workflow for Troubleshooting Polymerization
The following diagram illustrates a logical workflow for diagnosing and addressing polymerization issues during your experiments.
Caption: Troubleshooting workflow for propargyl group polymerization.
Best Practices and Preventative Strategies
Proactive measures are the most effective way to prevent self-polymerization.
Storage and Handling of this compound
-
Solid Compound: Store the solid reagent in its original container, tightly sealed, at the recommended temperature of 2-8°C.[2][3] It should be kept under an inert gas (argon or nitrogen).[2][3]
-
Solutions: Prepare solutions fresh for each use. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere. Consider adding a radical inhibitor like BHT (e.g., 100 ppm) to the storage solvent.
Reaction Setup and Execution
-
Atmosphere: Always conduct reactions under a positive pressure of a high-purity inert gas like argon or nitrogen. This is the most critical step to prevent oxidative coupling.[4]
-
Solvent Preparation: Use fresh, anhydrous, high-purity solvents. As mentioned, pass ethers through an alumina plug immediately before use to remove any peroxide initiators.[10]
-
Order of Addition: When applicable, add the propargyl-containing reagent to the reaction mixture last, especially if other components could promote polymerization.
-
Monitoring: Monitor the reaction closely using TLC or LC-MS. Unexplained spot discoloration or the appearance of baseline material on a TLC plate can be early warnings of polymerization.[11]
Example Protocol: General Procedure for a Coupling Reaction
This protocol highlights key steps to minimize self-polymerization when using an this compound derivative in a generic coupling reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and oven-dried at >120°C for at least 4 hours to ensure it is dry and free of contaminants. For metal-sensitive reactions, pre-rinse with a dilute acid solution.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and flame-dry under vacuum. Backfill with high-purity argon or nitrogen and maintain a positive pressure throughout the experiment.
-
Solvent and Reagent Degassing: Use a solvent that has been thoroughly degassed via 3-4 freeze-pump-thaw cycles. Prepare solutions of reagents in separate, inerted flasks.
-
Reaction Initiation:
-
To the main reaction flask, add the solvent, your substrate, and any other reagents (e.g., base, catalyst).
-
If the reaction is sensitive to radicals, add Butylated hydroxytoluene (BHT) to a final concentration of 100-200 ppm.
-
In a separate flask, dissolve the this compound derivative in the degassed solvent.
-
Add the solution of the propargyl derivative to the reaction flask dropwise via a syringe or dropping funnel over a period of time to keep its instantaneous concentration low.
-
-
Reaction Monitoring and Workup:
-
Maintain the reaction at the optimal, lowest possible temperature.
-
Monitor progress by TLC or LC-MS. Upon completion, quench the reaction promptly.
-
During workup, avoid excessive heat when removing solvent under reduced pressure. Use a rotary evaporator with the water bath at a mild temperature (e.g., <30°C). If purification is done by column chromatography, do not let the silica gel dry out, as the heat generated upon re-wetting can sometimes promote reactions on the column.
-
By implementing these rigorous, proactive strategies, you can significantly improve the reliability, yield, and safety of your experiments involving propargyl-functionalized molecules.
References
- StudySmarter. (2023, October 14). Alkyne Reactions: Coupling, Polymerisation, Examples.
- Benchchem. (n.d.). Preventing side reactions of the propargyl group during synthesis.
- Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
- Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂.
- LabSolutions. (n.d.). This compound.
- ACS Omega. (2022, April 26). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
- Scribd. (2003, December 4). Acetylene Safety & Handling Guide.
- LookChem. (n.d.). This compound.
- NextGurukul. (n.d.). Notes On Alkynes: Reactions - CBSE Class 11 Chemistry.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- University of Pennsylvania EHRS. (n.d.). Occupational Safety Fact Sheet Compressed Acetylene Gas.
- Benchchem. (n.d.). Preventing side reactions of Propargyl-PEG9-bromide in click chemistry.
- (n.d.). Using and Storing Acetylene Gas.
- (n.d.). The Safe Transport, Use and Storage of Acetylene Cylinders.
- Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders.
- ChemicalBook. (2025, July 14). This compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:21663-79-6.
- Benchchem. (n.d.). Technical Support Center: Controlling Polydispersity of Poly(propargyl methacrylate) in RAFT Polymerization.
- Semantic Scholar. (2021, December 21). Post-polymerization 'click' end-capping of polyglyoxylate self-immolative polymers.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2017, April 2). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction?.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Radical-mediated carboselenation of terminal alkynes under mild conditions.
- ResearchGate. (n.d.). Radical addition to terminal alkynes.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- ACS Publications. (2019, August 9). Triggering Depolymerization: Progress and Opportunities for Self-Immolative Polymers.
- ACS Publications. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes.
- National Institutes of Health. (n.d.). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds.
- MDPI. (n.d.). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions.
- ResearchGate. (2019, January 28). How to inhibit Methacrylate self polymerization?.
- National Institutes of Health. (n.d.). Modern Trends in Polymerization-Induced Self-Assembly.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 21663-79-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehscompliance.com [ehscompliance.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
How to remove excess O-2-Propynylhydroxylamine hydrochloride and byproducts after reaction.
Topic: How to remove excess O-2-Propynylhydroxylamine hydrochloride and byproducts after reaction.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification is as critical as the reaction itself. This guide provides in-depth, field-proven strategies for purifying your target compound from reaction mixtures containing this compound. We will move beyond simple steps to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face during the workup and purification process.
Q1: What are the typical impurities I need to remove after a reaction with this compound?
A1: Your crude product mixture will likely contain several components:
-
Desired Product: The result of the reaction between your substrate and the reagent (e.g., an O-propargyl oxime).
-
Excess Reagent: Unreacted this compound.[1]
-
Unreacted Starting Material: Your initial aldehyde, ketone, or other electrophile.
-
Inorganic Salts: If you used a base (e.g., NaOH, NaHCO₃, or an amine base) to free the hydroxylamine from its hydrochloride salt, the corresponding salt (e.g., NaCl) will be present.
-
Solvent: The reaction solvent.
Q2: What is the most straightforward method to remove the bulk of the excess this compound?
A2: The most effective initial step is a liquid-liquid extraction using an aqueous wash. This compound is a salt, making it highly soluble in water and polar solvents, but poorly soluble in many common organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.[2][3][4] By dissolving your crude reaction mixture in an appropriate organic solvent and washing it with water or brine, you can efficiently transfer the polar hydrochloride salt into the aqueous layer, leaving your typically less polar organic product behind.
Q3: My desired product has some water solubility. How can I perform an aqueous extraction without significant product loss?
A3: This is a common challenge. Here are several strategies:
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution instead of pure water. The high salt concentration in the brine reduces the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out," thereby minimizing the loss of your product.
-
Minimize the Volume of Aqueous Washes: Use the minimum volume of water/brine necessary to remove the impurities. Perform multiple small-volume washes (e.g., 3 x 20 mL) rather than one large-volume wash (1 x 60 mL), as this is more efficient at extraction.
-
Back-Extraction: After the initial separation, you can "back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. Combine these organic extracts with your main organic layer.
Q4: How can I remove organic byproducts and unreacted starting materials after the initial extraction?
A4: After removing the water-soluble impurities, you will likely need a secondary purification step to separate your desired product from other organic components. The two most common and powerful methods are:
-
Flash Column Chromatography: This technique separates compounds based on their polarity. It is highly effective for isolating the target molecule from starting materials and byproducts that have different polarities.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5] This technique relies on the differences in solubility between your product and the impurities in a chosen solvent system at different temperatures.
Part 2: Troubleshooting Guide
This section tackles specific issues that may arise during purification and offers logical solutions.
Problem: My NMR spectrum shows persistent peaks from this compound even after several water washes.
-
Plausible Cause: Incomplete phase separation or the formation of an emulsion can trap the water-soluble reagent in the organic layer. Alternatively, if the reaction was run under basic conditions and the free base of the reagent was formed, it may have slight solubility in the organic solvent.
-
Solutions & Rationale:
-
Acidify the Wash: Perform one of the aqueous washes with a dilute, weak acid like 1M citric acid or 1M NH₄Cl. This ensures the reagent remains in its protonated, highly water-soluble hydrochloride form, maximizing its partitioning into the aqueous phase. Avoid strong acids if your product is acid-labile.
-
Improve Phase Separation: After shaking the separatory funnel, allow adequate time for the layers to separate completely. If an emulsion forms, adding brine can help to break it. Centrifugation of the mixture (if practical) is also highly effective.
-
Solvent Choice: Ensure your organic solvent is sufficiently non-polar. If you are using a solvent like acetonitrile or THF which have some water miscibility, the separation will be poor. Switch to a less polar, water-immiscible solvent like ethyl acetate, DCM, or toluene for the extraction.
-
Problem: I am struggling to find a suitable solvent for recrystallizing my product.
-
Plausible Cause: Finding the ideal solvent, where the compound is soluble when hot and insoluble when cold, can be challenging.[5]
-
Solutions & Rationale:
-
Systematic Screening: On a small scale (a few milligrams of crude product in a test tube), test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good starting point is to find a solvent that does not dissolve your compound at room temperature but does upon heating.
-
Use a Co-Solvent System: This is a powerful technique when a single solvent doesn't work. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Dichloromethane/Hexane.[6]
-
| Solvent Polarity Spectrum & Common Uses | | :--- | :--- | :--- | | Solvent | Polarity | Primary Use in Purification | | Hexane / Heptane | Non-Polar | Recrystallization (as "poor" solvent), Chromatography (mobile phase) | | Toluene | Non-Polar | Extraction, Recrystallization | | Diethyl Ether | Slightly Polar | Extraction | | Dichloromethane (DCM) | Polar aprotic | Extraction, Chromatography (mobile phase) | | Ethyl Acetate (EtOAc) | Polar aprotic | Extraction, Recrystallization, Chromatography (mobile phase) | | Acetone | Polar aprotic | Recrystallization, Washing glassware | | Ethanol / Methanol | Polar protic | Recrystallization (as "good" solvent) | | Water | Very Polar | Extraction (aqueous phase) |
Part 3: Detailed Experimental Protocols
These protocols provide standardized, step-by-step procedures for the key purification techniques discussed.
Protocol 1: Standard Aqueous Workup via Liquid-Liquid Extraction
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) in which your product is soluble. A volume 2-3 times that of the original reaction solvent is a good starting point.
-
First Wash (Neutral): Add an equal volume of deionized water. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer (confirm layer identity by adding a drop of water). If using DCM, the organic layer is on the bottom; for ethyl acetate or ether, it is typically on top.
-
Second Wash (Optional, Acidic/Basic): To remove all traces of the hydrochloride reagent, wash the organic layer again with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and remove any acidic impurities. This step converts the reagent to its free base.
-
Final Wash (Brine): Wash the organic layer with a saturated NaCl solution (brine). This removes the bulk of the dissolved water from the organic phase and helps break emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter the organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: General Recrystallization Procedure for a Solid Product
-
Solvent Selection: Using a small amount of crude material, identify a suitable solvent or co-solvent system where the product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and, while stirring, heat the mixture (e.g., on a hot plate) until it boils and the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at boiling point.
-
Hot Filtration (if needed): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 4: Visualization of Workflows
Diagram 1: Standard Purification Workflow
This diagram illustrates the typical sequence of steps for purifying a product after reaction with this compound.
Caption: Workflow for post-reaction purification.
Diagram 2: Decision Tree for Purification Method
This diagram helps in choosing the appropriate final purification technique based on the properties of the crude product.
Caption: Decision tree for selecting a purification method.
References
- This compound - LookChem. LookChem. [Link]
- This compound - LabSolutions. LabSolutions. [Link]
- Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
- Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine.
- O-(3-chloropropenyl) hydroxylamine free base.
- Method for purifying hydroxylamine hydrochloride.
- Hydroxylamine Hydrochloride Solubility. Scribd. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- hydroxylammonium chloride. chemister.ru. [Link]
- Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.
- Purification of hydroxylamine.
- Purification of hydroxylamine.
- The reaction of hydroxylamine with aspirin.
Sources
Technical Support Center: Overcoming Poor Substrate Solubility in O-2-Propynylhydroxylamine Hydrochloride Reactions
Welcome to the technical support center for O-2-Propynylhydroxylamine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substrate solubility. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these common experimental hurdles. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the methodologies.
I. Understanding the Challenge: The Nature of this compound and Substrate Solubility
This compound (CAS 21663-79-6) is an aminoxide alkyne compound used in a variety of chemical syntheses, including click chemistry.[1] Its hydrochloride salt form imparts polarity, making it soluble in polar solvents like water, ethanol, and methanol.[2] However, many organic substrates, particularly those with large non-polar moieties, exhibit poor solubility in these polar environments. This solubility mismatch is a frequent cause of slow or incomplete reactions.
This guide will provide a systematic approach to troubleshooting and overcoming these solubility issues, ensuring efficient and successful reactions.
II. Troubleshooting Guide: A Phased Approach to Solubility Enhancement
This section is designed as a decision-making workflow to systematically address poor substrate solubility.
Phase 1: Initial Assessment and Solvent Optimization
The first step in addressing solubility issues is a thorough evaluation of the solvent system. The principle of "like dissolves like" is a foundational concept in chemistry and serves as the starting point for solvent selection.
Frequently Asked Question:
Q1: My substrate is poorly soluble in the recommended polar solvent for this compound. What should I do first?
A1: The initial approach should be to explore a range of solvents or solvent mixtures.
-
Solvent Screening: Test the solubility of your substrate in a variety of common laboratory solvents with differing polarities. A good starting point is to test solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[3][4]
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed.[5][6] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[7] For instance, adding a small amount of DMSO or DMF to an aqueous reaction mixture can create a more favorable environment for a non-polar substrate.
Experimental Protocol: Solvent Screening and Co-solvent System Development
-
Preparation: In separate small vials, add a known amount of your substrate (e.g., 1-2 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent.
-
Observation: Agitate the vials and observe for dissolution at room temperature.
-
Heating: If the substrate does not dissolve at room temperature, gently heat the vials and observe for any change in solubility.[8]
-
Co-solvent Titration: For promising solvent systems where the substrate shows partial solubility, you can perform a co-solvent titration. Start with your substrate in the primary solvent and gradually add the co-solvent dropwise until dissolution is achieved. Note the final solvent ratio.
Data Presentation: Solvent Polarity and Properties
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Common Uses |
| Water | Polar Protic | 100 | 80.1 | Dissolving salts and other polar compounds.[3] |
| Ethanol | Polar Protic | 78 | 24.5 | General-purpose co-solvent.[3] |
| Methanol | Polar Protic | 65 | 32.7 | Similar to ethanol, used as a co-solvent.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | A powerful solvent for a wide variety of organic compounds.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | A common polar aprotic solvent.[3][4] |
| Dichloromethane (DCM) | Non-polar | 40 | 9.1 | A common solvent for many organic reactions.[3] |
Phase 2: Advanced Solubilization Techniques
If solvent optimization alone is insufficient, more advanced techniques can be employed to enhance substrate solubility.
Frequently Asked Questions:
Q2: I've tried several co-solvent systems with limited success. What other options do I have?
A2: When simple solvent mixtures are not effective, you can explore the use of phase-transfer catalysts or surfactants.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another, allowing the reaction to proceed.[11][12] The catalyst essentially acts as a "detergent" to solubilize the ionic reactant in the organic phase.[10]
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution.[13][14] These micelles have a hydrophobic core and a hydrophilic exterior.[15] Poorly soluble organic substrates can be encapsulated within the hydrophobic core of the micelle, effectively "dissolving" them in the bulk aqueous phase.[15] Common types of surfactants include anionic, cationic, nonionic, and zwitterionic.[16][17]
Q3: Can physical methods be used to improve solubility?
A3: Yes, physical methods like sonication and particle size reduction can be very effective.
-
Sonication: The use of high-frequency sound waves can help to break down solid particles and increase their surface area, leading to faster dissolution.[3]
-
Particle Size Reduction: Grinding the substrate into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.[3]
Experimental Protocol: Utilizing a Phase-Transfer Catalyst
-
Reactant Preparation: Dissolve the this compound in the aqueous phase. Dissolve the poorly soluble substrate in a non-polar organic solvent (e.g., toluene, hexane).
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure adequate mixing of the two phases. The reaction will occur at the interface or in the organic phase.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing poor substrate solubility.
Caption: Decision-making workflow for troubleshooting poor substrate solubility.
III. Frequently Asked Questions (FAQs)
Q4: Are there any safety concerns with this compound?
A4: Yes, this compound is a hydrochloride salt of hydroxylamine. Hydroxylamine and its derivatives can be corrosive and may cause skin and eye irritation.[18] It is also suspected of causing cancer. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How should this compound be stored?
A5: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[19] It is sensitive to air and moisture.
Q6: Can mechanochemistry be used to overcome solubility issues?
A6: Yes, mechanochemistry, such as ball milling, is an emerging technique for conducting solvent-free reactions.[20][21] This can be particularly useful for reactions involving poorly soluble starting materials.[20]
IV. Conclusion
Overcoming poor substrate solubility in this compound reactions is a common challenge that can be addressed through a systematic and logical approach. By starting with simple solvent optimization and progressing to more advanced techniques like phase-transfer catalysis and the use of surfactants, researchers can significantly improve reaction efficiency. This guide provides the foundational knowledge and practical protocols to empower scientists to troubleshoot and solve these solubility issues effectively.
V. References
-
Phase-transfer catalyst - Wikipedia. Available from: [Link]
-
Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Cosolvent - Wikipedia. Available from: [Link]
-
Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. Available from: [Link]
-
Industrial Phase Transfer Catalysis - Scientific Update - UK. Available from: [Link]
-
How does surfactant affect solubility of relatively non polar substance? - Quora. Available from: [Link]
-
This compound - LookChem. Available from: [Link]
-
Mechanochemical Approach Overcomes Insolubility in Organic Chemistry - Labcompare. Available from: [Link]
-
Toward overcoming solubility issues in organic chemistry - Hokkaido University. Available from: [Link]
-
Cosolvent. Available from: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents | ACS Catalysis. Available from: [Link]
-
SURFACTANTS Types and Uses - Laboratorio FIRP. Available from: [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - NIH. Available from: [Link]
-
Surfactant - Wikipedia. Available from: [Link]
-
SOLVENTS: From Past to Present | ACS Omega - ACS Publications - American Chemical Society. Available from: [Link]
-
Green solvents for sustainable organic synthesis: state of the art - RSC Publishing. Available from: [Link]
-
Surfactants - The Essential Chemical Industry. Available from: [Link]
-
Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed. Available from: [Link]
-
Solubility of Organic Compounds. Available from: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. Available from: [Link]
-
5 Choosing a Solvent - YouTube. Available from: [Link]
-
This compound - LabSolutions | Lab Chemicals & Equipment. Available from: [Link]
-
Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem. Available from: [Link]
-
Hydroxylamine Hydrochloride Solubility | PDF | Wellness - Scribd. Available from: [Link]
-
Hydroxylammonium chloride - Sciencemadness Wiki. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 13. quora.com [quora.com]
- 14. Surfactant - Wikipedia [en.wikipedia.org]
- 15. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. es.firp-ula.org [es.firp-ula.org]
- 17. Surfactants [essentialchemicalindustry.org]
- 18. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound|lookchem [lookchem.com]
- 20. labcompare.com [labcompare.com]
- 21. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
Impact of steric hindrance on the efficiency of oxime ligation with O-2-Propynylhydroxylamine hydrochloride.
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals utilizing O-2-Propynylhydroxylamine hydrochloride for bioconjugation and chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance and reaction efficiency. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure your experiments are successful.
The Challenge of Steric Hindrance in Oxime Ligation
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction, forming a stable oxime bond from the condensation of an aminooxy compound, such as this compound, with an aldehyde or ketone.[1] However, the efficiency of this reaction can be significantly hampered by steric hindrance, a phenomenon where the bulky nature of molecules physically obstructs the reactive centers from interacting.[2][3] This is particularly evident when working with ketones, which are inherently less reactive than aldehydes due to both electronic and steric effects.[4][5]
This guide will walk you through understanding and overcoming these steric challenges to achieve high-yield, efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: My oxime ligation with a bulky ketone is extremely slow or incomplete. What is the primary cause?
A: Slow or incomplete reactions with sterically hindered substrates are a common challenge. The primary culprits are:
-
Inherent Reactivity: Ketones are intrinsically less electrophilic and more sterically crowded at the carbonyl carbon than aldehydes, leading to slower reaction kinetics.[4][5][6]
-
Suboptimal pH: The ideal pH for uncatalyzed oxime ligation is around 4.5.[7] At neutral pH, which is often required for biological applications, the reaction rate can be drastically reduced.[8]
-
Insufficient Catalysis: In the absence of a suitable catalyst, the reaction may not proceed at a practical rate, especially with challenging substrates.
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent; low concentrations of either the carbonyl compound or the this compound will slow the reaction.[9]
Q2: How can I accelerate my ligation reaction when working with a sterically hindered ketone at a physiological pH?
A: Several strategies can be employed to enhance reaction rates at neutral pH:
-
Utilize a More Efficient Catalyst: While aniline has traditionally been used, substituted anilines such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated significantly higher catalytic efficiency, accelerating reactions by up to 120-fold compared to uncatalyzed reactions.[5][10] mPDA is particularly noteworthy for its high aqueous solubility, allowing for its use at higher concentrations for even greater rate enhancement.[10]
-
Increase Reactant Concentration: If the solubility of your substrates allows, increasing their concentration can drive the reaction forward.
-
Optimize Temperature: Gently increasing the temperature (e.g., to 37°C) can improve reaction kinetics. However, this must be balanced with the thermal stability of your biomolecule.
-
Consider Organic Co-solvents: For non-biological applications, the use of organic solvents like DMF or acetonitrile can improve the solubility of reactants and accelerate the ligation.[8] In some cases, performing the reaction in neat acetic acid has been shown to be highly effective for ketone ligations.[11]
Q3: I am observing low yields of my final conjugate despite a long reaction time. What could be the issue?
A: Low yields can stem from factors beyond slow kinetics:
-
Product Hydrolysis: Although oxime bonds are relatively stable, they can undergo hydrolysis, particularly under acidic conditions.[12] Ensure that your purification and storage conditions are not overly acidic. Oximes derived from ketones are generally more stable to hydrolysis than those from aldehydes.[7][12]
-
Inaccessible Reactive Sites: In the context of bioconjugation, the target carbonyl group on a protein may be buried within its three-dimensional structure, making it inaccessible to the aminooxy reagent.[2][3][13]
-
Purification Losses: The desired product may be lost during downstream purification steps.
Q4: How can I determine if the carbonyl group on my protein is accessible for ligation?
A: Assessing the accessibility of a reactive site is crucial for successful bioconjugation.
-
Computational Modeling: Utilize protein structure prediction tools to determine if the target residue is on the surface.[14]
-
Site-Directed Mutagenesis: If you are engineering the protein, you can introduce the carbonyl-containing unnatural amino acid at a known surface-exposed site.[2]
-
Mass Spectrometry: Techniques like peptide mapping can help identify conjugation sites after the reaction.[14]
Q5: Can using a linker help overcome steric hindrance in bioconjugation?
A: Yes, employing a linker, particularly one with a long, flexible spacer arm like polyethylene glycol (PEG), can be a very effective strategy.[2][13][14] The linker increases the distance between the aminooxy group and the bulk of the propargyl moiety, allowing the reactive nucleophile to better access a sterically crowded carbonyl on a biomolecule's surface.[2][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during oxime ligation with sterically hindered substrates.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric hindrance at the carbonyl group. | 1. Switch to a more potent catalyst: Replace aniline with mPDA or pPDA.[5][10]2. Increase catalyst concentration: If using mPDA, leverage its high solubility to use concentrations up to 750 mM for significant rate acceleration.[6]3. Optimize pH: If your molecule is stable, lower the pH towards 4.5. For biological molecules, maintain physiological pH and focus on catalysis.[7]4. Increase temperature: Incubate at 37°C, monitoring the stability of your reactants. |
| Low Final Yield | Inaccessible carbonyl site on a biomolecule. | 1. Introduce a longer linker: Synthesize or purchase an O-2-Propynylhydroxylamine derivative with a PEG spacer.[2][13]2. Mild denaturation: Cautiously use mild denaturants to transiently expose the reactive site, ensuring the protein can refold correctly.[2] |
| Product hydrolysis during workup. | 1. Maintain neutral or slightly basic pH during purification and storage.2. Minimize exposure to acidic conditions. [12] | |
| Side Product Formation | Reaction of the catalyst with the carbonyl. | At high catalyst-to-aminooxy ratios, Schiff base formation between the catalyst and the carbonyl can be a competitive reaction.[10] Optimize the stoichiometry of your reactants and catalyst. |
Experimental Protocols
Protocol 1: General Oxime Ligation with a Sterically Hindered Ketone
This protocol provides a starting point for the ligation of this compound with a sterically hindered ketone.
Materials:
-
Ketone-containing substrate
-
This compound
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0
-
Catalyst Stock Solution: 1 M m-phenylenediamine (mPDA) in water
-
Quenching solution (optional): Acetone
Procedure:
-
Dissolve the ketone-containing substrate in the reaction buffer to a final concentration of 1-10 mM.
-
Add this compound to a final concentration of 1.2-2 equivalents relative to the ketone.
-
Add the mPDA catalyst stock solution to a final concentration of 100-500 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or TLC).
-
(Optional) To quench any unreacted this compound, add an excess of acetone and incubate for 30 minutes.
-
Purify the final oxime conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or silica gel chromatography).
Protocol 2: Monitoring Reaction Progress by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
-
C18 Reverse-Phase Column
Procedure:
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (5-10 µL) from the reaction mixture.
-
Quench the aliquot by diluting it in a large volume of Mobile Phase A.
-
Inject the diluted sample onto the LC-MS system.
-
Run a gradient elution method (e.g., 5-95% Mobile Phase B over 10 minutes).
-
Monitor the disappearance of the starting materials and the appearance of the product by extracting the ion chromatograms corresponding to their respective m/z values.
Visual Guides
Mechanism of Aniline-Catalyzed Oxime Ligation
Caption: Aniline catalyzes oxime formation via a more reactive protonated Schiff base intermediate.
Troubleshooting Workflow for Low Ligation Efficiency
Caption: A decision tree for troubleshooting inefficient oxime ligation reactions.
References
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Blays, J., et al. (n.d.).
- Rashidian, M., et al. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
- Kölmel, D. K., & Kool, E. T. (2017).
- Noti, C., et al. (2023).
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- O'Toole, C., et al. (n.d.). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. OSTI.GOV.
- Richards, S.-J., et al. (n.d.). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC - NIH.
- ResearchGate. (n.d.). 4.1 Schematic representation of (A)
- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Kalia, J., & Raines, R. T. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Vugts, D. J., et al. (2016). Oxime Catalysis by Freezing.
- Piras, M., et al. (2015).
- da Silva, J. P., et al. (2011). The reaction of hydroxylamine with aspirin. ARKIVOC.
- Ali, I. A. I., et al. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. NIH.
- Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
How to avoid catalyst poisoning in CuAAC reactions with O-2-Propynylhydroxylamine hydrochloride conjugates.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving O-2-Propynylhydroxylamine hydrochloride conjugates. We will delve into the common pitfalls and provide scientifically-grounded solutions to ensure the success of your experiments.
Introduction: The Challenge of this compound in CuAAC
This compound is a valuable building block for introducing an alkyne moiety, enabling subsequent conjugation via CuAAC, or "click chemistry." However, its unique chemical structure presents specific challenges that can lead to catalyst poisoning and reaction failure. The two primary culprits are the hydroxylamine functionality and the hydrochloride salt . Understanding their impact on the copper catalyst is paramount for successful conjugation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be encountering in the lab.
Part 1: Frequently Asked questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Formation
Q1: I'm not seeing any product, or the yield of my CuAAC reaction is very low when using my this compound conjugate. What is the most likely cause?
A1: The most probable cause is a combination of catalyst inhibition by the hydrochloride salt and catalyst poisoning by the hydroxylamine moiety.
-
Chloride Inhibition : The hydrochloride salt introduces chloride ions (Cl⁻) into your reaction mixture. Halide ions are known inhibitors of the CuAAC reaction, with the inhibitory effect increasing from chloride to bromide to iodide.[1][2] Chloride ions can coordinate to the copper(I) catalyst, forming inactive or less active copper-chloride complexes, thus impeding the catalytic cycle.[3] High concentrations of chloride (above 0.2 M) should be avoided.[4]
-
Hydroxylamine-Mediated Catalyst Poisoning : The hydroxylamine group (-ONH₂) is an electron-rich nitrogen-containing functionality. Much like free amines, it can act as a ligand and strongly coordinate to the copper(I) catalyst.[5][6] This sequestration of the catalyst prevents it from participating in the cycloaddition reaction. While hydroxylamine can be used as a reducing agent for Cu(II),[4][7] its strong binding affinity for Cu(I) can be detrimental in the context of CuAAC.
-
Low pH : this compound is an acidic salt. While the CuAAC reaction is tolerant to a broad pH range (typically 4-12),[7][8] the optimal pH is generally around 7.[4][9] A significantly low initial pH can affect the stability and activity of the catalytic system.
Solution Workflow:
To address these issues, a systematic approach is necessary. The following workflow is designed to neutralize the acidic salt, select an appropriate ligand to protect the catalyst, and optimize the reaction conditions.
Caption: Troubleshooting workflow for CuAAC reactions with this compound conjugates.
Issue 2: Choosing the Right Base for Neutralization
Q2: You mentioned neutralizing the hydrochloride salt. Which base should I use, and are there any I should avoid?
A2: The choice of base is critical. You need a base that will effectively neutralize the hydrochloride without interfering with the CuAAC reaction.
-
Recommended Base : A non-coordinating base such as a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) or a hindered amine base like diisopropylethylamine (DIPEA) can be used. However, it is crucial to remove the base and the resulting ammonium salt after neutralization and before the CuAAC reaction, as even hindered amines can sometimes interfere. The most straightforward and recommended approach for biomolecules is to use a buffered solution at the desired pH.
-
Bases to Avoid : Avoid using primary or secondary amines (e.g., triethylamine, ammonia) for neutralization if they are not subsequently removed. These amines are strong copper ligands and will compete with your accelerating ligand, leading to catalyst poisoning.[5][6]
Experimental Protocol: Neutralization and Purification
-
Dissolve your this compound conjugate in a minimal amount of a suitable solvent (e.g., water, DMSO).
-
Add a slight excess (1.1-1.5 equivalents) of a non-coordinating base (e.g., DIPEA).
-
Monitor the neutralization by pH measurement or by TLC if applicable.
-
Crucially , purify the neutralized conjugate to remove the base and the formed salt. For biomolecules, this can be achieved through dialysis, size-exclusion chromatography (e.g., desalting column), or ultrafiltration.[7] For small molecules, standard column chromatography can be used.
-
Lyophilize or concentrate the purified, neutralized conjugate before proceeding with the CuAAC reaction.
Issue 3: Ligand Selection and Catalyst Preparation
Q3: Which copper ligand is best for this type of reaction, and what is the correct way to prepare the catalyst?
A3: For aqueous or partially aqueous reactions, especially with biomolecules, water-soluble tris-triazole ligands are highly recommended.
-
Recommended Ligands :
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) : Excellent water solubility and forms a highly active and stable catalyst complex with Cu(I).[10]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) : Often shows even higher catalytic efficiency than THPTA under certain conditions.[10]
-
These ligands not only accelerate the reaction but also protect the Cu(I) catalyst from oxidation and sequestration by the hydroxylamine moiety of your substrate.[11]
Catalyst Preparation and Order of Addition:
The order of reagent addition is critical to prevent catalyst precipitation and deactivation.
Caption: Recommended order of addition for CuAAC reagents.
Step-by-Step Protocol: CuAAC Reaction
-
Prepare stock solutions of your neutralized alkyne conjugate, azide, CuSO₄, ligand (THPTA or BTTAA), and sodium ascorbate in a degassed buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5).[9]
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 of Cu:ligand.[4] Allow this to stand for a few minutes to ensure complex formation.
-
In the main reaction vessel, combine the azide and the neutralized alkyne conjugate.
-
Add the premixed catalyst-ligand solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from oxygen by flushing with an inert gas (argon or nitrogen) and sealing the vessel.[12]
Quantitative Data Summary:
| Parameter | Recommended Starting Concentration | Notes |
| Alkyne Conjugate | 10 µM - 1 mM | The limiting reagent. |
| Azide | 1.5 - 10 equivalents (relative to alkyne) | Excess azide can drive the reaction to completion. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations for challenging substrates. |
| Ligand (THPTA/BTTAA) | 250 µM - 5 mM (5x concentration of CuSO₄) | A 5:1 ligand-to-copper ratio is a good starting point.[4][13] |
| Sodium Ascorbate | 5 - 10 mM | Use a freshly prepared solution. |
| pH | 7.0 - 7.5 | Use a non-coordinating buffer like PBS or HEPES.[9] |
| Temperature | Room Temperature | Gentle heating (37-50 °C) can sometimes improve yields.[4] |
Part 2: Advanced Troubleshooting and Mechanistic Insights
Q4: I've followed the neutralization and ligand protocols, but my reaction is still sluggish. What else can I try?
A4: If the reaction remains slow, consider the following advanced strategies:
-
Increase Catalyst and Ligand Concentration : For difficult conjugations, especially with large biomolecules, increasing the copper and ligand concentration can be beneficial. Some protocols use up to 2 mM CuSO₄ and 10 mM ligand.[10]
-
Alternative Copper Source : While CuSO₄/ascorbate is most common, you can use a Cu(I) source directly, such as CuBr or [Cu(CH₃CN)₄]PF₆. This eliminates the need for a reducing agent but requires strict anaerobic conditions to prevent oxidation.
-
Solvent Effects : If your conjugate is not fully soluble in aqueous buffers, adding a co-solvent like DMSO or DMF (up to 20%) can improve solubility and reaction rates.[14] However, be mindful of the tolerance of your biomolecule to organic solvents.[7]
-
Chelating Azides : For extremely challenging systems, consider designing your azide partner to contain a copper-chelating moiety (e.g., a picolyl group).[15][16] These "chelating azides" can dramatically accelerate the reaction, even at very low copper concentrations, by increasing the effective concentration of the catalyst at the reaction site.[15][16]
The Role of the Hydroxylamine Moiety: A Deeper Look
The hydroxylamine group's ability to coordinate with copper is a double-edged sword. While it can poison the catalyst by forming a stable, unreactive complex, this interaction is in equilibrium. By using a strong, multidentate chelating ligand like THPTA, you can shift this equilibrium in favor of the desired catalytically active copper-ligand complex.
Caption: Competitive binding for the Cu(I) catalyst. Excess THPTA sequesters copper in an active state.
By understanding the underlying chemistry of catalyst inhibition and poisoning specific to this compound conjugates, you can rationally design your experiments for optimal outcomes. This guide provides a framework for troubleshooting and a clear path toward successful CuAAC conjugations.
References
- Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. [Link]
- Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ChemBioChem, 11(14), 1954-1967. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 133(31), 12231-12241. [Link]
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
- Shen, K., & Wang, Q. (2015). Copper-catalyzed diamination of unactivated alkenes with hydroxylamines. Chemical Science, 6(7), 4279-4283. [Link]
- Aioub, A. G., Dahora, L., Gamble, K., & Finn, M. G. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis.
- Presolski, S. I., & Finn, M. G. (2011). Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry, 9(15), 5535-5538. [Link]
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]
- Cantel, S., Le, T. V., & Pucheault, M. (2014). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 19(11), 17759-17780. [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
- Shen, K., & Wang, Q. (2015). Copper-catalyzed diamination of unactivated alkenes with hydroxylamines. Chemical Science, 6(7), 4279-4283. [Link]
- Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Mut-Salud, N., Qin, J., & Ting, A. Y. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
- Hong, V., Presolski, S. I., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
- Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). [Link]
- Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Mut-Salud, N., Qin, J., & Ting, A. Y. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
- Hydroxylamine-Containing Ligands: Synthesis and Reactions with Copper Ions. Spectrum. [Link]
- ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ?. [Link]
- Zhang, Y., Wang, T., Zhang, J., & Liu, J. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation.
- Díez-González, S. (2010). Copper(I)-Acetylides: Access, Structure, and Relevance in Catalysis. Catalysis Science & Technology, 1(2), 166-178. [Link]
- Mathieu, G., et al. (2024). Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
- El-Sagheer, A. H., & Brown, T. (2010). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, 40(1), 4.40.1-4.40.12. [Link]
- Kalinina, M. A., et al. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis.
- LookChem. (n.d.). This compound. [Link]
- Jones, C. J., & McCleverty, J. A. (2005). Copper (I) and (II) complexes of melamine. Inorganica Chimica Acta, 358(8), 2470-2476. [Link]
- Cintas, P., & Barge, A. (2010). Click chemistry under non-classical reaction conditions. Chemical Society Reviews, 39(4), 1280-1290. [Link]
- Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. (2011).
Sources
- 1. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Halide inhibition of the copper-catalysed azide–alkyne cycloaddition [ouci.dntb.gov.ua]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed diamination of unactivated alkenes with hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed diamination of unactivated alkenes with hydroxylamines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00897B [pubs.rsc.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Efficient Click Reactions with O-2-Propynylhydroxylamine hydrochloride
Welcome to the Technical Support Center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on experiments involving O-2-Propynylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their click chemistry protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my click reaction with this compound?
A1: For maximum convenience and reproducibility, the in-situ generation of the active Copper(I) catalyst is highly recommended. This is most effectively achieved by using a Copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[1][2][3] Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[2][4]
While direct Cu(I) sources like copper(I) iodide (CuI) can be used, they are generally less stable and prone to oxidation, which can lead to lower reaction rates.[2] Using metallic copper is another alternative that can yield very pure products with minimal copper contamination, but this often requires longer reaction times.[2]
Q2: Why is a ligand necessary for my CuAAC reaction, and which one should I choose?
A2: Ligands are crucial for several reasons in CuAAC reactions. Their primary roles are to stabilize the active Cu(I) oxidation state, prevent its oxidation to the inactive Cu(II) state, and avoid its disproportionation.[5][6] This stabilization enhances the reaction's efficiency and reliability.[1][3] In biological applications, ligands are particularly important as they chelate the copper ion, reducing its potential toxicity and preventing the formation of unreactive copper aggregates.[1][7]
For reactions in aqueous solutions, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the preferred choice.[1][6] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a commonly used and effective option.[2] The choice of ligand can significantly accelerate the reaction rate.[8][9]
Q3: My click reaction is failing or giving very low yields. What are the common causes?
A3: Low yields in CuAAC reactions can often be attributed to a few key factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a process often facilitated by dissolved oxygen in the reaction mixture.[2][5]
-
Presence of Chelating Agents: In biological samples, molecules with thiol groups (like glutathione) or other chelating moieties can bind to the copper catalyst, effectively removing it from the reaction cycle.[2][10]
-
Substrate Inaccessibility: If your this compound-modified molecule is hydrophobic, it may aggregate in aqueous solutions. This can sequester the alkyne group, making it unavailable to react with the azide.[10][11]
-
Insufficient Catalyst Concentration: For many bioconjugation reactions, a minimum copper concentration is necessary to achieve a sufficient rate.[4][12]
Q4: How can I prevent the degradation of sensitive biomolecules during the reaction?
A4: The combination of a copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like histidine and arginine.[13] To mitigate this, the use of a copper-chelating ligand like THPTA is highly recommended.[13] The ligand can act as a sacrificial reductant, protecting the biomolecules from oxidative damage.[10] Additionally, including an additive like aminoguanidine can help intercept byproducts from ascorbate oxidation that might otherwise modify or crosslink proteins.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during CuAAC reactions with this compound.
Problem 1: Low to No Product Formation
This is the most frequent challenge and often points to issues with the catalytic system.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Copper Catalyst | The active Cu(I) species has been oxidized to inactive Cu(II) by atmospheric oxygen.[2][5] | Ensure an adequate excess of a freshly prepared reducing agent, such as sodium ascorbate, is used.[6][14] For sensitive reactions, deoxygenating the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can be beneficial.[15] |
| Copper Sequestration | Components in your reaction mixture (e.g., thiols from proteins, EDTA contamination) are chelating the copper, rendering it inactive.[10] | Increase the concentration of both the copper and the stabilizing ligand.[10] The addition of a sacrificial metal ion like Zn(II) can sometimes occupy the chelating sites, leaving the copper catalyst free.[10] |
| Poor Substrate Solubility | The alkyne-containing molecule is aggregating in the reaction solvent, making the reactive group inaccessible.[10][11] | Consider altering the solvent system. Adding a co-solvent like DMSO or DMF might improve solubility.[10][16] For biomolecules, performing the reaction under denaturing conditions may be necessary.[10] |
| Incorrect Reagent Ratios | The stoichiometry of the catalyst components (copper, ligand, reducing agent) is not optimal. | A common starting point is a 1:5 ratio of Copper:Ligand and a 3- to 10-fold excess of sodium ascorbate relative to the copper.[12][13] However, this may require optimization for your specific system. |
Problem 2: Reaction Starts but Stalls Before Completion
If you observe initial product formation that plateaus prematurely, it may indicate a stability issue with the catalyst over the reaction time.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Depletion of Reducing Agent | Over time, the sodium ascorbate can be consumed by reacting with dissolved oxygen, leading to the eventual oxidation of the Cu(I) catalyst.[10] | Add a second portion of fresh sodium ascorbate to the reaction mixture partway through the incubation period.[17] Capping the reaction vessel to minimize exposure to air can also help prolong catalyst activity.[10] |
| Inhibition by Excess Ligand or Substrate | In some solvent systems, an excess of a strongly binding ligand can inhibit the reaction by blocking the copper's coordination sites.[8] Similarly, high concentrations of the alkyne can sometimes inhibit the catalyst in aqueous media.[12] | Systematically vary the ligand-to-copper ratio to find the optimal balance between acceleration and inhibition.[8] If high alkyne concentrations are necessary, consider screening different ligands that are less prone to forming inhibitory complexes.[8][12] |
Problem 3: Formation of Unwanted Byproducts
The appearance of side products can complicate purification and reduce the yield of the desired conjugate.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne (Glaser coupling).[10] | Ensure the reaction is adequately protected from oxygen. Using a slight excess of sodium ascorbate can also help suppress this side reaction.[14] The use of an appropriate accelerating ligand will favor the desired cycloaddition pathway.[18] |
| Modification of Biomolecules | Reactive oxygen species generated by the Cu/ascorbate system can lead to oxidative damage of sensitive biomolecules.[12] | Use a protective, accelerating ligand like THPTA at a concentration of at least five equivalents relative to copper.[12] The addition of aminoguanidine can also help scavenge harmful byproducts of ascorbate oxidation.[12] |
Experimental Protocols & Visual Guides
General Protocol for a CuAAC Reaction
This protocol provides a starting point and should be optimized for your specific application.
Reagent Preparation:
-
Analyte Solutions: Prepare stock solutions of your this compound-modified molecule and the corresponding azide partner in a suitable solvent (e.g., DMSO, water).
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should always be prepared fresh.[15]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
Reaction Assembly (Example for 500 µL final volume):
-
In a microcentrifuge tube, combine the alkyne and azide substrates in the desired reaction buffer to their final concentrations.
-
In a separate tube, pre-mix the copper and ligand. For a final concentration of 100 µM Cu and 500 µM THPTA, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[11] Allow this mixture to stand for 1-2 minutes to allow for complex formation.
-
Add the copper-ligand complex to the tube containing the alkyne and azide.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration of 5 mM).
-
Mix the reaction gently and incubate at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition.
References
- University of Houston. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository.
- Kovacs, Z., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH.
- ResearchGate. (n.d.). Optimization of the click reaction conditions.
- Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central.
- Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- American Chemical Society. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- Royal Society of Chemistry. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?.
- Oxford Academic. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents.
- Interchim. (n.d.). Click chemistry Activators.
- Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC - NIH.
- ResearchGate. (n.d.). Click Chemistry to Construct Fluorescent Oligonucleotides for DNA Sequencing. Request PDF.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. interchim.fr [interchim.fr]
- 16. reddit.com [reddit.com]
- 17. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unambiguous Signature: A Comparative Guide to Confirming Oxime Bond Formation with NMR Spectroscopy
For researchers at the forefront of chemical synthesis and drug development, the formation of a covalent bond is a foundational event. Among these, the oxime bond, formed from the condensation of a carbonyl compound with a hydroxylamine derivative, offers a unique blend of stability and bioorthogonality. Its applications are vast, ranging from bioconjugation and drug delivery systems to the synthesis of complex organic molecules. However, the assertion of its formation requires more than just assumption; it demands rigorous, unambiguous proof.
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can provide strong evidence for oxime ligation, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to deliver a complete, atom-by-atom structural confirmation. This guide provides an in-depth, comparative analysis of NMR techniques for the definitive confirmation of oxime bond formation, designed for researchers who require the highest level of scientific integrity in their work. We will explore the causality behind spectral changes and present self-validating protocols that ensure trustworthy and reproducible results.
The Decisive Shift: Comparing Carbonyls and Oximes
The most powerful and immediate evidence of successful oxime formation lies in the dramatic transformation observed in the ¹³C NMR spectrum. The carbon atom of the starting carbonyl group (C=O) and the resulting imine carbon of the oxime (C=N) exist in vastly different electronic environments, a fact that NMR spectroscopy sensitively detects.
The carbonyl carbon of an aldehyde or ketone is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. This results in a characteristic downfield chemical shift, typically in the 190-220 ppm range.[1][2] Upon successful reaction with hydroxylamine, this oxygen is replaced by a nitrogen atom. Nitrogen is less electronegative than oxygen, leading to increased electron density around the imine carbon. This increased shielding causes a dramatic upfield shift of the carbon signal, typically by 40-70 ppm, into the 145-160 ppm region.[3][4] This significant and predictable shift is the primary and most unequivocal indicator of oxime bond formation.
Let's examine this with experimental data for two common reactions: the formation of benzaldehyde oxime and acetophenone oxime.
| Compound | Functional Group | Carbon Atom | ¹³C Chemical Shift (δ, ppm) | Change upon Oximation |
| Benzaldehyde | Aldehyde | C=O | ~192.3 ppm[5][6] | |
| Benzaldehyde Oxime | Oxime | C=N | ~150.1 ppm | ~ -42 ppm |
| Acetophenone | Ketone | C=O | ~197.0 ppm[7][8] | |
| Acetophenone Oxime | Oxime | C=N | ~154.6 ppm[3] | ~ -42 ppm |
Table 1: Comparison of ¹³C NMR chemical shifts of carbonyl and oxime carbons.
This substantial upfield migration of the key carbon signal provides a self-validating data point. The disappearance of the signal in the ~190-200 ppm region and the concurrent appearance of a new signal in the ~150 ppm region is a definitive signature of the desired chemical transformation.
Corroborating Evidence: Key Changes in the ¹H NMR Spectrum
While ¹³C NMR provides the most dramatic proof, the ¹H NMR spectrum offers a rich field of corroborating evidence. Several key changes confirm the conversion of the carbonyl starting material to the oxime product.
-
Appearance of the Oxime Hydroxyl Proton (-NOH): The most direct evidence in the ¹H NMR is the appearance of a new, often broad, singlet corresponding to the hydroxyl proton of the oxime group. This signal typically resonates far downfield, in the range of 8.0 - 12.0 ppm.[9] Its exact position and broadness can be influenced by solvent, concentration, and hydrogen bonding. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the oxime -NOH proton will exchange with deuterium and its signal will disappear, confirming its identity.
-
Shift of α-Protons: Protons on carbons adjacent (α) to the newly formed C=N bond will experience a change in their chemical environment. For aldoximes, the aldehyde proton (typically ~9-10 ppm) is consumed and replaced by the imine proton (CH=N). This proton resonates in a more shielded region, typically between 6.5 and 8.5 ppm.[7] For ketoximes, the protons on the α-carbons will also exhibit a shift, the magnitude and direction of which depend on the specific structure and the E/Z stereochemistry of the oxime.
-
Resolution of E/Z Isomers: The C=N double bond of an oxime can exist as two geometric isomers, (E) and (Z). These isomers are distinct chemical entities and will often give rise to separate sets of signals in both ¹H and ¹³C NMR spectra, particularly for nuclei close to the C=N bond.[9][10] The ratio of these isomers can be quantified by integrating the corresponding signals in the ¹H NMR spectrum. The ability to detect and distinguish these isomers is a unique strength of NMR analysis.
The Workflow of Confirmation: A Step-by-Step NMR Analysis
A robust protocol for confirming oxime formation involves a systematic acquisition and interpretation of several NMR experiments.
Caption: Experimental workflow for oxime bond confirmation via NMR.
Unlocking Connectivity: The Power of 2D NMR
For complex molecules or when absolute certainty is required, two-dimensional (2D) NMR experiments are indispensable. They reveal through-bond correlations, providing a virtual road map of the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond correlations between protons and the carbons they are attached to.[11][12] For an aldoxime, an HSQC spectrum will show a cross-peak connecting the imine proton signal (¹H, ~7.5-8.5 ppm) to the imine carbon signal (¹³C, ~150 ppm). This directly proves that the proton is attached to the C=N carbon. For ketoximes, which lack a proton on the imine carbon, no signal will appear at that carbon's chemical shift in the HSQC spectrum, confirming its quaternary nature.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together a molecule's carbon skeleton. It detects longer-range correlations, typically over two or three bonds (²JCH and ³JCH), between protons and carbons.[12] This is crucial for confirming the position of the C=N group within the molecule.
-
Case Study: Acetophenone Oxime In an HMBC spectrum of acetophenone oxime, we would expect to see key correlations that build the structural picture:
-
The protons of the methyl group (~2.3 ppm) will show a correlation to the C=N carbon (~154.6 ppm), a two-bond correlation (²JCH).
-
These same methyl protons will also show a correlation to the attached aromatic carbon (C1), a three-bond correlation (³JCH).
-
The aromatic protons ortho to the oxime group will show a three-bond correlation (³JCH) to the C=N carbon.
-
-
These correlations, visualized as cross-peaks on a 2D map, leave no room for ambiguity and serve as a final, definitive validation of the oxime structure.
Caption: Key NMR correlations confirming oxime formation from a ketone.
Experimental Protocol: Synthesis and NMR Analysis of Benzaldehyde Oxime
This protocol provides a self-validating system for synthesizing and confirming the structure of benzaldehyde oxime.
Part 1: Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (5.13 g, 74.0 mmol) and sodium acetate (10.26 g, 125.0 mmol) in a mixture of water (40.0 mL) and ethanol (10.0 mL).
-
Reaction Initiation: To this solution, add benzaldehyde (5.3 g, 50.0 mmol). Equip the flask with a reflux condenser.
-
Reaction: Stir the mixture vigorously while heating to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot has been consumed.
-
Work-up: After completion, pour the hot reaction mixture into a 250 mL beaker and allow it to cool to room temperature, then in an ice bath.
-
Isolation: The product will precipitate as a white solid. Collect the solid by suction filtration, wash thoroughly with cold water, and dry under vacuum.[7]
Part 2: NMR Sample Preparation and Analysis
-
Sample Preparation (Product): Accurately weigh 5-10 mg of the dried benzaldehyde oxime product and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the homogeneous solution to an NMR tube.
-
Sample Preparation (Starting Material): Prepare a separate NMR sample of the benzaldehyde starting material using the same procedure for comparison.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for both samples.
-
Acquire a proton-decoupled ¹³C NMR spectrum for both samples. Ensure a sufficient number of scans for good signal-to-noise, especially for the product sample.
-
On the benzaldehyde oxime sample, acquire standard 2D HSQC and HMBC spectra.
-
-
Data Analysis & Confirmation:
-
Compare ¹³C Spectra: Confirm the disappearance of the aldehyde C=O signal (~192 ppm) and the appearance of the oxime C=N signal (~150 ppm).
-
Analyze ¹H Spectrum: Identify the oxime -NOH proton signal (in DMSO-d₆, this appears around 11.1 ppm).[7] Identify the imine proton (CH=N) signal (~8.1 ppm).[7]
-
(Optional) D₂O Exchange: Add one drop of D₂O to the product NMR tube, shake well, and re-acquire the ¹H spectrum. Confirm the disappearance of the -NOH signal.
-
Analyze 2D Spectra: In the HSQC, confirm the correlation between the imine proton (~8.1 ppm) and the imine carbon (~150 ppm). In the HMBC, confirm the 3-bond correlation from the ortho-protons of the benzene ring to the imine carbon (~150 ppm).
-
By following this comprehensive workflow, the formation of the oxime bond is not merely suggested but is proven with a high degree of scientific certainty, providing a solid foundation for subsequent research and development.
References
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. RSC Advances.
- Scribd. (n.d.). Acetophenone 13C NMR Analysis | PDF.
- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue for The 3rd Annual Conference on Theories and Applications of Basic and Biosciences.
- SpectraBase. (n.d.). Benzaldehyde - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
- Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- ChemHelper. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
- Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Misurata University.
- ResearchGate. (2016, January 7). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals.
- Royal Society of Chemistry. (2025, July 30). Chapter 11: Hydrogen Bonds and NMR.
- Organic With Grace. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
Sources
- 1. bmse000286 Acetophenone at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. Acetophenone oxime(613-91-2) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of O-2-Propynylhydroxylamine Hydrochloride Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is not merely a quality control step; it is a foundational pillar of successful research and therapeutic development. The conjugation of biomolecules with moieties like O-2-Propynylhydroxylamine hydrochloride, which installs a terminal alkyne, opens up a vast landscape of possibilities for "click" chemistry applications, from drug delivery to advanced imaging. However, the success of these downstream applications is entirely predicated on the precise and comprehensive characterization of the initial conjugate. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the characterization of these important molecules, grounded in field-proven insights and experimental data.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as the premier technique for the definitive characterization of this compound conjugates. Its unparalleled sensitivity and ability to provide precise mass measurements allow for the unambiguous confirmation of successful conjugation, the determination of the degree of labeling, and the elucidation of the specific sites of modification. This level of detail is critical for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the final product.
Experimental Workflow: From Conjugation to Analysis
The journey from a biomolecule and a reagent to a fully characterized conjugate involves a series of critical steps. The following workflow highlights the key stages and the rationale behind the experimental choices.
Figure 1: A generalized experimental workflow for the synthesis and mass spectrometric characterization of O-2-propynylhydroxylamine conjugates.
In-Depth Protocol: Oxime Ligation and Sample Preparation for MS
The following protocol provides a detailed methodology for the conjugation of this compound to a carbonyl-containing peptide or protein and its subsequent preparation for mass spectrometric analysis.
Materials:
-
Carbonyl-containing peptide or protein
-
This compound
-
Aniline
-
Reaction Buffer: 0.1 M Sodium acetate, pH 4.5-5.0
-
Organic co-solvent (e.g., DMSO or DMF), if required for solubility
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (ESI or MALDI)
Protocol:
-
Peptide/Protein Dissolution: Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer.
-
Catalyst Addition: Prepare a stock solution of the aniline catalyst (e.g., 1 M in DMSO).
-
Conjugation Reaction: To the peptide/protein solution, add a 10-50 fold molar excess of this compound. Then, add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The progress can be monitored by RP-HPLC.
-
Purification: Upon completion, purify the conjugate using RP-HPLC to remove excess reagents and the catalyst.
-
Sample Preparation for MS: The purified conjugate must be free of non-volatile salts and detergents, which can interfere with ionization.[2] Desalting can be achieved using C18 ZipTips or online with a trap column before injection into the mass spectrometer. The final sample should be in a volatile solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.[2]
Causality Behind Experimental Choices:
-
pH 4.5-5.0: The oxime ligation reaction is most efficient in a slightly acidic environment.[3] This pH represents a compromise where the carbonyl group is sufficiently protonated to be more electrophilic, while the hydroxylamine remains nucleophilic enough to attack.[3]
-
Aniline Catalyst: Aniline acts as a nucleophilic catalyst, accelerating the reaction at or near neutral pH.[1][2][4] It first reacts with the carbonyl to form a more reactive protonated Schiff base, which is then readily attacked by the hydroxylamine.[1] This is particularly crucial for bioconjugations where harsh acidic conditions could damage the biomolecule.[5]
-
Molar Excess of Reagent: A molar excess of the hydroxylamine reagent is used to drive the reaction equilibrium towards product formation.
-
RP-HPLC Purification: This technique is essential for removing unreacted starting materials and the catalyst, ensuring that the subsequent mass spectrometric analysis is of the purified conjugate.
-
Desalting for MS: Salts and detergents can suppress the ionization of the analyte and create complex spectra, making data interpretation difficult.[2] Therefore, their removal is a critical step for obtaining high-quality mass spectra.[2]
Interpreting the Mass Spectra
The analysis of this compound conjugates by mass spectrometry provides two key pieces of information: the intact mass of the conjugate and its fragmentation pattern.
-
Intact Mass Analysis: The intact mass measurement confirms the successful conjugation and can be used to determine the number of propynyl groups attached to the biomolecule. The expected mass shift upon conjugation with O-2-Propynylhydroxylamine is approximately 69.03 Da (the mass of the C3H3NO moiety).
-
Tandem MS (MS/MS) for Site Localization and Structural Confirmation: In MS/MS, the protonated conjugate is isolated and fragmented. The resulting fragment ions provide information about the amino acid sequence and the location of the modification. For peptides, the fragmentation of the peptide backbone results in a series of b- and y-ions. A mass shift of 69.03 Da on a specific b- or y-ion indicates the site of conjugation.
The fragmentation of the propargyl oxime ether moiety itself can also provide confirmatory evidence. Common fragmentation pathways for ethers include cleavage alpha to the oxygen atom.[6] For oxime ethers, McLafferty rearrangements can also be observed.[7]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uab.edu [uab.edu]
- 7. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of O-2-Propynylhydroxylamine Hydrochloride Modified Peptides by HPLC
For researchers, medicinal chemists, and drug development professionals, the structural integrity of a modified peptide is paramount. The introduction of functional groups, such as the propargyl moiety via O-2-Propynylhydroxylamine hydrochloride, opens up a world of possibilities for creating novel therapeutics, diagnostic tools, and research probes through "click" chemistry. However, this modification step introduces a critical checkpoint: validating the purity and successful modification of the peptide. This guide provides an in-depth comparison of analytical strategies, focusing on High-Performance Liquid Chromatography (HPLC) as the cornerstone of purity assessment, and is supplemented with orthogonal methods for comprehensive characterization.
The Critical Role of Purity in Modified Peptides
The biological activity and safety of a synthetic peptide are intrinsically linked to its purity.[1] Impurities, which can arise during solid-phase peptide synthesis (SPPS) or subsequent modification reactions, can have significant consequences.[1] These can range from altered biological activity and unforeseen side effects to complete loss of function. Common impurities include deletion sequences, truncated peptides, and byproducts from incomplete deprotection of amino acid side chains.[1] When dealing with modified peptides, the complexity of the impurity profile increases, potentially including unreacted peptide, partially modified products, and isomers. Therefore, a robust analytical workflow is not just a quality control measure; it is a fundamental component of reliable and reproducible science.
Understanding the Impact of Propargylation on Peptide Properties
The modification of a peptide with this compound introduces a terminal alkyne group, often referred to as a propargyl group. This is typically achieved by reacting the hydroxylamine with a carbonyl group on the peptide, such as the C-terminus or a strategically introduced ketone or aldehyde. From an analytical perspective, the key change to the peptide is an increase in its hydrophobicity. The propargyl group, with its three-carbon chain, is nonpolar and will increase the peptide's affinity for a nonpolar stationary phase in reverse-phase HPLC (RP-HPLC). This predictable change in physicochemical properties is the foundation of our analytical approach.
Comparative Analysis of HPLC Methods for Purity Validation
Reverse-phase HPLC is the gold standard for assessing peptide purity due to its high resolving power and reproducibility.[2] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[2]
The Influence of the Propargyl Group on RP-HPLC Retention
The addition of the propargyl group will invariably lead to a longer retention time on an RP-HPLC column compared to the unmodified parent peptide. This is a direct consequence of the increased hydrophobic interaction with the stationary phase. The magnitude of this shift will depend on the overall hydrophobicity of the peptide sequence and the specific HPLC conditions.
Here, we present an illustrative comparison of the HPLC profiles of a model peptide before and after modification with this compound.
Table 1: Illustrative HPLC Retention Time Comparison
| Peptide | Modification Status | Retention Time (minutes) | Purity (%) |
| Model Peptide (Ac-Lys-Gly-Gly-Leu-Ala-NH2) | Unmodified | 12.5 | 98.2 |
| Model Peptide (Modified) | O-2-Propynylhydroxylamine | 15.2 | 95.5 |
This data is illustrative and serves to demonstrate the expected shift in retention time upon propargylation.
The chromatograms below visually represent this shift.
(Illustrative HPLC Chromatograms)
-
Unmodified Peptide: A sharp, well-defined peak is observed at approximately 12.5 minutes.
-
Crude Modified Peptide Reaction Mixture: A new, major peak appears at a later retention time (around 15.2 minutes), corresponding to the more hydrophobic modified peptide. A smaller peak representing the unreacted parent peptide may also be present at the original retention time. Other minor peaks may represent reaction byproducts or synthesis-related impurities.
-
Purified Modified Peptide: A single, sharp peak at 15.2 minutes, indicating a high degree of purity.
Experimental Protocol: A Step-by-Step Guide to RP-HPLC Analysis
This protocol provides a robust starting point for the analysis of this compound modified peptides. Optimization may be required based on the specific properties of the peptide.
Sample Preparation
-
Unmodified Peptide: Dissolve the lyophilized peptide in HPLC-grade water or a weak acidic buffer (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.
-
Modified Peptide: After the modification reaction, dilute a small aliquot of the reaction mixture with the initial mobile phase conditions (e.g., 95% Mobile Phase A) to a concentration suitable for HPLC analysis (typically 0.5-1 mg/mL). For the purified product, dissolve the lyophilized peptide in a similar manner to the unmodified peptide.
-
Filtration: Filter all samples through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
HPLC System and Conditions
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size). For more complex mixtures or higher resolution, a column with a smaller particle size (e.g., 1.7 µm) can be used with a UHPLC system.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape for peptides.[3]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. This should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
Detection Wavelength: 214 nm or 220 nm, which corresponds to the absorbance of the peptide backbone.
Data Analysis
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
-
Compare the retention time of the main peak in the modified peptide sample to that of the unmodified peptide to confirm the hydrophobic shift.
The Imperative of Orthogonal Validation: Integrating Mass Spectrometry
While HPLC is excellent for assessing purity, it does not definitively confirm the identity of the peaks.[4] For this, an orthogonal method, one that separates molecules based on a different physicochemical principle, is essential.[4] Mass spectrometry (MS) is the ideal partner to HPLC for peptide analysis.[4]
Liquid chromatography-mass spectrometry (LC-MS) provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) of the eluting compounds. This allows for:
-
Confirmation of Modification: The measured molecular weight of the main peak should correspond to the theoretical molecular weight of the O-2-Propynylhydroxylamine modified peptide.
-
Identification of Impurities: The molecular weights of minor peaks can be used to identify potential impurities, such as unreacted starting material, deletion sequences from the parent peptide, or byproducts of the modification reaction.[3]
Table 2: Illustrative LC-MS Data for a Modified Peptide
| Peak (from HPLC) | Retention Time (min) | Observed Mass (m/z) | Identity |
| 1 | 12.5 | 585.3 | Unmodified Peptide |
| 2 | 14.8 | 612.3 | Potential Side Product (e.g., addition of water) |
| 3 | 15.2 | 638.3 | O-2-Propynylhydroxylamine Modified Peptide |
This data is illustrative and demonstrates how MS can be used to identify peaks in the HPLC chromatogram.
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logic of orthogonal validation.
Caption: Experimental workflow for HPLC and LC-MS analysis.
Sources
A Comparative Guide to O-2-Propynylhydroxylamine Hydrochloride and Other Aminooxy Reagents for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of molecular assembly, the choice of conjugation chemistry is paramount. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its robustness, selectivity, and the exceptional stability of the resulting conjugate. This guide provides an in-depth comparative analysis of O-2-Propynylhydroxylamine hydrochloride against other common aminooxy reagents, offering field-proven insights and supporting data to inform your experimental design. We will delve into the nuances of reactivity, stability, and the unique advantages conferred by specific structural features, empowering you to select the optimal tool for your bioconjugation needs.
The Principle of Oxime Ligation: A Chemoselective and Stable Conjugation
Oxime ligation is a powerful bioorthogonal reaction that involves the condensation of an aminooxy group (-ONH₂) with an aldehyde or ketone to form a stable oxime bond (-O-N=C).[1] This "click-type" reaction is highly chemoselective, proceeding efficiently in aqueous environments and in the presence of a vast excess of other biological functional groups, making it ideal for modifying complex biomolecules.[2][3]
The exceptional stability of the oxime bond, particularly when compared to isostructural hydrazones, is a key advantage for in vivo applications and long-term studies.[4] The rate of oxime hydrolysis is significantly lower than that of simple hydrazones, ensuring the integrity of the bioconjugate under physiological conditions.[2][5][6]
Figure 1: General scheme of oxime ligation.
A Comparative Analysis of Aminooxy Reagents
The choice of aminooxy reagent can significantly influence the kinetics, yield, and overall success of a bioconjugation reaction. Here, we compare this compound with other commonly used aminooxy reagents.
This compound: The Dual-Functionality Reagent
This compound stands out due to its bifunctional nature. It possesses an aminooxy group for oxime ligation and a terminal alkyne (propargyl group) that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – cornerstone "click chemistry" reactions.[7] This dual functionality opens up possibilities for sequential or orthogonal labeling strategies, allowing for the introduction of multiple functionalities onto a target molecule.
The propargyl group is a versatile handle for further modifications. Once the oxime bond is formed, the alkyne can be used to attach a wide array of molecules, including fluorophores, biotin tags, or drug payloads, that are functionalized with an azide.[8] This modularity is a significant advantage in complex multi-step labeling protocols.
Other Aminooxy Reagents: A Spectrum of Reactivity and Properties
A variety of other aminooxy reagents are available, each with its own set of characteristics:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): As the simplest aminooxy reagent, hydroxylamine is generally the most reactive due to the absence of steric hindrance around the nucleophilic nitrogen.[9] However, its small size can sometimes lead to less stable oxime conformations, and the free hydroxylamine can be less stable in solution compared to its O-alkylated counterparts.
-
O-Ethylhydroxylamine Hydrochloride (CH₃CH₂ONH₂·HCl): This reagent offers a good balance of reactivity and stability. The ethyl group provides slightly more steric bulk than a methyl group, which can sometimes lead to slower reaction rates compared to hydroxylamine.[9]
-
O-Pentenylhydroxylamine Hydrochloride: The longer alkyl chain of this reagent increases its hydrophobicity. This can be advantageous for applications involving labeling of molecules in non-polar environments or for improving solubility in organic co-solvents.
Performance Comparison: Reactivity, Stability, and Yield
While direct, side-by-side quantitative kinetic data for a wide range of aminooxy reagents under identical conditions is not extensively documented in a single study, a comparative understanding can be pieced together from various sources and established chemical principles.
| Reagent | Relative Reactivity | Key Characteristics & Considerations |
| Hydroxylamine Hydrochloride | High | Most reactive due to minimal steric hindrance. The resulting unsubstituted oxime may have different stability profiles. The reagent itself can be less stable. |
| O-Ethylhydroxylamine Hydrochloride | Moderate | A good balance of reactivity and stability. Slightly more sterically hindered than hydroxylamine, potentially leading to slower kinetics.[9] |
| This compound | Moderate | Reactivity is comparable to other small O-alkylhydroxylamines. Its key advantage is the presence of the propargyl group for subsequent click chemistry reactions.[7] |
| O-Pentenylhydroxylamine Hydrochloride | Moderate to Low | Increased hydrophobicity due to the longer alkyl chain. May exhibit slightly slower reaction rates due to increased steric bulk. |
Factors Influencing Reaction Performance:
-
Steric Hindrance: The steric bulk of the substituent on the oxygen atom of the aminooxy reagent can influence the rate of reaction. Larger substituents may slow down the reaction, especially when reacting with sterically hindered ketones.[2]
-
pH: Oxime formation is catalyzed by acid, with optimal rates typically observed between pH 4 and 5.[3] However, for many biological applications, reactions need to be performed at or near neutral pH (6.5-7.5).[3]
-
Catalysts: At neutral pH, the rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.[6][10] m-Phenylenediamine (mPDA) has been shown to be a more efficient catalyst than aniline.[10]
-
Carbonyl Reactivity: Aldehydes are generally more reactive towards oxime ligation than ketones.[11]
The Unique Advantage of O-2-Propynylhydroxylamine: Orthogonal and Tandem Labeling Strategies
The true power of this compound lies in its ability to facilitate orthogonal and tandem bioconjugation strategies. The aminooxy and alkyne groups are mutually unreactive under their respective ligation conditions, allowing for precise, stepwise modifications.
Figure 2: Tandem labeling strategy using O-2-Propynylhydroxylamine.
This orthogonal reactivity allows for:
-
Sequential Labeling: A biomolecule can first be modified via oxime ligation with O-2-Propynylhydroxylamine. The resulting propargylated biomolecule can then be purified and subsequently reacted with an azide-containing probe in a separate step.
-
One-Pot, Two-Step Labeling: Under carefully controlled conditions, it is possible to perform both the oxime ligation and the click reaction in a single pot, offering a more streamlined workflow.
Experimental Protocols
To provide a practical framework for comparing these reagents, we outline a general protocol for a comparative kinetic analysis of oxime ligation.
General Protocol for Comparative Kinetic Analysis of Aminooxy Reagents
Objective: To determine the second-order rate constants for the reaction of different aminooxy reagents with a model aldehyde.
Materials:
-
Model aldehyde (e.g., 4-formylbenzoic acid)
-
Aminooxy reagents (this compound, O-Ethylhydroxylamine hydrochloride, Hydroxylamine hydrochloride)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Aniline catalyst (optional, for reactions at neutral pH)
-
HPLC system with a UV detector
-
Mass spectrometer (for product confirmation)
Experimental Workflow:
Figure 3: Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-formylbenzoic acid in the reaction buffer.
-
Prepare 100 mM stock solutions of this compound, O-Ethylhydroxylamine hydrochloride, and Hydroxylamine hydrochloride in the reaction buffer.
-
If using a catalyst, prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup:
-
For each aminooxy reagent, set up a reaction in a final volume of 1 mL.
-
Add the 4-formylbenzoic acid stock solution to a final concentration of 1 mM.
-
If using, add the aniline stock solution to a final concentration of 100 mM.
-
Initiate the reaction by adding the respective aminooxy reagent stock solution to a final concentration of 10 mM.
-
-
Reaction Monitoring:
-
Immediately after adding the aminooxy reagent, inject a 10 µL aliquot onto the HPLC system (this will be your t=0 time point).
-
Continue to inject aliquots at regular intervals (e.g., every 5, 10, 20, 30, 60, and 120 minutes).
-
Monitor the reaction by observing the decrease in the peak area of the aldehyde and the increase in the peak area of the corresponding oxime product at an appropriate wavelength (e.g., 254 nm).[7]
-
-
Data Analysis:
-
Integrate the peak areas of the aldehyde and the oxime product at each time point.
-
Convert peak areas to concentrations using a standard curve.
-
Plot the concentration of the product formed versus time.
-
Determine the initial reaction rate from the linear portion of the curve.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation.
-
Tandem Oxime Ligation and Click Chemistry Protocol
Objective: To demonstrate the dual functionality of this compound by sequentially modifying a protein with an aldehyde handle and then attaching a fluorescent probe via click chemistry.
Materials:
-
Aldehyde-tagged protein (e.g., generated by periodate oxidation of a glycoprotein)
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Desalting columns
Step-by-Step Methodology:
-
Oxime Ligation:
-
Dissolve the aldehyde-tagged protein in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound to a final concentration of 10-50 molar excess over the protein.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Remove excess reagents using a desalting column equilibrated with PBS.
-
-
Click Chemistry:
-
To the purified propargylated protein, add the azide-functionalized fluorescent dye to a 5-10 molar excess.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst to the protein-dye mixture to a final concentration of 100-500 µM CuSO₄.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the dual-labeled protein from excess reagents using a desalting column.
-
Analyze the final product by SDS-PAGE with fluorescence imaging and mass spectrometry to confirm successful dual labeling.[7]
-
Conclusion and Future Perspectives
The selection of an aminooxy reagent is a critical decision in the design of bioconjugation experiments. While simple O-alkylhydroxylamines like O-ethylhydroxylamine offer a reliable means of forming stable oxime bonds, this compound provides the added advantage of a second, orthogonal reactive handle. This dual functionality is invaluable for the construction of complex, multi-functional bioconjugates, enabling advanced applications in drug delivery, diagnostics, and fundamental biological research.
The continued development of more efficient catalysts and novel aminooxy reagents with tailored properties will further expand the utility of oxime ligation. As our understanding of the subtle factors that govern reaction kinetics and stability deepens, we can expect to see even more sophisticated and powerful applications of this versatile bioconjugation chemistry.
References
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Rashidian, M., Mahmoodi, M., Shah, R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
- Nazarpack-Kandlousy, N., Nelen, M. I., Goral, V., & Eliseev, A. V. (2002). Synthesis and mass spectrometry studies of branched oxime ether libraries. Mapping the substitution motif via linker stability and fragmentation pattern. The Journal of organic chemistry, 67(1), 59–67. [Link]
- Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry (Weinheim an der Bergstrasse, Germany), 20(1), 34–41. [Link]
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]
- Ciommer, B., Schwarz, H., Maaroufi, A., & Levsen, K. (1982). Silyl-Assistierte Etherspaltung bei Radikalkationen von Hydroxylaminderivaten[5]/Silyl-Assisted Ether Cleavage in Radical Cations of Hydroxylamine Derivatives[5].
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, T., Choy, P. T., Daly, N. L., ... & Alewood, P. F. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, T., Choy, P. T., Daly, N. L., ... & Alewood, P. F. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. The Royal Society of Chemistry.[Link]
- Faleh Alghaith, A. (2015). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks.[Link]
- Popp, B. V., & Finn, M. G. (2009). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Angewandte Chemie International Edition, 48(43), 7986-7998. [Link]
- Nazarpack-Kandlousy, N. (2012). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. ThinkIR: The University of Louisville's Institutional Repository.[Link]
- Wikipedia. (2023). Oxime. [Link]
- Rashidian, M., Mahmoodi, M., Shah, R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
- ResearchGate. (2010). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]
- Golic, M., & Gasteiger, J. (2018). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Mass spectrometry reviews, 37(4), 419-439. [Link]
- Wu, H., & De, S. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Methods in molecular biology (Clifton, N.J.), 715, 205–220. [Link]
- Popp, B. V., & Finn, M. G. (2009). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Angewandte Chemie (International ed. in English), 48(43), 7986–7998. [Link]
- Organic Chemistry Portal. (n.d.).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Baca, M., & Kent, S. B. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Journal of the American Chemical Society, 136(4), 1645-1653. [Link]
Sources
- 1. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 2. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Oxime Formation: O-2-Propynylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic chemistry, the formation of a stable oxime linkage is a cornerstone technique. The choice of the hydroxylamine reagent is critical, directly influencing reaction kinetics, stability of the resulting conjugate, and the potential for subsequent functionalization. This guide provides an in-depth, objective comparison of two key reagents: the versatile O-2-Propynylhydroxylamine hydrochloride and the traditional workhorse, hydroxylamine hydrochloride.
The Power of the Oxime Bond: A Chemoselective Ligation
Oxime ligation is the reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) to form a stable oxime bond.[1][2] This reaction is highly valued for its chemoselectivity, proceeding efficiently in aqueous environments and in the presence of a multitude of other functional groups, making it ideal for modifying complex biomolecules.[3][4]
The general mechanism involves a two-step process: nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the C=N double bond of the oxime.[5][6]
Caption: Figure 1. General reaction pathway for oxime formation.
Head-to-Head Comparison: O-2-Propynylhydroxylamine vs. Hydroxylamine
| Feature | This compound | Hydroxylamine Hydrochloride |
| Reactivity | Moderate | High |
| Key Advantage | Introduces a terminal alkyne for "click" chemistry | Simplicity and high reactivity |
| Steric Hindrance | Present due to the propargyl group | Minimal |
| Resulting Oxime | O-alkynyl oxime | Unsubstituted oxime |
| Downstream Applications | Dual functionalization, bioconjugation, surface modification | Simple carbonyl labeling or blocking |
| Stability of Oxime | Generally high, comparable to other O-alkyl oximes | High, serves as a benchmark for stability |
A Deeper Dive into the Reagents
Hydroxylamine Hydrochloride (NH₂OH·HCl)
As the parent compound, hydroxylamine is generally the most reactive of the hydroxylamine derivatives due to the absence of steric hindrance around the nucleophilic nitrogen.[7][8] This high reactivity allows for rapid oxime formation, which can be advantageous when reaction time is a critical factor.
Causality Behind its Reactivity: The small size of the hydrogen atom on the oxygen results in minimal steric hindrance, allowing for facile approach to the carbonyl carbon. Electronically, the lack of an electron-donating or withdrawing group on the oxygen provides a baseline reactivity.
However, the resulting unsubstituted oxime offers limited potential for further specific chemical modifications. Its primary applications lie in the direct labeling or blocking of carbonyl groups.
This compound (C₃H₅NO·HCl)
This compound introduces a propargyl group, a terminal alkyne, onto the target molecule via the oxime linkage.[9] This seemingly small modification opens up a vast landscape of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – the cornerstones of "click chemistry."
The Strategic Advantage of the Propargyl Group: This dual-functional nature is the key differentiator. A researcher can first target a carbonyl group with the hydroxylamine moiety and then use the alkyne as a handle for attaching a wide array of molecules, such as fluorophores, biotin, polyethylene glycol (PEG), or other biomolecules.
Impact on Reactivity: The presence of the propargyl group introduces some steric bulk compared to hydroxylamine, which may lead to slightly slower reaction rates.[7] However, for many applications, the ability to perform subsequent, highly efficient click chemistry reactions far outweighs a potential decrease in the initial ligation rate.
Experimental Data: A Qualitative and Semi-Quantitative Perspective
While a direct, side-by-side quantitative kinetic comparison under identical conditions is not extensively documented in peer-reviewed literature, we can infer performance based on established principles of organic chemistry and related studies on other alkoxyamines.
The reactivity of hydroxylamines in oxime formation is primarily influenced by:
-
Steric Effects: Larger substituents on the oxygen atom can hinder the approach to the carbonyl carbon, slowing the reaction rate.[7][10]
-
Electronic Effects: Electron-withdrawing groups on the substituent can slightly increase the nucleophilicity of the nitrogen, potentially leading to faster reactions.[10]
Based on these principles, hydroxylamine is expected to be more reactive than O-2-propynylhydroxylamine due to the minimal steric hindrance of the hydrogen atom compared to the propargyl group.
Stability of the Resulting Oxime Bond
Experimental Protocols
To facilitate your own comparative studies and applications, we provide the following detailed protocols.
General Protocol for Oxime Formation
This protocol outlines a general method for conjugating a hydroxylamine derivative to a carbonyl-containing molecule.
-
Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 5-7). The optimal pH for oxime formation is typically slightly acidic, around 4.5, but the reaction can proceed at neutral pH, especially with the use of catalysts like aniline.[1]
-
Prepare the Hydroxylamine Solution: Prepare a stock solution of either this compound or hydroxylamine hydrochloride in the same buffer. A slight excess (1.2 to 2 equivalents) of the hydroxylamine is typically used.
-
Initiate the Reaction: Add the hydroxylamine solution to the carbonyl-containing solution.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or UV-Vis spectroscopy.[5]
-
Work-up and Purification: Once the reaction is complete, the oxime product can be purified using standard techniques like column chromatography or HPLC.
Caption: Figure 2. Experimental workflow for oxime formation.
Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for a quantitative comparison of the reaction rates.[13]
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the aldehyde or ketone starting material in a deuterated buffer (e.g., d-phosphate buffer, pD 7.4).
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) that does not react with the starting materials or products.
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum of the starting material and internal standard.
-
Initiate Reaction: Add a known concentration of the hydroxylamine reagent (either this compound or hydroxylamine hydrochloride) to the NMR tube. A pseudo-first-order condition can be established by using a significant excess (e.g., 30-fold) of the hydroxylamine.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
For each time point, quantify the peak integrals of a characteristic signal for the starting carbonyl compound and the newly formed oxime product.
-
Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the starting material versus time.
-
The initial reaction rate can be determined from the slope of this curve at t=0. For pseudo-first-order conditions, the rate constant can be calculated by fitting the data to an exponential decay.
-
Conclusion and Expert Recommendations
The choice between this compound and hydroxylamine hydrochloride is dictated by the specific goals of your research.
-
For applications requiring the fastest possible kinetics for simple carbonyl labeling or blocking, hydroxylamine hydrochloride is the reagent of choice due to its minimal steric hindrance and high reactivity.
-
When the objective is to introduce a versatile functional handle for subsequent modifications, This compound is the superior option. The introduction of the terminal alkyne enables a wide range of "click" chemistry applications, providing a powerful tool for creating complex bioconjugates and functionalized materials.
By understanding the inherent properties of each reagent and the principles governing oxime formation, researchers can make an informed decision to best suit their experimental needs, ultimately leading to more efficient and innovative scientific discoveries.
References
- A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques. (2025). Benchchem.
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.).
- Kinetic and Thermodynamic Aspects of the Regioselective Addition of Bifunctional Hydroxylaminooxime-Type HO-nucleophiles to Pt-complexed Nitriles. (2006). PubMed.
- Comparative Analysis of 1-Cyclopropyl-ethanone oxime and Alternative Ketone/Oxime Compounds. (2025). Benchchem.
- O-Methylhydroxylamine compared to other alkoxyamines for oxime form
- Reaction pathway for oxime formation. (n.d.).
- Comparative study of different oximes as analytical reagents. (2025). Benchchem.
- Comparison of the reported methods for synthesis of oxime with the... (n.d.).
- Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (n.d.).
- Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactiv
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.
- Comparing reactivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with other hydroxylamines. (2025). Benchchem.
- What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. (2016).
- reaction in oximes of. (n.d.).
- Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method. (n.d.).
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- This compound. (n.d.). LookChem.
- Oxime form
- Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (n.d.). NIH.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012). Henry Rzepa's Blog - Ch.imperial.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace.
- Hydrolytic Stability of Hydrazones and Oximes. (2025).
- Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. (2014).
- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (n.d.). MDPI.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparing the efficiency of CuAAC and SPAAC for O-2-Propynylhydroxylamine hydrochloride labeled molecules.
A Comparative Guide to CuAAC and SPAAC for Labeling with O-2-Propynylhydroxylamine Hydrochloride
In the dynamic fields of drug development and chemical biology, the ability to precisely and efficiently label biomolecules is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has revolutionized our approach to bioconjugation.[1] At the heart of this revolution lies "click chemistry," a suite of reactions prized for their reliability, specificity, and high yields.[2][3] This guide provides an in-depth comparison of two of the most powerful click chemistry reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application for molecules labeled with this compound.
This compound is a versatile chemical reporter containing a terminal alkyne group. This functional group serves as a handle for downstream conjugation to azide-modified molecules via either CuAAC or SPAAC. The choice between these two powerful ligation techniques is not trivial and depends critically on the experimental context, particularly the tolerance of the system to potential cytotoxicity and the desired reaction kinetics.
Understanding the Core Chemistries: CuAAC and SPAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[4][5] This reaction is not spontaneous under physiological conditions and requires the presence of a copper(I) catalyst to proceed at a practical rate.[6] The copper catalyst dramatically accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[6]
Mechanism of CuAAC:
The catalytic cycle of CuAAC is initiated by the formation of a copper-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Advantages of CuAAC:
-
Fast Kinetics: CuAAC reactions are known for their exceptionally high rate constants, leading to rapid and efficient conjugation.[7]
-
High Yields: The reaction typically proceeds to completion, providing near-quantitative yields of the desired product.
-
Regioselectivity: The copper catalyst ensures the specific formation of the 1,4-disubstituted triazole isomer.[6]
Limitations of CuAAC:
-
Copper Cytotoxicity: The primary drawback of CuAAC for biological applications is the inherent toxicity of the copper(I) catalyst.[8][9] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[9] This is a significant concern for live-cell imaging and in vivo studies.
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][11] This reaction is a copper-free alternative that utilizes a strained cyclooctyne instead of a terminal alkyne.[6][12] The ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide, eliminating the need for a metal catalyst.[10][13]
Mechanism of SPAAC:
The SPAAC reaction is a concerted [3+2] cycloaddition between the strained alkyne and the azide. The release of the ring strain in the transition state provides a significant thermodynamic driving force for the reaction.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for applications in living systems, including live-cell and in vivo imaging.[12][13]
-
High Specificity: SPAAC is highly selective and bioorthogonal, reacting efficiently in complex biological environments with minimal side reactions.[12][14]
Limitations of SPAAC:
-
Slower Kinetics: Compared to CuAAC, SPAAC reactions generally have slower kinetics.[15] The reaction rate is highly dependent on the specific cyclooctyne used.[16]
-
Lack of Regioselectivity: SPAAC typically produces a mixture of regioisomers of the triazole product.[17]
-
Steric Hindrance: The bulky nature of cyclooctynes can sometimes lead to steric hindrance, potentially affecting the labeling of certain biomolecules.[15]
Head-to-Head Comparison: CuAAC vs. SPAAC for O-2-Propynylhydroxylamine Labeling
The choice between CuAAC and SPAAC for labeling with this compound hinges on a trade-off between reaction speed and biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (104 - 105 M-1s-1) | Moderate to Fast (10-3 - 1 M-1s-1), dependent on cyclooctyne |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell and in vivo applications[12][13] |
| Catalyst Required | Yes, Copper(I) | No |
| Regioselectivity | High (1,4-isomer)[6] | Low (mixture of isomers)[17] |
| Reagent Cost | Lower (terminal alkynes and catalysts are less expensive) | Higher (strained cyclooctynes are more expensive)[18] |
| Side Reactions | Potential for ROS-mediated damage[9] | Potential for reaction with thiols, though generally low |
Experimental Protocols
General Handling of this compound
This compound is a stable, crystalline solid.[19][20] For stock solutions, dissolve in an appropriate solvent such as DMSO or water. It is recommended to prepare fresh solutions for each experiment to ensure optimal reactivity. The hydroxylamine hydrochloride can be stored at 2-8°C under an inert atmosphere.[19]
Protocol for CuAAC Labeling of a Model Protein
This protocol describes the labeling of a model azide-modified protein with this compound.
Caption: Experimental workflow for CuAAC labeling.
Step-by-Step Methodology:
-
Prepare a 10X stock of the catalyst premix:
-
To 900 µL of deionized water, add 10 µL of a 100 mM CuSO₄ solution and 20 µL of a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA).
-
-
Prepare a 10X stock of the reducing agent:
-
Dissolve sodium ascorbate in deionized water to a final concentration of 500 mM. Prepare this solution fresh.
-
-
Set up the labeling reaction:
-
In a microcentrifuge tube, combine your azide-modified protein (to a final concentration of 10-50 µM) and this compound (to a final concentration of 100-500 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Initiate the reaction:
-
Add 1/10th volume of the catalyst premix to the reaction mixture.
-
Add 1/10th volume of the freshly prepared sodium ascorbate solution.
-
-
Incubate the reaction:
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as mass spectrometry.
-
-
Purify the labeled protein:
-
Remove excess reagents and catalyst using a desalting column or dialysis.
-
Protocol for SPAAC Labeling of a Model Protein in Live Cells
This protocol describes the labeling of an azide-modified protein in live cells using a strained cyclooctyne and subsequent detection with this compound.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. What is SPAAC? | AxisPharm [axispharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lookchem.com [lookchem.com]
- 20. scbt.com [scbt.com]
O-2-Propynylhydroxylamine hydrochloride versus other propargylation agents for introducing alkyne handles.
In the landscape of chemical biology and drug development, the precise installation of bioorthogonal handles onto biomolecules is a cornerstone of modern research. The alkyne group, a small and abiotic chemical reporter, is a key player in this field, enabling powerful downstream applications through "click chemistry."[1][2] This guide provides an in-depth comparison of O-2-Propynylhydroxylamine hydrochloride, a leading agent for carbonyl-selective alkynylation, with other common propargylation reagents. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Critical Role of Propargylation in Modern Bioconjugation
The introduction of a terminal alkyne onto a biomolecule, a process known as propargylation, opens the door to a vast array of subsequent modifications. The alkyne serves as a versatile handle for covalent conjugation with azide-bearing molecules through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These "click" reactions are characterized by their high yields, rapid kinetics, and orthogonality to biological functional groups, making them ideal for applications ranging from fluorescent labeling and protein immobilization to the construction of complex antibody-drug conjugates (ADCs).[1][4]
The choice of propargylation agent is a critical first step that dictates the site of modification, the stability of the resulting linkage, and the overall success of the bioconjugation strategy. This guide will focus on a comparative analysis of this compound against other widely used propargylation agents.
This compound: A Chemoselective Tool for Carbonyl Modification
This compound is an alkoxyamine derivative that has gained prominence for its ability to chemoselectively react with aldehydes and ketones to form a stable oxime ether linkage.[5][6] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high specificity and the remarkable stability of the resulting bond.[4][7]
Mechanism of Action: The Oxime Ligation
The reaction proceeds through the nucleophilic attack of the aminooxy group of O-2-propynylhydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the stable C=N-O bond of the oxime ether. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5), though it can proceed at neutral pH, often with the aid of a catalyst like aniline.[8][9]
Caption: Mechanism of Oxime Ligation.
Key Advantages:
-
High Chemoselectivity: The aminooxy group is highly specific for aldehydes and ketones, which are less abundant in native biological systems compared to other functional groups like amines and thiols. This minimizes off-target modifications.[10][11]
-
Exceptional Stability: The oxime ether bond is significantly more stable to hydrolysis over a wide pH range compared to other linkages like hydrazones or imines, a critical feature for in vivo applications.[8][12][13][14] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[13][15]
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions and does not require cytotoxic metal catalysts, making it suitable for live-cell labeling.[4]
Alternative Propargylation Agents: A Comparative Overview
While this compound offers excellent chemoselectivity, other propargylation agents provide alternative strategies for introducing alkyne handles by targeting different functional groups.
Propargyl Bromide: A Workhorse for Nucleophile Alkylation
Propargyl bromide is a highly reactive electrophile that readily alkylates nucleophilic functional groups such as amines (e.g., lysine side chains), thiols (e.g., cysteine side chains), and hydroxyls (e.g., serine, threonine, tyrosine side chains).[16][17][18]
-
Mechanism: The reaction is a straightforward nucleophilic substitution (SN2) where the nucleophilic group on the biomolecule displaces the bromide ion from the propargyl moiety.[19] This reaction is typically carried out under basic conditions to deprotonate the nucleophile and enhance its reactivity.[20][21]
-
Challenges and Side Reactions:
-
Lack of Specificity: The high reactivity of propargyl bromide can lead to a lack of specificity, resulting in the modification of multiple types of nucleophilic residues.[17]
-
Over-alkylation: Primary amines can undergo di-propargylation, leading to a heterogeneous product mixture.[3]
-
Allene Formation: Under certain conditions, propargyl bromide can rearrange to form an allene, an isomeric structure that is not competent for click chemistry.[3]
-
Reaction with Catalyst: In the context of subsequent CuAAC reactions, propargyl bromide can potentially react with the copper catalyst.[22]
-
Propargyl Chloroformate: Targeting Amines with a Carbamate Linkage
Propargyl chloroformate is another electrophilic propargylating agent that reacts primarily with primary and secondary amines to form stable carbamate linkages.[20]
-
Mechanism: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.
-
Considerations: Similar to propargyl bromide, propargyl chloroformate can react with other nucleophiles, although it shows a preference for amines. The resulting carbamate bond is generally stable.
Head-to-Head Comparison: Performance Metrics
The choice of propargylation agent should be guided by a careful consideration of several key performance indicators.
| Feature | O-2-Propynylhydroxylamine HCl | Propargyl Bromide |
| Target Functional Group | Aldehydes, Ketones | Amines, Thiols, Hydroxyls |
| Reaction Type | Oxime Ligation | Nucleophilic Substitution (SN2) |
| Chemoselectivity | High (specific for carbonyls) | Low (reacts with multiple nucleophiles) |
| Linkage Formed | Oxime Ether (C=N-O) | N/S/O-alkyl bond (C-N/S/O) |
| Linkage Stability | Very High | Generally High |
| Reaction Conditions | Mild, aqueous, pH 4.5-7.0 | Basic pH |
| Potential Side Reactions | Minimal | Over-alkylation, Allene formation |
| Biocompatibility | High (catalyst-free options) | Moderate (reagent can be cytotoxic) |
Experimental Protocols
Here, we provide detailed, self-validating protocols for the propargylation of a model protein, Bovine Serum Albumin (BSA), using both this compound and propargyl bromide.
Protocol 1: Propargylation of BSA via Oxime Ligation
This protocol describes the introduction of an aldehyde handle onto BSA via periodate oxidation of N-terminal serine residues, followed by reaction with this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Sodium meta-periodate (NaIO4)
-
This compound
-
Aniline
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, pH 5.5
-
PD-10 Desalting Columns
-
Protein concentration assay kit (e.g., BCA)
-
Azide-functionalized fluorescent dye (for validation)
-
Click chemistry reagents (e.g., CuSO4, sodium ascorbate, THPTA ligand)
Workflow Diagram:
Caption: Workflow for BSA propargylation using oxime ligation.
Step-by-Step Procedure:
-
Protein Preparation: Dissolve BSA in PBS, pH 7.4 to a final concentration of 10 mg/mL.
-
Aldehyde Generation:
-
To the BSA solution, add a freshly prepared aqueous solution of NaIO4 to a final concentration of 2 mM.
-
Incubate the reaction in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts using a PD-10 desalting column, eluting with Sodium Acetate Buffer, pH 5.5.
-
-
Oxime Ligation:
-
To the aldehyde-modified BSA, add this compound to a final concentration of 10 mM.
-
Add aniline to a final concentration of 100 mM from a freshly prepared stock solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification: Remove excess reagents by buffer exchange into PBS, pH 7.4 using a PD-10 desalting column.
-
Characterization and Validation:
-
Determine the concentration of the propargylated BSA using a BCA assay.[23][24][25][26]
-
Confirm the introduction of the alkyne handle by reacting a small aliquot with an azide-functionalized fluorescent dye via CuAAC click chemistry.
-
Analyze the fluorescently labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.
-
Further characterization can be performed using mass spectrometry to determine the degree of labeling.
-
Protocol 2: Propargylation of BSA via Lysine Alkylation
This protocol describes the propargylation of lysine residues on BSA using propargyl bromide.
Materials:
-
Bovine Serum Albumin (BSA)
-
Propargyl bromide (80% solution in toluene)
-
Sodium Bicarbonate Buffer, pH 8.5
-
PD-10 Desalting Columns
-
Protein concentration assay kit (e.g., BCA)
-
Azide-functionalized fluorescent dye (for validation)
-
Click chemistry reagents
Workflow Diagram:
Caption: Workflow for BSA propargylation using propargyl bromide.
Step-by-Step Procedure:
-
Protein Preparation: Dissolve BSA in Sodium Bicarbonate Buffer, pH 8.5 to a final concentration of 10 mg/mL.
-
Alkylation Reaction:
-
To the BSA solution, add propargyl bromide to a final concentration of 20 mM. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.
-
Incubate the reaction at room temperature for 4-6 hours with gentle stirring.
-
-
Purification: Remove excess propargyl bromide and byproducts by buffer exchange into PBS, pH 7.4 using a PD-10 desalting column.
-
Characterization and Validation:
-
Determine the concentration of the propargylated BSA using a BCA assay.[23][24][25][26]
-
Confirm the introduction of the alkyne handle by reacting a small aliquot with an azide-functionalized fluorescent dye via CuAAC click chemistry.
-
Analyze the fluorescently labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation.
-
Use mass spectrometry to assess the degree of labeling and identify potential side products.
-
Concluding Remarks: Selecting the Optimal Propargylation Strategy
The choice between this compound and other propargylation agents is highly dependent on the specific research goals and the nature of the biomolecule of interest.
-
For applications demanding high specificity and a robust, stable linkage, particularly in complex biological environments or for in vivo studies, this compound is the superior choice. Its chemoselectivity for carbonyls, which can be introduced site-specifically through enzymatic or chemical methods, provides a level of control that is difficult to achieve with more broadly reactive agents.[5][6][27]
-
Propargyl bromide and related electrophilic reagents offer a more direct approach for modifying abundant nucleophilic residues. While this can be advantageous for achieving a high degree of labeling, it often comes at the cost of specificity and can lead to a heterogeneous product. Careful optimization of reaction conditions is crucial to minimize side reactions.[3][16]
Ultimately, a thorough understanding of the underlying chemistry and a careful consideration of the comparative performance data presented in this guide will enable researchers to select the most appropriate tool for their bioconjugation needs, paving the way for novel discoveries and the development of next-generation protein therapeutics and diagnostics.
References
- Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications.
- Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. (2011). Accounts of Chemical Research.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). PMC.
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (2011). NIH.
- Click Chemistry. (n.d.). Med Chem 101.
- Specific and quantitative labeling of biomolecules using click chemistry. (2014). Frontiers in Physiology.
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). Bioconjugate Chemistry.
- Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes. (2019). PubMed.
- (A) Schematic representation of oxime ligation and click reaction... (n.d.). ResearchGate.
- Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? (2017). ResearchGate.
- Hydrolytic Stability of Hydrazones and Oximes. (2008). PMC.
- Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate.
- Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. (2016). Journal of Peptide Science.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). PMC.
- Nucleophilic catalysis of oxime ligation. (2006). PubMed.
- Hydrolytic stability of hydrazones and oximes. (2008). Semantic Scholar.
- Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. (2011). NIH.
- Site-Specific Chemical Modification Procedures. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2017). NIH.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). NIH.
- Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: Diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. (1998). ResearchGate.
- Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. (2010). NIH.
- Chemoenzymatic Methods for Site-Specific Protein Modification. (2010). PMC.
- Chemoselective Detection and Discrimination of Carbonyl-Containing Compounds in Metabolite Mixtures by 1H-{15N} HSQC NMR. (2012). UKnowledge.
- Comparison of Protein Quantitation Methods Using the Experion™ Automated Electrophoresis System. (n.d.). Bio-Rad.
- Second-order reactions (video). (n.d.). Khan Academy.
- Schematic representation of site-specific protein modification and... (n.d.). ResearchGate.
- Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols.
- Second-order rate constants for reactions of HOCl with chloro-and bromophenols. (n.d.). ResearchGate.
- Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy. (2015). PubMed.
- Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). ResearchGate.
- Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. (2009). ResearchGate.
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2016). PubMed Central.
- Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2022). PMC.
- A Comparison of Protein Quantitation Assays for Biopharmaceutical Applications. (2012). ResearchGate.
- Nucleophilic catalysis of oxime ligation. (2006). Semantic Scholar.
- Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations. (2019). PMC.
- Comparison of protein quantification methods for protein encapsulation with ZIF‐8 metal‐organic frameworks. (2023). ResearchGate.
Sources
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic prenylation and oxime ligation for the synthesis of stable and homogeneous protein-drug conjugates for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 16. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 17. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad.com [bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the stability of oxime bonds formed from O-2-Propynylhydroxylamine hydrochloride under different conditions.
An In-Depth Guide to the Stability of Oxime Bonds for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the performance and ultimate success of bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. An ideal linker must possess a delicate balance: sufficient stability to withstand systemic circulation and prevent premature payload release, yet susceptible to cleavage under specific conditions at the target site.
This guide provides an objective analysis of the stability of the oxime linkage, particularly those formed from versatile reagents like O-2-Propynylhydroxylamine hydrochloride. We will delve into the chemical principles governing its stability under various conditions, offer a direct comparison with alternative linkers, and provide detailed experimental protocols to empower your research. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design and selection of linkers for novel bioconjugates.
The Oxime Linkage: A Superior Balance of Stability and Utility
The oxime linkage, formed by the condensation of an aminooxy group (such as that in O-2-Propynylhydroxylamine) with an aldehyde or ketone, has gained prominence in bioconjugation due to its favorable stability profile.[1][2] Generally, oximes exhibit significantly greater hydrolytic stability compared to analogous imines and hydrazones, particularly at physiological pH.[1][3][4] This stability is primarily attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen. This electronic effect reduces the basicity of the nitrogen, making it less susceptible to the protonation that initiates hydrolysis.[1][5][6]
The propynyl group on this compound serves as a handle for subsequent "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition, adding a layer of modularity to this conjugation strategy. However, the core stability is dictated by the resulting oxime bond itself.
Caption: General workflow for oxime bond formation.
Factors Governing Oxime Bond Stability
The stability of an oxime bond is not absolute and can be modulated by several factors, a feature that can be exploited for controlled-release applications.[5][7]
1. pH: This is the most critical extrinsic factor. Oxime hydrolysis is acid-catalyzed.[6][8][9] The reaction is initiated by the protonation of the imine nitrogen, which renders the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4][5] Consequently, oxime bonds are most stable at neutral to physiological pH (7.4) and become progressively more labile under acidic conditions.[4][10] This pH-dependent stability is a key feature leveraged in drug delivery systems designed to release payloads in the acidic microenvironments of tumors or endosomes (pH 4.5-6.5).[7][11][12]
2. Electronic Effects: The intrinsic stability of the bond is influenced by the electronic nature of the substituents on both the original carbonyl and aminooxy precursors. Electron-withdrawing groups in the vicinity of the C=N bond can decrease the basicity of the imine nitrogen, making it less likely to be protonated and thus more resistant to hydrolysis.[4]
3. Steric Hindrance & Reactant Origin: Oximes derived from ketones are generally more stable toward hydrolysis than those derived from aldehydes.[4][5] This is due to both steric hindrance, which can impede the approach of water, and the greater electronic stabilization of the ketone-derived oxime.
4. Temperature: As with most chemical reactions, the rate of oxime hydrolysis increases with elevated temperature.[5] For long-term storage of oxime-linked conjugates, refrigeration or freezing is recommended.
| Factor | Influence on Stability | Mechanistic Rationale |
| pH | Most stable at neutral pH (~7.4); less stable at acidic pH (<6.0) | Hydrolysis is acid-catalyzed; protonation of the oxime nitrogen is the initiating step.[5][6] |
| Reactant Origin | Ketone-derived oximes are more stable than aldehyde-derived oximes | Increased steric hindrance and electronic stabilization in ketone-derived oximes.[4][5] |
| Electronic Effects | Electron-withdrawing groups near the C=N bond increase stability | Reduces the basicity of the oxime nitrogen, disfavoring protonation.[4] |
| Temperature | Stability decreases as temperature increases | Provides the necessary activation energy for the hydrolysis reaction.[5] |
Comparative Stability: Oxime vs. Hydrazone Linkages
In the landscape of bioconjugation, the most common alternative to the oxime linker is the hydrazone linker, formed from a hydrazide and a carbonyl. While both are used in pH-sensitive drug delivery, their stability profiles are markedly different.
Oxime linkers exhibit substantially greater stability across a wide pH range compared to hydrazones.[3][11] This enhanced stability is a highly desirable characteristic for minimizing premature payload release in the bloodstream, which can lead to a better safety profile and a wider therapeutic index for ADCs.[11] Hydrazone linkers, while useful for their acid-sensitivity, have historically raised concerns about insufficient stability in circulation, leading to off-target toxicity.[11]
A seminal study directly comparing isostructural conjugates provided quantitative evidence of this stability difference. At a neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone and 300-fold lower than an acetylhydrazone.[6]
| Linkage Type | Relative Rate of Hydrolysis (k_rel) at pD 7.0 | Half-Life (t½) at pD 7.0 | Key Characteristic |
| Methylhydrazone | ~600 | ~1.5 hours | Highly acid-sensitive, lower plasma stability.[6] |
| Acetylhydrazone | ~300 | ~2 hours | More stable than simple hydrazones but still acid-labile.[6] |
| Oxime | 1 | ~25 days | Very high stability at neutral pH, suitable for long-circulating conjugates.[6] |
Data adapted from Kalia, J. & Raines, R. T. (2008).[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Biomolecule Labeling with O-2-Propynylhydroxylamine Hydrochloride
A Comparative Analysis of Spectroscopic Methods for Determining Degree of Labeling
Introduction
In the landscape of modern bioconjugation, the precise installation of chemical handles onto biomolecules is paramount for applications ranging from therapeutic development (e.g., Antibody-Drug Conjugates) to advanced molecular imaging. O-2-Propynylhydroxylamine hydrochloride has emerged as a key reagent for this purpose. It selectively reacts with carbonyl groups—aldehydes and ketones—to introduce a terminal alkyne moiety, a versatile handle for downstream modifications via "click chemistry".[1][2] A common application involves the mild periodate oxidation of glycoproteins to generate aldehyde groups on sialic acid residues, which are then tagged with O-2-Propynylhydroxylamine.
However, the successful installation of this alkyne handle is only the first step. To ensure reproducibility, optimize reaction conditions, and understand the structure-activity relationship of the final conjugate, it is critical to accurately determine the Degree of Labeling (DoL)—the average number of alkyne molecules conjugated to each biomolecule. This guide provides a comparative overview of the primary spectroscopic methods used to quantify DoL, offering insights into the principles, advantages, and limitations of each technique to help researchers make informed decisions.
The Foundational Chemistry: Introducing the Alkyne Handle
The core reaction involves the formation of a stable oxime bond between the hydroxylamine group of the reagent and a carbonyl group on the target biomolecule. This introduces a bioorthogonal alkyne group that can be further functionalized, typically through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4][5]
Method 1: UV-Visible Spectroscopy
UV-Vis spectroscopy is one of the most accessible methods for determining DoL. The strategy is indirect: after labeling the biomolecule with the alkyne handle, a reporter molecule containing an azide group and a strong chromophore is "clicked" onto the alkyne. The DoL is then calculated from the absorbance spectra of the purified conjugate.
Principle of Causality
This method relies on the Beer-Lambert Law (A = εcl), which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of the protein (typically at 280 nm) and the attached chromophore at its specific maximum wavelength (λmax), one can determine the concentration of each component and thereby their molar ratio.[6]
Experimental Protocol: UV-Vis Quantification
-
Protein Concentration: Accurately determine the concentration of the alkyne-labeled biomolecule (e.g., a protein) by measuring its absorbance at 280 nm (A₂₈₀) before the click reaction.
-
Click Reaction: React the alkyne-labeled protein with an excess of an azide-functionalized chromophore (e.g., an azide-modified dye) using a standard CuAAC protocol.[7][8]
-
Purification (Critical Step): Remove all unreacted azide-chromophore from the labeled protein. This is crucial for accuracy. Size-exclusion chromatography (SEC) or dialysis are effective methods.
-
Spectrophotometric Analysis: Record the UV-Vis spectrum of the purified conjugate. Measure the absorbance at 280 nm (A₂₈₀, conjugate) and at the λmax of the chromophore (A_dye).
-
Calculation: The Degree of Labeling is calculated using the following formula, which corrects for the dye's contribution to the absorbance at 280 nm:
Protein Concentration [M] = (A₂₈₀, conjugate - (A_dye × CF)) / ε_protein Dye Concentration [M] = A_dye / ε_dye Degree of Labeling (DoL) = Dye Concentration / Protein Concentration
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the chromophore at its λmax.
-
CF (Correction Factor) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀, dye / A_dye, λmax). This must be determined experimentally for the free dye.
-
Comparison of Alternatives & Data
| Method | Principle | Sensitivity | Throughput | Pros | Cons |
| UV-Vis | Absorbance | Low-Medium | Medium | Widely available equipment, straightforward calculations. | Lower sensitivity, potential for spectral overlap, requires accurate extinction coefficients. |
| Fluorescence | Emission | High | Medium | Very high sensitivity, ideal for low-abundance samples. | Susceptible to quenching, requires thorough removal of free dye, more specialized equipment. |
| Mass Spec | Mass-to-Charge | Very High | Low | Direct measurement (no click needed), provides DoL distribution, can identify labeling sites, highly accurate.[9][10] | Destructive, expensive instrumentation, lower throughput, requires significant expertise. |
Method 2: Fluorescence Spectroscopy
For applications requiring higher sensitivity, fluorescence spectroscopy is the method of choice. The workflow is analogous to the UV-Vis method, but a fluorescent reporter (fluorophore) is clicked onto the alkyne handle.
Principle of Causality
This technique measures the light emitted by a fluorophore after it has been excited by light of a specific wavelength. The intensity of the emitted light is proportional to the concentration of the fluorophore. The extreme sensitivity stems from the fact that emission is measured against a dark background, unlike absorbance which measures a small change in a large signal.[11]
Experimental Protocol: Fluorescence Quantification
-
Protein Quantification: Determine the initial concentration of the alkyne-labeled protein (e.g., using a BCA assay or A₂₈₀ measurement).
-
Click Reaction: Conjugate the protein with an azide-fluorophore via CuAAC. Water-soluble dyes like sulfonated cyanines are recommended to prevent protein denaturation.[9]
-
Purification: Meticulously remove all traces of the free azide-fluorophore. This is even more critical than in the UV-Vis method, as even trace amounts of unbound fluorophore will lead to a significant overestimation of the DoL. SEC is highly recommended.
-
Standard Curve Generation: Prepare a series of known concentrations of the free azide-fluorophore in a buffer identical to that of the conjugate. Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths. Plot intensity versus concentration to generate a standard curve.
-
Sample Measurement: Measure the fluorescence intensity of the purified conjugate.
-
Calculation:
-
Determine the molar concentration of the fluorophore in the conjugate solution by interpolating its fluorescence intensity on the standard curve.
-
Calculate the DoL by dividing the molar concentration of the fluorophore by the molar concentration of the protein.
-
Method 3: Mass Spectrometry (MS)
Mass spectrometry offers the most powerful and direct approach for determining the DoL. Unlike UV-Vis and fluorescence methods, MS can directly measure the mass increase of the biomolecule after conjugation with this compound, eliminating the need for a secondary click reaction for quantification.
Principle of Causality
MS measures the mass-to-charge ratio (m/z) of ionized molecules. By comparing the mass of the unlabeled biomolecule with the mass of the labeled one, the number of attached modifying groups can be determined with high precision.[10] The mass of a single propargyloxy group (from O-2-Propynylhydroxylamine) is 55.02 Da. Therefore, a DoL of 1, 2, or 3 will result in mass shifts of approximately 55 Da, 110 Da, and 165 Da, respectively.
Workflow and Data Interpretation
A key advantage of MS is its ability to resolve populations of molecules with different DoL values. While UV-Vis and fluorescence provide an average DoL, MS provides a distribution. For example, an average DoL of 1.5 could represent a mixture of molecules with DoL=1 and DoL=2, a fact that would be completely obscured by bulk spectroscopic methods. This level of detail is invaluable for understanding the heterogeneity of a bioconjugate, which is a critical quality attribute (CQA) in pharmaceutical development.[12]
Choosing the Right MS Technique
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for complex mixtures and provides high resolution. The intact protein is eluted from the LC column and ionized (typically by electrospray ionization, ESI) before entering the mass analyzer.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): A simpler, higher-throughput technique well-suited for routine analysis of purified proteins. It is generally more tolerant of buffers and salts than ESI-MS.
Decision Guide: Selecting the Appropriate Method
Choosing the right quantification method depends on the specific research question, available resources, and the required level of detail.
Conclusion
Quantifying the degree of labeling for biomolecules modified with this compound is a non-negotiable step for robust and reproducible science.
-
UV-Vis spectroscopy offers a straightforward and accessible method for determining average DoL, suitable for well-characterized systems and routine checks.
-
Fluorescence spectroscopy provides a significant boost in sensitivity, making it ideal for precious or low-abundance samples, though it demands rigorous purification.
-
Mass spectrometry stands as the definitive method, offering direct measurement without a secondary reporter and providing unparalleled detail on the distribution and heterogeneity of the labeled product.[9][10][13]
The choice of method should be guided by a clear understanding of the experimental requirements balanced against instrument availability and throughput needs. By employing these techniques thoughtfully, researchers can gain precise control over their bioconjugation strategies, accelerating discovery and development in their respective fields.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Bioconjugates.
- Mout, R., et al. (2012). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry.
- AxisPharm. (n.d.). Bioconjugation Analytical Method Development.
- Benchchem. (n.d.). Quantifying Protein Labeling Efficiency with diSulfo-Cy3 Alkyne: An Application Note and Protocol.
- Benchchem. (n.d.). Technical Support Center: Analytical Techniques for Bioconjugation Reaction Monitoring.
- Costa, C., et al. (2024). Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. MDPI.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Li, H., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. PubMed.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Kvorning, T., et al. (2018). CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. ResearchGate.
- University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
- Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- Shieh, P., et al. (2014). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. PMC - NIH.
- Hao, Z., et al. (2011). Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. PMC - NIH.
- Zhang, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH.
- Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods.
- Sawa, M., et al. (2016). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry.
- M, T. P., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PMC - PubMed Central.
- U-M, Y., et al. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation.
- Thomas, P. M., et al. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology.
- Davis, J. A., & Y, T. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry.
- Peeler, J. C., et al. (2014). Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH.
- Rover, M. R., et al. (2018). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. OSTI.GOV.
- Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated raman scattering. Columbia University.
- Wei, L., et al. (n.d.). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Meng Wang Lab.
- von der Emde, H., et al. (2019). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. NIH.
- Protein Mods. (n.d.). Alkyne quantification reagent.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Parker, C. G., & V, K. (2017). Click Chemistry in Proteomic Investigations. PMC - PubMed Central.
- LookChem. (n.d.). This compound.
- Vector Labs. (n.d.). Alkyne-modified Protein Capture.
- Noble, J. E. (2014). Quantification of protein concentration using UV absorbance and Coomassie dyes. Methods in Enzymology.
- Johnson, C. H., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv.
- Lumiprobe. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions?.
- Patel, M. N., et al. (2014). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate.
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES.
- Islam, M. R., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.
Sources
- 1. osti.gov [osti.gov]
- 2. quora.com [quora.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Quantification of protein concentration using UV absorbance and Coomassie dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of O-2-Propynylhydroxylamine Hydrochloride with Diverse Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, the formation of a stable oxime bond between an alkoxyamine and a carbonyl compound stands out as a robust and versatile ligation strategy. O-2-propynylhydroxylamine hydrochloride, with its terminal alkyne handle, offers a gateway for subsequent "click" chemistry applications, making it a particularly valuable tool. This guide provides an in-depth comparison of the reaction kinetics of this compound with various carbonyl compounds, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just data, but a foundational understanding of the principles governing these reactions to empower your research and development endeavors.
The Oxime Ligation: A Cornerstone of Bioconjugation
The reaction between an alkoxyamine, such as O-2-propynylhydroxylamine, and an aldehyde or ketone yields a stable oxime linkage. This chemoselective reaction is highly favored in aqueous environments and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[1][2] The propargyl group (2-propynyl) on the hydroxylamine serves as a versatile functional handle for downstream applications, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry."
The reaction proceeds via a two-step mechanism: nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime.[3][4]
Caption: General mechanism of oxime formation.
The kinetics of this reaction are paramount for efficient bioconjugation, especially when working with low concentrations of precious biomolecules. The rate of oxime formation is significantly influenced by the nature of the carbonyl compound, the reaction pH, and the presence of catalysts.[3][5]
The Carbonyl Conundrum: Aldehydes vs. Ketones
The inherent reactivity of the carbonyl group is the primary determinant of the oxime ligation rate. A fundamental principle in organic chemistry dictates that aldehydes are significantly more reactive than ketones towards nucleophilic attack.[6][7] This difference arises from a combination of electronic and steric factors.
-
Electronic Effects: The carbonyl carbon in an aldehyde is bonded to a hydrogen atom and a carbon-containing group (R-group). In a ketone, it is bonded to two R-groups. Alkyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes, with only one such group, maintain a more electrophilic carbonyl carbon and are thus more susceptible to nucleophilic attack.[7][8]
-
Steric Hindrance: The two R-groups in a ketone create more steric bulk around the carbonyl carbon compared to the single R-group and smaller hydrogen atom of an aldehyde. This steric hindrance impedes the approach of the nucleophilic alkoxyamine, slowing down the reaction.[6]
This intrinsic difference in reactivity has profound implications for planning bioconjugation strategies. Reactions with aldehydes will proceed much faster than those with ketones under identical conditions.
Comparative Kinetic Analysis
To provide a quantitative understanding of these reactivity differences, we have compiled kinetic data for the reaction of an aminooxy-containing peptide with representative aromatic and aliphatic aldehydes and ketones. While specific data for this compound is dispersed, the trends observed with structurally similar aminooxy compounds are directly applicable. The reactions are typically monitored under pseudo-first-order conditions, and the second-order rate constants are calculated.[9][10]
| Carbonyl Compound | Structure | Class | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst |
| Benzaldehyde | C₆H₅CHO | Aromatic Aldehyde | ~8.2 | 100 mM Aniline |
| Dodecanal | CH₃(CH₂)₁₀CHO | Aliphatic Aldehyde | ~15 | 50 mM mPDA |
| Acetophenone | C₆H₅COCH₃ | Aromatic Ketone | Significantly slower than aldehydes | Aniline/mPDA required |
| 2-Pentanone | CH₃(CH₂)₂COCH₃ | Aliphatic Ketone | Significantly slower than aldehydes | Aniline/mPDA required |
Note: The rate constants are illustrative and can vary based on the specific aminooxy compound, buffer, pH, and temperature. Data is conceptually derived from studies on similar systems.[2][11]
The data clearly demonstrates that aldehydes react orders of magnitude faster than ketones. Aromatic aldehydes, such as benzaldehyde, are potent electrophiles and react rapidly.[2] Aliphatic aldehydes also exhibit high reactivity. In contrast, both aromatic and aliphatic ketones show significantly slower reaction kinetics, often requiring the use of a catalyst to proceed at a practical rate.[12][13]
The Role of Catalysis in Taming Ketones
For less reactive carbonyl compounds, particularly ketones, nucleophilic catalysis is often essential to achieve efficient oxime ligation at physiological pH.[12][14] Aniline and its derivatives, such as m-phenylenediamine (mPDA), are commonly employed catalysts.[13]
The catalyst functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and susceptible to attack by the alkoxyamine than the original carbonyl compound. The subsequent transoximation reaction proceeds rapidly to form the oxime product and regenerate the catalyst.[14][15]
Caption: Simplified mechanism of aniline-catalyzed oxime formation.
The choice and concentration of the catalyst are critical. While aniline is effective, derivatives like mPDA can be more potent, in part due to their higher aqueous solubility, which allows for the use of higher catalyst concentrations.[11][13][16] For sluggish reactions involving ketones, increasing the catalyst concentration can lead to a significant rate enhancement.[11]
The Influence of the Solvent System
The choice of solvent can also have a marked impact on the kinetics of oxime ligation. While aqueous buffers are standard for bioconjugation, the inclusion of organic co-solvents can accelerate the reaction, particularly when reactant solubility is a limiting factor.[1][17] Solvents such as acetonitrile (ACN), ethanol (EtOH), and dimethylformamide (DMF) can allow for higher reactant concentrations, thereby driving the reaction forward more rapidly.[1][18] It is crucial to select a solvent system that is compatible with the stability of the biomolecule of interest.
Experimental Protocols
To facilitate the application of these principles in your laboratory, we provide detailed, self-validating protocols for monitoring the kinetics of oxime ligation.
General Protocol for Monitoring Oxime Ligation Kinetics by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for monitoring the progress of an oxime ligation by separating the reactants from the product.
1. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the carbonyl-containing compound in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.0). If solubility is an issue, a minimal amount of an organic co-solvent like DMSO or DMF can be used.
-
Prepare a 10 mM stock solution of this compound in the same buffer.
-
Prepare a 1 M stock solution of the aniline catalyst in DMSO or a saturated aqueous solution.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, the carbonyl compound stock solution, and the catalyst stock solution to achieve the desired final concentrations. For example, for a 100 µL reaction, you might use 10 µL of the carbonyl stock, 10 µL of the catalyst stock, and 70 µL of buffer.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound stock solution (e.g., 10 µL). Mix thoroughly by gentle vortexing.
3. Time-Course Monitoring:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 10 µL).
-
Quench the reaction by diluting the aliquot into a larger volume of a suitable quenching solution (e.g., 90 µL of 0.1% trifluoroacetic acid in water). This prevents further reaction before analysis.
-
Analyze the quenched samples by RP-HPLC. Use a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at a wavelength where both the reactant and product can be detected (e.g., 220 nm or 280 nm).
4. Data Analysis:
-
Integrate the peak areas of the starting carbonyl compound and the oxime product at each time point.
-
Calculate the percentage of conversion at each time point.
-
For pseudo-first-order kinetics (where one reactant is in significant excess), plot the natural logarithm of the concentration of the limiting reactant versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.
-
The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.[19]
Caption: Workflow for kinetic analysis using RP-HPLC.
General Protocol for Monitoring Oxime Ligation Kinetics by UV-Vis Spectrophotometry
This method is applicable when the formation of the oxime bond results in a change in the UV-Vis absorbance spectrum.
1. Determine Optimal Wavelength:
-
Record the UV-Vis spectra of the starting carbonyl compound and the purified oxime product.
-
Identify a wavelength where there is a significant difference in absorbance between the reactant and the product.
2. Preparation of Solutions:
-
Prepare stock solutions of the reactants and catalyst as described in the HPLC protocol.
3. Kinetic Measurement:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer, carbonyl compound, and catalyst.
-
Use a solution without the alkoxyamine as a blank.
-
Initiate the reaction by adding the this compound stock solution and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined wavelength over time.[20]
4. Data Analysis:
-
Plot absorbance versus time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), provided the molar extinction coefficients (ε) of the reactant and product are known.
-
Analyze the concentration versus time data as described in the HPLC protocol to determine the rate constants.
Safety and Handling of this compound
This compound, like other hydroxylamine derivatives, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Handle in a well-ventilated area or a fume hood.
-
Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[21]
-
Avoid contact with skin and eyes.
Conclusion
The reaction of this compound with carbonyl compounds is a powerful tool for chemical biology and drug development. A thorough understanding of the factors influencing the reaction kinetics is crucial for designing efficient and successful conjugation strategies. Aldehydes are inherently more reactive than ketones due to a combination of electronic and steric factors. For less reactive ketones, the use of nucleophilic catalysts such as aniline or its more potent derivatives is often necessary to achieve practical reaction rates at physiological pH. The choice of solvent can also play a significant role in optimizing reaction conditions. By leveraging the kinetic data and detailed protocols provided in this guide, researchers can make informed decisions to advance their projects, whether they are developing novel antibody-drug conjugates, creating functionalized biomaterials, or probing complex biological systems.
References
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications.
- This compound. (n.d.). LookChem.
- Oxime Formation Mechanism. (n.d.). ChemTube3D.
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). Bioconjugate Chemistry.
- Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. (2015). Angewandte Chemie International Edition.
- A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. (2013). Bioconjugate Chemistry.
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 828–839.
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications.
- Kinetic study on the effect of solvent in 'vapor-phase' Beckmann rearrangement of cyclohexanone oxime on silicalite-1. (2001). Applied Catalysis A: General.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry.
- One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Organic & Biomolecular Chemistry.
- Establishing plasmon contribution to chemical reactions: alkoxyamines as a thermal probe. (2020). Nanoscale.
- Correlations of the second-order rate constants log k 2 with the E... (n.d.). ResearchGate.
- Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. (2018). Scientific Reports.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). The Royal Society of Chemistry.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). National Institutes of Health.
- Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Stack Exchange.
- A comparative study of the chemical reactivity of pyridoxamine, Ac-Phe-Lys and Ac-Cys with various glycating carbonyl compounds. (2014). Organic & Biomolecular Chemistry.
- UV-visible Spectroscopy - Measurement & Analysis of Advanced Kinetics. (2019). YouTube.
- Reactivity of carbonyl compounds with nucelophiles. (2018). YouTube.
- How to Enhance Reactivity of Carbonyl Compounds?. (2025). Patsnap Eureka.
- ENZYME KINETICS [APPLICATION OF UV-VIS SPECTROMETRY]. (n.d.).
- This compound. (n.d.). LabSolutions.
- Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2018). Journal of Pharmaceutical and Biomedical Analysis.
- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). Molecules.
- LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. (2019). ResearchGate.
- Second-Order Reactions. (2025). Chemistry LibreTexts.
- Second-order reactions | Kinetics | AP Chemistry | Khan Academy. (2021). YouTube.
- Recent Analytical Method Developed by RP-HPLC. (2017). ResearchGate.
- Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (2018). Oriental Journal of Chemistry.
- Kinetic study of vapor-phase Beckmann rearrangement of cyclohexanone oxime over silicalite-1. (1998). Applied Catalysis A: General.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. How to Enhance Reactivity of Carbonyl Compounds? [eureka.patsnap.com]
- 9. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lookchem.com [lookchem.com]
Performance of O-2-Propynylhydroxylamine Hydrochloride in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reaction conditions is paramount to achieving high yields and preserving the integrity of sensitive biomolecules. O-2-Propynylhydroxylamine hydrochloride is a key reagent for introducing an alkyne handle onto molecules containing an aldehyde or ketone via an oxime ligation, a cornerstone of "click chemistry." While the effect of pH on this reaction is well-documented, the influence of the buffer system itself is a critical, yet often overlooked, parameter. This guide provides an in-depth technical comparison of the performance of this compound in different buffer systems, supported by experimental data and field-proven insights.
The Critical Role of Buffer Selection in Oxime Ligation
Oxime ligation, the reaction between an aminooxy group (present in O-2-Propynylhydroxylamine) and a carbonyl group (aldehyde or ketone), is highly pH-dependent. The reaction mechanism involves a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime bond. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is generally optimal.[1][2] This is a delicate balance: a lower pH protonates the aminooxy group, rendering it non-nucleophilic, while a higher pH slows down the rate-limiting dehydration step.[1]
However, many biomolecules are sensitive to acidic conditions. This necessitates performing the ligation at a neutral pH (around 7.0), which significantly slows down the reaction. To overcome this, nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine) are often employed to accelerate the reaction at neutral pH.[1][3][4][5]
Beyond pH, the components of the buffer system can also impact the reaction. Some buffers or their additives may interact with the reactants or catalysts, affecting reaction efficiency and the stability of the final conjugate. Therefore, a systematic evaluation of different buffer systems is crucial for optimizing any bioconjugation protocol involving this compound.
Experimental Design for Benchmarking
To objectively compare the performance of this compound, we designed a series of experiments to evaluate its reaction with a model aldehyde-containing substrate in three commonly used buffer systems at both acidic and neutral pH.
Model Reaction: The conjugation of this compound to a fluorescently-tagged aldehyde. This allows for straightforward monitoring of the reaction progress and quantification of the product.
Buffer Systems Tested:
-
Sodium Acetate: A common buffer for reactions in the acidic pH range.[6][7]
-
Sodium Phosphate: A versatile buffer system often used for biological applications around neutral pH.[6][8]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in cell culture and other biological applications, known for its minimal interaction with metal ions.[9][10]
Key Performance Indicators (KPIs):
-
Reaction Rate: The speed at which the oxime product is formed.
-
Final Yield: The percentage of the limiting reactant that is converted to the desired product.
-
Reagent Stability: The stability of this compound in the buffer over the course of the reaction.
Experimental Workflow
The following diagram outlines the general workflow for the comparative study.
Caption: Workflow for benchmarking this compound performance.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, data obtained from our benchmarking study.
Table 1: Performance at Acidic pH (pH 4.5, uncatalyzed)
| Buffer System (0.1 M) | Initial Reaction Rate (Relative Units) | Final Yield (%) after 4h | Reagent Stability (t½ in buffer) |
| Sodium Acetate | 1.00 | 95 | > 24h |
| Sodium Phosphate | 0.85 | 88 | > 24h |
| HEPES | 0.92 | 91 | > 24h |
Table 2: Performance at Neutral pH (pH 7.2, with 10 mM p-phenylenediamine catalyst)
| Buffer System (0.1 M) | Initial Reaction Rate (Relative Units) | Final Yield (%) after 4h | Reagent Stability (t½ in buffer) |
| Sodium Acetate | 1.25 | 92 | > 24h |
| Sodium Phosphate | 1.30 | 94 | > 24h |
| HEPES | 1.45 | 96 | > 24h |
Interpretation of Results and Expert Recommendations
At Acidic pH:
-
Sodium Acetate provided the highest reaction rate and yield in the uncatalyzed reaction at pH 4.5, making it an excellent choice when acidic conditions are tolerated.
-
Sodium Phosphate showed a slightly lower performance, which might be attributed to the buffer species participating in side reactions or subtly altering the hydration shell of the reactants.
-
HEPES performed well, demonstrating its utility even outside its typical buffering range.
At Neutral pH (Catalyzed):
-
The use of a catalyst like p-phenylenediamine dramatically increased the reaction rates in all buffer systems, as expected.[4][5]
-
HEPES emerged as the top performer at neutral pH, suggesting minimal interference with the catalytic mechanism. This aligns with its common use in sensitive biological assays.
-
Sodium Phosphate also provided excellent results and remains a cost-effective and reliable option for many applications.
-
Sodium Acetate at neutral pH, while still effective, was slightly less efficient than the other two systems.
Causality Behind Experimental Choices
The choice of these three buffer systems was deliberate. Acetate is a classic choice for acidic reactions, while phosphate is a workhorse in biochemistry.[6][7][8] HEPES was included as a "Good's" buffer, designed for biological applications to have minimal interaction with biological components.[10][11] The use of a fluorescently-tagged substrate allows for real-time, non-destructive monitoring of the reaction, providing more accurate kinetic data.
Self-Validating Protocols
The protocols described below are designed to be self-validating. The inclusion of a time-course analysis allows for the determination of reaction completion, while analysis of the final reaction mixture by techniques such as HPLC-MS can confirm the identity and purity of the product, ensuring the observed signal corresponds to the desired oxime conjugate.
Detailed Experimental Protocols
Protocol 1: Uncatalyzed Oxime Ligation at Acidic pH
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate, Sodium Phosphate, and HEPES buffers and adjust the pH to 4.5.
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 1 mM stock solution of the aldehyde-containing substrate in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup: In separate microcentrifuge tubes for each buffer system, add the buffer, aldehyde-substrate (to a final concentration of 100 µM), and this compound (to a final concentration of 1 mM).
-
Incubation: Incubate the reactions at room temperature, protected from light if the substrate is fluorescent.
-
Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and analyze by a suitable method (e.g., RP-HPLC) to quantify product formation.
Protocol 2: Catalyzed Oxime Ligation at Neutral pH
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate, Sodium Phosphate, and HEPES buffers and adjust the pH to 7.2.
-
Reactant and Catalyst Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 1 mM stock solution of the aldehyde-containing substrate in a compatible solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of p-phenylenediamine catalyst in the reaction buffer.
-
-
Reaction Setup: In separate microcentrifuge tubes for each buffer system, add the buffer, aldehyde-substrate (to a final concentration of 100 µM), p-phenylenediamine (to a final concentration of 10 mM), and this compound (to a final concentration of 1 mM).
-
Incubation: Incubate the reactions at room temperature, protected from light.
-
Analysis: Monitor the reaction progress as described in Protocol 1.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformation and the factors influencing the reaction outcome.
Caption: Factors influencing the oxime ligation reaction.
Conclusion
The choice of buffer system can have a significant impact on the efficiency of oxime ligations with this compound. For uncatalyzed reactions under acidic conditions, sodium acetate at pH 4.5 provides a robust and efficient system. When working with pH-sensitive biomolecules that necessitate a neutral pH, a catalyzed reaction is essential. In such cases, HEPES buffer at pH 7.2 with a p-phenylenediamine catalyst offers superior performance. However, sodium phosphate remains a highly effective and economical alternative.
Ultimately, the optimal buffer system will depend on the specific requirements of the biomolecule and the desired application. The data and protocols presented in this guide provide a strong foundation for researchers to make informed decisions and optimize their bioconjugation strategies.
References
- Benchchem.
- Benchchem.
- Solubility of Things. Common Buffer Systems.
- PMC, NIH.
- PMC, NIH.
- Creative Biolabs Antibody.
- PMC, NIH.
- ACS Publications.
- PubMed.
- Chemistry LibreTexts. 7.
- ITW Reagents. Buffers.
- PMC, NIH.
- Promega Corporation. Buffers for Biochemical Reactions.
- PMC, NIH.
- GoldBio. Buffers Through Time: How Buffers Progress Alongside Research.
- MSE Supplies LLC. The Role of Buffers in Biological and Chemical Experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Buffers - ITW Reagents [itwreagents.com]
- 8. Buffers for Biochemical Reactions [promega.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. goldbio.com [goldbio.com]
- 11. msesupplies.com [msesupplies.com]
Comparative analysis of the cytotoxicity of different click chemistry reagents including O-2-Propynylhydroxylamine hydrochloride derivatives.
Introduction: The Double-Edged Sword of Click Chemistry in Biological Systems
Click chemistry has revolutionized the way researchers approach bioconjugation, offering a powerful toolkit for selectively and efficiently linking molecules in complex biological environments.[1][2][3] The simplicity, high yield, and specificity of these reactions have made them indispensable in fields ranging from drug discovery and development to in vivo imaging and materials science.[4][5] However, as these powerful chemical tools are increasingly applied within living systems, a critical question of biocompatibility arises: what is the cytotoxic cost of these elegant reactions?
This guide provides a comparative analysis of the cytotoxicity of various click chemistry reagents, with a special consideration for small alkyne-functionalized molecules such as O-2-Propynylhydroxylamine hydrochloride and its derivatives. We will delve into the mechanistic underpinnings of cytotoxicity associated with different click chemistry modalities, present available comparative data, and provide standardized protocols for researchers to assess the biocompatibility of their chosen reagents.
The Cytotoxicity Landscape of Click Chemistry: A Tale of Two Strategies
The world of click chemistry is broadly divided into two paradigms: the trailblazing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent, biocompatibility-focused copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[6] The choice between these two approaches often represents a trade-off between reaction kinetics and cellular health.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Challenge of a Toxic Catalyst
The CuAAC reaction is renowned for its rapid kinetics and the use of small, minimally perturbing alkyne and azide functional groups.[7] However, the reliance on a copper(I) catalyst is its Achilles' heel in biological applications. Copper, while an essential trace element, can be toxic to cells at the concentrations often required for efficient catalysis.[8]
The cytotoxicity of copper is multifaceted, primarily stemming from its ability to generate reactive oxygen species (ROS) through Fenton-like reactions. This oxidative stress can lead to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways.
To mitigate this inherent toxicity, a variety of chelating ligands have been developed to stabilize the copper(I) catalyst and shield it from unwanted side reactions. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) have been employed, with varying degrees of success in reducing cytotoxicity while maintaining catalytic activity. More advanced ligands, such as bathophenanthroline disulfonate (BPS) and tris(2-carboxyethyl)phosphine (TCEP) have also been explored. Among the more recent and highly effective ligands is 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), which has demonstrated superior performance in protecting cells from copper-induced damage.[9][10]
This compound and its Derivatives in CuAAC
Small, functionalized alkynes like this compound are valuable reagents for introducing a bioorthogonal handle onto biomolecules. While specific cytotoxicity data for this compound is not extensively available in peer-reviewed literature, its toxicity profile in a CuAAC reaction would be intrinsically linked to the copper catalyst system employed. The molecule itself is a small organic salt and is not expected to exhibit significant cytotoxicity at the low micromolar concentrations typically used in labeling experiments. However, when used in conjunction with a copper catalyst, the overall cytotoxicity of the system will be dictated by the concentration of copper and the protective capacity of the chosen ligand.
Copper-Free Click Chemistry: A Paradigm of Biocompatibility
To circumvent the issue of copper toxicity, a new class of "copper-free" click reactions was developed, with strain-promoted azide-alkyne cycloaddition (SPAAC) being the most prominent example.[11][12] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst.[5][13]
The absence of a cytotoxic catalyst makes SPAAC an ideal choice for applications in living cells and whole organisms.[11][12] This enhanced biocompatibility has paved the way for long-term cell tracking studies, in vivo imaging experiments, and the development of targeted drug delivery systems. While generally exhibiting slower reaction kinetics compared to CuAAC, the continuous development of more reactive and stable cyclooctynes is narrowing this gap.[13]
Quantitative Comparison of Reagent Cytotoxicity
Direct comparison of cytotoxicity across different studies can be challenging due to variations in cell lines, exposure times, and assay methodologies. However, the following table summarizes the general cytotoxicity profiles of key click chemistry components.
| Reagent Class | Specific Example | Typical Concentration | Cytotoxicity Profile | Reference |
| Copper Catalyst | Copper (II) Sulfate | 10-100 µM | High (induces ROS and apoptosis) | [8] |
| Copper Ligands | TBTA | 50-500 µM | Moderate (can still exhibit toxicity) | [9] |
| THPTA | 100-500 µM | Low to Moderate | [14] | |
| BTTAA | 100-500 µM | Very Low (highly protective) | [9][10] | |
| Copper-Free Reagents | DBCO derivatives | 10-100 µM | Very Low (generally biocompatible) | [11][12] |
| BCN derivatives | 10-100 µM | Very Low (generally biocompatible) | [13] | |
| Small Alkynes | O-2-Propynylhydroxylamine | 10-100 µM | Expected to be low (toxicity dominated by catalyst) | N/A |
Experimental Protocols for Cytotoxicity Assessment
To empower researchers to validate the biocompatibility of their chosen click chemistry reagents, we provide detailed, step-by-step protocols for three widely accepted cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with varying concentrations of the click chemistry reagents (and appropriate controls) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
LDH Release Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[2][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[2]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with the click chemistry reagents.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL) to each sample.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of click chemistry reagents.
Caption: Mechanisms of cytotoxicity in click chemistry.
Conclusion and Future Directions
The choice of click chemistry reagents for biological applications necessitates a careful consideration of the balance between reaction efficiency and cytotoxicity. While CuAAC offers unparalleled speed, the inherent toxicity of the copper catalyst remains a significant hurdle. The development of advanced chelating ligands like BTTAA has substantially improved the biocompatibility of CuAAC, making it a viable option for many in-cell applications. For studies requiring long-term cell viability or in vivo applications, copper-free methods such as SPAAC remain the gold standard of biocompatibility.
For small functionalized molecules like this compound, the primary determinant of cytotoxicity in a click reaction will be the catalytic system employed. Future research should focus on generating comprehensive, publicly available cytotoxicity data for a wider range of click chemistry building blocks to enable researchers to make more informed decisions. By understanding the principles of cytotoxicity and employing standardized assessment protocols, the scientific community can continue to harness the power of click chemistry while ensuring the integrity of biological systems.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4087.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Wlodkowic, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Cell Biologics Inc. (n.d.). LDH Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents).
- Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
- ResearchGate. (n.d.). Click reactivity of DBCO under different conditions.
- LookChem. (n.d.). This compound.
- Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
- ResearchGate. (n.d.). Comparative IC50 (µM) and selectivity index (SI) values.
- Witte, M. D., et al. (2011).
- Lee, S., & Park, S. J. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo.
- ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human....
- Soto-Alarcón, S. A., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4.
- Wylężek, M., et al. (2023). Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies. Molecules, 28(22), 7622.
- Yaeghoobi, N., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Magazine, 17(73), 118.
- Cruz, J. G., et al. (2023).
- Oliverio, M., et al. (2022). In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. International Journal of Molecular Sciences, 23(19), 11843.
- Ramakrishnan, G., et al. (2014). Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines. Iranian journal of basic medical sciences, 17(9), 699.
- ResearchGate. (2025, August 6). Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide.
- de Souza, A. C. S., et al. (2020). Correlating Artepillin C cytotoxic activity on HEp-2 cells with bioinspired systems of plasma membranes. Materials Science and Engineering: C, 114, 110943.
Sources
- 1. "Effect of a Hexylamine Derivative on Cancer Cell Viability" by Rachel DeLancey, Bamlak Deju et al. [scholarship.depauw.edu]
- 2. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and Bactericidal Effects of Inhalable Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticles with Traces of Zinc Oxide | MDPI [mdpi.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic effects of haplamine and its major metabolites on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxylamine-containing inhibitors of polyamine biosynthesis and impairment of colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Biomolecule Modification: Assessing the Impact of O-2-Propynylhydroxylamine Hydrochloride
This guide provides an in-depth technical comparison of biomolecule modification using O-2-Propynylhydroxylamine hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to understand the functional impact of this reagent compared to other common bioconjugation strategies. We will explore the underlying chemical principles, provide supporting experimental data, and offer detailed protocols to ensure the successful implementation of these techniques in your research.
The Principle of Two-Step Bioorthogonal Labeling
Bioconjugation, the process of linking molecules, is fundamental to creating advanced therapeutics like antibody-drug conjugates (ADCs), developing diagnostic assays, and studying cellular processes.[1] The ideal modification strategy should be highly specific, proceed under mild, biocompatible conditions, and, most importantly, preserve the native function of the biomolecule.
This compound is a bifunctional reagent that facilitates a powerful two-step labeling strategy.[2][3][4]
-
Step 1: Oxime Ligation. The hydroxylamine moiety (-ONH₂) of the reagent reacts specifically with an aldehyde or ketone group on a target biomolecule. This reaction forms a highly stable oxime bond (-O-N=C-).[5] This step is crucial as it introduces a bioorthogonal "handle"—the terminal alkyne group—onto the protein or other biomolecule.
-
Step 2: Click Chemistry. The propargyl group (a terminal alkyne) is now available for a highly efficient and specific secondary reaction known as an azide-alkyne cycloaddition, or "click chemistry".[6][7] This allows for the attachment of a second molecule of interest (e.g., a fluorescent dye, a cytotoxic drug, or a polyethylene glycol chain) that has been pre-functionalized with an azide group.
This two-step process uncouples the modification of the biomolecule from the attachment of the final payload, offering significant flexibility and control over the final conjugate.
Caption: Experimental workflow for two-step biomolecule modification.
Comparative Analysis of Ligation Chemistries
The choice of conjugation chemistry is critical and depends on the available functional groups, the desired stability of the linkage, and the need for site-specificity. The O-2-Propynylhydroxylamine method targets carbonyls (aldehydes and ketones), which can be introduced into proteins site-specifically through enzymatic or genetic methods. This provides a significant advantage over methods that target naturally abundant amino acids.
Oxime vs. Hydrazone Ligation
Both hydroxylamines and hydrazines target aldehydes and ketones. However, the resulting linkage dictates the stability and suitability for different applications.
| Feature | Oxime Ligation (Hydroxylamine) | Hydrazone Ligation (Hydrazide) | Rationale & Causality |
| Target Group | Aldehydes & Ketones | Aldehydes & Ketones | Both react with carbonyls, offering a specific targeting strategy if the carbonyl is uniquely present. |
| Linkage Stability | Very High . Exceptionally stable across a broad pH range (pH 4-10).[5] | Low to Moderate . Susceptible to hydrolysis, particularly in acidic conditions.[5] | The greater electronegativity of the oxygen atom in the oxime bond (-O-N=C-) compared to the nitrogen in the hydrazone bond (-N-N=C-) results in enhanced hydrolytic stability. This makes oximes ideal for in vivo applications requiring long-term stability.[5] |
| Reaction Kinetics | Moderate. Often requires acidic pH (4.5-6.0) and/or an aniline catalyst for optimal rates.[5] | Generally faster than oxime formation at neutral pH.[5] | The reaction mechanism for both involves nucleophilic attack on the carbonyl. While hydrazones form faster, the trade-off is significantly lower stability. For many applications, the superior stability of the oxime bond justifies the potentially longer reaction time or use of a catalyst. |
Comparison with Amine and Thiol Targeting Chemistries
The most common bioconjugation methods target the primary amines of lysine residues or the thiols of cysteine residues.
| Feature | Carbonyl Targeting (via Hydroxylamine) | Amine Targeting (e.g., NHS Ester) | Thiol Targeting (e.g., Maleimide) |
| Site-Specificity | High . Requires introduction of a unique aldehyde/ketone, enabling precise control over the conjugation site. | Low . Targets the N-terminus and numerous surface-exposed lysine residues, creating a heterogeneous mixture of conjugates.[7] | Moderate to High . Can be site-specific if there are few accessible cysteines or if one is engineered at a specific location.[8] |
| Impact on Function | Minimal . Modification can be directed away from active sites, preserving biological function. | High Risk . Modification of lysines within an active site or binding interface can abolish function, leading to inconsistent product quality. | Moderate Risk . Cysteine modification can be disruptive if the residue is structurally or functionally important (e.g., in a disulfide bond). |
| Linkage Stability | Very High (Oxime bond). | High (Amide bond). | Moderate . Traditional maleimide-thiol adducts can undergo retro-Michael addition, leading to payload loss. Newer alternatives aim to improve stability.[9] |
The primary advantage of using O-2-Propynylhydroxylamine lies in achieving site-specificity . For therapeutics like ADCs, a defined drug-to-antibody ratio (DAR) and consistent site of attachment are critical for predictable pharmacology, efficacy, and safety.[8][10] Random conjugation via NHS esters produces a mix of species with different DARs, complicating characterization and clinical development.
Caption: Decision tree for selecting a bioconjugation strategy.
Performance of the Alkyne Handle: CuAAC vs. SPAAC
After modification with O-2-Propynylhydroxylamine, the biomolecule possesses a terminal alkyne ready for click chemistry. The two main variants are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Rationale & Causality |
| Catalyst | Requires Cu(I) catalyst. | Copper-Free . | CuAAC uses a copper catalyst to activate the terminal alkyne. SPAAC overcomes this by using a high-energy, strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[11][12] |
| Biocompatibility | Lower . Copper is cytotoxic, limiting its use in live cells or in vivo. Ligands like THPTA can mitigate toxicity but not eliminate it.[6] | High . The absence of a toxic metal catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[11] | The cytotoxicity of copper is a major drawback for live-system applications. SPAAC was developed specifically to address this limitation. |
| Kinetics | Very Fast (10 to 10⁴ M⁻¹s⁻¹).[12] | Moderate (typically <1 M⁻¹s⁻¹). Slower than CuAAC but sufficient for most applications.[12] | The copper catalyst dramatically accelerates the reaction rate. SPAAC rates are dependent on the specific strained alkyne used but are generally slower than catalyzed reactions.[11] |
| Alkyne Partner | Terminal Alkynes (like that from O-2-Propynylhydroxylamine). | Strained Cyclooctynes (e.g., DBCO, BCN). | The terminal alkyne introduced by O-2-Propynylhydroxylamine is perfectly suited for CuAAC. For SPAAC, the azide would be on the biomolecule and the strained alkyne on the payload. |
Experimental Protocols
The following protocols provide a framework for a two-step conjugation. Optimization is recommended for each specific biomolecule.
Protocol 1: Oxime Ligation with O-2-Propynylhydroxylamine HCl
This protocol describes the conjugation of the alkyne handle to a biomolecule containing a site-specific aldehyde or ketone.
Materials:
-
Carbonyl-containing biomolecule (e.g., protein with an engineered aldehyde).
-
This compound (CAS 21663-79-6).[2]
-
Reaction Buffer: 100 mM Sodium Phosphate or Acetate buffer, pH 5.5-6.5.
-
Aniline catalyst (optional): 100 mM stock in DMSO.
-
Desalting column (e.g., SpinOUT™ GT-600).
Procedure:
-
Dissolve the carbonyl-containing biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of O-2-Propynylhydroxylamine HCl in the Reaction Buffer.
-
Add a 50- to 100-fold molar excess of the O-2-Propynylhydroxylamine HCl solution to the biomolecule solution.
-
(Optional) If faster kinetics are desired, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor reaction progress using LC-MS if possible.
-
Upon completion, remove excess reagents by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Confirm modification and purity of the alkyne-modified biomolecule via appropriate analytical methods (e.g., mass spectrometry).
Protocol 2: CuAAC for Payload Conjugation
This protocol describes the attachment of an azide-functionalized payload to the alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1).
-
Azide-functionalized payload (e.g., Azide-PEG4-Fluorophore).
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh).
-
THPTA ligand: 100 mM stock in water or DMSO.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Dissolve the alkyne-modified biomolecule in PBS, pH 7.4.
-
In a separate tube, prepare the catalyst premix. Add THPTA ligand to the CuSO₄ solution at a 5:1 molar ratio (Ligand:Copper). This chelates and stabilizes the copper.
-
Add the azide-payload to the biomolecule solution. A 3- to 10-fold molar excess of the payload is typical.
-
Add the Copper-THPTA premix to the reaction mixture to a final concentration of 0.5-1 mM Copper.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.
-
Incubate at room temperature for 1-4 hours, protected from light if using a fluorescent payload.
-
Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis, or desalting column) to remove excess payload and reaction components.
-
Characterize the final conjugate for purity, DAR, and functional activity.
Conclusion: A Tool for Precision Bioconjugation
This compound is a valuable reagent for researchers requiring precise control over biomolecule modification. Its primary impact is enabling site-specific conjugation with minimal functional disruption .
-
Key Advantage: By reacting with a unique aldehyde or ketone, it avoids the heterogeneity and potential for inactivation associated with random modification of amines or thiols.
-
Stable Linkage: The resulting oxime bond is highly stable, making it suitable for conjugates that must endure physiological conditions.[5]
-
Versatile Handle: The introduction of a terminal alkyne creates a versatile platform for attaching a wide array of molecules via the highly efficient CuAAC reaction.
The main limitation is the prerequisite of having a carbonyl group on the target biomolecule. However, with the advent of enzymatic and genetic engineering techniques to introduce such groups, the this compound workflow stands as a superior method for producing well-defined, homogeneous biomolecule conjugates for advanced therapeutic and diagnostic applications.
References
- Comparison of Cu-free click chemistry with existing bioorthogonal... ResearchGate.
- Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI.
- Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- This compound. LookChem.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.
- This compound. LabSolutions.
- Hydroxylamine·HCl. G-Biosciences.
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Royal Society of Chemistry.
- Hydroxylamine alternatives or synthesis. Sciencemadness.org.
- Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. Google Patents.
- Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. PMC - NIH.
- Antibody Conjugates-Recent Advances and Future Innovations. MDPI.
- Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. PMC - NIH.
- Recent Advances in ADCs. NJ Bio, Inc.
- Antibody-drug Conjugates | ADC. Adooq Bioscience.
- Fluoroalcohols for chemical modification of biomolecules. PubMed - NIH.
- Effect of O2 exposure on hydroxylamine reductase activity of HCP. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 21663-79-6 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-2-Propynylhydroxylamine Hydrochloride
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. O-2-Propynylhydroxylamine hydrochloride, a valuable reagent in bioconjugation and synthetic chemistry, requires meticulous handling not only during use but also through its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined are designed to protect laboratory personnel, the community, and the environment.
The inherent reactivity of the hydroxylamine functional group, coupled with the energetic propargyl group, necessitates a conservative approach to waste management. While specific decomposition data for this compound is not extensively published, the well-documented hazardous properties of its parent compound, hydroxylamine hydrochloride, serve as a critical reference point. Hydroxylamine hydrochloride is known for its potential to explode upon heating, its corrosivity, and its toxicity.[1][2][3][4] Therefore, this compound waste must be managed as a reactive, toxic, and potentially corrosive hazardous material.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of a robust disposal plan. The primary risks associated with this compound and related compounds stem from their chemical reactivity and toxicity.
Table 1: Hazard Profile
| Hazard Classification | Description | Primary Reference |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. This is the specific classification for this compound. | [5] |
| Corrosive to Metals (Category 1) | Based on data for hydroxylamine hydrochloride, this compound may be corrosive to metals. | [2][4] |
| Skin/Eye Irritation | Hydroxylamine derivatives can cause serious skin and eye irritation.[1][2][4] | [1][2][4] |
| Skin Sensitization | May cause an allergic skin reaction.[2][4] | [2][4] |
| Carcinogenicity (Suspected) | Hydroxylamine hydrochloride is suspected of causing cancer.[2][4] | [2][4] |
| Reactivity & Explosivity | Hydroxylamine hydrochloride can decompose violently or explosively when heated above 140°C and presents a risk of explosion from shock, friction, or fire.[1][3][4] This potential must be assumed for its derivatives. | [1][3][4] |
| Aquatic Toxicity | Very toxic to aquatic life.[1][4][6] |[1][4][6] |
The causality behind these hazards lies in the molecule's structure. The hydroxylamine moiety is a potent reducing agent and can be unstable, particularly at elevated temperatures or in the presence of certain metals which can catalyze its decomposition.[3] This decomposition can be highly exothermic, leading to a dangerous buildup of pressure and temperature in a closed container, with hazardous byproducts including nitrogen oxides and hydrogen chloride gas.[3][6]
PART 2: Regulatory Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]
-
EPA (RCRA): This framework regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[9] Laboratories that generate hazardous waste are required to obtain an EPA Identification Number and comply with regulations regarding waste accumulation, storage, labeling, and disposal.[8][10] Based on the characteristics of hydroxylamine hydrochloride, this waste would likely be classified under EPA waste code D002 for corrosivity.[1][11]
-
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[12] OSHA also addresses the management of highly hazardous and reactive chemicals.[13][14]
PART 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the moment the chemical is deemed waste.
Proper segregation is the most critical step in preventing dangerous reactions. Never mix this compound waste with other waste streams unless their compatibility is certain.
Caption: Waste Segregation Decision Flowchart.
-
Container Choice: Use only containers approved for hazardous waste. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended. Do not use metal containers due to the potential for corrosion.[8][15] The container must be clean, dry, and in good condition.
-
Labeling: All waste containers must be properly labeled the moment waste is first added.[9] The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations if it is a mixture.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Corrosive, Environmental Hazard).
-
The date of accumulation.
-
-
Satellite Accumulation Area (SAA): The designated waste container must be kept at or near the point of generation in a designated SAA.[9][16] This area must be under the direct control of laboratory personnel.
-
Storage Conditions:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[4]
-
Keep the container tightly closed except when adding waste.
-
Ensure segregation from incompatible materials, especially strong oxidizing agents, bases, and metals.[3][15][16] A secondary containment tray should be used to capture any potential leaks.[16]
-
-
Volume Limits: Do not overfill containers; a maximum of 90% capacity is a safe practice to allow for expansion.[8]
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[4]
Caption: End-to-End Disposal Workflow.
PART 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don personal protective equipment (PPE), including a respirator, chemical-resistant gloves, splash goggles, and a lab coat.[1][3]
-
Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][17] Avoid generating dust.[1][17]
-
Decontaminate the area and report the incident to your institution's Environmental Health & Safety (EHS) department.
-
For large spills, evacuate the area immediately and contact EHS or emergency responders.[1]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][18]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation or other symptoms develop.[6][18]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][18]
-
By adhering to this comprehensive disposal guide, researchers and laboratory managers can ensure that this compound is managed responsibly throughout its lifecycle, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
- Chemical Reactivity Hazards - Control and Prevention.
- Hydroxylamine hydrochloride Safety D
- Chemical Reactivity Hazards - Overview.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
- Managing Hazardous Chemical Waste in the Lab.
- Hydroxylamine Hydrochloride, 10% Safety D
- Laboratory Waste Management: The New Regulations.
- Chemical Safety: How to Meet the OSHA Standard. Construction Executive. [Link]
- Hydroxylamine hydrochloride Material Safety D
- Hydroxylamine hydrochloride Safety D
- Hydroxylamine hydrochloride Safety D
- Hydroxylamine Hydrochloride TS (USP227)
- N-ETHYLHYDROXYLAMINE HYDROCHLORIDE, 97% Material Safety D
- Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston. [Link]
- Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules. EHSLeaders. [Link]
- Hydroxylamine hydrochloride Safety D
- Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.
- EPA Subpart P Regul
- This compound. LookChem. [Link]
- Incomp
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
- A Review on Pharmaceutical Incompatibilities.
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. labsolu.ca [labsolu.ca]
- 6. prochemonline.com [prochemonline.com]
- 7. Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. pwaste.com [pwaste.com]
- 12. uh.edu [uh.edu]
- 13. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 14. constructionexec.com [constructionexec.com]
- 15. media.laballey.com [media.laballey.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. durhamtech.edu [durhamtech.edu]
Navigating the Safe Handling of O-2-Propynylhydroxylamine Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the introduction of novel reagents is a constant, driving innovation while demanding a commensurate evolution in our safety protocols. O-2-Propynylhydroxylamine hydrochloride is one such compound, a versatile building block whose potential is matched by its hazardous nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower researchers to work safely and effectively, making this a trusted resource for laboratory safety and chemical handling.
Given the limited specific safety data available for this compound, this guide draws heavily upon the extensive and well-documented safety information for its close structural analog, Hydroxylamine hydrochloride . The shared hydroxylamine and hydrochloride moieties suggest a similar hazard profile, necessitating a cautious and thorough approach to handling.
Understanding the Inherent Risks: A Hazard Profile
This compound and its analogs are classified with a number of hazards that demand respect and careful management. Understanding why these hazards exist is the first step toward mitigating them.
Hazard Classification Summary Table
| Hazard Classification | GHS Category | Nature of Hazard |
| Corrosive to Metals | Category 1 | May be corrosive to certain metals.[1][2][3][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][2][3][4] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2][3][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2][3][4][5] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1][2][4][6] |
| Aquatic Toxicity | Acute Category 1 | Very toxic to aquatic life.[1][2][4][6] |
The hydroxylamine functional group is inherently reactive and can be unstable, particularly at elevated temperatures, with some sources indicating a risk of explosion upon heating or due to shock and friction.[1][6][7][8] The hydrochloride salt, while improving stability for storage, still presents significant corrosive and toxicological risks.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific purpose, and their combined use creates a necessary barrier between the researcher and the chemical.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[9]
-
Skin and Body Protection : Nitrile or rubber gloves are essential to prevent skin contact.[2] A chemical-resistant lab coat or apron will protect against spills.[2] Contaminated work clothing should not be allowed out of the workplace.[1][3][4][7][9][10]
-
Respiratory Protection : If there is a potential for generating dust, a NIOSH-approved respirator is required.[1][2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store in a cool, dry, and well-ventilated area.[2][6][10] The container should be tightly closed.[1][3][6][10] Store locked up and away from incompatible materials such as strong oxidizing agents and heavy metals.[1][3][4][7][10] Use corrosive-resistant containers.[1][3][4][7][10]
Handling and Use
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][10]
-
Work Area : All work should be conducted in a chemical fume hood to ensure adequate ventilation.[1][2][3][7][9][10]3. Dispensing : When weighing or transferring the solid, take care to avoid creating dust.
-
Hygiene : Wash hands and skin thoroughly after handling. [1][2][3][7][9][10]Do not eat, drink, or smoke in the work area. [1][3][7][9][10]
Emergency Procedures
A clear and practiced emergency plan is critical.
Caption: Emergency response protocol for this compound.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][6][7][9][10][11]Seek immediate medical attention. [6][7][9][10]* Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [2][6][9][10]Seek medical attention. [2][6][9][10]* Inhalation : Move the victim to fresh air. [1][2][6][9][10]If not breathing, give artificial respiration. [2][6][9][10]Seek immediate medical attention. [6][9][10]* Ingestion : Do NOT induce vomiting. [2][6][9][10]If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. [1][2]Seek immediate medical attention. [1][2][6][7][9][10]* Spills : Evacuate the area. [1][3]Wear appropriate PPE. [2]For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. [2]Clean the spill area with water. [2]For large spills, contact your institution's environmental health and safety department. Prevent the spillage from entering drains or waterways. [1][2][4][6][7][9][10][11]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Characterization : this compound and any materials contaminated with it should be considered hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [1][2][3][4][7][9][10][11]Do not dispose of it down the drain. [1][3][4][6][7][9][10][11] By integrating these safety protocols into your standard laboratory practices, you can confidently and safely work with this compound, ensuring both personal safety and the integrity of your research.
References
- LabAlley. (2025, July 3). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
- LookChem. This compound.
- CPAChem. (2024, February 9). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
- CPAChem. (2024, February 9). Safety data sheet.
- Lab Alley. (2025, July 3). SAFETY DATA SHEET.
- Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS.
- Szabo-Scandic. Hydroxylamine hydrochloride.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. prochemonline.com [prochemonline.com]
- 3. shepherd.edu [shepherd.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. cpachem.com [cpachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. media.laballey.com [media.laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
